Upadacitinib hemihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2050057-56-0 |
|---|---|
Molecular Formula |
C34H40F6N12O3 |
Molecular Weight |
778.8 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;hydrate |
InChI |
InChI=1S/2C17H19F3N6O.H2O/c2*1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;/h2*3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1H2/t2*10-,11+;/m11./s1 |
InChI Key |
GJMQTRCDSIQEFK-SCDRJROZSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O |
Origin of Product |
United States |
Foundational & Exploratory
Upadacitinib Hemihydrate: A Deep Dive into its Selective JAK1 Inhibition
Introduction: The Cytokine Signaling Axis and the Rise of JAK Inhibition
In the intricate landscape of immunology, the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway stands as a critical conduit for extracellular cytokine signals to the nucleus, orchestrating a symphony of cellular responses that govern inflammation, immunity, and hematopoiesis.[1] Dysregulation of this signaling cascade is a hallmark of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.[2] Upadacitinib, a second-generation oral inhibitor, has emerged as a pivotal player in this field, demonstrating significant clinical efficacy in conditions such as rheumatoid arthritis, atopic dermatitis, psoriatic arthritis, and inflammatory bowel disease.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of upadacitinib hemihydrate, its molecular interactions, and the experimental methodologies used to elucidate its potent and selective inhibitory profile.
Core Mechanism: Competitive ATP Inhibition and Selective Targeting of JAK1
At its core, upadacitinib functions as a potent and reversible adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases. The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6] These kinases are non-covalently associated with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and subsequent activation.[7] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, often promoting the expression of pro-inflammatory mediators.[7]
Upadacitinib exerts its therapeutic effects by binding to the ATP-binding pocket within the kinase domain of JAKs, thereby preventing the phosphorylation of STATs and interrupting this downstream signaling cascade.[7] A key feature of upadacitinib is its pronounced selectivity for JAK1 over the other JAK isoforms.[8][9] This selectivity is attributed to specific structural differences in the ATP-binding sites among the JAK family members.[9] Molecular modeling studies suggest that upadacitinib forms more extensive hydrogen bond interactions with the hinge region of JAK1 compared to other JAKs, contributing to its higher affinity for this isoform.[10] This preferential inhibition of JAK1 is crucial, as JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines implicated in autoimmune diseases, while sparing, to a greater extent, the functions mediated by other JAKs, such as JAK2's role in erythropoiesis.[5][8]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Quantitative Characterization of Upadacitinib's Potency and Selectivity
The inhibitory activity and selectivity of upadacitinib have been rigorously quantified through a series of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.
| Assay Type | Target | IC50 (nM) | Selectivity vs. JAK1 (fold) | Reference |
| Biochemical (Enzymatic) | JAK1 | 43 - 47 | - | |
| JAK2 | 120 | ~2.8 | ||
| JAK3 | 2300 | ~53.5 | ||
| TYK2 | 4700 | ~109.3 | ||
| Cellular (Engineered Ba/F3 cells) | JAK1 | 14 | - | [4] |
| JAK2 | 593 | ~42 | [4] | |
| JAK3 | 1860 | ~133 | [4] | |
| TYK2 | 2715 | ~194 | [4] | |
| Cellular (Human Leukocytes) | IL-6 induced pSTAT3 (CD14+ Monocytes) | 78 | - | [4] |
| Epo-induced pSTAT5 (UT7 cells) | 649 | ~8.3 (vs. IL-6 in Monocytes) | [4] | |
| IL-2 induced pSTAT5 (T-blasts) | 10 | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays.
These data highlight that while upadacitinib shows some activity against JAK2 in biochemical assays, its selectivity for JAK1 is significantly more pronounced in a cellular context.[4] This is a critical distinction, as cellular assays provide a more physiologically relevant environment by incorporating factors such as cell membrane permeability and intracellular ATP concentrations. The greater than 40-fold cellular selectivity for JAK1 over JAK2 underpins the therapeutic hypothesis that upadacitinib can effectively block pro-inflammatory cytokine signaling while minimizing effects on pathways predominantly mediated by JAK2, such as erythropoietin signaling.[4][8]
Experimental Protocols for Characterizing Upadacitinib's Mechanism of Action
The elucidation of upadacitinib's mechanism of action relies on a suite of robust in vitro and cell-based assays. Below are detailed methodologies for two pivotal experiments.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of upadacitinib to inhibit the enzymatic activity of a purified JAK kinase. The causality is straightforward: a reduction in kinase activity in the presence of the inhibitor demonstrates direct target engagement. This is often a primary screening assay in drug discovery.
Objective: To determine the IC50 value of upadacitinib for a specific JAK isoform.
Methodology:
-
Preparation of Reagents:
-
Prepare a serial dilution of upadacitinib in 100% DMSO. A typical starting concentration would be 10 mM, serially diluted to cover a wide concentration range.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer containing the recombinant human JAK enzyme and a suitable peptide substrate.
-
Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Km of ATP for the specific JAK enzyme to ensure accurate determination of ATP-competitive inhibition.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 50 nL) of the serially diluted upadacitinib or DMSO (vehicle control) to the wells of a low-volume 384-well assay plate.
-
Include "high control" (0% inhibition, DMSO only) and "low control" (100% inhibition, no enzyme or a potent pan-kinase inhibitor) wells.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Terminate the reaction and detect the remaining ATP using a luminescence-based assay kit (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each upadacitinib concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Cell-Based Phospho-STAT Flow Cytometry Assay
This assay measures the functional consequence of JAK inhibition within a cellular context. By quantifying the phosphorylation of STAT proteins downstream of cytokine stimulation, it provides a physiologically relevant measure of a compound's potency.
Objective: To determine the potency of upadacitinib in inhibiting cytokine-induced STAT phosphorylation in specific immune cell subsets.
Caption: Experimental workflow for the phospho-STAT flow cytometry assay.
Methodology:
-
Cell Preparation and Treatment:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in culture medium and aliquot into flow cytometry tubes.
-
Add serially diluted upadacitinib or DMSO (vehicle control) to the cells and incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Cytokine Stimulation:
-
Add a specific cytokine to induce STAT phosphorylation (e.g., IL-6 to assess JAK1/2 signaling via pSTAT3, or IL-2 to assess JAK1/3 signaling via pSTAT5).
-
Include an unstimulated control tube.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by fixing the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a methanol- or detergent-based permeabilization buffer to allow antibodies to access intracellular targets.
-
-
Antibody Staining:
-
Wash the permeabilized cells.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies. This includes antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4 for T-helper cells, CD14 for monocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
In the analysis software, gate on the specific cell populations based on their surface marker expression.
-
Within each population, quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation at each upadacitinib concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.[5]
-
Conclusion: From Molecular Mechanism to Clinical Efficacy
The therapeutic success of upadacitinib is firmly rooted in its well-defined mechanism of action. Through potent, ATP-competitive inhibition of the JAK-STAT signaling pathway, with a pronounced selectivity for JAK1, upadacitinib effectively dampens the chronic inflammation that drives a multitude of autoimmune diseases.[2][5][7] The rigorous in vitro and cellular characterization, employing assays as detailed in this guide, has been instrumental in establishing its pharmacological profile and has provided a strong rationale for its clinical development. This deep understanding of its molecular mechanism not only validates its current therapeutic applications but also provides a framework for exploring its potential in other JAK-STAT-mediated pathologies.
References
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- McInnes, I. B., & Schett, G. (2017). The pathogenesis of rheumatoid arthritis. New England Journal of Medicine, 376(22), 2205-2219. [Link]
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- Voss, J., Graff, C., Schwartz, A., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
- Mohamed, M. F., Beck, D., Camp, H. S., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(7), 1117-1135. [Link]
- McInnes, I. B., Byers, N. L., Higgs, R. E., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. [Link]
- Mohamed, M. F., Trueman, S., Feng, T., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. The Journal of Clinical Pharmacology, 59(10), 1324-1334. [Link]
- Guttman-Yassky, E., Teixeira, H. D., Simpson, E. L., et al. (2021). Once-daily upadacitinib versus placebo in adolescents and adults with moderate-to-severe atopic dermatitis (Measure Up 1 and Measure Up 2): results from two replicate double-blind, randomised controlled phase 3 trials. The Lancet, 397(10290), 2151-2168. [Link]
- Burmester, G. R., Kremer, J. M., Van den Bosch, F., et al. (2018). Safety and efficacy of upadacitinib in patients with rheumatoid arthritis and inadequate response to conventional synthetic disease-modifying anti-rheumatic drugs (SELECT-NEXT): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 391(10139), 2503-2512. [Link]
- van der Heijde, D., Gladman, D. D., FitzGerald, O., et al. (2020). Upadacitinib in patients with psoriatic arthritis and an inadequate response to non-biological therapy: a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 397(10279), 1125-1136. [Link]
- Sandborn, W. J., Feagan, B. G., Loftus, E. V., et al. (2020). Efficacy and Safety of Upadacitinib in a Randomized Trial of Patients With Crohn’s Disease. Gastroenterology, 158(8), 2123-2138.e8. [Link]
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- Mandal, P. K., & Jana, S. (2022). Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1. ACS omega, 7(7), 6147–6163. [Link]
- StatPearls. (2024). Upadacitinib.
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Upadacitinib hemihydrate JAK1 selectivity
An In-Depth Technical Guide to the JAK1 Selectivity of Upadacitinib Hemihydrate
Foreword
The advent of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) has revolutionized the treatment of immune-mediated inflammatory diseases. Among these, Janus kinase (JAK) inhibitors represent a significant therapeutic advancement. However, the nuanced roles of the four JAK family members necessitate a deeper understanding of inhibitor selectivity. This technical guide provides a comprehensive examination of upadacitinib, a second-generation JAK inhibitor, with a core focus on the biochemical, cellular, and structural underpinnings of its selectivity for JAK1. We will explore the methodologies used to quantify this selectivity, the rationale behind its therapeutic design, and the clinical relevance of its specific inhibitory profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of upadacitinib's mechanism of action.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a critical intracellular signaling cascade essential for mediating the effects of a wide array of cytokines, growth factors, and hormones.[1][2] This pathway is integral to the regulation of cellular processes such as proliferation, differentiation, hematopoiesis, and, crucially, the immune response.[2][3] The pathway consists of three primary components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[3]
The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.[2] This conformational change brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[2] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[2] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in the inflammatory response.[4]
Diagram 1: The canonical JAK-STAT signaling pathway.
Therapeutic Rationale for Selective JAK1 Inhibition
The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While they share structural homology, they have distinct and sometimes overlapping roles in mediating cytokine signals.[1]
-
JAK1: Plays a broad role in the signaling of many pro-inflammatory cytokines, such as IL-6 and interferons (IFN).[1][5]
-
JAK2: Is critically involved in hematopoiesis, mediating signals from erythropoietin (EPO) and thrombopoietin (TPO), which are essential for red blood cell and platelet production, respectively.[1]
-
JAK3: Associates primarily with the common gamma chain (γc) receptor and is crucial for lymphocyte development and function.[1]
-
TYK2: Is involved in signaling for cytokines like IL-12 and IL-23.[1]
The development of second-generation JAK inhibitors, such as upadacitinib, has focused on achieving selectivity for JAK1.[6] The rationale is to potently inhibit the JAK1-dependent pathways that drive inflammation in autoimmune diseases while sparing the functions of other JAK isoforms.[5] This targeted approach aims to reduce the risk of potential side effects associated with broader JAK inhibition, such as anemia (linked to JAK2 inhibition) and significant immunosuppression (linked to JAK3 inhibition).[6][7] By selectively targeting JAK1, upadacitinib was engineered with the hypothesis that it could achieve a more favorable benefit-risk profile.[5]
Quantifying the Selectivity of Upadacitinib
The selectivity of a JAK inhibitor is not an abstract concept but a quantifiable characteristic determined through rigorous biochemical and cellular assays. Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain to block its activity.[8][9][10] Its selectivity for JAK1 has been extensively characterized.
Biochemical (Enzymatic) Assays
Biochemical assays provide the most direct measure of a compound's inhibitory activity against an isolated enzyme. These in vitro assays utilize purified, recombinant human JAK enzymes to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.[1]
Table 1: Biochemical Inhibitory Potency (IC50) of Upadacitinib Against JAK Isoforms
| JAK Isoform | IC50 (μM) | Source(s) |
|---|---|---|
| JAK1 | 0.043 - 0.045 | [5][8] |
| JAK2 | 0.109 - 0.12 | [5][8] |
| JAK3 | 2.1 - 2.3 | [5][8] |
| TYK2 | 4.7 | [5][8] |
Caption: Data from enzymatic assays demonstrate that upadacitinib is most potent against JAK1, with progressively lower potency against JAK2, JAK3, and TYK2.
The data clearly show that upadacitinib is a potent inhibitor of JAK1. Based on these biochemical IC50 values, upadacitinib is approximately 2.5-fold more selective for JAK1 over JAK2, ~49-fold more selective for JAK1 over JAK3, and ~109-fold more selective for JAK1 over TYK2.
Diagram 2: Workflow for a typical biochemical kinase inhibition assay.
Cellular Assays
While enzymatic assays are crucial, cellular assays provide a more physiologically relevant context by measuring the inhibitor's effect within living cells. These assays assess the ability of upadacitinib to block cytokine-induced signaling, which is dependent on specific JAK pairings. The readout is typically the level of phosphorylated STAT (pSTAT), a direct downstream consequence of JAK activity.
In cellular assays using engineered cell lines, upadacitinib demonstrated significantly greater selectivity for JAK1-dependent pathways compared to those dependent on other JAKs.[8]
Table 2: Cellular Selectivity of Upadacitinib
| Comparison | Fold Selectivity for JAK1 | Source(s) |
|---|---|---|
| vs. JAK2 | >40 to ~60 fold | [5][8] |
| vs. JAK3 | ~130 fold | [5][8] |
| vs. TYK2 | ~190 fold | [8] |
Caption: Cellular assays highlight a more pronounced functional selectivity of upadacitinib for JAK1 over other JAK family members in a biological context.
This enhanced selectivity in a cellular environment is a critical finding, suggesting that factors within the cell, beyond the isolated enzyme, contribute to the preferential inhibition of JAK1-mediated signaling. Pharmacodynamic studies in humans have confirmed this JAK1 selectivity, showing potent inhibition of JAK1-dependent cytokine signaling (e.g., IL-6) with less impact on pathways that rely exclusively on other JAKs (e.g., EPO/JAK2).[5][8]
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The Convergent Synthesis of Upadacitinib Hemihydrate: A Technical Guide
Introduction
Upadacitinib, marketed under the brand name Rinvoq, is a selective and reversible Janus kinase (JAK) inhibitor, specifically targeting JAK1.[1][2] This targeted mechanism of action makes it a significant therapeutic agent in the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis.[3][4] The intricate molecular architecture of upadacitinib, featuring a tricyclic imidazopyrrolopyrazine core and a stereochemically defined substituted pyrrolidine ring, necessitates a sophisticated and well-designed synthetic strategy.[5] This in-depth technical guide provides a comprehensive overview of the convergent synthesis pathway for upadacitinib hemihydrate, intended for researchers, scientists, and drug development professionals. We will delve into the preparation of key fragments, their strategic coupling, and the final elaboration to yield the active pharmaceutical ingredient, emphasizing the chemical rationale behind the selected methodologies.
Strategic Overview: A Convergent Approach
The industrial synthesis of upadacitinib is a prime example of a convergent strategy, which involves the independent synthesis of complex molecular fragments that are later combined to form the final product. This approach offers several advantages over a linear synthesis, including higher overall yields and greater flexibility in optimizing the synthesis of each fragment. The synthesis of upadacitinib can be conceptually dissected into the preparation of two key building blocks: the chiral (3S,4R)-3-ethyl-4-substituted-pyrrolidine fragment and the 5H-pyrrolo[2,3-b]pyrazine core. These fragments are then coupled, followed by the formation of the imidazole ring and final installation of the 2,2,2-trifluoroethyl urea moiety.
Caption: Convergent synthetic strategy for upadacitinib.
Part 1: Synthesis of the Chiral Pyrrolidine Fragment
The stereochemically defined (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid derivative is a crucial component of upadacitinib. The precise control of the two contiguous stereocenters is paramount for the drug's biological activity. Two primary approaches have been developed for its synthesis: classical resolution and, more efficiently, asymmetric hydrogenation.
Enantioselective Hydrogenation Route: A Modern Approach
A scalable and highly efficient method to establish the desired stereochemistry involves an enantioselective hydrogenation of a tetrasubstituted olefin.[5][6] This approach avoids the need for chiral resolution, which is often less atom-economical.
A key intermediate for this route is a dihydropyrrole derivative, which can be prepared from a 1,3-dipolar cycloaddition followed by ester hydrolysis.[5] The critical step is the asymmetric hydrogenation of the tetrasubstituted alkenyl acid.
Experimental Protocol: Asymmetric Hydrogenation
-
Reaction Setup: A pressure reactor is charged with the tetrasubstituted alkenyl acid substrate and a solution of the chiral catalyst, (S)-(SEGPHOS)Ru(OAc)₂, in a suitable solvent such as methanol.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 psi) and stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete, as monitored by techniques like HPLC.
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product, the cis-pyrrolidine carboxylic acid, is then purified, often by crystallization, to yield the desired (3R,4S) isomer in high enantiomeric excess (>98% ee).[5]
The choice of the (S)-SEGPHOS ligand is critical for achieving high enantioselectivity in this hydrogenation. The C₂-symmetric bisphosphine ligand creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the double bond.
Caption: Enantioselective hydrogenation to form the chiral pyrrolidine core.
Part 2: Synthesis of the Pyrrolopyrazine Core
The second key fragment is the 5H-pyrrolo[2,3-b]pyrazine core. A robust method for its construction is the Larock indole synthesis.[3][7]
Experimental Protocol: Larock Indole Synthesis
-
Reaction Setup: A reaction vessel is charged with a dibromopyrazine, a suitable coupling partner (e.g., an amine), a palladium catalyst (such as Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃) in an appropriate solvent like DMF.
-
Reaction Conditions: The mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred until the reaction is complete.
-
Work-up and Protection: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The crude product is then protected, for example, with a tosyl group, to increase its stability and facilitate subsequent reactions.[7] The tosyl protection is typically achieved by reacting the pyrrolopyrazine with p-toluenesulfonyl chloride in the presence of a base.
This palladium-catalyzed annulation provides an efficient route to the bicyclic pyrrolopyrazine system.
Part 3: Fragment Coupling and Final Assembly
With both key fragments in hand, the next stage involves their coupling, followed by the formation of the tricyclic core and the introduction of the urea side chain.
Coupling of the Fragments
The chiral pyrrolidine fragment, activated as an α-bromo ketone, is coupled with the protected pyrrolopyrazine fragment.[7]
Experimental Protocol: Fragment Coupling
-
Activation of the Pyrrolidine: The carboxylic acid of the chiral pyrrolidine is converted to a more reactive species, such as a sulfoxonium ylide, which is then treated with lithium bromide under acidic conditions to generate the α-bromo ketone.[7]
-
Coupling Reaction: The α-bromo ketone is then reacted with the tosyl-protected pyrrolopyrazine in the presence of a base (e.g., cesium carbonate) in a solvent like DMF. This nucleophilic substitution reaction joins the two fragments.[8]
Imidazole Ring Formation and Deprotection
The coupled intermediate undergoes a cyclization and dehydration reaction under mild conditions to form the central imidazole ring, thus creating the tricyclic core of upadacitinib.[3][7] This is followed by the removal of the protecting groups.
Experimental Protocol: Cyclization and Deprotection
-
Cyclization/Dehydration: The coupled intermediate is treated with a dehydrating agent (e.g., trifluoroacetic anhydride and pyridine) in a solvent like acetonitrile at elevated temperatures to promote the intramolecular cyclization and subsequent dehydration to form the imidazole ring.[6]
-
Detosylation: The tosyl protecting group on the pyrrolopyrazine core is removed under basic conditions.
-
Cbz Deprotection: The benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen is removed by catalytic hydrogenation (e.g., using palladium hydroxide on carbon).[3]
Final Step: Urea Formation
The final step in the synthesis is the formation of the 2,2,2-trifluoroethyl urea moiety.
Experimental Protocol: Urea Formation
-
Activation: The deprotected secondary amine on the pyrrolidine ring is reacted with 1,1'-carbonyldiimidazole (CDI) to form an activated imidazolide intermediate.
-
Urea Formation: This intermediate is then treated with 2,2,2-trifluoroethylamine to form the final upadacitinib molecule.[3]
-
Hemihydrate Formation: The final product is crystallized from a mixture of an organic solvent (e.g., ethyl acetate) and water to obtain the desired this compound crystalline form.[9]
Caption: Final assembly of this compound.
Quantitative Data Summary
| Step | Key Reagents/Catalysts | Typical Yield | Purity | Reference |
| Enantioselective Hydrogenation | (S)-SEGPHOS-Ru(OAc)₂ | High | >98% ee | [5] |
| Larock Indole Synthesis | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Good | >98% | [3][7] |
| Imidazole Cyclization/Dehydration | Trifluoroacetic anhydride, Pyridine | 92% (for tricycle formation) | High | [3][7] |
| Final Urea Formation | CDI, 2,2,2-trifluoroethylamine | 87% | >99% | [3] |
Conclusion
The synthesis of this compound is a testament to the power of modern organic synthesis, employing a convergent strategy that relies on key transformations such as enantioselective catalysis and palladium-catalyzed cross-coupling reactions. The carefully orchestrated sequence of reactions allows for the efficient and scalable production of this important therapeutic agent. This guide has outlined the core synthetic pathway, providing insights into the experimental choices and methodologies that underpin the successful manufacturing of upadacitinib. The continuous refinement of these synthetic routes will undoubtedly lead to even more efficient and sustainable processes in the future.
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Upadacitinib hemihydrate preclinical data
An In-Depth Technical Guide to the Preclinical Profile of Upadacitinib Hemihydrate
Introduction
Upadacitinib, a second-generation Janus kinase (JAK) inhibitor, represents a significant advancement in the oral treatment of several chronic immune-mediated inflammatory diseases.[1] Developed by AbbVie, it was engineered for greater selectivity for JAK1 over other JAK family members (JAK2, JAK3, and Tyrosine Kinase 2 [TYK2]).[2][3][4][5] This selectivity was hypothesized to provide a more favorable benefit-risk profile by precisely targeting the signaling of key pro-inflammatory cytokines while sparing other pathways.[2][3][4] This technical guide provides a comprehensive synthesis of the core preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and nonclinical safety assessment. The narrative is designed to offer not just data, but also the scientific rationale behind the experimental designs that paved the way for its successful clinical development.
Mechanism of Action and In Vitro Selectivity Profile
The JAK-signal transducer and activator of transcription (STAT) pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors implicated in inflammation and immunity.[6][7] Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the kinase domain of JAK enzymes to block the phosphorylation and subsequent activation of STATs.[8] This action prevents STAT dimerization and translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[8][9]
The therapeutic rationale for developing a JAK1-selective inhibitor is grounded in the specific roles of JAK isoforms. Signaling for many pro-inflammatory cytokines involved in the pathogenesis of rheumatoid arthritis (RA) and other autoimmune diseases, such as Interleukin-6 (IL-6) and Interferon-gamma (IFNγ), is dependent on JAK1.[2][3] In contrast, JAK2 is crucial for erythropoietin signaling, and JAK3 is essential for signaling via the common gamma chain (γc) used by cytokines like IL-2, IL-7, and IL-15, which are vital for lymphocyte function.[2][10] Therefore, a high degree of selectivity for JAK1 over JAK2 and JAK3 was sought to maximize therapeutic efficacy while minimizing potential side effects like anemia or broad immunosuppression.[2][3][4]
Diagram: The JAK-STAT Signaling Pathway and Upadacitinib's Point of Inhibition
Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and subsequent inflammatory gene transcription.
In Vitro Potency and Selectivity
The selectivity of upadacitinib was rigorously defined using a tiered system of in vitro assays, from purified enzymes to complex cellular systems.
-
Biochemical Assays: In enzymatic assays using recombinant human JAK catalytic domains, upadacitinib demonstrated potent inhibition of JAK1. The selectivity profile showed a clear preference for JAK1 over other family members.[2]
-
Cellular Assays: To assess activity in a more physiologically relevant context, engineered cell lines expressing individual JAKs were utilized. These cellular assays confirmed the JAK1-selective profile observed in biochemical tests.[2][8] Upadacitinib was found to be approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3 in these systems.[2][4]
Table 1: In Vitro Selectivity Profile of Upadacitinib
| Assay Type | Target | IC₅₀ (nM) | Fold Selectivity vs. JAK1 | Reference |
|---|---|---|---|---|
| Biochemical Assay | JAK1 | 43 | - | [8] |
| JAK2 | 120 | ~2.8x | [8] | |
| JAK3 | 2,300 | ~53x | [8] | |
| TYK2 | 4,700 | ~109x | [8] | |
| Cellular Assay | JAK1-dependent | N/A | - | [2][4] |
| JAK2-dependent | N/A | ~60x | [2][4] | |
| JAK3-dependent | N/A | >100x | [2][4] | |
| TYK2-dependent | N/A | >100x | [2] |
Note: IC₅₀ values can vary between experiments; these are representative values. Cellular selectivity is often reported as a ratio of IC₅₀ values from different cytokine stimulation assays.
Experimental Protocol: Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay is crucial for determining the functional selectivity of a JAK inhibitor within a cellular environment.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., TF-1) are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with a dose range of upadacitinib or a vehicle control for 1-2 hours.
-
Cytokine Stimulation: Cells are then stimulated with specific cytokines to activate distinct JAK-STAT pathways:
-
JAK1/JAK2: IL-6 or IFNγ (to induce pSTAT3).
-
JAK2/JAK2: Erythropoietin (EPO) or Granulocyte-macrophage colony-stimulating factor (GM-CSF) (to induce pSTAT5).
-
JAK1/JAK3: IL-2 or IL-7 (to induce pSTAT5).
-
-
Cell Lysis and Staining: Following a short stimulation period (e.g., 15-30 minutes), cells are fixed, permeabilized, and stained with fluorescently-labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in cell populations is quantified using flow cytometry.
-
Data Analysis: The percentage of inhibition of pSTAT signaling is calculated for each upadacitinib concentration relative to the vehicle control. IC₅₀ curves are generated to determine the potency of inhibition for each pathway, allowing for the calculation of cellular selectivity ratios.
In Vivo Pharmacodynamics and Efficacy
The therapeutic potential of upadacitinib was evaluated in well-established preclinical animal models of rheumatoid arthritis. The rat adjuvant-induced arthritis (AIA) model, which shares key pathological features with human RA, including synovial inflammation, cartilage degradation, and bone erosion, was a primary model used.[2][11]
In the rat AIA model, oral administration of upadacitinib resulted in dose- and exposure-dependent reductions in paw swelling and bone destruction.[2][11] Histological analysis confirmed these findings, showing improvements in synovial hypertrophy, inflammation, and cartilage damage.[11] The efficacy of upadacitinib in this model was comparable to that of the pan-JAK inhibitor tofacitinib.[2] However, a key differentiator emerged when comparing efficacy to off-target effects. At efficacious doses, upadacitinib had a significantly reduced effect on reticulocyte deployment (a marker of JAK2-mediated erythropoiesis) and circulating Natural Killer (NK) cell counts (a marker of JAK3-mediated signaling) compared to tofacitinib, providing in vivo evidence for its functional JAK1 selectivity.[2][4]
Table 2: Summary of Upadacitinib Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
| Endpoint | Observation | Dose/Exposure Dependence | Reference |
|---|---|---|---|
| Paw Swelling | Significant suppression | Dose- and exposure-dependent | [2][11] |
| Bone Destruction (μCT) | Dose-dependent reduction in bone volume loss | Dose-dependent | [11] |
| Histology | Improved synovial hypertrophy, inflammation, cartilage damage, and bone erosion | Efficacy observed at 3 and 10 mg/kg doses | [11] |
| Reticulocyte Count | Minimal effect at efficacious exposures | Reduced effect compared to pan-JAK inhibitors | [2] |
| NK Cell Count | Reduced effect at efficacious exposures | ~5-fold less potent on NK cells than on paw swelling |[12] |
Diagram: In Vivo Efficacy Study Workflow (Rat AIA Model)
Caption: A typical workflow for evaluating the efficacy of upadacitinib in the rat adjuvant-induced arthritis model.
Preclinical Pharmacokinetics (ADME)
A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) of upadacitinib was conducted in preclinical species to understand its disposition and inform human dose predictions. Population pharmacokinetic analyses were performed using data from multiple studies.[13][14]
-
Absorption: Following oral administration, upadacitinib is absorbed, with a time to maximum plasma concentration (Tmax) of 2-4 hours for the extended-release formulation.[8][15] It exhibits dose-proportional pharmacokinetics over the therapeutic range.[8][14]
-
Distribution: Upadacitinib has a steady-state volume of distribution estimated at 210 L in humans, suggesting distribution into tissues.[14] Plasma protein binding is moderate at 52%.[13]
-
Metabolism: In vitro studies identified cytochrome P450 (CYP) 3A as the primary enzyme responsible for the metabolism of upadacitinib, with a minor contribution from CYP2D6.[13][16]
-
Excretion: The mean terminal elimination half-life ranges from 8 to 14 hours.[8][13] The drug is eliminated predominantly as the unchanged parent drug.[17]
Safety Pharmacology and Toxicology
A comprehensive nonclinical program was conducted to evaluate the safety profile of upadacitinib, including general toxicology, genetic toxicology, carcinogenicity, and reproductive toxicology studies.[18][19]
-
General Toxicology: Repeat-dose toxicology studies were conducted in rats (up to 6 months) and dogs (up to 9 months).[19] Consistent with its mechanism of action as an immunosuppressant, treatment-related findings included lymphoid depletion in the thymus, spleen, and lymph nodes in rats.[18] Other target organs of toxicity in rats included the kidneys (tubular degeneration/regeneration).[18] In dogs, skin findings such as interdigital cysts were observed.[18]
-
Genetic Toxicology: Upadacitinib tested negative in a standard battery of in vitro and in vivo genotoxicity assays.[19]
-
Carcinogenicity: No evidence of carcinogenicity was found in a 2-year study in rats or a 26-week study in Tg.rasH2 mice.[19]
-
Reproductive and Developmental Toxicology: As is consistent with other JAK inhibitors, upadacitinib was teratogenic in animal studies.[18] Skeletal malformations were observed in both rats and rabbits at clinically relevant exposures.[18][19] Effects on fertility, including increased postimplantation loss, were noted in rats.[19] Upadacitinib was also found to be secreted in the milk of lactating rats.[19]
Table 3: Summary of Key Preclinical Toxicology Findings
| Study Type | Species | Key Findings | Reference |
|---|---|---|---|
| Repeat-Dose Toxicology | Rat | Immunosuppressive effects (lymphoid depletion), kidney toxicity (tubular degeneration) | [18][19] |
| Dog | Skin toxicities (interdigital cysts) | [18][19] | |
| Genetic Toxicology | N/A | Negative in a battery of assays | [19] |
| Carcinogenicity | Rat, Mouse | Non-carcinogenic | [19] |
| Reproductive Toxicology | Rat | Affected fertility (postimplantation loss) | [19] |
| Developmental Toxicology | Rat, Rabbit | Teratogenic (skeletal malformations), embryo-fetal toxicity |[18][19] |
Preclinical to Clinical Translation
The preclinical data package was instrumental in guiding the clinical development of upadacitinib.
-
Dose Selection: The exposure-response relationships established in the rat AIA model, which linked efficacy to JAK1 inhibition and side effects to JAK2/3 inhibition, helped inform the selection of doses for Phase 1 and 2 clinical trials.[2][10] The minimally efficacious dose in preclinical models was predicted to be around 3 mg BID in humans, where significant clinical effects were later observed with minimal impact on hemoglobin or NK cells.[2]
-
Biomarker Strategy: Ex vivo pharmacodynamic assays measuring the inhibition of IL-6-induced pSTAT3 (a JAK1-dependent marker) and IL-7-induced pSTAT5 (a JAK1/3-dependent marker) were translated from preclinical studies to Phase 1 trials in healthy volunteers.[2][10][20] These studies confirmed the JAK1 selectivity of upadacitinib in a clinical setting, demonstrating greater potency for inhibiting IL-6 signaling compared to IL-7 signaling.[10][20]
-
Safety Monitoring: The target organ toxicities identified in nonclinical studies, such as effects on the hematopoietic system and potential for infection, informed the safety monitoring plan for clinical trials, including routine laboratory assessments.
Conclusion
The preclinical development of this compound was guided by a clear scientific hypothesis: that greater selectivity for JAK1 would translate into a favorable therapeutic window. In vitro biochemical and cellular assays rigorously established its potent and selective inhibition of JAK1. This selectivity was subsequently confirmed in vivo, where upadacitinib demonstrated robust efficacy in animal models of arthritis with a wider margin of safety regarding JAK2- and JAK3-mediated effects compared to less selective inhibitors. The comprehensive pharmacokinetic and toxicology programs successfully characterized its disposition and safety profile, enabling a well-informed transition into clinical development. The data collectively underscore the rational, structure-guided design of upadacitinib as a targeted oral therapy for immune-mediated inflammatory diseases.
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- Phase 3 SELECT-GCA Study of Upadacitinib (RINVOQ®) Showed Positive Results in Patients With Giant Cell Arteritis. AbbVie News Center. (2024). (URL: [Link])
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The Discovery and Development of Upadacitinib Hemihydrate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of upadacitinib hemihydrate (Rinvoq®), a second-generation Janus kinase (JAK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale behind its development, details key experimental protocols, and presents pivotal data that underscore its therapeutic utility in various immune-mediated inflammatory diseases.
Introduction: The Rationale for a Selective JAK1 Inhibitor
The discovery of the JAK-STAT signaling pathway as a critical mediator of cytokine signaling revolutionized the treatment of autoimmune diseases. First-generation JAK inhibitors, such as tofacitinib and baricitinib, demonstrated clinical efficacy by targeting multiple JAK isoforms. However, this broad inhibition was associated with dose-limiting side effects, including anemia and immunosuppression, which were hypothesized to be linked to the inhibition of JAK2 and JAK3, respectively.
This created a compelling scientific rationale for the development of a more selective JAK inhibitor. The core hypothesis was that by selectively targeting JAK1, which is crucial for the signaling of numerous pro-inflammatory cytokines like IL-6 and IFN-γ, it would be possible to achieve or exceed the efficacy of pan-JAK inhibitors while minimizing off-target effects. Upadacitinib (formerly ABT-494) was engineered by AbbVie to address this hypothesis, with a chemical structure designed for greater selectivity for JAK1 over other JAK family members.
Mechanism of Action: Selective Inhibition of the JAK-STAT Pathway
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are key downstream effectors in the JAK-STAT pathway. By blocking this cascade, upadacitinib effectively abrogates the signaling of multiple pro-inflammatory cytokines that are central to the pathophysiology of various autoimmune diseases.
Caption: Upadacitinib's Mechanism of Action in the JAK-STAT Signaling Pathway.
Preclinical Discovery and Characterization
The preclinical development of upadacitinib was designed to rigorously validate its selectivity for JAK1 and to establish a clear link between this selectivity and a favorable safety and efficacy profile.
In Vitro Kinase and Cellular Assays
The initial characterization of upadacitinib's inhibitory activity was performed using cell-free biochemical assays with recombinant human JAK kinase domains. These assays are crucial for determining the intrinsic potency of a compound against its target enzymes.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human catalytic domains of JAK1, JAK2, JAK3, and TYK2 are prepared. A biotinylated peptide substrate is used.
-
Compound Dilution: Upadacitinib is serially diluted to a range of concentrations.
-
Reaction Incubation: The JAK enzyme, peptide substrate, and ATP are incubated with the various concentrations of upadacitinib. The reaction is typically run at ATP concentrations close to the Michaelis constant (Km) to mimic physiological conditions.
-
Detection: The reaction is stopped, and HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) are added.
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence signals at 665 nm and 620 nm is calculated, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Upadacitinib In Vitro Biochemical and Cellular IC50 Values
| Assay Type | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity (fold vs JAK1) | Reference |
| Biochemical | 43 | 120 | 2300 | 4700 | JAK2: ~2.8, JAK3: ~53, TYK2: ~109 | |
| Cellular | 14 | 593 | 1820 | 2660 | JAK2: ~42, JAK3: ~130, TYK2: ~190 |
Data synthesized from multiple sources for a comprehensive overview. Selectivity is calculated as IC50(JAKx) / IC50(JAK1).
To assess the activity of upadacitinib in a more physiologically relevant context, cellular assays measuring the phosphorylation of STAT proteins in response to cytokine stimulation are employed. These assays provide a direct measure of the compound's ability to inhibit JAK-mediated signaling within a cellular environment.
Experimental Protocol: Flow Cytometry-Based pSTAT Assay in Human PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.
-
Compound Incubation: PBMCs are pre-incubated with a range of upadacitinib concentrations for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example:
-
IL-6 is used to assess JAK1/JAK2-dependent STAT3 phosphorylation (pSTAT3).
-
IL-7 is used to assess JAK1/JAK3-dependent STAT5 phosphorylation (pSTAT5).
-
-
Fixation and Permeabilization: The stimulation is stopped, and cells are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify specific immune cell subsets.
-
Flow Cytometry Analysis: The level of STAT phosphorylation in different cell populations is quantified by flow cytometry.
-
Data Analysis: The IC50 values for the inhibition of pSTAT are calculated from the dose-response curves.
Caption: Workflow for Cellular Phospho-STAT (pSTAT) Assay.
In Vivo Preclinical Models
The efficacy of upadacitinib was evaluated in animal models of rheumatoid arthritis to establish its in vivo activity and to correlate drug exposure with therapeutic effect.
The rat AIA model is a well-established preclinical model of rheumatoid arthritis characterized by robust inflammation, paw swelling, and bone erosion.
Experimental Protocol: Rat Adjuvant-Induced Arthritis Model
-
Disease Induction: Arthritis is induced in rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment Initiation: Oral administration of upadacitinib or vehicle control is initiated at the first signs of disease (typically around day 7 post-induction) and continued daily.
-
Efficacy Assessments:
-
Paw Swelling: Paw volume is measured regularly using a plethysmometer.
-
Arthritis Score: Clinical signs of arthritis (erythema, swelling) in each paw are scored on a standardized scale.
-
Bone Erosion: At the end of the study, hind paws are collected for micro-computed tomography (µCT) analysis to quantify bone erosion.
-
Histopathology: Joint tissues are processed for histological examination to assess inflammation, cartilage damage, and bone resorption.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to determine plasma drug concentrations and correlate them with efficacy endpoints.
In the rat AIA model, upadacitinib demonstrated a dose- and exposure-dependent reduction in paw swelling and bone destruction, confirming its in vivo anti-inflammatory and disease-modifying activity.
Clinical Development: The SELECT Phase 3 Program
The clinical development of upadacitinib for rheumatoid arthritis was anchored by the comprehensive SELECT Phase 3 program, which evaluated its efficacy and safety across a broad range of patient populations.
Key Pivotal Trials
Table 2: Overview of Key Upadacitinib Phase 3 SELECT Trials in Rheumatoid Arthritis
| Trial | Patient Population | Comparator(s) | Key Primary Endpoint(s) | Key Findings | Reference |
| SELECT-COMPARE | MTX-IR | Placebo, Adalimumab | ACR20 and DAS28-CRP <2.6 at Week 12 | Upadacitinib was superior to placebo and adalimumab in achieving clinical and functional endpoints. | |
| SELECT-EARLY | MTX-Naïve | Methotrexate (MTX) | ACR50 at Week 12 and DAS28-CRP <2.6 at Week 24 | Upadacitinib monotherapy was superior to MTX in MTX-naïve patients. | |
| SELECT-NEXT | csDMARD-IR | Placebo | ACR20 and DAS28-CRP ≤3.2 at Week 12 | Upadacitinib demonstrated significant improvements in patients with an inadequate response to conventional synthetic DMARDs. | |
| SELECT-BEYOND | bDMARD-IR | Placebo | ACR20 and DAS28-CRP ≤3.2 at Week 12 | Upadacitinib was effective in a difficult-to-treat population with an inadequate response to biologic DMARDs. | |
| SELECT-MONOTHERAPY | MTX-IR | Methotrexate (MTX) | ACR20 and DAS28-CRP ≤3.2 at Week 14 | Upadacitinib monotherapy was superior to continuing MTX in patients with an inadequate response to MTX. |
MTX-IR: Inadequate response to methotrexate; MTX-Naïve: Naïve to methotrexate; csDMARD-IR: Inadequate response to conventional synthetic disease-modifying antirheumatic drugs; bDMARD-IR: Inadequate response to biologic disease-modifying antirheumatic drugs; ACR20/50: American College of Rheumatology 20%/50% improvement criteria; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.
Pharmacokinetics and Metabolism
Clinical pharmacology studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of upadacitinib.
-
Absorption: Upadacitinib is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours for the extended-release formulation.
-
Distribution: It has a plasma protein binding of approximately 52%.
-
Metabolism: Upadacitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.
-
Excretion: The majority of the dose is excreted in the feces and urine, with a significant portion as the unchanged parent drug. The terminal elimination half-life of the extended-release formulation is between 8 to 14 hours, supporting once-daily dosing.
Regulatory Milestones
The robust preclinical and clinical data package for upadacitinib led to its successful regulatory approvals worldwide.
-
August 2019: The U.S. Food and Drug Administration (FDA) granted its first approval for the treatment of adults with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate.
-
December 2019: The European Commission granted marketing authorization for the same indication.
-
Subsequent Approvals: The approved indications for upadacitinib have since expanded to include psoriatic arthritis, ankylosing spondylitis, atopic dermatitis, ulcerative colitis, and Crohn's disease, reflecting its broad therapeutic potential in immune-mediated inflammatory diseases.
Conclusion
The discovery and development of this compound exemplify a targeted, hypothesis-driven approach to drug design. By engineering a selective JAK1 inhibitor, the aim was to optimize the benefit-risk profile compared to first-generation, less selective JAK inhibitors. The comprehensive preclinical and clinical development program has validated this approach, establishing upadacitinib as an important therapeutic option for a range of debilitating autoimmune and inflammatory conditions. This guide has provided a technical overview of the key scientific principles and experimental methodologies that underpinned the successful journey of upadacitinib from a rational design concept to a globally approved medicine.
References
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Upadacitinib hemihydrate chemical structure and properties
An In-depth Technical Guide to Upadacitinib Hemihydrate for Researchers and Drug Development Professionals
Introduction
Upadacitinib, marketed under the brand name Rinvoq, is a second-generation Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent for a range of immune-mediated inflammatory diseases.[1][2] Developed to offer greater selectivity for the JAK1 isoform, upadacitinib represents a targeted approach to immunomodulation, aiming to provide a more favorable benefit-risk profile compared to earlier, less selective JAK inhibitors.[3][4][5] Its approval by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease underscores its clinical importance.[1][2][6][7]
This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies crucial for its characterization. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal small molecule drug.
Chemical Identity and Physicochemical Properties
Upadacitinib is formulated as a hemihydrate, meaning the crystalline solid incorporates one molecule of water for every two molecules of the active pharmaceutical ingredient (API).[8][9] This hydrated form is crucial for defining the drug's stability, solubility, and overall pharmacokinetic profile.[8][9]
The compound is a white to light brown powder.[10] While its solubility in pure water is limited, this can be influenced by pH and the use of co-solvents.[8] The stability of the hemihydrate form is a critical parameter that must be maintained under appropriate storage conditions to prevent degradation.[8]
Chemical Structure
The chemical structure of upadacitinib is fundamental to its function, enabling it to bind with high affinity and selectivity to the ATP-binding pocket of JAK1.[7][9]
Caption: 2D chemical structure of Upadacitinib.
Properties Summary
The key identifiers and physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide hemihydrate | [1], |
| CAS Number | 2050057-56-0 | [11],[12] |
| Molecular Formula | C₃₄H₄₀F₆N₁₂O₃ (representing two upadacitinib molecules and one water molecule) | [12],[13] |
| Molecular Weight | 778.77 g/mol | [12],[13] |
| Appearance | White to off-white powder or crystalline powder | [8],[14] |
| Anhydrous Free Base CAS | 1310726-60-3 | [15],[16] |
| Anhydrous Mol. Formula | C₁₇H₁₉F₃N₆O | [15],[16] |
| Anhydrous Mol. Weight | 380.38 g/mol | [15],[16] |
Mechanism of Action: Selective JAK1 Inhibition
Upadacitinib exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme in the intracellular signaling cascade known as the JAK-STAT pathway.[2][3][17] This pathway is critical for transducing signals from numerous cytokines and growth factors that drive inflammatory and immune responses.[18][19]
The JAK-STAT Signaling Pathway
The process begins when pro-inflammatory cytokines bind to their specific receptors on the cell surface. This binding event activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate into the cell nucleus, where they bind to DNA and regulate the transcription of genes involved in inflammation.[18]
Upadacitinib's Role
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and blocking its kinase activity.[2][9] By inhibiting JAK1, upadacitinib prevents the phosphorylation and subsequent activation of STATs, effectively disrupting the downstream signaling of many pro-inflammatory cytokines, such as IL-6.[2][17][18]
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Selectivity Profile and Rationale
The development of upadacitinib was driven by the hypothesis that greater selectivity for JAK1 over other JAK isoforms would translate to an improved safety and tolerability profile.[4] While all JAKs are involved in immune signaling, they have distinct roles:
-
JAK1: A key mediator for many pro-inflammatory cytokines.[20]
-
JAK2: Primarily involved in erythropoiesis (red blood cell production).[20]
-
JAK3: Crucial for lymphocyte function and immune surveillance.[20]
-
TYK2: Involved in the signaling of cytokines like IL-12 and IL-23.
In enzymatic assays, upadacitinib demonstrates potent inhibition of JAK1 with a half-maximal inhibitory concentration (IC₅₀) of 43 nM.[2][20] It is significantly less potent against other isoforms, showing a 74-fold selectivity for JAK1 over JAK2 and a 58- to 130-fold selectivity over JAK3.[1][20][21] This selectivity is intended to minimize off-target effects, such as the anemia associated with JAK2 inhibition or the increased risk of certain infections linked to JAK3 inhibition.[3][4][5]
Analytical and Experimental Methodologies
The robust characterization of this compound is essential for quality control, formulation development, and non-clinical research. This involves a suite of analytical techniques to confirm its identity, purity, crystalline form, and biological activity.
Caption: General workflow for characterization of Upadacitinib.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of this compound and detect any process-related impurities or degradation products.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Chromatographic System: Utilize a reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Employ a gradient elution using a two-solvent system. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: Start with a low percentage of Mobile Phase B, gradually increasing it over 20-30 minutes to elute compounds with increasing hydrophobicity.
-
Detection: Monitor the column effluent using a UV detector at a wavelength where upadacitinib has maximum absorbance (e.g., ~310 nm).
-
Quantification: Calculate the area percent of the main upadacitinib peak relative to the total peak area to determine purity. Reference standards are used for peak identification and impurity quantification.
-
-
Rationale: This method separates the API from potential impurities based on their differential partitioning between the stationary and mobile phases, providing a reliable measure of purity.
Protocol: Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of upadacitinib and aid in the structural elucidation of unknown impurities.
-
Methodology:
-
Interface: Couple the outlet of the HPLC system directly to an electrospray ionization (ESI) source of a mass spectrometer (LC-MS).
-
Ionization: Operate the ESI source in positive ion mode, which will readily protonate the upadacitinib molecule to generate the [M+H]⁺ ion.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of upadacitinib (anhydrous MW = 380.38). The primary observed ion should correspond to [C₁₇H₁₉F₃N₆O + H]⁺ at m/z 381.16.
-
Fragmentation (MS/MS): For structural confirmation, select the parent ion (m/z 381.16) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that can be matched to the known structure.
-
-
Rationale: MS provides unambiguous molecular weight information, serving as a definitive identity test. LC-MS is a powerful tool for creating a comprehensive impurity profile.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the potency and selectivity of upadacitinib by measuring its inhibitory effect on JAK1, JAK2, JAK3, and TYK2.
-
Methodology:
-
Reagents: Use recombinant human JAK enzymes, a suitable peptide substrate, and ATP.
-
Assay Principle: The assay measures the phosphorylation of the peptide substrate by the JAK enzyme. This is often a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assay (e.g., ADP-Glo™).
-
Procedure:
-
In a multi-well plate, add the specific JAK enzyme to a buffer solution.
-
Add serial dilutions of upadacitinib (or a vehicle control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents.
-
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence), which is proportional to the enzyme activity. Plot the percent inhibition against the logarithm of the upadacitinib concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
-
Rationale: This experiment directly measures the drug's interaction with its molecular targets, providing quantitative data on its potency and selectivity, which are critical for predicting both efficacy and potential off-target effects.
Conclusion
This compound is a highly selective JAK1 inhibitor with a well-defined chemical structure and mechanism of action. Its design represents a strategic advancement in the treatment of autoimmune and inflammatory disorders, aiming to maximize therapeutic efficacy while minimizing mechanism-based side effects through targeted inhibition of the JAK-STAT pathway. A thorough understanding of its physicochemical properties and the application of rigorous analytical and biological assays are paramount for ensuring its quality, safety, and effectiveness in drug development and clinical use. This guide provides the foundational technical knowledge required for professionals working with this important therapeutic agent.
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Introduction: The Imperative for Precision in Kinase Inhibitor Characterization
An In-Depth Technical Guide: Profiling Upadacitinib Hemihydrate: A Guide to In Vitro Kinase Assay Design and Execution
The advent of targeted therapies has revolutionized medicine, particularly in the treatment of immune-mediated inflammatory diseases. Small molecule inhibitors targeting specific nodes in signaling pathways offer the potential for high efficacy with improved safety profiles. Upadacitinib, a second-generation Janus kinase (JAK) inhibitor, exemplifies this progress.[1] It was engineered for greater selectivity for JAK1 over other JAK family members, a hypothesis aimed at optimizing the benefit-risk profile compared to less selective, or "pan-JAK," inhibitors.[2][3][4]
The foundational claim of selectivity and potency for any kinase inhibitor rests upon robust, reproducible, and well-characterized biochemical analysis. The in vitro kinase assay is the cornerstone of this characterization, providing the initial quantitative data on a compound's potency (typically as a half-maximal inhibitory concentration, or IC50) and its specificity across the kinome.
This guide provides an in-depth technical framework for designing and executing an in vitro kinase assay to characterize this compound. Moving beyond a simple recitation of steps, we will explore the causality behind critical experimental choices, establish a self-validating protocol, and ground our methodology in authoritative principles of kinase enzymology.
The Biological Context: The Janus Kinase (JAK)-STAT Signaling Pathway
To understand the inhibitor, one must first understand the target. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, making it a central player in immunity, inflammation, cell proliferation, and differentiation.[5][6][7] Dysregulation of this pathway is a known driver of numerous autoimmune and inflammatory conditions.[7]
The pathway's operation is elegant in its directness:
-
Ligand Binding: A cytokine binds to its specific transmembrane receptor.
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[8][9]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once docked, the STATs are themselves phosphorylated by the JAKs.
-
Nuclear Translocation & Gene Transcription: Phosphorylated STATs dissociate, form dimers, and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[5][6][10]
The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and TYK2.[7] Different cytokine receptors pair with different JAKs, meaning the selective inhibition of one JAK can theoretically dampen specific inflammatory signals while leaving others intact.
Upadacitinib's Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[8][11][12] It is designed to bind to the ATP-binding site within the kinase domain of JAK1.[8] By occupying this pocket, upadacitinib physically blocks ATP from binding, thereby preventing the kinase from performing its function: the transfer of a phosphate group to its substrates (other JAKs, the receptor, and STATs). This action effectively halts the signaling cascade before it can amplify.[8][11] The clinical significance of upadacitinib stems from its high selectivity for JAK1, which allows it to potently suppress signaling from key pro-inflammatory cytokines like IL-6 while having less impact on pathways that rely more heavily on other JAKs.[2][4][11]
The Core of Analysis: Principles of the In Vitro Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of a purified kinase.[13] The fundamental reaction is:
Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP
To quantify the inhibitory effect of a compound like upadacitinib, we measure the rate of this reaction in the presence of varying concentrations of the inhibitor. Assay technologies are broadly categorized by what they detect:[14]
-
Radiometric Assays: Often considered the "gold standard," these assays use ATP radiolabeled at the gamma-phosphate position (e.g., [γ-³²P]ATP).[13][15] The amount of product is quantified by measuring the radioactivity incorporated into the substrate after separating it from the unused ATP.[15]
-
Non-Radiometric Assays: These methods have become standard for higher-throughput applications due to safety and ease of use. They typically rely on fluorescence or luminescence and can be further divided:
-
Product-focused: Use phospho-specific antibodies that bind only to the phosphorylated substrate, generating a signal via methods like TR-FRET or AlphaScreen®.[16]
-
Byproduct-focused: Measure the amount of ADP produced, which is directly proportional to substrate phosphorylation. Luminescence-based assays like ADP-Glo™ use a coupled-enzyme system where ADP is converted back to ATP, which then fuels a luciferase reaction, generating light.[14]
-
For this guide, we will focus on the ADP-detection method due to its universality and robustness.[13]
Designing a Self-Validating Assay System: The Causality Behind Choices
A protocol is only as good as the thought invested in its design. Each component must be chosen to ensure the final data is trustworthy and interpretable.
-
Enzyme and Substrate: For profiling upadacitinib, one must use highly purified, recombinant human kinase domains for JAK1, JAK2, JAK3, and TYK2. A suitable peptide substrate, often a generic sequence recognized by many tyrosine kinases, is used to ensure a robust signal.
-
The Critical Role of ATP Concentration: This is arguably the most important parameter for an ATP-competitive inhibitor.[17]
-
Assaying at ATP Kₘ: The Michaelis constant (Kₘ) is the ATP concentration at which the kinase operates at half its maximum velocity. Performing the assay with the ATP concentration at or near its Kₘ makes the assay highly sensitive to competitive inhibitors, yielding a lower IC50 value.[17] Under these conditions, the Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ×[ATP]) simplifies, and the IC50 value becomes a direct and standardized measure of the inhibitor's affinity (Kᵢ) for the kinase.[18][19] This is the standard approach for primary screening and potency determination.
-
Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar (1-10 mM) range, which is often far higher than the Kₘ of most kinases.[18][19] Testing at high ATP concentrations provides a more accurate prediction of an inhibitor's efficacy in a cellular environment, though it will result in a higher apparent IC50 value as the inhibitor must compete with more ATP.[17][20] For robust characterization, initial potency should be determined at ATP Kₘ, with follow-up testing at physiological ATP to understand the translational potential.
-
-
Essential Controls for Data Integrity: Every assay plate must include controls to serve as internal validators:
-
"High" Control (0% Inhibition): Contains all reaction components (enzyme, substrate, ATP) but only the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents maximum kinase activity.
-
"Low" Control (100% Inhibition): Contains substrate, ATP, and vehicle, but no enzyme. This measures the background signal of the assay. Alternatively, a known potent, broad-spectrum inhibitor can be used at a saturating concentration.
-
Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., tofacitinib for JAKs) should be run in parallel to confirm that the assay system is responsive to inhibition.[21]
-
Experimental Protocol: IC50 Determination for Upadacitinib against JAK1
This protocol describes a typical luminescence-based assay in a 384-well plate format to determine the IC50 of this compound against recombinant human JAK1.
A. Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X working solution of ATP in Assay Buffer. For JAK1, the Kₘ is typically in the low micromolar range; for this protocol, we will assume a Kₘ of 10 µM, so the 2X solution will be 20 µM.
-
Kinase Solution: Prepare a 2X working solution of recombinant human JAK1 in Assay Buffer. The final concentration should be determined empirically to produce a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a 2X working solution of a suitable tyrosine kinase peptide substrate in Assay Buffer.
-
Upadacitinib Dilution Series:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve.
-
Prepare an intermediate dilution of this series into Assay Buffer to create a 4X final concentration working stock. This minimizes the final DMSO concentration in the assay well (typically ≤1%).
-
B. Assay Procedure:
-
Compound Plating: Add 5 µL of the 4X upadacitinib serial dilution to the appropriate wells of a 384-well assay plate. Add 5 µL of 4X vehicle buffer to the "High" and "Low" control wells.
-
Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate master mix. Add 5 µL of this mix to all wells except the "Low" control wells. To the "Low" control wells, add 5 µL of Assay Buffer containing only the substrate.
-
Initiation: Start the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.[22]
C. Detection (Using a commercial ADP-Glo™ type kit):
-
Stop Reaction: Add 20 µL of the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction by depleting the remaining ATP and convert the ADP produced to ATP. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 40 µL of the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced in the initial kinase reaction. Incubate for 30-60 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data (Relative Light Units, RLU) must be converted to Percent Inhibition.
-
Average the RLU from the "High" control wells (Avg_High).
-
Average the RLU from the "Low" control wells (Avg_Low).
-
For each inhibitor concentration well (RLU_Test), calculate the Percent Inhibition using the formula: % Inhibition = 100 * (1 - [(RLU_Test - Avg_Low) / (Avg_High - Avg_Low)])
-
-
Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the upadacitinib concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[23] The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[24][25]
Beyond Potency: Profiling for Selectivity
Determining the IC50 against JAK1 is only half the story. The therapeutic hypothesis of upadacitinib is built on its selectivity.[2] Therefore, the assay must be repeated for the other JAK family members (JAK2, JAK3, TYK2) under their respective optimized conditions (which may include different ATP Kₘ values).
This selectivity profiling allows for the calculation of a Selectivity Index , which is the ratio of IC50 values between different kinases (e.g., IC50(JAK2) / IC50(JAK1)).[21] A higher number indicates greater selectivity for the target kinase. For a comprehensive profile, inhibitors are often tested against a broad panel of kinases representing the entire human kinome.[26][27]
Table 1: Representative In Vitro Kinase Assay Data for Upadacitinib
| Kinase Target | Assay Type | IC50 (nM) | Selectivity over JAK1 (Fold) | Reference |
| JAK1 | Biochemical | 43 - 47 | 1 (Baseline) | [11][12] |
| JAK2 | Biochemical | 109 - 120 | ~2.5x | [12][28] |
| JAK3 | Biochemical | 2,100 - 2,300 | ~49x | [12][28] |
| TYK2 | Biochemical | 4,700 | ~109x | [12][28] |
| JAK1 | Cellular | 14 | 1 (Baseline) | [28] |
| JAK2 | Cellular | 593 | ~42x | [28] |
| JAK3 | Cellular | 1,820 - 1,860 | ~130x - 132x | [28] |
| TYK2 | Cellular | 2,715 | ~193x |
Note: Data is compiled from literature sources for illustrative purposes.[11][12][28] Biochemical and cellular assays yield different absolute IC50 values but demonstrate a consistent trend in selectivity.
Conclusion
The in vitro kinase assay, when designed with scientific rigor, provides the foundational data for the entire lifecycle of a targeted inhibitor like upadacitinib. By understanding the causality behind each experimental choice—from ATP concentration to the implementation of comprehensive controls—researchers can generate trustworthy potency and selectivity data. This information is not merely a checkbox in a development plan; it is the core validation of the molecule's mechanism of action and the basis for its rational application in treating complex inflammatory diseases.
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An In-Depth Technical Guide to the Cellular Signaling Pathways of Upadacitinib Hemihydrate
Abstract
Upadacitinib, a second-generation Janus kinase (JAK) inhibitor, represents a significant advancement in the targeted therapy of immune-mediated inflammatory diseases (IMIDs). Its efficacy is rooted in its selective inhibition of JAK1, a critical node in the intracellular signaling cascades of numerous pro-inflammatory cytokines.[1] This guide provides a comprehensive exploration of Upadacitinib's mechanism of action, beginning with a foundational overview of the JAK-STAT pathway. We will dissect the molecular interactions that confer its JAK1 selectivity, trace the downstream cellular consequences of this inhibition, and provide detailed, field-proven methodologies for characterizing its bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of Upadacitinib's role in modulating cellular signaling.
The Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway
The JAK-STAT pathway is a cornerstone of cytokine signaling, translating extracellular signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is a key driver in the pathogenesis of many IMIDs.[4][5] The pathway is elegantly orchestrated through a series of molecular handoffs:
-
Cytokine Binding: The cascade begins when a cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface.[2][6]
-
Receptor Dimerization & JAK Activation: This binding event induces a conformational change in the receptor subunits, bringing the associated, inactive JAKs into close proximity. The JAKs then activate each other through trans-phosphorylation.[7]
-
STAT Recruitment and Phosphorylation: The newly activated JAKs phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins.[2][7] Once recruited, the STATs are themselves phosphorylated by the active JAKs.[8]
-
STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[4]
-
Gene Transcription: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[2]
Upadacitinib's Core Mechanism: Competitive and Selective JAK1 Inhibition
Upadacitinib functions as an orally administered, small-molecule inhibitor that competitively binds to the adenosine triphosphate (ATP) binding site within the kinase domain of JAKs.[4][7] By occupying this site, it prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate its substrates and halting the signaling cascade before it can amplify.[7]
A defining feature of Upadacitinib is its functional selectivity for JAK1.[9][2] While all JAKs share a structurally similar ATP-binding pocket, subtle differences have been exploited in the design of second-generation inhibitors.[10] This selectivity is critical, as different JAKs pair with different cytokine receptors to mediate distinct biological functions. The development of Upadacitinib was driven by the hypothesis that prioritizing JAK1 inhibition would maintain high efficacy while potentially improving the safety profile by sparing other JAK isoforms.[11][12] For instance, JAK2 is crucial for erythropoietin signaling, and its inhibition can be associated with anemia, while JAK3 is vital for lymphocyte development.[2][12]
Table 1: In Vitro Inhibitory Potency of Upadacitinib Across JAK Isoforms
| Janus Kinase Isoform | Half-maximal Inhibitory Concentration (IC50) | Cellular Selectivity vs. JAK1 |
| JAK1 | 0.043 µM | - |
| JAK2 | 0.12 µM | >40-fold |
| JAK3 | 2.3 µM | >130-fold |
| TYK2 | 4.7 µM | >190-fold |
| (Data synthesized from enzymatic and cellular assays)[4][11] |
This selectivity profile demonstrates that Upadacitinib potently inhibits JAK1-dependent signaling while having a significantly lesser effect on pathways mediated primarily by JAK2, JAK3, or TYK2.[4][11]
Cellular Consequences and Immunomodulation
By selectively inhibiting JAK1, Upadacitinib effectively dampens the signaling of a host of pro-inflammatory cytokines that are central to the pathophysiology of IMIDs.[4][13] The key cytokines whose signaling relies on JAK1, often in partnership with other JAKs, include:
-
Interleukin-6 (IL-6): A major driver of systemic inflammation and the acute phase response. Signals via JAK1/JAK2.[4][14]
-
Interleukin-7 (IL-7): Crucial for T-cell development and homeostasis. Signals via JAK1/JAK3.[4][14]
-
Interferon-gamma (IFN-γ): A key activator of macrophages and mediator of Th1 immune responses. Signals via JAK1/JAK2.[11][15]
-
Other Interleukins: IL-4, IL-13, IL-22, and IL-31, which are implicated in atopic dermatitis and other inflammatory conditions, also utilize JAK1 in their signaling pathways.[15]
The downstream effect of this inhibition is a broad but targeted immunomodulation. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that Upadacitinib reduces the expression of activation markers on B cells, T cells, and monocytes.[16] It suppresses the proliferation and pathogenicity of pathogenic CD4+ T cells while promoting the proliferation of regulatory T cells (Tregs), thereby helping to restore immune balance.[17] This culminates in a significant reduction in the transcription of pro-inflammatory genes, leading to the alleviation of inflammation and tissue damage that characterize autoimmune diseases.[2][18]
Methodologies for Characterizing Upadacitinib's Cellular Effects
To rigorously assess the activity and selectivity of a JAK inhibitor like Upadacitinib, a multi-tiered experimental approach is required. The following protocols represent a self-validating system, moving from direct enzymatic inhibition to functional cellular outcomes.
Protocol: In Vitro Kinase Inhibition Assay
-
Expertise & Rationale: This biochemical assay is the foundational step for determining a compound's intrinsic potency and selectivity against purified enzymes. It provides the IC50 values that are critical for initial characterization. The causality is direct: measuring the inhibition of substrate phosphorylation by the isolated kinase.[19][20]
-
Detailed Methodology:
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable substrate peptide (e.g., a generic tyrosine-containing peptide); ATP; kinase assay buffer; Upadacitinib stock solution; 96-well assay plates; detection reagent (e.g., ADP-Glo™ or similar).
-
Inhibitor Preparation: Perform a serial dilution of Upadacitinib in the assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series).
-
Reaction Setup: To each well of the 96-well plate, add the kinase assay buffer, the specific recombinant JAK enzyme, and the substrate peptide.
-
Inhibitor Addition: Add the serially diluted Upadacitinib to the appropriate wells.
-
Controls (Self-Validation):
-
Positive Control (100% activity): Wells containing enzyme but no inhibitor (vehicle only).
-
Negative Control (0% activity): Wells containing no enzyme.
-
-
Reaction Initiation: Start the kinase reaction by adding a final concentration of ATP (typically at or near the Km value for the specific enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) generated using a suitable detection method (e.g., luminescence).[19]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]
-
Protocol: Cellular Phospho-STAT Flow Cytometry Assay
-
Expertise & Rationale: This cell-based assay is a critical translational step. It confirms that the drug can penetrate the cell membrane and engage its target in a complex biological milieu. Measuring the inhibition of STAT phosphorylation is a direct pharmacodynamic readout of JAK activity within the cell.[3][4] The causality is clear: if Upadacitinib inhibits JAK1, then cytokine-induced STAT phosphorylation downstream of JAK1 should decrease.
-
Detailed Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation or use whole blood directly.
-
Inhibitor Treatment: Aliquot cells into tubes or a 96-well plate. Pre-incubate the cells with serially diluted Upadacitinib or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway for a short period (e.g., 15-30 minutes).
-
Controls (Self-Validation):
-
Unstimulated Control: Cells with vehicle, no cytokine.
-
Stimulated Control: Cells with vehicle, plus cytokine.
-
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., formaldehyde-based) to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells using a detergent-based buffer (e.g., ice-cold methanol) to allow antibodies to access intracellular targets.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3-AF647). Include cell surface markers (e.g., CD3, CD4) to identify specific cell populations.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for thousands of cells per sample.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Quantify the median fluorescence intensity (MFI) of the pSTAT signal. Plot the inhibition of the pSTAT signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
Upadacitinib hemihydrate exerts its therapeutic effect through the potent and selective inhibition of JAK1.[5][10] By competitively blocking the ATP-binding site of JAK1, it effectively abrogates the signaling of multiple key pro-inflammatory cytokines, leading to a broad but targeted modulation of the immune response.[4][7] This mechanism prevents the phosphorylation and activation of STAT proteins, their subsequent translocation to the nucleus, and the transcription of genes that drive the inflammatory processes in a range of autoimmune diseases.[8][6] The scientific integrity of these claims is supported by a robust framework of in vitro and cellular assays that validate its selectivity and functional consequences. Understanding these intricate cellular signaling pathways is paramount for leveraging Upadacitinib effectively in the clinic and for guiding the future development of next-generation immunomodulators.
References
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- AbbVie Inc. (n.d.). RINVOQ® (upadacitinib) Mechanism of Action. AbbVie. [Link]
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Upadacitinib hemihydrate pharmacokinetics and pharmacodynamics
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Upadacitinib Hemihydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Paradigm of Targeted Immunomodulation
Upadacitinib, an oral, reversible Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of a spectrum of immune-mediated inflammatory diseases.[1][2] Its development and clinical application are underpinned by a deep understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide synthesizes pivotal data to provide a comprehensive technical overview of upadacitinib, moving from its molecular mechanism to its clinical exposure-response relationships. We will explore the causality behind its design, the methodologies used to characterize its behavior, and the quantitative data that inform its therapeutic use.
Part 1: The Core Mechanism of Action - Selective JAK1 Inhibition
The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for signal transduction from cytokine and growth factor receptors on the cell membrane.[3][4] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell function and hematopoiesis.[3][5] Overactivity of this pathway is a key driver in the pathogenesis of many inflammatory diseases.[1][2]
Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.[6] It functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the kinase domain of JAK1 and preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[1][5] This blockade interrupts the downstream signaling of numerous pro-inflammatory cytokines that are dependent on JAK1, including those in the IL-6 family, Type I and II interferons, and cytokines that use the common gamma chain (e.g., IL-7, IL-15, IL-21).[5][7]
The selectivity of upadacitinib is a cornerstone of its design, developed with the goal of maximizing efficacy while mitigating off-target effects associated with broader JAK inhibition.[6][8]
In Vitro Kinase Inhibition Profile
The inhibitory potency of upadacitinib against the different JAK isoforms has been quantified in cell-free enzymatic assays. These assays are fundamental in early drug development to establish the selectivity profile.
| JAK Isoform | IC₅₀ (μM) |
| JAK1 | 0.043 |
| JAK2 | 0.12 |
| JAK3 | 2.3 |
| TYK2 | 4.7 |
| Data sourced from enzymatic assays.[1] |
This data demonstrates that upadacitinib is most potent against JAK1, with progressively lower potency against JAK2, JAK3, and TYK2.[1][8] This selectivity profile is hypothesized to contribute to its benefit-risk profile compared to less selective JAK inhibitors.[5][6]
Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation and nuclear translocation.
Part 2: Pharmacokinetic Profile (ADME)
The clinical utility of upadacitinib is defined by its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). These have been characterized through a series of Phase 1, 2, and 3 clinical trials.[9][10][11] An extended-release (ER) formulation was developed to enable convenient once-daily dosing, which is used in the approved regimens.[12][13][14]
Absorption
Following oral administration of the extended-release tablet, upadacitinib is absorbed with a median time to reach maximum plasma concentration (Tmax) of 2 to 4 hours.[1][3] Plasma concentrations are approximately dose-proportional over the therapeutic dose range.[1][9] With once-daily administration, steady-state plasma concentrations are achieved within 4 days with minimal accumulation.[1][9][12]
The effect of food on the ER formulation is not considered clinically relevant; a high-fat meal results in an approximate 20% increase in exposure (AUC and Cmax), which is within the range of inter-subject variability.[12][14]
Distribution
Upadacitinib is approximately 52% bound to human plasma proteins, suggesting that clinically significant drug displacement interactions are unlikely.[3][8][9] The apparent volume of distribution at steady state is estimated to be 294 L, indicating distribution into tissues.[11]
Metabolism
Metabolism is a critical determinant of upadacitinib's clearance. In vitro and clinical studies have established that its metabolism is primarily mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2D6.[1][3][8] Importantly, no active metabolites have been identified, meaning the therapeutic effect is attributable to the parent drug.[1][9]
Excretion
Upadacitinib is eliminated through both metabolism and direct excretion. Following a single dose, approximately 38% of the dose is excreted as unchanged parent drug in feces and 24% in urine.[3][9] Metabolites account for about 34% of the total excreted dose.[9] The mean terminal elimination half-life ranges from 8 to 14 hours.[1][3]
| Pharmacokinetic Parameter | Value (Extended-Release Formulation) |
| Tmax (Time to Peak Concentration) | 2 - 4 hours[1][3] |
| Plasma Protein Binding | ~52%[3][8][9] |
| Terminal Elimination Half-Life (t½) | 8 - 14 hours[1][3] |
| Metabolizing Enzymes | CYP3A4 (major), CYP2D6 (minor)[3][8] |
| Route of Excretion (Unchanged Drug) | 38% Feces, 24% Urine[3][9] |
| Time to Steady State | 4 days[1][9][12] |
Protocol: Characterizing Drug-Drug Interactions (DDI) with CYP3A4 Modulators
Given the primary role of CYP3A4 in upadacitinib metabolism, understanding the impact of co-administered CYP3A4 inhibitors and inducers is crucial for safe clinical use.
Objective: To quantify the effect of a strong CYP3A4 inhibitor (e.g., ketoconazole) and a strong CYP3A4 inducer (e.g., rifampin) on the pharmacokinetics of upadacitinib.
Methodology:
-
Study Design: A fixed-sequence, open-label, two-period crossover study in healthy volunteers.
-
Period 1: Subjects receive a single oral dose of upadacitinib (e.g., 15 mg). Serial blood samples are collected over 48-72 hours to characterize the baseline PK profile (AUCinf, Cmax).
-
Washout: A suitable washout period is observed.
-
Period 2 (Inhibitor Arm): Subjects receive multiple doses of a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) to achieve steady-state inhibition.
-
Co-administration: On a specified day, the single dose of upadacitinib is co-administered with the CYP3A4 inhibitor. Serial blood sampling is repeated.
-
Analysis: The PK parameters of upadacitinib when given with the inhibitor are compared to when it was given alone. The geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated.
-
Inducer Arm: A similar study design is used with a strong CYP3A4 inducer (e.g., rifampin 600 mg once daily).
Expected Outcome & Causality: Co-administration with strong CYP3A4 inhibitors significantly increases upadacitinib exposure (AUC increased by ~75%), while strong inducers decrease exposure (AUC decreased by ~50%).[8] This is a direct consequence of altering the metabolic clearance of the drug. These data directly inform dosing recommendations, advising against co-administration with strong inducers and suggesting caution with strong inhibitors.[3][15][16]
Part 3: Pharmacodynamics and Biomarker Modulation
The pharmacodynamic effects of upadacitinib are the measurable biochemical and physiological consequences of its JAK1 inhibition. These are typically assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in clinical studies.[1][5]
In healthy volunteers and patients, upadacitinib administration leads to a dose- and concentration-dependent inhibition of IL-6-induced STAT3 phosphorylation (a marker of JAK1/JAK2 signaling) and IL-7-induced STAT5 phosphorylation (a marker of JAK1/JAK3 signaling).[1][5] This inhibition is rapid, with maximal effect observed approximately 1 hour after dosing, and the effect diminishes as the drug concentration returns toward baseline by the end of the dosing interval.[5]
Beyond direct pathway inhibition, upadacitinib modulates a wide array of downstream biomarkers associated with the pathobiology of inflammatory diseases. In rheumatoid arthritis patients, exposure-response analyses have shown that upadacitinib treatment is negatively correlated with levels of key inflammatory mediators (IL-6), chemokines involved in myeloid cell chemotaxis (CCL19, MCP-3, MCP-4), and markers of cartilage destruction (MMP-1).[17][18] Similarly, in psoriatic arthritis, upadacitinib has been shown to significantly reduce beta-defensin 2 (BD2), a biomarker of Th17-associated skin pathology.[19]
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The Genesis of a Selective JAK1 Inhibitor: A Technical Guide to the Target Discovery and Validation of Upadacitinib Hemihydrate
This guide provides an in-depth exploration of the scientific journey behind upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the target discovery and validation process that propelled this molecule from a therapeutic concept to a clinical reality for a multitude of autoimmune and inflammatory diseases.
Introduction: The Rationale for Targeting the JAK-STAT Pathway in Autoimmune Disease
Chronic autoimmune diseases such as rheumatoid arthritis (RA), psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease are characterized by a dysregulated immune response, leading to persistent inflammation and tissue damage.[1][2] A pivotal signaling cascade implicated in the pathogenesis of these conditions is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[3][4] This pathway is the primary communication route for a multitude of cytokines and growth factors that drive inflammatory processes.[5][6]
The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[7] These kinases associate with cytokine receptors on the cell surface. Upon cytokine binding, the JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are themselves phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of genes involved in inflammation and immune cell function.[7] The central role of this pathway in mediating the effects of pro-inflammatory cytokines made it a compelling target for therapeutic intervention in autoimmune diseases.[3][4]
Initial efforts in targeting the JAK pathway led to the development of pan-JAK inhibitors, which, while effective, were associated with dose-limiting side effects.[1][8] This highlighted the need for more selective inhibitors that could target the specific JAK isozymes driving the pathology of autoimmune diseases while minimizing off-target effects.[1][8]
Target Identification: Pinpointing JAK1 as the Key Inflammatory Mediator
The central hypothesis driving the development of upadacitinib was that selective inhibition of JAK1 would offer a more favorable benefit-risk profile compared to broader JAK inhibition.[1][8] This hypothesis was built on a foundation of scientific evidence implicating JAK1 as a critical node in the signaling of numerous pro-inflammatory cytokines central to the pathophysiology of rheumatoid arthritis and other autoimmune conditions.[9][10]
Cytokine profiling studies in patients with rheumatoid arthritis consistently revealed elevated levels of several key cytokines, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[2][5][11] The signaling of these cytokines is heavily dependent on JAK1.[3][9] For instance, IL-6, a major driver of systemic inflammation and joint destruction in RA, signals through a receptor complex that activates the JAK1/JAK2 and STAT3 pathway.[3] IFN-γ, another key pro-inflammatory cytokine, also relies on JAK1 for its signal transduction.[12]
Genetic evidence further solidified the role of specific JAK isozymes in immune function. Loss-of-function mutations in JAK3 are known to cause severe combined immunodeficiency (SCID), highlighting its crucial, non-redundant role in lymphocyte development.[13] Conversely, gain-of-function mutations in JAK2 are associated with myeloproliferative neoplasms.[9] These findings suggested that inhibiting JAK3 or JAK2 could lead to undesirable effects on the immune system and hematopoiesis, respectively. JAK1, on the other hand, appeared to be more centrally involved in mediating inflammatory cytokine signaling, making it a more attractive and potentially safer therapeutic target.[9][14]
The rationale for developing a selective JAK1 inhibitor was therefore clear: to specifically block the signaling of key pro-inflammatory cytokines implicated in autoimmune diseases while sparing the functions of other JAK isozymes that are critical for normal physiological processes.[1][8]
Target Validation: From In Vitro Confirmation to In Vivo Efficacy
The validation of JAK1 as a therapeutic target for autoimmune diseases involved a rigorous series of in vitro and in vivo experiments designed to demonstrate that its inhibition would lead to the desired therapeutic effects.
In Vitro Validation: Demonstrating Potency and Selectivity
The initial phase of target validation focused on demonstrating that upadacitinib could potently and selectively inhibit JAK1 at the molecular and cellular levels. This was achieved through a series of biochemical and cellular assays.
Biochemical assays were employed to determine the half-maximal inhibitory concentration (IC50) of upadacitinib against each of the four JAK isozymes.[15] These assays typically involve purified, recombinant JAK enzymes and a synthetic substrate. The ability of upadacitinib to inhibit the phosphorylation of the substrate is measured at various concentrations, allowing for the calculation of its IC50 value.
Table 1: Biochemical IC50 Values of Upadacitinib Against JAK Isozymes
| JAK Isozyme | IC50 (nM) | Reference |
| JAK1 | 43 | [16] |
| JAK2 | 110 | [16] |
| JAK3 | 2300 | [16] |
| TYK2 | 4600 | [16] |
The data clearly demonstrates that upadacitinib is most potent against JAK1, with significantly higher IC50 values for the other JAK isozymes, indicating its biochemical selectivity.[16]
Objective: To determine the IC50 value of a test compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Synthetic peptide substrate.
-
Adenosine triphosphate (ATP).
-
Test compound (upadacitinib) at various concentrations.
-
Kinase assay buffer.
-
Detection reagents (e.g., anti-phospho-substrate antibody).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase assay buffer, the specific JAK enzyme, and the substrate peptide to each well.
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
To confirm that the biochemical selectivity of upadacitinib translated to a cellular context, assays measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT) were conducted.[17][18] These assays involve treating cytokine-responsive cells with the inhibitor and then stimulating them with a specific cytokine. The level of phosphorylated STAT is then measured, typically by flow cytometry or ELISA.[17][18]
By using cytokines that signal through different combinations of JAKs, the cellular selectivity of the inhibitor can be determined. For example, IL-6-induced pSTAT3 is a measure of JAK1/JAK2 activity, while IL-2-induced pSTAT5 is a measure of JAK1/JAK3 activity.[19]
Table 2: Cellular Selectivity of Upadacitinib
| Cytokine Stimulus | Downstream Signal | JAK Dependency | Upadacitinib IC50 (nM) | Reference |
| IL-6 | pSTAT3 | JAK1/JAK2 | 60.7 | [19] |
| IL-7 | pSTAT5 | JAK1/JAK3 | 125 | [19] |
These cellular assays confirmed that upadacitinib preferentially inhibits JAK1-dependent signaling pathways.[12][19]
Objective: To assess the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly drawn whole blood or isolated PBMCs.
-
Test compound (upadacitinib) at various concentrations.
-
Cytokine for stimulation (e.g., IL-6, IFN-α).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled anti-pSTAT antibody.
-
Flow cytometer.
Procedure:
-
Incubate whole blood or PBMCs with serial dilutions of the test compound.
-
Stimulate the cells with a specific cytokine for a defined period.
-
Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.
-
Analyze the samples by flow cytometry to quantify the level of pSTAT in different cell populations.
-
Calculate the percent inhibition of pSTAT at each compound concentration and determine the IC50 value.[17][18]
In Vivo Validation: Demonstrating Therapeutic Efficacy in Preclinical Models
Following successful in vitro validation, the therapeutic concept of selective JAK1 inhibition was tested in preclinical animal models of autoimmune diseases, primarily rodent models of rheumatoid arthritis.[20]
The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models are the most widely used animal models for studying rheumatoid arthritis.[7][21] These models mimic many of the key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.[22]
In these models, upadacitinib demonstrated a dose-dependent reduction in paw swelling, a key clinical sign of arthritis.[20][23] Histological analysis of the joints of treated animals revealed a significant reduction in inflammation, synovial hypertrophy, and cartilage and bone destruction compared to vehicle-treated controls.[20][23]
Table 3: Efficacy of Upadacitinib in a Rat Adjuvant-Induced Arthritis Model
| Treatment Group | Paw Swelling Reduction (%) | Bone Erosion Reduction (%) | Reference |
| Upadacitinib (3 mg/kg) | Significant | Significant | [23] |
| Upadacitinib (10 mg/kg) | Significant | Significant | [23] |
These in vivo studies provided strong evidence that selective JAK1 inhibition with upadacitinib could effectively suppress the inflammatory processes and joint damage characteristic of rheumatoid arthritis.[20][23]
Objective: To evaluate the efficacy of a test compound in a mouse model of rheumatoid arthritis.
Animals: Genetically susceptible mouse strains (e.g., DBA/1).
Procedure:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster: Administer a second injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Disease Monitoring: Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system that assesses paw swelling and erythema.
-
Treatment: Once arthritis is established, administer the test compound (upadacitinib) or vehicle control daily via oral gavage.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion. Blood samples can also be collected to measure levels of inflammatory biomarkers.[7][22]
Conclusion: A Validated Target for a New Generation of Autoimmune Therapies
The comprehensive target discovery and validation process for upadacitinib hemihydrate provides a compelling example of a rational, science-driven approach to drug development. The journey from identifying the JAK-STAT pathway as a key driver of autoimmune inflammation to validating selective JAK1 inhibition as a viable and potentially safer therapeutic strategy has been built on a foundation of rigorous in vitro and in vivo experimentation. The data generated throughout this process not only confirmed the therapeutic potential of upadacitinib but also provided a deep understanding of its mechanism of action and selectivity profile. This knowledge has been instrumental in guiding its successful clinical development and has ultimately delivered a valuable new treatment option for patients suffering from a range of debilitating autoimmune diseases.
References
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- Parmentier, J. M., Voss, J., Graff, C., Schwartz, A., Argiriadi, M., Friedman, M., ... & Telliez, J. B. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). Semantic Scholar.
- Hueber, W., McNally, K. L., Davis, J. C., Liew, F. Y., & McInnes, I. B. (2007). Circulating cytokine profiles and their relationships with autoantibodies, acute phase reactants, and disease activity in patients with rheumatoid arthritis.
- Ciechomska, M., O'Reilly, S., & van Laar, J. M. (2022). Cytokines and chemokines multiplex analysis in patients with low disease activity rheumatoid arthritis. Scientific reports, 12(1), 2690.
- Ueki, Y., & Kotake, S. (2016). Pathogenic role of cytokines in rheumatoid arthritis. International journal of molecular sciences, 17(9), 1471.
- Tanaka, Y. (2020). A review of upadacitinib in rheumatoid arthritis.
- Hablot, J., Aktas, I., Rousseau, F., Jeevan-Raj, B., Le-Guen, J., Garcia, G., ... & Maillère, B. (2020). JAK inhibitors in rheumatoid arthritis: immunomodulatory properties and clinical efficacy. International journal of molecular sciences, 21(18), 6825.
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- View of Cytokine Profile in Patients with Rheumatoid Arthritis. (n.d.).
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- Danese, S., & Argollo, M. (2025). Selective JAK1 inhibitors for the treatment of inflammatory bowel disease.
- Collagen-Induced Arthritis (CIA) Models. (n.d.). Charles River.
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- Poletti, V., & Rogier, R. (2019). Loss of JAK1 Drives Innate Immune Deficiency. Frontiers in immunology, 10, 22.
- Clinical scores from murine collagen-induced arthritis study 1. Animals... (n.d.). ResearchGate.
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- Traves, P. G., Murray, B., Campigotto, F., Galien, R., Meng, A., & Di Paolo, J. D. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
- Traves, P. G., Murray, B., Campigotto, F., Galien, R., Meng, A., & Di Paolo, J. D. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 967, 39-55.
- Traves, P. G., Murray, B., Campigotto, F., Galien, R., Meng, A., & Di Paolo, J. D. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
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Visualizations
Caption: The JAK-STAT signaling pathway initiated by cytokine binding.
Caption: Workflow for the in vitro and in vivo validation of a JAK inhibitor.
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Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Upadacitinib Hemihydrate for Immune-Mediated Inflammatory Diseases
Introduction: A New Era of Targeted Immunomodulation
This compound, a small molecule drug, represents a significant advancement in the targeted treatment of several immune-mediated inflammatory diseases (IMIDs).[1] As a selective and reversible Janus kinase (JAK) inhibitor, it offers a distinct mechanism of action compared to broader immunosuppressants and biologics.[2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and mechanism of action to its clinical application and the experimental protocols used to validate its function. The drug is formulated as a hemihydrate salt, a crystalline structure containing one molecule of water for every two molecules of the active ingredient, which enhances its stability and influences its pharmacokinetic profile.[1]
Physicochemical Properties and Formulation
Upadacitinib is a white to light brown powder with the chemical name (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[4] Its chemical structure is specifically designed for high selectivity towards the JAK1 isoform.[1] The hemihydrate form is crucial for the drug's formulation, contributing to improved solubility and stability, which are critical factors for oral bioavailability.[1]
Mechanism of Action: Precision Inhibition of the JAK-STAT Pathway
The therapeutic efficacy of upadacitinib is rooted in its targeted inhibition of the Janus kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathway, a critical cascade in immune cell activation and inflammatory cytokine production.[1][5]
The JAK-STAT Signaling Cascade: When pro-inflammatory cytokines bind to their receptors on the cell surface, the associated intracellular JAKs are activated through trans-phosphorylation.[1] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated, causing them to dimerize and translocate to the nucleus. Inside the nucleus, these STAT dimers act as transcription factors, driving the expression of genes responsible for inflammation and immune responses.[1]
Upadacitinib's Point of Intervention: Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1.[1][6] This action blocks the phosphorylation and activation of STAT proteins.[1] By selectively inhibiting JAK1, upadacitinib effectively interrupts this signaling cascade, leading to a broad reduction in the production of multiple pro-inflammatory cytokines and mediators that are central to the pathophysiology of various IMIDs.[1][6][7]
JAK-STAT signaling pathway and upadacitinib's inhibition point.
Pharmacology: A Profile of Selectivity and Kinetics
Pharmacodynamics: Selective JAK1 Inhibition
A key attribute of upadacitinib is its selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2).[5][7][8] This selectivity is thought to contribute to its therapeutic efficacy while potentially mitigating some of the side effects associated with less selective JAK inhibitors.[7][9] For instance, greater inhibition of JAK2 is linked to hematological effects like anemia, while JAK3 inhibition can lead to broader immunosuppression.[7]
| Target | IC₅₀ (Half-maximal inhibitory concentration) | Selectivity vs. JAK1 |
| JAK1 | 43 nM[7] | - |
| JAK2 | 120 nM[6] | ~74-fold less sensitive than JAK1[7][8] |
| JAK3 | 2,300 nM[6][10] | >100-fold less sensitive than JAK1[7] |
| TYK2 | 4,700 nM[6] | >100-fold less sensitive than JAK1[7] |
Table 1: In vitro inhibitory potency and selectivity of upadacitinib.
Pharmacokinetics: Absorption, Metabolism, and Elimination
Upadacitinib is administered orally and is rapidly absorbed, with the extended-release formulation reaching maximum plasma concentration (Tmax) in 2 to 4 hours.[6] It exhibits dose-proportional pharmacokinetics and achieves steady-state plasma concentrations within four days with once-daily dosing.[6]
Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2D6.[6][11] Consequently, co-administration with strong CYP3A4 inhibitors can significantly increase upadacitinib exposure, while strong CYP3A4 inducers can decrease it.[6][11]
| Parameter | Value (Extended-Release Formulation) |
| Tmax (Time to Peak Concentration) | 2–4 hours[6] |
| Terminal Elimination Half-life (t½) | 8–14 hours[6] |
| Plasma Protein Binding | 52%[11] |
| Primary Metabolic Pathway | CYP3A4[6][11] |
Table 2: Key pharmacokinetic parameters of upadacitinib.
Clinical Efficacy in Immune-Mediated Inflammatory Diseases
Upadacitinib has demonstrated significant efficacy across a range of IMIDs in numerous Phase 3 clinical trials. It is approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for several indications.[2][12][13]
Rheumatoid Arthritis (RA)
In the SELECT clinical trial program, upadacitinib showed efficacy in various RA patient populations, including those who were methotrexate-naïve or had an inadequate response to methotrexate or biologic DMARDs.[2]
-
SELECT-MONOTHERAPY Trial: In patients with an inadequate response to methotrexate, switching to upadacitinib monotherapy resulted in significantly higher rates of achieving ACR20 (a 20% improvement in RA signs and symptoms) at week 14 compared to continuing methotrexate.[14][15]
| Outcome (Week 14) | Upadacitinib 15 mg | Upadacitinib 30 mg | Continue Methotrexate |
| ACR20 | 68%[14][15] | 71%[14][15] | 41%[14][15] |
| ACR50 | 42%[14][15] | 52%[14][15] | 15%[14][15] |
| ACR70 | 23%[14][15] | 33%[14][15] | 3%[14][15] |
| Clinical Remission (DAS28-CRP <2.6) | 28%[15] | 41%[15] | 8%[15] |
Table 3: Efficacy results from the SELECT-MONOTHERAPY trial in RA.[14][15]
Psoriatic Arthritis (PsA)
For patients with active PsA, upadacitinib has shown significant improvements in both joint and skin symptoms.
-
SELECT-PsA 1 Trial: In patients with an inadequate response to non-biologic DMARDs, upadacitinib was superior to placebo at week 12 in achieving ACR20.[16]
-
SELECT-PsA 2 Trial: In patients with an inadequate response to biologic DMARDs, upadacitinib at both 15 mg and 30 mg doses was more effective than placebo in improving PsA signs and symptoms over 24 weeks.[17]
| Outcome (Week 12, SELECT-PsA 1) | Upadacitinib 15 mg | Upadacitinib 30 mg | Placebo |
| ACR20 | 71%[16] | 79%[16] | 36%[16] |
| ACR50 | 38%[16] | 52%[16] | 13%[16] |
| ACR70 | 16%[16] | 25%[16] | 2%[16] |
Table 4: Efficacy results from the SELECT-PsA 1 trial in PsA.[16]
Atopic Dermatitis (AD)
Upadacitinib has demonstrated rapid and significant improvements in skin clearance and itch for patients with moderate to severe AD.
-
Measure Up 1 & 2 Trials: These trials evaluated upadacitinib monotherapy and showed that significantly more patients achieved at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) and a validated Investigator's Global Assessment (vIGA) score of clear or almost clear (0/1) at week 16 compared to placebo.[18] Improvements in itch were observed as early as the first week of treatment.[19][20]
| Outcome (Week 16, Measure Up 1) | Upadacitinib 15 mg | Upadacitinib 30 mg | Placebo |
| EASI-75 | 69.6%[18] | 79.7%[18] | 16.3%[18] |
| vIGA 0/1 | 48.1%[18] | 62%[18] | 8.4%[18] |
Table 5: Efficacy results from the Measure Up 1 trial in AD.[18]
Ulcerative Colitis (UC)
Upadacitinib is the first JAK inhibitor approved for UC in gastroenterology, demonstrating efficacy in both induction and maintenance of remission.[21]
-
U-ACHIEVE & U-ACCOMPLISH Induction Trials: An induction dose of upadacitinib 45 mg once daily resulted in a significantly greater proportion of patients achieving clinical remission at week 8 compared to placebo.[22]
-
U-ACHIEVE Maintenance Trial: Patients who responded to induction therapy and were re-randomized to upadacitinib 15 mg or 30 mg once daily were significantly more likely to be in clinical remission at week 52 compared to those who switched to placebo.[22]
| Outcome | Upadacitinib | Placebo |
| Clinical Remission at Week 8 (Induction) | 26-34% (45 mg dose)[22] | 4-5%[22] |
| Clinical Remission at Week 52 (Maintenance) | 42% (15 mg dose), 52% (30 mg dose)[22] | 12%[22] |
Table 6: Efficacy results from Phase 3 trials in UC.[22]
Safety Profile
The safety profile of upadacitinib is an important consideration for its use. Like other JAK inhibitors, it carries an FDA black box warning regarding the risk of serious infections, mortality, malignancies, major adverse cardiovascular events (MACE), and thrombosis.[23]
A systematic review and meta-analysis of randomized controlled trials found that upadacitinib treatment was associated with an increased risk of:
The risks of hepatic disorder, neutropenia, and acne appear to be dose-dependent.[23][24][25] However, the analysis did not find a significant association between upadacitinib and an increased risk of MACE or venous thromboembolic events (VTE).[23][24][25] Long-term safety data up to 6 years in atopic dermatitis did not identify new important safety signals.[26]
Experimental Protocols for Preclinical and Clinical Assessment
Validating the mechanism and efficacy of a JAK inhibitor like upadacitinib requires robust and reproducible experimental protocols. Below are two fundamental assays.
Protocol 1: In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of upadacitinib against each JAK family member (JAK1, JAK2, JAK3, TYK2) to quantify its potency and selectivity.
Methodology:
-
Reagents and Materials: Recombinant human JAK enzymes, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer), 96-well plates, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.
-
Assay Procedure: a. Add the recombinant JAK enzyme to the wells of the 96-well plate. b. Add the serially diluted upadacitinib or vehicle control (DMSO) to the wells and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.
-
Data Analysis: a. Plot the luminescence signal (representing kinase activity) against the logarithm of the upadacitinib concentration. b. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. c. Compare the IC₅₀ values across the different JAK isoforms to calculate selectivity ratios.
Protocol 2: Cellular Phospho-STAT Flow Cytometry Assay
Objective: To measure the functional inhibition of cytokine-induced STAT phosphorylation in a cellular context (e.g., human peripheral blood mononuclear cells - PBMCs). This assay validates the in-cell activity of the compound.[27]
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Pre-incubate the PBMCs with various concentrations of upadacitinib or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 to activate JAK1/STAT3, or IL-2 to activate JAK1/JAK3/STAT5) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: a. Immediately fix the cells with a formaldehyde-based fixation buffer to cross-link proteins and stop the signaling cascade. b. Permeabilize the cells with a methanol-based buffer to allow antibodies to access intracellular targets.
-
Immunostaining: Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3-Alexa Fluor 488). Include antibodies for cell surface markers to identify specific cell populations (e.g., CD4+ T cells).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Data Analysis: a. Calculate the percent inhibition of pSTAT signaling for each upadacitinib concentration relative to the cytokine-stimulated vehicle control. b. Plot the percent inhibition against the drug concentration and fit the curve to determine the IC₅₀ value in a cellular system.
Workflow for a cellular phospho-STAT flow cytometry assay.
Regulatory Status
Upadacitinib (marketed as RINVOQ®) has received regulatory approval from major health authorities worldwide. The U.S. FDA first approved it in August 2019 for rheumatoid arthritis.[12] Since then, its approved indications have expanded to include psoriatic arthritis, atopic dermatitis, ulcerative colitis, ankylosing spondylitis, and non-radiographic axial spondyloarthritis.[2][19][21][28] Regulatory submissions for other indications, such as giant cell arteritis, are ongoing.[13][29]
Conclusion
This compound has established itself as a potent and selective JAK1 inhibitor with significant clinical benefits across a spectrum of challenging immune-mediated inflammatory diseases. Its targeted mechanism of action, which disrupts the pro-inflammatory JAK-STAT signaling cascade, translates into rapid and durable efficacy in conditions like rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis. While its safety profile requires careful patient monitoring, particularly concerning the class-wide risks associated with JAK inhibition, upadacitinib offers a valuable oral therapeutic option for patients who have had an inadequate response to or are intolerant of conventional or biologic therapies. Continued research and long-term data will further delineate its role in the evolving landscape of immunomodulatory treatments.
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- Upadacitinib hemihydr
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Quantifying the Affinity of Upadacitinib Hemihydrate for JAK1: A Senior Application Scientist's In-Depth Guide
This technical guide provides a comprehensive exploration of the binding affinity of upadacitinib hemihydrate to its primary target, Janus Kinase 1 (JAK1). Designed for researchers, scientists, and drug development professionals, this document moves beyond introductory concepts to deliver field-proven insights into the molecular interactions and the rigorous experimental methodologies required for precise characterization. Herein, we dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Section 1: The Critical Role of JAK1 Inhibition and the Rise of Upadacitinib
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to cytokine signaling.[1] These signaling pathways are integral to immune responses and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune and inflammatory diseases.[2] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to modulate gene expression, often promoting inflammation.[3]
Upadacitinib is an orally administered, selective JAK1 inhibitor.[4] The rationale for developing a JAK1-selective inhibitor lies in the potential to achieve therapeutic efficacy while mitigating off-target effects associated with broader JAK inhibition.[4] For instance, JAK2 is crucial for erythropoietin signaling, and its inhibition can be linked to anemia. By selectively targeting JAK1, upadacitinib aims to precisely modulate the signaling of pro-inflammatory cytokines dependent on this isoform, such as those of the IL-6 family, while sparing other pathways.[1][4]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK1 kinase domain.[2][5] This competitive inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the inflammatory cascade.[1]
Section 2: Molecular Insights into the Upadacitinib-JAK1 Interaction
The high affinity and selectivity of upadacitinib for JAK1 are rooted in specific molecular interactions within the kinase's active site. Molecular modeling studies have elucidated the key amino acid residues that form hydrogen bonds and other non-covalent interactions with the inhibitor.[5][6]
Key interactions include the formation of hydrogen bonds with residues in the hinge region of the JAK1 active site, such as Glu957 and Leu959.[6] Additionally, interactions with the glycine-rich loop contribute to the stability of the upadacitinib-JAK1 complex.[7] The trifluoroethyl group of upadacitinib is predicted to occupy a tight van der Waals interaction space under the glycine-rich loop, inducing a fit that is more favorable in JAK1 compared to other JAK family members.[7]
Caption: Upadacitinib's interaction with the JAK1 active site.
Section 3: Quantifying Binding Affinity: Methodologies and Protocols
Determining the binding affinity of upadacitinib to JAK1 requires robust and validated experimental methods. The half-maximal inhibitory concentration (IC50) is a common measure of potency, while the inhibition constant (Ki) provides a more direct measure of binding affinity.
Biochemical Assays: Potency and Selectivity
Biochemical assays using purified recombinant JAK enzymes are fundamental for determining the direct inhibitory activity of a compound. Enzymatic assays have demonstrated that upadacitinib is a potent inhibitor of JAK1.[1]
| Kinase | Enzymatic Assay IC50 (µM) | Cellular Assay IC50 (µM) | Fold Selectivity vs. JAK1 (Cellular) |
| JAK1 | 0.043[1] | 0.014[4] | 1 |
| JAK2 | 0.12[1] | 0.593[4] | >40[4] |
| JAK3 | 2.3[1] | 1.860[4] | ~130[4] |
| TYK2 | 4.7[1] | 2.715[4] | ~190[4] |
Note: IC50 values can vary between studies depending on assay conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
The LanthaScreen™ Eu Kinase Binding Assay is a powerful TR-FRET-based method to measure inhibitor binding. It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[8]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Protocol: ITC Measurement of Upadacitinib-JAK1 Binding
1. Sample Preparation:
- Protein: Purify JAK1 to >95% purity. Dialyze extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). [9]After dialysis, centrifuge to remove any aggregates.
- Ligand: Dissolve this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the final concentration is identical in both the protein and ligand solutions (typically ≤5% v/v). [10] * Buffer: Prepare a large volume of the final dialysis buffer to be used for all dilutions and as the reference solution. Degas all solutions thoroughly before use. [9] 2. Experimental Setup:
- Instrument: Use a high-sensitivity ITC instrument (e.g., MicroCal PEAQ-ITC).
- Concentrations: The choice of concentrations is critical. Aim for a 'c-window' (c = n * [Protein] / Kd) between 10 and 500. For an estimated Kd in the nanomolar range, a starting point could be 10-20 µM JAK1 in the cell and 100-200 µM upadacitinib in the syringe. [9][11] * Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL). [9] 3. Titration and Data Analysis:
- Control Titration: Perform a control experiment by titrating upadacitinib into the buffer alone to determine the heat of dilution. [9] * Main Experiment: Titrate upadacitinib into the JAK1 solution.
- Data Processing: Integrate the raw data peaks and subtract the heat of dilution from the control experiment.
- Model Fitting: Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Causality in Experimental Choices: ITC is a label-free, in-solution technique, avoiding potential artifacts from fluorescent tags. [12]Direct measurement of heat provides a true thermodynamic characterization of the binding event. [12]Performing a control titration is essential to correct for non-binding-related heat effects, ensuring the accuracy of the derived thermodynamic parameters. [9]
Section 4: From Potency to Affinity: The Cheng-Prusoff Relationship
While IC50 values are experimentally determined and useful for ranking compounds, they are dependent on assay conditions, particularly the substrate (ATP) concentration. The inhibition constant (Ki) is a more fundamental measure of affinity. For a competitive inhibitor like upadacitinib, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (ATP) in the assay.
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
This conversion is crucial for comparing the intrinsic binding affinities of different inhibitors across various studies and assay formats.
Section 5: Conclusion
The potent and selective binding of this compound to JAK1 is the cornerstone of its therapeutic mechanism. A thorough understanding of this interaction, quantified through rigorous biophysical and biochemical assays, is paramount for both basic research and clinical development. The detailed protocols provided in this guide for TR-FRET and ITC analyses represent robust, self-validating systems for characterizing the binding affinity of upadacitinib and other kinase inhibitors. By adhering to these methodologies and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to advance the field of targeted therapies.
References
- Taldaev, A., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. International Journal of Molecular Sciences, 23(1), 139.
- Taldaev, A., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. ResearchGate.
- Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1. ACS Omega.
- The averaged conformation of upadacitinib from the most populated cluster in the active site of JAKs: (A)—in JAK1, (B). ResearchGate.
- RINVOQ® (upadacitinib) Mechanism of Action. AbbVie.
- Taldaev, A., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. MDPI.
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(1), 23.
- Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.
- Winiewska, M., et al. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260.
- ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS ONE.
- Mohamed, M. E. F., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. Journal of Clinical Pharmacology, 60(1), 53-63.
- Interactions between some amino acids of JAK1 and the compounds tested... ResearchGate.
- Upadacitinib Disease Interactions. Drugs.com.
- Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. Malvern Panalytical.
- Mohamed, M. E. F., et al. (2024). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 17(1), e13682.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry.
- Quantification of the Janus kinase 1 inhibitor upadacitinib in human plasma by LC-MS/MS. ResearchGate.
- 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog.
- A General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- FRET and TR-FRET Assays. ICE Bioscience.
- TR-FRET Measurements. BMG LABTECH.
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Upadacitinib hemihydrate molecular modeling and simulation
An In-Depth Technical Guide to the Molecular Modeling and Simulation of Upadacitinib
Abstract
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.[1][2] Its therapeutic efficacy stems from the targeted disruption of the JAK-STAT signaling pathway, which is crucial for the mediation of inflammatory cytokine responses.[3][4] Understanding the molecular interactions that govern upadacitinib's binding affinity and selectivity for JAK1 is paramount for the rational design of next-generation inhibitors and for elucidating potential resistance mechanisms. This technical guide provides a comprehensive, step-by-step workflow for the molecular modeling and simulation of upadacitinib hemihydrate in complex with its primary target, JAK1. We will delve into the theoretical underpinnings and practical execution of homology modeling, molecular docking, and molecular dynamics (MD) simulations, offering field-proven insights into the causality behind key methodological choices.
Introduction: The Rationale for Modeling Upadacitinib
Upadacitinib functions as an ATP-competitive inhibitor, targeting the kinase domain of JAK1 to block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This inhibition effectively dampens the inflammatory cascade driven by various cytokines.[1] While upadacitinib shows high selectivity for JAK1, understanding the subtle structural and dynamic differences across the JAK family (JAK1, JAK2, JAK3, and TYK2) is a key challenge that molecular modeling can address.[6]
As of early 2026, a co-crystal structure of upadacitinib bound to JAK1 has not been deposited in the Protein Data Bank (PDB).[6][7] This absence necessitates a computational approach, beginning with the prediction of the binding pose through molecular docking, followed by an evaluation of the complex's stability and dynamics via MD simulations. This guide will walk through a robust protocol to generate a reliable model of the upadacitinib-JAK1 complex and analyze its behavior at an atomistic level.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The workflow below illustrates the mechanism and the point of inhibition by upadacitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
The Computational Workflow: A Structured Overview
Our approach is a multi-stage process designed to build and validate a model of the upadacitinib-JAK1 complex. Each step builds upon the last, increasing the level of detail and confidence in the resulting model.
Caption: A high-level overview of the molecular modeling and simulation workflow.
Part 1: System Preparation
The foundation of any successful simulation is meticulous preparation of the input structures and parameters. Garbage in, garbage out is the immutable law of computational science.
Receptor Structure Selection (JAK1)
Expert Rationale: The choice of the protein's starting structure is one of the most critical decisions in the entire workflow. Since no upadacitinib-JAK1 co-crystal exists, we must select an appropriate apo or ligand-bound structure. Key selection criteria include:
-
Resolution: Higher resolution (ideally < 2.5 Å) provides greater confidence in atomic positions.[8]
-
Conformational State: Kinases exist in multiple conformations (e.g., DFG-in, DFG-out). Selecting a structure with a conformation relevant to inhibitor binding (typically DFG-in for ATP-competitive inhibitors) is crucial.[9]
-
Completeness: The structure should have minimal missing residues, especially within the ATP-binding site.[8]
-
Co-crystallized Ligand: A structure bound to a ligand with a similar scaffold can provide a more relevant binding pocket conformation than an apo structure.[10]
For this guide, we will use PDB ID: 4I5C , which is the Homo sapiens JAK1 kinase domain in complex with an inhibitor, resolved at 2.10 Å.[11] This structure presents a well-defined ATP-binding pocket in an active conformation suitable for docking ATP-competitive inhibitors like upadacitinib.
| PDB ID | Target | Resolution (Å) | Ligand | Rationale for Use/Exclusion |
| 4I5C | JAK1 | 2.10 | Small Molecule Inhibitor | Selected . High resolution, complete binding site, relevant conformation.[11] |
| 3EYG | JAK1 | 2.00 | Staurosporine Analog | Good alternative, but 4I5C has a more distinct inhibitor.[12] |
| 6BBU | JAK1 | 2.08 | Compound 25 | High quality, but a different inhibitor scaffold.[13] |
| 2B7A | JAK2 | 1.80 | Staurosporine | Not JAK1; however, useful for structural overlays and selectivity studies.[14] |
Ligand Preparation (this compound)
The 3D coordinates for upadacitinib can be obtained from the PubChem database (CID 58557659).[2] The input for this workflow is the single upadacitinib molecule.
Expert Rationale (Handling the Hemihydrate): The user prompt specifies "this compound." In a standard MD simulation setup with explicit solvent (i.e., surrounding the protein-ligand complex with a box of water molecules), the single water molecule from the hemihydrate crystal structure is inconsequential. We remove it during ligand preparation because the system will be fully solvated later. Including it would be redundant and could introduce artifacts if not placed correctly. The focus is on the behavior of the drug molecule itself within the solvated active site.
Protocol: Ligand Preparation
-
Download Structure: Download the 3D SDF file for upadacitinib from PubChem (CID 58557659).
-
Convert Format: Use a tool like Open Babel to convert the SDF file to MOL2 format. This format is required by many parameterization tools.
-
Add Hydrogens & Check Protonation: Ensure all hydrogen atoms are explicitly present and that the protonation states of functional groups are correct for a physiological pH of ~7.4. Tools like UCSF Chimera or Schrödinger's Maestro can assist with this.
Ligand Force Field Parameterization
Expert Rationale: Standard biomolecular force fields (like CHARMM or AMBER) do not contain parameters for drug molecules. We must generate these parameters to accurately describe the molecule's internal energy (bond lengths, angles, dihedrals) and its non-bonded interactions (van der Waals, electrostatics). Failure to do so will result in a physically unrealistic simulation. The CHARMM General Force Field (CGenFF) is an excellent resource for parametrizing drug-like molecules for use with the CHARMM force field.[3][15]
Protocol: Generating Parameters with CGenFF
-
Prepare Input: Ensure the upadacitinib.mol2 file is ready.
-
Submit to CGenFF Server: Upload the upadacitinib.mol2 file to the online CGenFF server. The server will perform atom typing and assign parameters and charges by analogy to existing parameters.[16]
-
Analyze Output: The server returns a parameter file (often in .str format). Crucially, it provides "penalty" scores for the assigned parameters. High penalties indicate that the analogy is poor, and those parameters may require manual refinement for high-accuracy studies. For this workflow, we will proceed, assuming penalties are within an acceptable range for initial screening.
Part 2: Molecular Docking
With prepared structures, we can now predict the binding pose of upadacitinib in the JAK1 active site.
Expert Rationale: Molecular docking algorithms explore a vast conformational space to find favorable binding orientations of a ligand to a receptor.[17] The output is a set of poses ranked by a scoring function, which estimates the binding affinity. This step is essential as it provides the starting coordinates for our MD simulation. We will use AutoDock Vina, a widely used and efficient docking program.
Protocol: Docking with AutoDock Vina
-
Prepare Receptor: Using AutoDock Tools or a similar program, convert the cleaned JAK1 PDB file to the PDBQT format, which adds polar hydrogens and assigns partial charges.
-
Prepare Ligand: Convert the parameterized upadacitinib.mol2 file to the PDBQT format.
-
Define the Search Space (Grid Box): Define a 3D grid box that encompasses the entire ATP-binding site. A common strategy is to center the box on the co-crystallized ligand from the template PDB (4I5C) and ensure its dimensions (e.g., 25x25x25 Å) are sufficient to allow rotational and translational freedom for upadacitinib.
-
Run Vina: Execute the docking run.
-
Analyze Poses: The top-ranked pose is typically selected for the next stage. Critical analysis involves checking for key interactions known to be important for JAK inhibitors, such as hydrogen bonds with the hinge region residues (e.g., Glu957, Leu959).[7] Published studies show upadacitinib forming three hydrogen bonds with JAK1.[1][5]
Part 3: Molecular Dynamics (MD) Simulation & Analysis
MD simulations provide a "computational microscope," allowing us to observe the dynamic behavior of the upadacitinib-JAK1 complex over time.
Expert Rationale: While docking provides a static snapshot, the biological reality is dynamic. MD simulations solve Newton's equations of motion for every atom in the system, revealing how the complex fluctuates, how water molecules mediate interactions, and providing a more rigorous assessment of binding stability.[18] We will use GROMACS, a high-performance and popular MD engine.[19]
MD Simulation Setup
Protocol: System Building with GROMACS
-
Combine Protein-Ligand: Create a single PDB file containing the coordinates of JAK1 and the selected docked pose of upadacitinib.
-
Choose Force Field: Select a protein force field compatible with the ligand parameters (e.g., CHARMM36m).
-
Create Topology: Use GROMACS's pdb2gmx tool to generate the protein topology. Manually edit the master topology file to include the upadacitinib parameter file (.itp) generated from the CGenFF output.
-
Define Simulation Box: Create a periodic simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
-
Solvation: Fill the box with an explicit water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).
Equilibration and Production MD
Expert Rationale: The prepared system is an artificial construct and must be relaxed before collecting data. Equilibration ensures the temperature and pressure stabilize to the desired values and removes any steric clashes introduced during the setup. This is typically a two-step process.
Protocol: Simulation Execution
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system.
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the protein and ligand, which are typically held in place with position restraints.
-
NPT Equilibration: Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This adjusts the box density to the correct value while keeping position restraints on the protein backbone and ligand.
-
Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 100-500 ns).
Trajectory Analysis
Once the simulation is complete, the resulting trajectory must be analyzed to extract meaningful biological insights.
1. Root Mean Square Deviation (RMSD):
-
Purpose: Measures the stability of the protein backbone and the ligand's pose over time. A stable RMSD that plateaus indicates the system has reached equilibrium.[20]
-
Interpretation: A low, stable RMSD for the ligand (< 3 Å) suggests a stable binding pose. Large fluctuations may indicate instability or sampling of multiple binding modes.
2. Root Mean Square Fluctuation (RMSF):
-
Purpose: Measures the fluctuation of individual residues.
-
Interpretation: High RMSF values in loops indicate flexibility, while low values in alpha-helices and beta-sheets indicate rigidity. Comparing the RMSF of the apo-protein vs. the complex can reveal regions where binding induces rigidity or flexibility.[1]
3. Hydrogen Bond Analysis:
-
Purpose: To monitor the formation and breaking of specific hydrogen bonds over time.
-
Interpretation: The persistence of key hydrogen bonds (e.g., with the hinge region) throughout the simulation provides strong evidence for their importance in binding affinity.[1]
Binding Free Energy Calculation
Expert Rationale: Scoring functions in docking are fast but approximate. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate, albeit computationally expensive, end-state method to estimate the binding free energy from MD snapshots.[7]
The table below presents example data synthesized from published computational studies on upadacitinib, illustrating the type of quantitative insights that can be derived.[1][7]
| Metric | JAK1 | JAK2 | JAK3 | TYK2 | Interpretation |
| Docking Score (Vina, kcal/mol) | -9.4 | -9.1 | -9.6 | -10.9 | Lower scores suggest better affinity. Vina scores do not always correlate perfectly with experimental selectivity.[1] |
| MM/PBSA ΔG bind (kcal/mol) | -48.5 | -42.1 | -45.3 | -35.8 | More negative values indicate stronger binding. This data aligns better with JAK1 selectivity.[1][7] |
| Ligand RMSD (Å, avg.) | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.7 ± 0.5 | 2.5 ± 0.8 | Lower RMSD suggests a more stable binding pose in JAK1. |
| Key H-Bonds Occupancy (%) | E957 (95%), L959 (88%) | E930 (90%), L932 (75%) | E903 (85%), L905 (80%) | V981 (60%) | High occupancy of hinge region H-bonds confirms a canonical kinase inhibitor binding mode.[1] |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the molecular modeling of the upadacitinib-JAK1 complex. By combining homology-based receptor selection, robust ligand parameterization, molecular docking, and extensive molecular dynamics simulations, researchers can generate valuable, atomistic-level insights into the mechanisms of selective JAK1 inhibition. The analyses described, such as RMSD, RMSF, and MM/PBSA calculations, provide quantitative metrics to assess binding stability and affinity, explaining the experimental selectivity of upadacitinib.[1][7]
These computational models serve as powerful platforms for future research, including the design of novel inhibitors with improved potency or altered selectivity profiles, the investigation of potential resistance mutations, and the exploration of allosteric modulation sites. As computational resources and force field accuracy continue to improve, such in silico methods will become ever more integral to the drug discovery and development pipeline.
References
- Isaikina, O., et al. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. Pharmaceuticals, 15(1), 30. [Link]
- PubChem (n.d.). Upadacitinib. PubChem Compound Summary for CID 58557659. [Link]
- Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671–690. [Link]
- AbbVie (n.d.). RINVOQ® (upadacitinib) Mechanism of Action. AbbVie Inc. [Link]
- Mishra, N. K., & Gohlke, H. (2022). Unraveling the Molecular Mechanism of Recognition of Selected Next-Generation Antirheumatoid Arthritis Inhibitors by Janus Kinase 1. ACS Omega, 7(6), 5323–5335. [Link]
- Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D. [Link]
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
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Methodological & Application
Application Notes & Protocols: A Guide to the In Vitro Experimental Design for Upadacitinib Hemihydrate
Introduction: Unveiling the In Vitro Profile of a Selective JAK1 Inhibitor
Upadacitinib, a second-generation Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases.[1][2] Developed by AbbVie scientists, it is formulated as an oral, reversible, and selective inhibitor that preferentially targets JAK1.[3][4] Its mechanism of action is centered on the inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade in mediating inflammatory responses.[1][5][6]
The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are crucial for transducing signals from a multitude of cytokines and growth factors that are pathogenic in chronic inflammatory conditions.[6][7] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[5][8] Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK1 to block this phosphorylation cascade.[9][10]
In vitro studies are fundamental to characterizing the potency, selectivity, and cellular effects of compounds like upadacitinib. Biochemical and cellular assays have demonstrated that upadacitinib more potently inhibits JAK1 compared to JAK2, JAK3, and TYK2.[2][9] This selectivity is hypothesized to provide a favorable benefit-risk profile by targeting key pro-inflammatory cytokine pathways (e.g., those mediated by IL-6 and IFNγ) while sparing others that are important for normal physiological processes.[3][11][12]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design for upadacitinib hemihydrate. It outlines the causality behind experimental choices and provides detailed, self-validating protocols to build a robust pharmacological profile.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Strategic Experimental Workflow
A logical and phased approach is critical for the comprehensive in vitro evaluation of upadacitinib. The workflow should progress from direct enzymatic inhibition to complex cellular and functional outcomes. This strategy ensures that each step informs the next, building a complete picture of the compound's activity.
-
Biochemical Potency & Selectivity: Directly measure the inhibitory activity against purified JAK enzymes to establish baseline IC50 values and the selectivity profile.
-
Cellular Viability: Determine the cytotoxicity profile in relevant cell lines to identify a non-toxic concentration range for subsequent functional assays.
-
Cellular Target Engagement: Confirm that upadacitinib inhibits the JAK-STAT pathway within a cellular context by measuring the phosphorylation of STAT proteins.
-
Functional Cellular Outcomes: Assess the downstream consequences of JAK1 inhibition, such as the reduction of pro-inflammatory cytokine secretion and gene expression.
Caption: A strategic workflow for the in vitro evaluation of Upadacitinib.
Part 1: Biochemical Kinase Inhibition Assays
Causality: The most direct method to quantify the potency and selectivity of an ATP-competitive inhibitor is through a cell-free biochemical kinase assay.[13][14] This approach isolates the drug's interaction with the target enzyme from cellular complexities like membrane permeability and competing intracellular ATP concentrations. By testing against all four JAK isoforms, a precise selectivity profile can be established.
Illustrative Data: Upadacitinib Kinase Inhibition Profile
The following table presents representative IC50 values, which quantify the concentration of upadacitinib required to inhibit 50% of the kinase activity. Data demonstrates a clear preference for JAK1.
| Target Kinase | Biochemical IC50 (nM) | Cellular Selectivity vs. JAK1 |
| JAK1 | 43 | - |
| JAK2 | 120 | >40-fold |
| JAK3 | 2300 | ~130-fold |
| TYK2 | 4700 | ~190-fold |
| Note: Data is illustrative and compiled from published sources.[9] Actual values may vary based on specific assay conditions. |
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a generalized method, such as the ADP-Glo™ Kinase Assay, to measure the dose-dependent inhibition of recombinant JAK enzymes.[7]
Objective: To determine the IC50 value of upadacitinib against each JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Suitable peptide substrate for each kinase.
-
This compound, serially diluted in DMSO.
-
Kinase Assay Buffer.
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipette and plate reader with luminescence detection.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of upadacitinib in DMSO. Further dilute these into the appropriate Kinase Assay Buffer. Spot 5 µL of the diluted compound into the wells of the assay plate. Include "vehicle control" (DMSO only) and "no enzyme" wells.
-
Enzyme/Substrate Mix: Prepare a 2X solution of the specific JAK enzyme and its corresponding substrate in Kinase Assay Buffer.
-
Pre-incubation: Add 5 µL of the 2X enzyme/substrate mix to each well containing the compound. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.[7]
-
Reaction Initiation: Prepare a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for each specific JAK enzyme to ensure accurate IC50 determination.[7] Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and develop a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of upadacitinib concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[7]
Part 2: Foundational Cellular Assays
Causality: Before assessing functional outcomes, it is essential to establish the compound's effect on cell health. A cytotoxicity assay identifies the concentration range where upadacitinib does not harm the cells, ensuring that subsequent observations of reduced inflammation are due to specific pathway inhibition, not general toxicity.
Protocol: Cell Viability Assay (MTT-Based)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[15]
Objective: To determine the concentration of upadacitinib that is non-toxic to the selected cell line(s) over the desired experimental duration.
Materials:
-
Immune cell line (e.g., RAW 264.7 macrophages, human PBMCs).[16][17]
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound, serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[18]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader (absorbance).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight (for adherent cells).[15][18]
-
Compound Treatment: Prepare serial dilutions of upadacitinib in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of upadacitinib. Include a vehicle control (e.g., DMSO, typically <0.5%).[8]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Part 3: Cellular Mechanism and Functional Assays
Causality: These assays bridge the gap between biochemical inhibition and therapeutic effect. Measuring STAT phosphorylation provides direct evidence of target engagement in a cellular environment.[11] Quantifying changes in cytokine production and gene expression demonstrates the functional consequences of this engagement, confirming the drug's intended anti-inflammatory activity.
Phospho-STAT Inhibition Assay by Flow Cytometry
Objective: To measure the potency of upadacitinib in inhibiting cytokine-induced STAT phosphorylation in specific leukocyte subpopulations.
Illustrative Data: Upadacitinib pSTAT Inhibition
| Cytokine Stimulant | Pathway Dependence | Measured Endpoint | Cellular IC50 (nM) |
| IL-6 | JAK1/JAK2 | pSTAT3 | ~15-200 |
| IL-2 | JAK1/JAK3 | pSTAT5 | ~13 |
| IL-7 | JAK1/JAK3 | pSTAT5 | ~20-50 |
| IFNγ | JAK1/JAK2 | pSTAT1 | ~Low nM range |
| Note: Data is illustrative and compiled from published sources.[11][20][21][22] IC50 can vary significantly based on cell type and donor. |
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use a relevant cell line.[22]
-
Compound Incubation: Pre-incubate cells with serially diluted upadacitinib or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes). Use IL-6 to assess JAK1/JAK2, or IL-2/IL-7 to assess JAK1/JAK3 signaling.[11][20]
-
Fixation: Immediately stop the reaction by fixing the cells with a formaldehyde-based buffer.
-
Permeabilization: Permeabilize the cells using a methanol-based or detergent-based buffer to allow antibodies to access intracellular targets.
-
Antibody Staining: Stain the cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD3 for T-cells, CD14 for monocytes) and an intracellular antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3, anti-pSTAT5).[11]
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on specific cell populations to measure the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Calculate the percent inhibition of pSTAT signaling for each upadacitinib concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting a dose-response curve.
Cytokine Production Quantification by ELISA
Objective: To measure the effect of upadacitinib on the production of key pro-inflammatory cytokines like TNF-α and IL-6.[16]
Methodology:
-
Cell Seeding and Pre-treatment: Seed cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 24- or 96-well plate. Allow them to rest/adhere, then pre-treat with various concentrations of upadacitinib for 1-2 hours.[23]
-
Inflammatory Stimulation: Induce an inflammatory response by adding a stimulant like Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[23] Include unstimulated and stimulated vehicle controls.
-
Incubation: Incubate the plate for an appropriate duration to allow for cytokine production (e.g., 6-24 hours).[23]
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.[23]
-
ELISA Protocol (Sandwich):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add standards (recombinant cytokine) and the collected cell culture supernatants to the wells and incubate.[24]
-
Wash the plate, then add a biotinylated detection antibody.
-
Wash, then add a streptavidin-HRP conjugate.
-
Wash, and add a TMB substrate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.[23]
-
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards. Interpolate the cytokine concentrations in the samples from this curve.[24] For broader analysis, commercial multiplex bead-based assays (e.g., Luminex) can be used to measure dozens of cytokines simultaneously from a small sample volume.[25][26]
Gene Expression Analysis by RT-qPCR
Objective: To determine if upadacitinib treatment modulates the transcription of key inflammation-related genes.
Illustrative Target Genes for Analysis:
| Gene Symbol | Gene Name | Function in Inflammation |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine |
| SOCS3 | Suppressor of Cytokine Signaling 3 | Negative feedback regulator |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for T-cells |
| Note: This is a selection of relevant genes; commercial qPCR arrays can survey over 80 inflammation-related genes.[27][28][29] |
Methodology:
-
Cell Treatment: Treat cells with upadacitinib and/or an inflammatory stimulus (e.g., LPS) as described in the cytokine assay. A 4-6 hour stimulation is often sufficient to see changes in gene transcription.[30]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).[30] Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).[31]
-
Thermal Cycling: Run the reaction in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[30][31]
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to that of a stable housekeeping gene (e.g., ACTB, GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCT method.[31]
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Application Notes and Protocols for In Vitro Cell Line Treatment with Upadacitinib Hemihydrate
Introduction: Targeting Intracellular Signaling with Upadacitinib
Upadacitinib, marketed as Rinvoq, is a second-generation small molecule inhibitor of the Janus kinase (JAK) family.[1][2] It represents a significant advancement in targeted immunotherapy for a range of immune-mediated inflammatory diseases.[3] Unlike biologic drugs that target extracellular cytokines, Upadacitinib operates intracellularly to modulate the signaling cascades that drive inflammatory responses.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cell line-based experiments using Upadacitinib hemihydrate. We will delve into the underlying mechanism, provide detailed, field-proven protocols for cell treatment and analysis, and offer insights into data interpretation.
Scientific Foundation: The JAK-STAT Pathway and Upadacitinib's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling route for numerous cytokines and growth factors involved in immunity, inflammation, and cell growth.[6][7] The process is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs.[8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[4][8]
Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1.[2][5] It functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of the JAK1 enzyme.[4][9] This action blocks the phosphorylation of downstream STAT proteins, thereby preventing the transduction of the cytokine signal to the nucleus and suppressing the expression of inflammatory mediators.[3][8][9]
The selectivity of Upadacitinib is a key feature. While it inhibits all four JAK family members to some degree, it demonstrates significantly higher potency for JAK1 over JAK2, JAK3, and TYK2.[4][10] This selectivity profile is hypothesized to provide a more favorable benefit-risk profile by targeting key inflammatory cytokine pathways (e.g., those mediated by IL-6 and IFNγ) while having less impact on processes governed by other JAKs, such as erythropoiesis (JAK2-dependent) and immune surveillance (JAK3-dependent).[10][11][12]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Experimental Design and Core Protocols
A robust experimental design is paramount for generating reliable and reproducible data. This section outlines key considerations and provides validated protocols for the core stages of a cell-based assay with Upadacitinib.
Cell Line Selection
The choice of cell line is dictated by the research question.
-
Immune Cell Lines: For studying immunomodulatory effects, human or murine cell lines such as T-cells (e.g., Jurkat), monocytes (e.g., THP-1), or engineered cell lines expressing specific cytokine receptors are appropriate.[13]
-
Cancer Cell Lines: Many solid tumors exhibit dysregulated JAK-STAT signaling.[14] Cell lines from breast, lung, or pancreatic cancers can be used to investigate the anti-proliferative effects of JAK inhibitors like Ruxolitinib, providing a model for Upadacitinib studies.[14][15]
-
Engineered Reporter Lines: Cell lines engineered with a STAT-responsive reporter gene (e.g., luciferase) can provide a high-throughput method for quantifying pathway inhibition.
Reagent Preparation: this compound Stock Solution
Upadacitinib is sparingly soluble in aqueous buffers but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[16] It is critical to prepare a high-concentration stock solution in DMSO, which can then be diluted into the culture medium.
Protocol: Upadacitinib Stock Solution (10 mM)
-
Materials: this compound (MW of free base: 380.37 g/mol ), sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock, weigh out 3.80 mg of Upadacitinib. Note: The hemihydrate form contains water; for precise molarity, refer to the manufacturer's certificate of analysis for the exact molecular weight or use the free base equivalent for consistency.[17]
-
Dissolution: Add the weighed Upadacitinib to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[12]
Routine Cell Culture Maintenance
Proper cell culture technique is essential to ensure cell health and experimental consistency.
Protocol: Passaging Adherent Cells [18][19]
-
Aspirate Medium: Remove the spent culture medium from the flask or dish.
-
Wash: Gently wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium to remove any residual serum that can inhibit trypsin.[18]
-
Dissociate: Add a minimal volume of pre-warmed trypsin-EDTA solution to cover the cell layer (e.g., 1 mL for a T-75 flask). Incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize: Add at least 2 volumes of complete growth medium (containing serum) to the flask to inactivate the trypsin.
-
Collect and Centrifuge: Transfer the cell suspension to a sterile conical tube and centrifuge at approximately 300 x g for 5 minutes.[20]
-
Resuspend and Seed: Discard the supernatant, resuspend the cell pellet in fresh, pre-warmed medium, and seed into new culture vessels at the desired density.
Protocol: Cryopreservation and Thawing of Cells [21]
-
Freezing:
-
Harvest cells that are in the logarithmic growth phase.[22]
-
Centrifuge the cell suspension (300 x g for 5 minutes) and resuspend the pellet in a cold, sterile freezing medium (e.g., 90% FBS, 10% DMSO) at a density of 1-2 million cells/mL.[20][23]
-
Aliquot 1 mL of the cell suspension into labeled cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C overnight. This ensures a cooling rate of approximately -1°C/minute.[24]
-
Transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.[24]
-
-
Thawing:
-
Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile hood.
-
Slowly transfer the contents to a conical tube containing 10 mL of pre-warmed complete medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the DMSO-containing medium.
-
Resuspend the cell pellet in fresh medium and transfer to a new culture vessel.
-
Upadacitinib Treatment and Downstream Analysis
This section details the workflow for treating cells with Upadacitinib and subsequently analyzing the biological effects.
Caption: A typical experimental workflow for in vitro Upadacitinib treatment.
Cell Viability Assay
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound and for calculating the half-maximal inhibitory concentration (IC50).[25][26] Assays based on metabolic activity, such as those using tetrazolium salts (MTT, MTS) or resazurin, are common.[27][28]
Protocol: MTS-based Cell Viability Assay
-
Seed Cells: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment and recovery.
-
Prepare Dilutions: Prepare serial dilutions of Upadacitinib in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Treat Cells: Remove the medium from the wells and add 100 µL of the medium containing the different Upadacitinib concentrations. Include wells for "untreated" and "vehicle control" (medium with the same final DMSO concentration).
-
Incubate: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add Reagent: Add 20 µL of MTS reagent (or similar viability reagent) to each well according to the manufacturer's instructions.
-
Incubate and Read: Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Analyze: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Western Blot for Phospho-STAT Analysis
This technique provides direct evidence of target engagement by measuring the inhibition of STAT phosphorylation.[6]
Protocol: Western Blot for p-STAT [29]
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Upadacitinib for a short duration (e.g., 2-6 hours). If studying cytokine-induced phosphorylation, you may need to serum-starve the cells and then stimulate them with a cytokine (e.g., IL-6) in the presence or absence of Upadacitinib.
-
Lysis: Wash cells with ice-cold PBS and lyse them with a radioimmunoprecipitation assay (RIPA) buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors .[29] The latter is critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay like the bicinchoninic acid (BCA) assay.[6]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[29]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3).
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total STAT protein.[6]
-
Analysis: Quantify the band intensity using densitometry software. The key metric is the ratio of phosphorylated STAT to total STAT, which should decrease with increasing concentrations of Upadacitinib.
Data Summary and Interpretation
Upadacitinib's potency has been characterized in various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter reflecting the drug's effectiveness. The values below, compiled from published literature, can serve as a benchmark for experimental results.
| Target/System | Assay Type | IC50 Value (µM) | Reference(s) |
| JAK1 | Enzymatic Assay | 0.043 - 0.047 | [4],,[30] |
| JAK2 | Enzymatic Assay | 0.12 | [4],[30] |
| JAK3 | Enzymatic Assay | 2.3 | [4],[30] |
| TYK2 | Enzymatic Assay | 4.7 | [4],[30] |
| JAK1 | Engineered Cell Line | 0.014 | ,[31] |
| JAK2 | Engineered Cell Line | 0.593 | ,[31] |
| JAK3 | Engineered Cell Line | ~1.8 | ,[31] |
| TYK2 | Engineered Cell Line | ~2.7 | ,[31] |
| IL-6 induced pSTAT3 (T-cells) | Human Whole Blood | 0.207 | [13] |
| IL-6 induced pSTAT3 (Monocytes) | Human Whole Blood | 0.078 | [13] |
Interpretation: The data clearly illustrates Upadacitinib's selectivity for JAK1, with significantly higher concentrations required to inhibit other JAK family members, especially in cellular contexts.[4][31] When conducting experiments, a dose-dependent decrease in cell viability or a reduction in the p-STAT/total STAT ratio would validate the inhibitory effect of Upadacitinib on the targeted pathway within your chosen cell line.
References
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- Semantic Scholar. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). [Link]
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- Mohamed, M. F., et al. (2017). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. PubMed. [Link]
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Application Notes and Protocols for the Use of Upadacitinib Hemihydrate in Primary Immune Cell Cultures
Introduction: Targeting Intracellular Signaling in Immune Cells with Upadacitinib
Upadacitinib, commercially known as RINVOQ®, is a second-generation small molecule inhibitor that exhibits high selectivity for Janus Kinase 1 (JAK1).[1][2][3] Developed to offer a more targeted approach to immunomodulation, Upadacitinib has gained significant attention for its therapeutic efficacy in a range of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease.[3][4][5][6][7] Its chemical structure is (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide hemihydrate.[8][9][10]
The rationale for utilizing Upadacitinib in primary immune cell cultures stems from its precise mechanism of action.[11][12] Unlike broader immunosuppressants, Upadacitinib targets a specific node within the intracellular signaling cascade that governs the response to a multitude of pro-inflammatory cytokines.[13][14][15] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Upadacitinib hemihydrate in in vitro studies involving primary human immune cells. We will delve into the underlying principles of JAK1 inhibition, provide detailed protocols for cell culture and treatment, and outline robust methods for assessing the biological impact of Upadacitinib.
The Scientific Rationale: Why Selective JAK1 Inhibition Matters
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that regulate immune cell development, differentiation, and function.[13][16][17] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[18] These kinases associate with cytokine receptors in pairs. Upon cytokine binding, the JAKs become activated through trans-phosphorylation, leading to the phosphorylation of the receptor itself. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs.[17] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[14][15]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and preventing the phosphorylation and activation of STAT proteins.[11][12] Its selectivity for JAK1 is a key attribute. While JAK1 is involved in signaling for a broad range of pro-inflammatory cytokines like IL-6 and IFN-γ, other JAKs have more specific roles.[19] For instance, JAK2 is crucial for erythropoiesis, and JAK3 is essential for lymphocyte development.[18] By selectively targeting JAK1, Upadacitinib can effectively dampen inflammatory responses while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[1][19] In vitro cellular assays have demonstrated that Upadacitinib is approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective over JAK3.[19][20]
This targeted approach allows for the precise dissection of JAK1-dependent signaling pathways in various immune cell subsets, making Upadacitinib an invaluable tool for immunology research.
Visualizing the Mechanism: The JAK-STAT Signaling Pathway
To appreciate the impact of Upadacitinib, it is crucial to visualize its point of intervention within the JAK-STAT signaling cascade.
Caption: Experimental workflow for evaluating Upadacitinib in primary immune cells.
Quantitative Data Summary: Expected Outcomes
The following table summarizes the expected outcomes when treating primary immune cells with Upadacitinib. The IC50 values represent the concentration of the drug required to inhibit a biological process by 50%.
| Cell Type | Stimulus | Assay | Expected Outcome with Upadacitinib | Representative IC50 Range |
| T Lymphocytes | PHA / Anti-CD3/CD28 | Proliferation (CFSE) | Dose-dependent inhibition of proliferation | 10 - 100 nM [21] |
| T Lymphocytes | PHA / Anti-CD3/CD28 | Cytokine Production (IFN-γ, IL-17) | Decreased cytokine secretion | 10 - 100 nM [22] |
| PBMCs | IL-6 | STAT3 Phosphorylation | Inhibition of pSTAT3 | ~80-200 nM [20] |
| PBMCs | IL-7 | STAT5 Phosphorylation | Inhibition of pSTAT5 | Higher IC50 than for pSTAT3 [12] |
| Monocytes | LPS | Cytokine Production (TNF-α, IL-6) | Decreased cytokine secretion | Varies depending on specific cytokine |
Note: IC50 values can vary depending on the specific experimental conditions, including cell donor variability, stimulus concentration, and assay format.
Key Experimental Considerations and Troubleshooting
-
Solubility and Stability: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Dose-Response Curves: It is essential to perform dose-response experiments to determine the optimal concentration of Upadacitinib for your specific cell type and assay. A broad range of concentrations should be tested initially.
-
Time-Course Experiments: The effects of Upadacitinib can be time-dependent. Consider performing time-course experiments to identify the optimal incubation period for observing the desired biological effect.
-
Cell Viability: Always assess cell viability after treatment with Upadacitinib to ensure that the observed effects are not due to cytotoxicity. A viability assay such as Trypan Blue exclusion or a live/dead stain for flow cytometry should be included.
-
Appropriate Controls: Include vehicle controls (DMSO), unstimulated controls, and stimulated controls without the inhibitor to ensure the validity of your results.
Conclusion: A Powerful Tool for Immunological Research
This compound, with its selective inhibition of JAK1, offers a refined tool for investigating the intricate signaling pathways that drive immune cell function. By following the protocols and considerations outlined in this application note, researchers can effectively utilize Upadacitinib to dissect the roles of JAK1-dependent cytokines in both healthy and disease-state primary immune cells. This will undoubtedly contribute to a deeper understanding of immunopathology and aid in the development of next-generation immunomodulatory therapies.
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Application Notes and Protocols for Studying T-Cell Activation with Upadacitinib Hemihydrate
Introduction: Targeting T-Cell Mediated Inflammation with Precision
T-lymphocytes are central orchestrators of the adaptive immune response, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), atopic dermatitis, and psoriatic arthritis.[1][2] A critical signaling node governing T-cell activation, differentiation, and function is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[3][4] Cytokines, the signaling molecules of the immune system, bind to their receptors on T-cells, leading to the activation of associated JAKs.[5][6] This initiates a phosphorylation cascade, culminating in the activation of STAT proteins which then translocate to the nucleus to regulate the transcription of genes essential for the inflammatory response.[3][6]
Upadacitinib, the active moiety in RINVOQ®, is a potent and selective inhibitor of JAK1.[7][8] By competitively binding to the ATP-binding site of JAK1, Upadacitinib effectively blocks the phosphorylation and activation of downstream STATs, thereby interrupting the pro-inflammatory signaling cascade.[5][8][9] Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is hypothesized to provide a more targeted therapeutic effect with an improved benefit-risk profile.[1][10][11] In cellular assays, Upadacitinib has demonstrated significantly greater selectivity for JAK1 compared to JAK2, JAK3, and TYK2.[10][12]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Upadacitinib hemihydrate as a pharmacological tool to investigate T-cell activation. The following sections detail the underlying mechanism, provide step-by-step protocols for key in vitro assays, and offer expert insights to ensure robust and reproducible experimental outcomes.
Scientific Principle: The JAK1-STAT Pathway in T-Cell Activation
The activation of T-cells is a multi-step process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals. This initial activation is amplified and directed by cytokines. Many of the key cytokines involved in T-cell survival, proliferation, and differentiation, such as interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferons (IFNs), rely on JAK1-mediated signaling.[6][7][13]
Specifically, upon cytokine binding, receptor-associated JAKs, often in pairs (e.g., JAK1/JAK3 for the common gamma chain cytokines like IL-2 and IL-7), become activated and phosphorylate each other and the cytokine receptor tails.[4][14] This creates docking sites for STAT proteins, which are then themselves phosphorylated by the JAKs.[3][6] Phosphorylated STATs (pSTATs) dimerize and translocate to the nucleus, where they act as transcription factors for genes encoding inflammatory mediators, cell cycle regulators, and survival factors.[3][5]
Upadacitinib's primary mechanism of action is the selective inhibition of JAK1.[8][13] This targeted inhibition prevents the downstream phosphorylation of STATs, effectively dampening the T-cell response to pro-inflammatory cytokines.[5][8] By using this compound in in vitro T-cell activation models, researchers can meticulously dissect the role of JAK1-dependent signaling in various aspects of T-cell biology.
Caption: Upadacitinib selectively inhibits JAK1, blocking cytokine-induced STAT phosphorylation.
Experimental Protocols: A Step-by-Step Guide
Preparation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Expertise & Experience: The quality of your starting cell population is paramount for reliable results. Density gradient centrifugation is a standard and effective method for isolating PBMCs.[15][16] Ensure all reagents are at room temperature to prevent cell stress.
Protocol:
-
Blood Collection: Collect whole blood from healthy donors into sodium-heparin tubes.
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.
-
Density Gradient Centrifugation: Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ or Lymphoprep™ in a 50 mL conical tube.[17][18]
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer and collect the distinct band of PBMCs at the plasma-Ficoll interface.[17]
-
Washing: Transfer the PBMCs to a new 50 mL tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Cell Plating: Resuspend the PBMCs to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Trustworthiness: To ensure the validity of your experiments, perform a baseline characterization of the isolated PBMCs using flow cytometry to determine the percentages of T-cells (CD3+), B-cells (CD19+ or CD20+), and monocytes (CD14+).[15]
In Vitro T-Cell Activation and Upadacitinib Treatment
Expertise & Experience: Polyclonal activation of T-cells using anti-CD3 and anti-CD28 antibodies mimics the primary and co-stimulatory signals delivered by APCs, providing a robust and reproducible method for studying T-cell activation.[19][20] this compound should be dissolved in a suitable solvent like DMSO and then diluted in culture medium. It is crucial to maintain a consistent final DMSO concentration across all conditions, including the vehicle control.
Protocol:
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone OKT3) at a concentration of 1-2 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[19][21]
-
Washing: Before use, wash the wells three times with sterile PBS to remove any unbound antibody.[21]
-
Upadacitinib Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in complete RPMI-1640 to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Seeding and Treatment: Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate. Immediately add 50 µL of the Upadacitinib dilutions or vehicle control.
-
Co-stimulation: Add 50 µL of soluble anti-human CD28 antibody (clone CD28.2) to each well to a final concentration of 2-5 µg/mL.[19]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24 hours for activation marker analysis, 72-96 hours for proliferation assays).
Trustworthiness: Always include the following controls:
-
Unstimulated Control: Cells in a non-coated well without antibodies or Upadacitinib.
-
Stimulated Control (Vehicle): Cells with anti-CD3/CD28 and the highest concentration of DMSO used in the Upadacitinib dilutions.
-
Positive Control (Optional): A known immunosuppressant like Cyclosporine A.
Caption: General workflow for studying the effects of Upadacitinib on T-cell activation.
Analysis of T-Cell Proliferation using CFSE Dye Dilution
Expertise & Experience: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins.[22][23] With each cell division, the fluorescence intensity is halved, allowing for the quantification of proliferation by flow cytometry.[24] It is critical to ensure uniform labeling and to properly quench the staining reaction.
Protocol:
-
CFSE Labeling: Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM.[25][26]
-
Incubation: Incubate for 10 minutes at 37°C, protected from light.[25][26]
-
Quenching: Stop the reaction by adding 5 volumes of cold complete RPMI-1640 medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete medium to remove excess CFSE.
-
Activation and Treatment: Proceed with the T-cell activation and Upadacitinib treatment protocol as described above (Section 2.2). Incubate for 72-96 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells on a flow cytometer, gating on the T-cell populations and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence represents a successive generation of divided cells.
Data Presentation: Expected Outcome of Upadacitinib on T-Cell Proliferation
| Upadacitinib [nM] | % Divided CD4+ T-Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| 0 (Vehicle) | 85.2 ± 4.5 | 3.1 ± 0.3 |
| 1 | 76.8 ± 5.1 | 2.8 ± 0.4 |
| 10 | 45.3 ± 6.2 | 1.9 ± 0.2 |
| 100 | 12.1 ± 3.8 | 1.2 ± 0.1 |
| 1000 | 2.5 ± 1.1 | 1.0 ± 0.1 |
| Unstimulated | 1.8 ± 0.9 | 1.0 ± 0.0 |
Analysis of JAK-STAT Signaling by Phospho-flow Cytometry
Expertise & Experience: Phospho-flow cytometry allows for the direct measurement of phosphorylated STAT proteins at the single-cell level, providing a proximal readout of JAK inhibition.[27] The timing of stimulation is critical, as STAT phosphorylation is a rapid and transient event.[14] Methanol-based permeabilization is often required for optimal detection of pSTAT epitopes but can affect some surface markers and fluorochromes.[27][28]
Protocol:
-
Cell Preparation and Resting: Isolate and rest PBMCs in cytokine-free medium for at least 2 hours to reduce baseline signaling.
-
Upadacitinib Pre-treatment: Pre-incubate the cells with the desired concentrations of Upadacitinib or vehicle control for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as IL-2 (for pSTAT5) or IL-6 (for pSTAT3), for 15 minutes at 37°C.[14]
-
Fixation: Immediately stop the stimulation by adding paraformaldehyde to a final concentration of 1.6-4% and incubate for 10 minutes at room temperature.[28]
-
Permeabilization: Wash the cells and then gently resuspend them in ice-cold 90% methanol. Incubate on ice for at least 30 minutes.[28]
-
Staining: Wash the cells to remove the methanol. Stain with antibodies against T-cell surface markers and an antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT5 Y694).[29]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the T-cell population and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
Data Presentation: Expected Outcome of Upadacitinib on IL-2 induced pSTAT5
| Upadacitinib [nM] | pSTAT5 MFI in CD4+ T-Cells (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 12540 ± 980 | 0% |
| 1 | 10820 ± 850 | 14% |
| 10 | 6270 ± 510 | 50% |
| 100 | 1560 ± 230 | 88% |
| 1000 | 890 ± 150 | 93% |
| Unstimulated | 750 ± 110 | - |
Conclusion and Future Directions
This compound is a powerful research tool for dissecting the intricate role of JAK1 signaling in T-cell biology. The protocols outlined in this guide provide a robust framework for investigating its effects on T-cell activation, proliferation, and intracellular signaling. By employing these methods, researchers can gain deeper insights into the mechanisms of T-cell mediated immunity and the therapeutic potential of selective JAK1 inhibition. Future studies could leverage these protocols to explore the differential effects of Upadacitinib on various T-cell subsets (e.g., Th1, Th2, Th17, Tregs) and to investigate its impact in more complex co-culture systems that better recapitulate the in vivo microenvironment.
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- Grievink, H. W., et al. (2016). Comparing Three Isolation Techniques for Human Peripheral Blood Mononuclear Cells. Bioanalysis. [Link]
- Waldmann, T. A., & Chen, J. (2017). Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy. PMC - NIH. [Link]
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- RINVOQ®. (n.d.). RINVOQ® (upadacitinib) Mechanism of Action. RINVOQ®. [Link]
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- JoVE. (2023). Cell Cycle Analysis: Assessing CD4 and CD8 T Cell Proliferation. Journal of Visualized Experiments. [Link]
- AbbVie. (2017). AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints. PR Newswire. [Link]
- Agilent. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Agilent Technologies. [Link]
- RINVOQ®. (n.d.). RINVOQ® (upadacitinib) - Official Healthcare Professional Site. RINVOQ®. [Link]
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- Turner, M., et al. (2010). The effect of JAK inhibitors baricitinib and tofacitinib on Th17 cells, regulatory T cells and the Th17/Treg balance in patients with rheumatoid arthritis. Universität zu Köln. [Link]
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Application Notes & Protocols: Upadacitinib Hemihydrate for In Vivo Animal Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting JAK1 in Arthritis Models
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The pathogenesis is driven by a complex network of pro-inflammatory cytokines. A critical hub for transducing the signals of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2][3] Upadacitinib is a second-generation, orally bioavailable small molecule engineered to selectively inhibit JAK1.[2] This selectivity is hypothesized to provide a favorable benefit-risk profile by potently inhibiting the signaling of key pathogenic cytokines in RA, such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), while having less impact on pathways mediated by other JAK isoforms, like JAK2 (involved in erythropoiesis) and JAK3 (involved in immunosurveillance).[4][5]
These application notes provide a comprehensive guide for the preclinical evaluation of Upadacitinib hemihydrate in established murine models of arthritis, focusing on the Collagen-Induced Arthritis (CIA) model, which shares significant pathological and immunological features with human RA.[6][7]
Mechanism of Action: Selective Inhibition of the JAK1-STAT Pathway
The JAK family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signaling downstream of Type I and Type II cytokine receptors.[2][3] Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.
Upadacitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 with high affinity.[8] This blockade prevents the phosphorylation and activation of STATs, thereby interrupting the signaling cascade.[3][9] In cellular assays, Upadacitinib demonstrates potent inhibition of JAK1 (IC₅₀ = 43 nM) with significant selectivity over JAK2, JAK3, and TYK2.[5][8] This selectivity profile is crucial for its therapeutic action in RA models.
Figure 1: JAK1-STAT Signaling Pathway Inhibition by Upadacitinib.
Preclinical Study Design: The Collagen-Induced Arthritis (CIA) Model
The murine CIA model is the gold standard for evaluating RA therapeutics.[10] It is induced in genetically susceptible mouse strains, such as the DBA/1, by immunization with type II collagen emulsified in Freund's adjuvant.[7][11] The resulting pathology includes synovitis, pannus formation, and cartilage and bone erosion, closely mimicking human RA.[7]
Materials and Reagents
-
Animals: Male DBA/1 mice, 7-10 weeks old.[6][12] (Note: Susceptibility to CIA is linked to MHC-class II molecules; DBA/1 mice are high responders).[6][13]
-
This compound: Sourced for research-grade purity.
-
Collagen: Bovine or Chicken Type II Collagen, solution (e.g., 2 mg/mL in 0.05 M acetic acid).[12]
-
Adjuvants:
-
Vehicle for Oral Gavage: A common, effective vehicle for Upadacitinib can be prepared as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[14] (Note: Always assess the solubility and stability of your test article in the chosen vehicle prior to the main study.)
-
-
Anesthetics: Isoflurane or Ketamine/Xylazine mixture, per institutional IACUC guidelines.
Dosing Formulation Preparation
-
Calculate the total amount of this compound required for the study based on the number of animals, dose level, and study duration.
-
Weigh the required amount of Upadacitinib powder.
-
In a sterile conical tube, add the DMSO (10% of the final volume) and vortex until the powder is fully dissolved.
-
Add PEG300 (40% of final volume) and vortex thoroughly.
-
Add Tween-80 (5% of final volume) and vortex to ensure a homogenous mixture.
-
Slowly add the saline (45% of final volume) while vortexing to prevent precipitation.
-
The final solution should be clear.[14] Prepare fresh daily or confirm stability if stored.
Experimental Workflow and Protocol
The following protocol outlines a therapeutic treatment regimen, where the compound is administered after the onset of clinical signs of arthritis.
Figure 2: Experimental Workflow for the Mouse CIA Model.
Step-by-Step Protocol:
-
Primary Immunization (Day 0):
-
Prepare a 1:1 emulsion of Type II Collagen and Complete Freund's Adjuvant (CFA).
-
Anesthetize mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. The total collagen dose should be 100 µg per mouse.[12]
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of Type II Collagen and Incomplete Freund's Adjuvant (IFA).
-
Anesthetize mice.
-
Inject 100 µL of the emulsion intradermally near the primary injection site.[12]
-
-
Disease Monitoring and Treatment Initiation (From Day ~24 onwards):
-
Begin monitoring paws 3-4 times per week for signs of arthritis (redness, swelling).
-
When an animal develops a clinical score of ≥1 in at least one paw, consider this the onset of disease.
-
Randomize animals with established arthritis into treatment groups (e.g., Vehicle Control, Upadacitinib 3 mg/kg, Upadacitinib 10 mg/kg).
-
Begin daily oral gavage administration of the vehicle or Upadacitinib formulation. A typical administration volume for mice is 10 mL/kg of body weight.[12]
-
Data Collection and Efficacy Assessment
Consistent and blinded assessment is critical for robust data. Key endpoints include clinical, histological, and biomarker analyses.
Clinical Assessment
-
Arthritis Score: Score each paw on a scale of 0-4, based on the severity of erythema and swelling. The maximum score per mouse is 16.
-
0: No evidence of erythema and swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
Paw Thickness: Use a digital caliper to measure the thickness of the hind paws.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health.
Endpoint Analysis (e.g., Day 42)
-
Histopathology: At the study terminus, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) or anti-collagen antibodies via ELISA.
-
Pharmacodynamic (PD) Markers: For target engagement studies, tissue (e.g., spleen, synovium) or whole blood can be collected post-dose to measure the inhibition of STAT3 phosphorylation (pSTAT3) via flow cytometry or Western blot.[4][9]
Data Presentation
Summarize key quantitative data in a clear, tabular format.
| Group (n=10) | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | % Change in Body Weight (Day 0-42) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | -8.5% |
| Upadacitinib (3 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 | +1.2% |
| Upadacitinib (10 mg/kg) | 1.5 ± 0.5 | 2.1 ± 0.1 | +2.5% |
| Naïve (No Disease) | 0 | 1.9 ± 0.1 | +5.0% |
| *Table represents hypothetical data. *p<0.01, *p<0.001 vs. Vehicle Control. Data shown as mean ± SEM. |
Conclusion and Best Practices
Upadacitinib is a potent and selective JAK1 inhibitor with demonstrated efficacy in preclinical arthritis models.[4][5] Successful in vivo studies depend on meticulous protocol adherence, including proper animal strain selection, careful preparation of adjuvants and drug formulations, and consistent, blinded scoring. For robust and translatable results, it is recommended to include a relevant positive control (e.g., methotrexate or a TNF blocker) and to correlate clinical scores with histological and biomarker data to provide a comprehensive picture of the compound's efficacy and mechanism of action.
References
- A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Available at: https://www.chondrex.com/documents/protocol-collagen-induced-arthritis-mouse.pdf]
- Parmentier, J.M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/37605929/]
- Parmentier, J.M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. PMC. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10524912/]
- Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Available at: https://www.amsbio.com/collagen-induced-arthritis-cia-induction-protocol/]
- Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.
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Application Notes and Protocols for Upadacitinib Hemihydrate Administration in Murine Models
Introduction: The Role of Selective JAK1 Inhibition in Preclinical Research
Upadacitinib (UPA), a second-generation small molecule, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular enzymes crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus via the JAK-STAT pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous immune-mediated inflammatory diseases (IMIDs).[1][3]
Upadacitinib's high selectivity for JAK1 over other JAK isoforms is a key design feature.[4][5] This specificity allows for the targeted modulation of signaling pathways driven by pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ), which are dependent on JAK1.[5][6] By minimizing off-target effects on JAK2 (involved in erythropoiesis) and JAK3 (critical for immunosurveillance), Upadacitinib aims to provide a more favorable benefit-risk profile.[5][7]
These application notes provide a comprehensive guide for researchers utilizing Upadacitinib hemihydrate in mouse models of inflammatory and autoimmune diseases. The protocols herein are designed to ensure reproducible and reliable administration, drawing from established preclinical studies to explain the causality behind experimental choices.
Mechanism of Action: Interrupting the Pro-Inflammatory Cascade
The therapeutic effect of Upadacitinib is rooted in its ability to block the JAK-STAT signaling cascade.[8] In IMIDs, an overabundance of pro-inflammatory cytokines binds to cell surface receptors, triggering the recruitment and activation of JAKs.[8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which dimerize, translocate to the nucleus, and initiate the transcription of genes responsible for inflammation and immune response.[4][8]
Upadacitinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STATs.[4][9] This blockade effectively halts the signal from reaching the nucleus, leading to a broad reduction in the production of inflammatory mediators and interrupting the cycle of chronic inflammation.[4][8]
Caption: JAK1-STAT Signaling Pathway Inhibition by Upadacitinib.
Preclinical Formulation and Pharmacokinetics
3.1 Pharmacokinetic Profile in Preclinical Models Understanding the pharmacokinetic (PK) properties of Upadacitinib is essential for designing effective dosing regimens. In clinical studies with the extended-release (ER) formulation, Upadacitinib exhibits a time to maximum plasma concentration (Tmax) of 2-4 hours and a terminal half-life of 8-14 hours.[2][10] While specific PK data for immediate-release (IR) formulations in mice are less detailed in public literature, the principles of rapid absorption for IR formulations generally apply.[11] The compound is primarily metabolized by CYP3A4 enzymes.[2] For preclinical studies, especially those requiring daily or twice-daily dosing, an IR suspension is typically used to achieve and maintain therapeutic exposure levels.
3.2 Recommended Vehicle for Oral Administration Upadacitinib is highly soluble at clinically relevant doses across a pH range of 1-7.5.[2][12] However, for consistent administration in animal studies, it is often prepared as a homogenous suspension. A common and effective vehicle is a simple aqueous solution containing a suspending agent.
-
Recommended Vehicle: 0.5% (w/v) Methylcellulose in deionized water.
-
Rationale: Methylcellulose is an inert polymer that increases the viscosity of the solution, preventing the active compound from settling and ensuring a uniform dose is administered in each aliquot. It is widely used and well-tolerated in rodent oral gavage studies.
Detailed Administration Protocols
4.1 Protocol 1: Preparation of Upadacitinib Dosing Suspension
This protocol describes the preparation of a 1 mg/mL suspension, which is suitable for a 10 mg/kg dose in a 25g mouse at a standard administration volume of 10 mL/kg.[6] Adjustments to the concentration should be made based on the target dose.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in deionized water (vehicle)
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Conical tube (e.g., 15 mL or 50 mL)
-
Magnetic stir bar and stir plate or vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the total volume of suspension needed for the study cohort, including a small overage (~10-20%). Calculate the mass of Upadacitinib powder required.
-
Example: For 10 mL of a 1 mg/mL solution, weigh out 10 mg of Upadacitinib.
-
-
Weigh Compound: Accurately weigh the calculated mass of this compound powder and place it into an appropriately sized conical tube.
-
Initial Wetting: Add a small volume of the vehicle (e.g., 1-2 mL) to the powder. Mix thoroughly with a vortex mixer to create a uniform paste. This step is crucial to prevent clumping.
-
Dilution to Final Volume: Gradually add the remaining vehicle to the tube while continuously mixing (vortexing or stirring). Continue until the final desired volume is reached.
-
Homogenization: Place a magnetic stir bar in the tube and stir the suspension for at least 30-60 minutes at room temperature to ensure it is fully homogenized. Alternatively, vortex vigorously for 5-10 minutes.
-
Storage and Use: Store the suspension at 2-8°C. Before each use, bring the suspension to room temperature and mix thoroughly by vortexing or stirring to ensure uniformity. The suspension should be re-suspended immediately before drawing each dose.
4.2 Protocol 2: Oral Gavage Administration in Mice
Oral gavage is the standard route for delivering precise doses of Upadacitinib in preclinical models.[6][7] Mastery of this technique is critical to avoid animal distress and experimental error.
Materials:
-
Prepared Upadacitinib dosing suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (20-22 gauge, 1-1.5 inches long with a ball-tip for adult mice is common).[13][14]
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse immediately before dosing. Calculate the required volume using the formula:
-
Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
-
Example: For a 25g (0.025 kg) mouse receiving a 10 mg/kg dose from a 1 mg/mL suspension: (10 * 0.025) / 1 = 0.25 mL. The maximum recommended volume for a single gavage in mice is 10 mL/kg.[13]
-
-
Prepare the Dose: Vigorously mix the stock suspension. Draw the calculated volume into the syringe, ensuring no air bubbles are present.
-
Animal Restraint: Restrain the mouse firmly by scruffing the loose skin over the neck and back. The head should be immobilized, and the body held in a vertical position to straighten the path to the esophagus.[13][14]
-
Needle Insertion: Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[14] The mouse will naturally swallow as the tube reaches the pharynx.
-
Advance to Esophagus: The tube should pass smoothly into the esophagus with no resistance. If resistance is met, or if the animal begins to struggle excessively, withdraw the needle immediately and restart. DO NOT FORCE THE NEEDLE. [13] The measured length from the tip of the nose to the last rib can be used as a guide for insertion depth.[14]
-
Administer Compound: Once the needle is correctly positioned, slowly depress the syringe plunger over 2-3 seconds to deliver the suspension.[14]
-
Withdraw Needle: After administration, gently remove the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, cyanosis), which could indicate accidental administration into the trachea.[13][14]
Dosing Regimens in Preclinical Models
The optimal dose of Upadacitinib can vary significantly depending on the mouse model and the severity of the disease. The following table summarizes dosing regimens reported in the literature.
| Model | Species | Dose (mg/kg) | Administration Route & Frequency | Key Findings & Reference |
| Adjuvant-Induced Arthritis | Rat | 3 or 10 | Oral, twice daily | Dose-dependent reduction in paw swelling and protection against bone erosion.[5][6][15] |
| Adjuvant-Induced Arthritis | Rat | 0.1, 0.3, 1, 3, 10 | Oral gavage, twice daily | Inhibited disease pathology.[7] |
| Collagen-Induced Arthritis | Mouse | 3, 10, 30 | Not specified | Dose-dependent reduction in arthritis scores.[16] |
| Experimental Autoimmune Uveitis (EAU) | Mouse | 5 | Intraperitoneal, daily | Effectively alleviated EAU symptoms and reduced inflammation.[17] |
| Cecal Ligation and Puncture (Sepsis) | Mouse | 3 or 6 | Not specified | Increased survival rate and reduced serum TNF-α and IL-6 levels.[18] |
Experimental Workflow and Efficacy Evaluation
A typical preclinical study involves several key stages, from disease induction to endpoint analysis. The mouse Collagen-Induced Arthritis (CIA) model is a gold standard for evaluating anti-arthritic compounds.[6]
Caption: Experimental Workflow for the Mouse CIA Model.
Common Efficacy Readouts:
-
Clinical Scoring: Visual assessment of disease progression. In arthritis models, this involves scoring each paw for erythema and swelling on a scale of 0-4.[6]
-
Histopathology: At the study endpoint, tissues of interest (e.g., joints, colon) are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, tissue damage, and cellular infiltration.[5][6]
-
Biomarker Analysis: Blood is collected to measure systemic markers of inflammation, such as pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using methods like ELISA or multiplex assays.[16][18]
-
Pharmacodynamic Assessment: To confirm target engagement, STAT phosphorylation (pSTAT3) can be measured in whole blood or peripheral blood mononuclear cells (PBMCs) via flow cytometry following ex vivo stimulation with relevant cytokines.[5]
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Application and Protocols for Upadacitinib Hemihydrate in High-Throughput Screening Assays
Abstract
This document provides a comprehensive technical guide for the utilization of Upadacitinib hemihydrate, a potent and selective Janus kinase 1 (JAK1) inhibitor, in high-throughput screening (HTS) assays.[1][2][3] We detail the scientific rationale behind targeting the JAK-STAT pathway and provide field-proven, step-by-step protocols for both a biochemical and a cell-based HTS assay. These protocols are designed to be robust, reproducible, and serve as a self-validating system for identifying and characterizing novel JAK1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Targeting JAK1 with Upadacitinib
The Janus kinase (JAK) family of cytoplasmic tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of signal transduction for numerous cytokines and growth factors.[4][5][6] This signaling cascade, known as the JAK-STAT pathway, is integral to processes such as immunity, cell proliferation, and inflammation.[6][7][8] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[4][9]
Upadacitinib is a second-generation JAK inhibitor that exhibits high selectivity for the JAK1 isoform.[1][10][11] By competitively binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[12][13] This interruption of the signaling cascade effectively dampens the pro-inflammatory response.[12][14] Its selectivity for JAK1 is hypothesized to provide a more favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[10][11][15]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[16][17] The protocols outlined herein are optimized for the use of this compound as a reference compound in HTS campaigns aimed at discovering novel JAK1 inhibitors.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][12] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[4][6][12]
Caption: The JAK-STAT Signaling Pathway and the inhibitory action of Upadacitinib.
Compound Management and Preparation
Proper handling and preparation of this compound and library compounds are critical for generating reliable and reproducible HTS data.[18][19]
3.1. Stock Solution Preparation
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) for the primary stock solution to ensure solubility and stability.
-
Concentration: Prepare a 10 mM stock solution of this compound.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[19]
3.2. Assay-Ready Plate Preparation For quantitative HTS (qHTS), a concentration-response curve is generated for each compound.[18] This requires the preparation of serially diluted compound plates.
-
Intermediate Plates: Prepare intermediate dilution series of Upadacitinib (for control) and library compounds in DMSO.
-
Acoustic Dispensing: Utilize non-contact acoustic dispensing technology to transfer nanoliter volumes of compounds from the intermediate plates to the final 384- or 1536-well assay plates. This minimizes solvent effects and improves data quality.[20]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay well is ≤ 0.5% to mitigate solvent-induced artifacts.
Biochemical HTS Assay: Lanthascreen™ TR-FRET Kinase Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.[4] The assay measures the phosphorylation of a substrate peptide by the JAK1 enzyme.
4.1. Principle The assay utilizes a terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled peptide substrate (acceptor). When the substrate is phosphorylated by JAK1, the antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a TR-FRET signal. Upadacitinib will inhibit JAK1, reduce peptide phosphorylation, and thus decrease the TR-FRET signal.
4.2. Materials
-
Recombinant human JAK1 enzyme
-
Fluorescein-labeled substrate peptide (e.g., FL-poly-GT)
-
LanthaScreen™ Tb-anti-pTyr antibody
-
ATP
-
This compound (control inhibitor)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in assay buffer
4.3. Experimental Protocol This protocol is optimized for a 384-well plate format.
-
Compound Plating: Dispense 100 nL of Upadacitinib or library compounds in DMSO into the assay plate using an acoustic dispenser.
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in Assay Buffer containing the appropriate concentration of JAK1 and fluorescein-labeled peptide.
-
Add 5 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in Assay Buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Stop Reaction & Develop Signal:
-
Prepare a 2X antibody solution in Stop Solution containing the Tb-anti-pTyr antibody.
-
Add 10 µL of this solution to each well to stop the reaction and initiate signal development.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm and 495 nm following excitation at 340 nm. Calculate the emission ratio (520/495).
4.4. Data Analysis
-
Normalization: Normalize the data using negative controls (DMSO vehicle, 0% inhibition) and positive controls (high concentration of Upadacitinib, 100% inhibition).
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21][22]
Cell-Based HTS Assay: STAT3 Reporter Gene Assay
This protocol employs a cell-based reporter assay to measure the functional inhibition of the JAK1-STAT3 signaling pathway within a cellular context. This provides a more physiologically relevant assessment of compound activity.[23]
5.1. Principle A stable cell line is engineered to express a reporter gene (e.g., Luciferase) under the control of a STAT3-responsive promoter. Stimulation of these cells with a JAK1-dependent cytokine (e.g., Interleukin-6, IL-6) activates the JAK1-STAT3 pathway, driving the expression of the reporter gene.[5] Upadacitinib will inhibit this signaling, leading to a dose-dependent decrease in the reporter signal.
Caption: Workflow for the cell-based STAT3 reporter gene assay.
5.2. Materials
-
HEK293 or similar cell line stably expressing a STAT3-luciferase reporter construct
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic
-
Stimulation Medium: Serum-free DMEM
-
Recombinant human IL-6
-
This compound (control inhibitor)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well solid white assay plates
5.3. Experimental Protocol
-
Cell Seeding:
-
Harvest and count the STAT3 reporter cells.
-
Resuspend cells in culture medium to a density of 5,000 cells/20 µL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Prepare a 1000X stock of compounds in DMSO. Dilute 1:100 in Stimulation Medium to create a 10X working solution.
-
Remove culture medium from the cells and add 20 µL of Stimulation Medium.
-
Add 2.5 µL of the 10X compound working solution to the wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cytokine Stimulation:
-
Prepare a 10X IL-6 solution in Stimulation Medium. The final concentration should be predetermined to yield ~80% of the maximal signal (EC₈₀).
-
Add 2.5 µL of the 10X IL-6 solution to all wells except the unstimulated controls.
-
Incubate for 6 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence signal on a plate reader.
-
5.4. Data Analysis The data analysis follows the same procedure as the biochemical assay: normalization against controls and fitting to a four-parameter logistic model to calculate IC₅₀ values.[24][25]
Assay Validation and Quality Control
Rigorous assay validation is essential to ensure the data generated is reliable and reproducible.[26][27] Key statistical parameters should be monitored throughout the HTS campaign.[28][29]
6.1. Key Validation Metrics
-
Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.
-
Formula: Mean(Max Signal) / Mean(Min Signal)
-
Acceptance Criterion: S/B ≥ 5
-
-
Z'-factor: A measure of assay quality that accounts for both the dynamic range and data variation.
-
Formula: 1 - [3 * (SD_max + SD_min) / |Mean_max - Mean_min|]
-
Acceptance Criterion: Z' ≥ 0.5
-
-
Coefficient of Variation (%CV): Measures the relative variability of the data.
-
Formula: (SD / Mean) * 100
-
Acceptance Criterion: %CV ≤ 20%[26]
-
6.2. Data Presentation
| Parameter | Upadacitinib (Biochemical Assay) | Upadacitinib (Cell-Based Assay) |
| Target | Recombinant JAK1 | Intracellular JAK1 |
| Readout | TR-FRET (Peptide Phosphorylation) | Luminescence (Reporter Gene) |
| IC₅₀ | 0.043 µM | ~0.070 µM (Varies by cell type) |
| Z'-factor | > 0.7 | > 0.6 |
| S/B Ratio | > 10 | > 50 |
Note: IC₅₀ values are approximate and should be determined empirically for each assay system. The biochemical IC₅₀ is from enzymatic assays.[13]
Conclusion
This compound serves as an invaluable tool for the development and validation of HTS assays targeting JAK1. Its high potency and selectivity make it an ideal reference compound for establishing assay windows and performing quality control. The detailed biochemical and cell-based protocols provided in this guide offer robust, validated methods for identifying and characterizing novel JAK1 inhibitors. By adhering to these protocols and implementing rigorous quality control, researchers can ensure the generation of high-quality, actionable data to drive their drug discovery programs forward.
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Application Notes and Protocols: In Vitro Gene Expression Analysis of Upadacitinib Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for investigating the in vitro effects of Upadacitinib hemihydrate on gene expression. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, is a pivotal therapeutic agent in the management of several autoimmune and inflammatory diseases.[1] Understanding its precise impact on transcriptional regulation at a cellular level is crucial for mechanistic studies, biomarker discovery, and further drug development. This document outlines the core scientific principles, provides validated, step-by-step protocols for cell culture and treatment, and details methodologies for robust gene expression analysis using both quantitative PCR (qPCR) and RNA sequencing (RNA-seq).
Introduction: The Scientific Rationale for In Vitro Analysis
Upadacitinib's therapeutic efficacy stems from its targeted inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway.[2] This pathway is a critical communication route for numerous cytokines and growth factors that drive inflammatory responses.[3] By selectively blocking JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of downstream target genes involved in inflammation and immunity.[4][5]
In vitro gene expression analysis offers a controlled and reproducible system to:
-
Elucidate the specific molecular pathways modulated by Upadacitinib.
-
Identify novel gene targets and potential biomarkers of drug response.
-
Characterize dose-dependent effects on gene regulation.
-
Compare the transcriptional signature of Upadacitinib with other immunomodulatory agents.
This guide focuses on two highly relevant primary cell types for studying autoimmune and inflammatory conditions: Peripheral Blood Mononuclear Cells (PBMCs) and Fibroblast-Like Synoviocytes (FLS).
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a cornerstone of cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. These STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[4] Upadacitinib, by competitively inhibiting the ATP-binding site of JAK1, disrupts this entire cascade.[6]
Figure 1. Mechanism of Upadacitinib in the JAK-STAT signaling pathway.
Experimental Workflow: From Cell Culture to Data Analysis
A successful in vitro gene expression study requires meticulous planning and execution. The following workflow provides a comprehensive overview of the key stages.
Figure 2. A comprehensive workflow for in vitro gene expression analysis.
Detailed Protocols and Methodologies
Cell Model Selection and Culture
a) Peripheral Blood Mononuclear Cells (PBMCs)
PBMCs are a readily accessible source of primary human immune cells, including T cells, B cells, and monocytes, making them an excellent model for studying systemic immune responses.
Protocol 4.1.1: PBMC Isolation and Culture
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube. Centrifuge at 400 x g for 30 minutes with the brake off.
-
Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing the PBMCs.
-
Washing: Wash the harvested PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash to remove platelets and residual gradient medium.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plating: Seed the PBMCs at a density of 1 x 10^6 cells/mL in a suitable culture plate.
b) Fibroblast-Like Synoviocytes (FLS)
FLS are key effector cells in the pathogenesis of rheumatoid arthritis, responsible for producing inflammatory mediators and degrading enzymes.[7]
Protocol 4.1.2: FLS Culture
-
Cell Source: Obtain primary human FLS from a reputable commercial vendor or isolate them from synovial tissue obtained from patients with appropriate consent.
-
Culture Medium: Culture FLS in DMEM/Ham's F-12 medium supplemented with 10% FBS, 1% L-glutamine, and 1% penicillin-streptomycin.[8]
-
Subculturing: When cells reach 80-90% confluency, subculture them using trypsin-EDTA. Inoculate new flasks at a density of 7,000-10,000 cells/cm².[9] Use FLS between passages 4 and 8 for experiments to ensure a stable phenotype.
Upadacitinib Treatment
a) Determining Optimal Concentration and Time
Before conducting large-scale experiments, it is essential to determine the optimal concentration range and treatment duration for Upadacitinib in your chosen cell model.
-
Dose-Response: Treat cells with a serial dilution of Upadacitinib (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of Upadacitinib and harvest them at various time points (e.g., 4, 8, 12, 24 hours).
The goal is to identify the lowest concentration and shortest time that elicits a significant and reproducible effect on target gene expression without compromising cell viability.[10]
Table 1: In Vitro Potency of Upadacitinib
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzymatic Assay | JAK1 | 43 nM | [6] |
| Cellular Assay | JAK1 | 14 nM | [11] |
| Cellular Assay | JAK2 | 593 nM | [11] |
| Cellular Assay | JAK3 | 1860 nM | [11] |
| Cellular Assay | TYK2 | 2715 nM |[11] |
Protocol 4.2.1: Cell Stimulation and Upadacitinib Treatment
-
Cell Seeding: Seed PBMCs or FLS in appropriate culture plates and allow them to adhere and stabilize for 24 hours.
-
Pre-treatment: Pre-treat the cells with the desired concentrations of Upadacitinib (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: To activate the JAK-STAT pathway, stimulate the cells with a relevant cytokine. For FLS, IL-6 (in combination with soluble IL-6 receptor) is a potent activator.[7][12] For PBMCs, IFN-γ can be used to stimulate a robust response. The optimal cytokine concentration should be determined empirically.
-
Incubation: Incubate the cells for the predetermined optimal time point.
-
Harvesting: After incubation, wash the cells with cold PBS and lyse them directly in the culture plate using a suitable lysis buffer for RNA extraction.
RNA Extraction and Quality Control
The quality of the starting RNA is paramount for reliable gene expression data.
Protocol 4.3.1: RNA Extraction and QC
-
Extraction: Isolate total RNA using a commercially available kit (e.g., column-based or magnetic bead-based) according to the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity Assessment: Assess RNA purity by measuring the A260/A280 and A260/230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[13]
-
Integrity Check: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications, especially RNA-seq.[14][15]
Gene Expression Analysis
a) Quantitative PCR (qPCR)
qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.
Protocol 4.4.1: qPCR Analysis
-
Reverse Transcription: Synthesize cDNA from 100-1000 ng of total RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for your target genes and at least two stable housekeeping genes for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix. Include no-template controls and no-reverse-transcriptase controls.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[16] Normalize the expression of your target genes to the geometric mean of the selected housekeeping genes.
Table 2: Potential Target and Housekeeping Genes for qPCR
| Gene Type | Gene Name | Function | Cell Type |
|---|---|---|---|
| Target | SOCS3 | Suppressor of cytokine signaling 3 | PBMCs, FLS |
| CXCL10 | C-X-C motif chemokine 10 | PBMCs, FLS | |
| IFNG | Interferon-gamma | PBMCs | |
| IL6 | Interleukin-6 | FLS | |
| MMP3 | Matrix metalloproteinase-3 | FLS | |
| Housekeeping | RPL13A | Ribosomal protein L13a | PBMCs |
| SDHA | Succinate dehydrogenase complex flavoprotein subunit A | PBMCs | |
| RPLP0 | Ribosomal protein lateral stalk subunit P0 | FLS |
| | EEF1A1 | Eukaryotic translation elongation factor 1 alpha 1 | FLS |
Note: The stability of housekeeping genes should be validated for your specific experimental conditions.[9][17]
b) RNA Sequencing (RNA-seq)
RNA-seq provides a global, unbiased view of the transcriptome, allowing for the discovery of novel gene targets and pathways affected by Upadacitinib.
Protocol 4.4.2: RNA-seq Workflow
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a commercially available kit. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.[18]
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[15]
-
Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between Upadacitinib-treated and control samples.[19]
-
Data Interpretation and Validation
The final and most critical step is the biological interpretation of the gene expression data.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways and biological processes that are significantly enriched in the list of differentially expressed genes.
-
Validation: Validate key findings from RNA-seq using an independent method, such as qPCR, on a larger set of biological replicates.
-
Correlation with Functional Assays: Correlate changes in gene expression with functional outcomes, such as cytokine production (measured by ELISA) or cell proliferation.
Conclusion
The methodologies outlined in this guide provide a robust framework for the in vitro analysis of Upadacitinib's effects on gene expression. By employing these validated protocols and adhering to best practices in experimental design and data analysis, researchers can gain valuable insights into the molecular mechanisms of this important therapeutic agent. This, in turn, will facilitate the identification of novel biomarkers and the development of next-generation immunomodulatory therapies.
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Application Notes: Quantitative Western Blot Analysis of Upadacitinib-Mediated JAK1/STAT3 Signaling Inhibition
Audience: Researchers, scientists, and drug development professionals in immunology, pharmacology, and cell biology.
Abstract: This document provides a comprehensive guide and a field-proven protocol for assessing the pharmacological activity of Upadacitinib hemihydrate using Western blot analysis. Upadacitinib is a selective Janus Kinase 1 (JAK1) inhibitor that potently blocks the JAK-STAT signaling pathway, a critical mediator of inflammatory responses.[1][2] The following protocols are designed to quantitatively measure the dose-dependent inhibition of JAK1 and STAT3 phosphorylation in a cellular context, offering a robust method to characterize the drug's mechanism of action and potency.
Foundational Principles: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a cornerstone of cytokine signaling.[3] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their trans-autophosphorylation and activation. These active JAKs then create docking sites by phosphorylating the receptor, which in turn recruit STAT proteins. Subsequently, JAKs phosphorylate the STATs, causing them to dimerize, translocate to the nucleus, and regulate the expression of target genes involved in immunity and inflammation.[3][4]
Upadacitinib functions as an ATP-competitive inhibitor with high selectivity for JAK1.[5][6] By blocking the kinase activity of JAK1, it prevents the phosphorylation and activation of downstream STAT proteins, effectively dampening the inflammatory cascade.[1][3][5] A recent study demonstrated that Upadacitinib treatment inhibits the phosphorylation of JAK1 and STAT3 in hepatocytes.[7] This application note details the use of quantitative Western blotting to precisely measure this inhibitory effect on key pathway nodes: phospho-JAK1 (p-JAK1) and phospho-STAT3 (p-STAT3).
Caption: Quantitative Western blot workflow for phosphoprotein analysis.
-
SDS-PAGE: Load 20-30 µg of each denatured sample into the wells of a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. [8]3. Total Protein Staining (Normalization Step):
-
Wash the membrane briefly with ultrapure water.
-
Incubate the membrane with a reversible total protein stain (e.g., LI-COR Revert™ 700 Total Protein Stain) according to the manufacturer's protocol. [9][10] * Image the membrane using an appropriate scanner (e.g., 700 nm channel for Revert™ 700). This image will serve as your loading control.
-
Destain according to the manufacturer's instructions.
-
-
Blocking: Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [8]5. Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
Rabbit anti-phospho-JAK1 (Tyr1034/1035)
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager. [4]9. Stripping and Re-probing for Total Protein: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with antibodies for total JAK1 and total STAT3.
Data Analysis and Expected Results
-
Densitometry: Quantify the band intensity for each protein (p-JAK1, p-STAT3, Total JAK1, Total STAT3) and the total protein stain for each lane using image analysis software (e.g., ImageJ, Bio-Rad Image Lab).
-
Normalization Calculation:
-
Step A: For each lane, calculate the ratio of the phosphorylated protein to its total protein counterpart (e.g., p-STAT3 signal / Total STAT3 signal).
-
Step B: Normalize this ratio to the total protein stain signal for that lane (e.g., Ratio from Step A / Total Protein Stain signal). This final value represents the normalized phosphorylation level.
-
-
Interpretation: The results should demonstrate a clear dose-dependent decrease in the normalized phosphorylation levels of both JAK1 and STAT3 in cells treated with Upadacitinib compared to the cytokine-stimulated vehicle control.
Representative Data Table
| Treatment | [Upadacitinib] (nM) | Normalized p-JAK1 Signal (Arbitrary Units) | Normalized p-STAT3 Signal (Arbitrary Units) |
| Non-Stimulated Control | 0 | 0.05 | 0.08 |
| Vehicle (DMSO) + IL-6 | 0 | 1.00 | 1.00 |
| Upadacitinib + IL-6 | 10 | 0.65 | 0.58 |
| Upadacitinib + IL-6 | 50 | 0.31 | 0.25 |
| Upadacitinib + IL-6 | 100 | 0.12 | 0.09 |
| Upadacitinib + IL-6 | 500 | 0.04 | 0.05 |
References
- Parmentier, J. M., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science.
- AbbVie Inc. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. PubMed.
- Bio-Rad Laboratories. Total Protein Normalization.
- LI-COR Biosciences. (2017). The Gold Standard for Western Blot Normalization: Total Protein Staining.
- Dr. Oracle. (2025). What is the mechanism of action of Rinvoq (upadacitinib)?
- Aeddula, N. R., et al. (2023). Upadacitinib. StatPearls - NCBI Bookshelf.
- Dhillon, S. (2023). Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications.
- Azure Biosystems. Total Protein Normalization.
- LI-COR Biosciences. (2017). REVERT™ Total Protein Stain Normalization Protocol.
- Advansta Inc. (2014). 4 Simple Tips to Improve Total Protein Normalization.
- Various Authors. (2013). Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate.
- Various Authors. (2014). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate.
- Lee, S., et al. (2024). Upadacitinib counteracts hepatic lipid deposition via the repression of JAK1/STAT3 signaling and AMPK/autophagy-mediated suppression of ER stress. PubMed.
- Mohamed, M. F., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. Clinical Pharmacology & Therapeutics.
- Mohamed, M. F., et al. (2019). Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib. PubMed.
- Ohbayashi, H., et al. (1999). Western blot analysis of phosphorylation of STAT3 and JAK1/2. ResearchGate.
- Ji, M., et al. (2024). Detection of the phosphorylation levels of JAK1 and STAT3 proteins via Western blot. ResearchGate.
- G-Biosciences. (2020). How to Prepare Samples for Western Blot Analysis.
- Voss, J., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology.
- Bio-Rad Laboratories. Western Blotting Sample Preparation Techniques.
- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
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Application Notes and Protocols for Upadacitinib Hemihydrate in Flow Cytometry-Based Assays
Introduction: Unveiling the Immunomodulatory Landscape with Upadacitinib and Flow Cytometry
Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1][2] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immune function.[2][3] By selectively targeting JAK1, Upadacitinib effectively dampens the pro-inflammatory signals mediated by cytokines such as IL-6 and IFN-γ, making it a valuable tool for both therapeutic intervention and immunological research.[4][5][6]
Flow cytometry, with its capacity for high-throughput, multi-parametric analysis at the single-cell level, provides an unparalleled platform to dissect the cellular and molecular effects of pharmacologic agents like Upadacitinib. This guide provides detailed application notes and validated protocols for utilizing Upadacitinib hemihydrate in a suite of flow cytometry-based assays. These methodologies are designed for researchers, scientists, and drug development professionals seeking to investigate the immunomodulatory properties of Upadacitinib, characterize its impact on specific immune cell subsets, and elucidate its mechanism of action in a quantitative and reproducible manner.
The protocols herein focus on three key applications:
-
Phospho-Flow Cytometry (Phospho-flow): To directly measure the inhibition of STAT protein phosphorylation downstream of JAK1 activation.
-
T-Cell Proliferation Assays: To assess the functional consequence of JAK1 inhibition on T-lymphocyte expansion.
-
Intracellular Cytokine Staining: To quantify the effect of Upadacitinib on the production of pro-inflammatory cytokines by immune cells.
By integrating these robust flow cytometric approaches, researchers can gain deep insights into the pharmacodynamic effects of Upadacitinib, facilitating its preclinical and clinical development.
Mechanism of Action: Upadacitinib's Selective Inhibition of the JAK-STAT Pathway
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signals from cytokine and growth factor receptors on the cell surface to the nucleus.[2] Upon ligand binding, these receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[3] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, including those encoding pro-inflammatory mediators.[2][3]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 with high selectivity.[3][5] This targeted inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade.[3] Enzymatic and cellular assays have demonstrated that Upadacitinib is significantly more potent against JAK1 compared to JAK2, JAK3, and TYK2.[4][6][7] This selectivity is hypothesized to contribute to a more favorable benefit-risk profile by minimizing off-target effects associated with broader JAK inhibition.[6][7]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Experimental Protocols
Protocol 1: Phospho-Flow Analysis of STAT Phosphorylation
This protocol details the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) and the assessment of its inhibition by Upadacitinib. Phospho-flow is a critical assay for directly confirming the on-target activity of JAK inhibitors.[8][9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Recombinant human cytokine (e.g., IL-6 or IFN-γ)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)[8]
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3, Anti-CD4, Anti-CD8 (for cell subset identification)
-
Anti-phospho-STAT3 (pY705) or Anti-phospho-STAT1 (pY701)
-
Isotype control antibodies
-
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 2 x 10^6 cells/mL.
-
-
Upadacitinib Treatment:
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add the Upadacitinib dilutions or vehicle to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Stimulation:
-
Prepare the stimulating cytokine at a pre-determined optimal concentration (e.g., 100 ng/mL IL-6).
-
Add the cytokine to all tubes except for the unstimulated control.
-
Incubate for 15-30 minutes at 37°C.[10]
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.[11]
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol dropwise while vortexing to permeabilize the cells.[8]
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 2 mL of FACS buffer (PBS with 2% FBS), centrifuging at 500 x g for 5 minutes between washes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8) and intracellular phospho-proteins (e.g., anti-pSTAT3). Include an isotype control for the phospho-antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter, then on specific T-cell subsets (e.g., CD3+CD4+).
-
Determine the median fluorescence intensity (MFI) of the phospho-STAT staining in the target cell populations for each condition.
-
Calculate the percentage inhibition of STAT phosphorylation at each Upadacitinib concentration relative to the cytokine-stimulated, vehicle-treated control.
-
Caption: Experimental workflow for phospho-flow analysis.
Protocol 2: T-Cell Proliferation Assay
This protocol uses a cell tracking dye to monitor T-cell proliferation in response to stimulation and its inhibition by Upadacitinib. Dye dilution assays are a standard method to assess the anti-proliferative effects of immunomodulatory compounds.[12][13]
Materials:
-
PBMCs
-
Cell tracking dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)
-
This compound (dissolved in DMSO)
-
Fluorochrome-conjugated antibodies (e.g., Anti-CD4, Anti-CD8)
-
FACS tubes or 96-well plates
Procedure:
-
Cell Labeling:
-
Resuspend 1-10 x 10^6 PBMCs/mL in pre-warmed PBS.
-
Add the cell tracking dye at the manufacturer's recommended concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the labeled cells in complete medium at 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well plate (200 µL/well).
-
Add serial dilutions of this compound or vehicle control.
-
Add the T-cell activation stimuli. Include an unstimulated control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Staining and Data Acquisition:
-
Harvest the cells and transfer to FACS tubes.
-
Wash with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population and then on T-cell subsets (e.g., CD4+).
-
Analyze the histogram of the cell tracking dye fluorescence. Unproliferated cells will form a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity.[12]
-
Use proliferation analysis software to model the cell divisions and calculate parameters such as the percentage of divided cells, division index, and proliferation index.
-
Determine the IC50 of Upadacitinib for inhibiting T-cell proliferation.
-
Protocol 3: Intracellular Cytokine Staining
This protocol measures the production of key pro-inflammatory cytokines, such as IFN-γ and TNF-α, by activated T-cells and the inhibitory effect of Upadacitinib.[14][15][16]
Materials:
-
PBMCs
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)[17]
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3, Anti-CD8
-
Anti-IFN-γ, Anti-TNF-α
-
Isotype control antibodies
-
Procedure:
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete medium at 1-2 x 10^6 cells/mL and plate in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control and incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Add the cell stimulation cocktail (e.g., PMA/Ionomycin) to the wells.
-
Add the protein transport inhibitor to all wells to allow for intracellular accumulation of cytokines.[17]
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with antibodies against cell surface markers (e.g., CD3, CD8) for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) or corresponding isotype controls for 30 minutes at room temperature.
-
Wash the cells with Permeabilization/Wash Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the T-cell population of interest (e.g., CD3+CD8+).
-
Determine the percentage of cells positive for each cytokine.
-
Calculate the IC50 of Upadacitinib for inhibiting cytokine production.
-
Data Presentation and Interpretation
The quantitative data generated from these flow cytometry assays should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.
Table 1: Inhibition of IL-6-induced STAT3 Phosphorylation by Upadacitinib in Human PBMCs
| Upadacitinib (nM) | pSTAT3 MFI (CD4+ T-cells) | % Inhibition |
| 0 (Unstimulated) | 50 | - |
| 0 (Stimulated) | 1500 | 0 |
| 1 | 1200 | 20.0 |
| 10 | 700 | 53.3 |
| 100 | 200 | 86.7 |
| 1000 | 75 | 95.0 |
| IC50 (nM) | ~12 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of Upadacitinib on Anti-CD3/CD28-stimulated T-Cell Proliferation
| Upadacitinib (nM) | % Divided Cells (CD8+ T-cells) | Proliferation Index |
| 0 (Unstimulated) | 2.5 | 1.01 |
| 0 (Stimulated) | 85.0 | 2.50 |
| 1 | 75.2 | 2.25 |
| 10 | 48.5 | 1.75 |
| 100 | 15.3 | 1.15 |
| 1000 | 5.1 | 1.05 |
| IC50 (nM) | ~15 |
Data are hypothetical and for illustrative purposes.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of critical controls:
-
Unstimulated Controls: Establish baseline levels of protein phosphorylation, proliferation, and cytokine production.
-
Stimulated (Vehicle-Treated) Controls: Define the maximum response window for the assay.
-
Isotype Controls: Account for non-specific antibody binding, particularly for intracellular staining.
-
Dose-Response Titrations: Demonstrating a dose-dependent inhibition by Upadacitinib provides strong evidence for a specific pharmacological effect.
Consistent results across these controls and a clear dose-dependent effect of Upadacitinib will ensure the trustworthiness and reproducibility of the data.
Conclusion
The flow cytometry-based assays detailed in these application notes provide a powerful and quantitative framework for investigating the immunomodulatory effects of this compound. By directly measuring target engagement through phospho-flow, assessing functional consequences on T-cell proliferation, and quantifying the impact on cytokine production, researchers can build a comprehensive understanding of this selective JAK1 inhibitor's mechanism of action. Adherence to these robust and well-controlled protocols will enable the generation of high-quality, reproducible data essential for both basic research and drug development programs.
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- 5. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 13. agilent.com [agilent.com]
- 14. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. Intracellular Cytokine Staining Protocol [anilocus.com]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes & Protocols: Upadacitinib Hemihydrate in Inflammatory Bowel Disease Models
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed guide for utilizing Upadacitinib hemihydrate in preclinical models of Inflammatory Bowel Disease (IBD). As a selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib offers a targeted approach to modulating the inflammatory cascades central to IBD pathogenesis.[1][2][3] These protocols are designed to provide a robust framework for investigating its therapeutic potential, elucidating its mechanism of action, and generating reliable data for translational research.
Scientific Foundation: Upadacitinib and the JAK-STAT Pathway in IBD
Inflammatory Bowel Disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[4] This pathological inflammation is driven by a dysregulated immune response, mediated by a host of pro-inflammatory cytokines.[3][5] Many of these cytokines signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5][6]
Upadacitinib is a small molecule that selectively inhibits JAK1.[3][7] By targeting JAK1, it effectively interrupts the signaling of key cytokines implicated in IBD, such as IL-6, IL-2, and IFNγ, thereby reducing the downstream inflammatory response.[1][8] Its selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, TYK2) is a key characteristic, potentially offering a more targeted therapeutic effect while minimizing off-target effects associated with broader JAK inhibition.[3][9]
Mechanism of Action: Visualized
The binding of pro-inflammatory cytokines to their receptors on immune cells activates associated JAKs. This triggers a cascade of phosphorylation events, leading to the activation of STAT proteins. Activated STATs then translocate to the nucleus to drive the transcription of inflammatory genes.[6][7] Upadacitinib blocks this process at the level of JAK1.
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
In Vivo Application: DSS-Induced Colitis Model
Chemically induced models of colitis are invaluable for studying IBD pathogenesis and for the preclinical evaluation of novel therapeutics.[10][11] The Dextran Sodium Sulfate (DSS) model is widely used to induce acute colitis in rodents, mimicking features of human ulcerative colitis.[8][12]
Protocol: Evaluating Upadacitinib in Acute DSS-Induced Colitis in Mice
This protocol outlines a study to assess the efficacy of this compound in a DSS-induced acute colitis model.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% w/v methylcellulose in sterile water)
-
Dextran Sodium Sulfate (DSS, molecular weight 36-50 kDa)
-
8-10 week old C57BL/6 mice
-
Standard laboratory equipment for oral gavage, animal monitoring, and tissue collection.
Experimental Workflow:
Figure 2: Experimental workflow for the DSS-induced colitis study.
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping:
-
Allow mice to acclimate for at least one week before the study begins.
-
Randomly assign mice to treatment groups (n=8-10 per group is recommended).
-
-
Upadacitinib Formulation:
-
Prepare a fresh suspension of this compound in the chosen vehicle daily. Sonication may be required to ensure a uniform suspension.
-
Rationale: this compound has low aqueous solubility, requiring a suspension for oral administration.[13] Daily preparation ensures stability.
-
-
Induction of Colitis (Day 0):
-
Replace regular drinking water with a solution of 2.5-3.0% (w/v) DSS in autoclaved water for the DSS-treated groups.
-
Rationale: DSS is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[8]
-
-
Treatment Administration (Day 1-7):
-
Daily Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces for each mouse.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Study Termination and Sample Collection (Day 7):
-
Euthanize mice according to approved protocols.
-
Measure the length of the colon from the cecum to the rectum.
-
Collect colon tissue for histological analysis and cytokine measurement.
-
Collect blood for systemic inflammatory marker analysis.
-
Data Presentation: Key Parameters and Endpoints
| Parameter | Scoring/Measurement | Rationale |
| Disease Activity Index (DAI) | Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)Rectal Bleeding: 0 (none), 2 (slight), 4 (gross) | A composite score providing a quantitative measure of clinical colitis severity.[16] |
| Colon Length | Measured in centimeters (cm) | Inflammation and edema lead to colon shortening; a key macroscopic indicator of disease severity. |
| Histological Score | H&E stained colon sections scored for inflammation severity, extent, and crypt damage. | Provides a microscopic assessment of tissue damage and immune cell infiltration.[17] |
| Myeloperoxidase (MPO) Activity | Measured in colon tissue homogenates. | An enzyme abundant in neutrophils; its activity is a quantitative marker of neutrophil infiltration into the colon. |
| Cytokine Levels | Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) measured in colon homogenates or serum via ELISA or multiplex assay. | Directly assesses the inflammatory milieu and the pharmacodynamic effect of Upadacitinib.[18] |
In Vitro Application: Cytokine-Induced STAT Phosphorylation
In vitro assays are crucial for confirming the mechanism of action and determining the potency of a compound on specific cell types. A STAT phosphorylation assay directly measures the inhibitory effect of Upadacitinib on the JAK-STAT pathway.
Protocol: Inhibition of IL-6-induced STAT3 Phosphorylation in PBMCs
This protocol details a method to assess Upadacitinib's ability to block IL-6-mediated STAT3 phosphorylation in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
This compound dissolved in DMSO
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium
-
Recombinant human IL-6
-
Fixation and permeabilization buffers for flow cytometry
-
Fluorescently-conjugated anti-phospho-STAT3 antibody
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubation with Upadacitinib:
-
Plate PBMCs in RPMI medium.
-
Add varying concentrations of Upadacitinib (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the cells.
-
Incubate for 1-2 hours.
-
Rationale: This allows the compound to enter the cells and bind to its target (JAK1) before cytokine stimulation.
-
-
Cytokine Stimulation:
-
Add recombinant human IL-6 to the wells to a final concentration known to induce robust STAT3 phosphorylation (e.g., 50 ng/mL).
-
Incubate for 15-30 minutes at 37°C.
-
Rationale: IL-6 signaling is heavily dependent on JAK1, making it an ideal cytokine to assess Upadacitinib's activity.[1]
-
-
Fixation and Permeabilization:
-
Immediately fix the cells to preserve the phosphorylation state of STAT3.
-
Permeabilize the cells to allow intracellular antibody staining.
-
-
Staining and Flow Cytometry:
-
Stain the cells with a fluorescently-conjugated anti-phospho-STAT3 antibody.
-
Analyze the cells using a flow cytometer to quantify the level of STAT3 phosphorylation in response to IL-6 and its inhibition by Upadacitinib.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of Upadacitinib.
-
Determine the IC50 value, which represents the concentration of Upadacitinib required to inhibit 50% of the IL-6-induced STAT3 phosphorylation.
-
Concluding Remarks
This compound is a potent and selective JAK1 inhibitor with demonstrated efficacy in clinical IBD.[19][20][21] The protocols provided herein offer a robust starting point for researchers to investigate its therapeutic effects in relevant preclinical IBD models. Careful experimental design, adherence to validated protocols, and the use of quantitative, multi-parameter endpoints are essential for generating high-quality, translatable data. These application notes should serve as a foundational guide, to be adapted and optimized for specific research questions within the field of IBD drug discovery.
References
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology.
- Mohamed, M. F., et al. (2023). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science.
- RINVOQ® (upadacitinib) Mechanism of Action. (n.d.). AbbVie Inc.
- Jimenez, J. A., et al. (2018). In Vivo Models of Inflammatory Bowel Disease and Colitis-Associated Cancer. Methods in Molecular Biology.
- Patsnap Synapse. (2025). What is the mechanism of action of this compound?. Patsnap.
- Patsnap Synapse. (2024). What is the mechanism of Upadacitinib?. Patsnap.
- Patel, M., et al. (2023). Upadacitinib. StatPearls.
- Kim, J. J., & Shajib, M. S. (2008). Animal Models of Inflammatory Bowel Disease. Intestinal Research.
- Inotiv. (n.d.). IBD Models. Inotiv.
- Sharma, T., et al. (2022). In vitro models and ex vivo systems used in inflammatory bowel disease. World Journal of Gastroenterology.
- IBD-Biotech. (n.d.). In Vivo models. IBD-Biotech.
- AJMC. (2023). Upadacitinib Shows Efficacy in Inducing Remission in Treatment-Resistant IBD. AJMC.
- Creative Biolabs. (2023). Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications. Creative Biolabs.
- Wen, Z., et al. (2024). Animal models of inflammatory bowel disease: category and evaluation indexes. Journal of Translational Medicine.
- Webster, J. D., et al. (2015). Image Analysis-Based Approaches for Scoring Mouse Models of Colitis. Veterinary Pathology.
- Forster, M., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry.
- D'Amico, F., et al. (2025). Efficacy and Safety with Upadacitinib by Baseline Corticosteroid Use in Patients with Moderately to Severely Active Crohn's Disease. The American Journal of Gastroenterology.
- Colombel, J. F., et al. (2024). Upadacitinib Achieves Clinical and Endoscopic Outcomes in Crohn's Disease Regardless of Prior Biologic Exposure. Gastroenterology.
- MedCentral. (2023). Real-World Study Finds Upadacitinib Effective and Safe for Crohn's Disease. MedCentral.
- Ace Therapeutics. (n.d.). Assessment of Inflammatory Markers in IBD Animal Models. Ace Therapeutics.
- Çelebi, G., et al. (2025). Upadacitinib in Biologic-Experienced Inflammatory Bowel Disease: Real-World Efficacy, Safety, and Laboratory Outcomes. Medicina.
- R Discovery. (2024). Evaluating the pharmacokinetics of upadacitinib for the treatment of moderate-to-severe Crohn's disease. R Discovery.
- Chuang, H. C., et al. (2022). A Review of Selected IBD Biomarkers: From Animal Models to Bedside. Biomedicines.
- Pang, L., et al. (2020). Recent updates on the basic mechanisms and pathogenesis of inflammatory bowel diseases in experimental animal models. Experimental & Molecular Medicine.
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology.
- Mohamed, M. F., et al. (2024). Pharmacokinetics and Exposure-Response Analyses to Support Dose Selection of Upadacitinib in Crohn's Disease. Clinical Pharmacology & Therapeutics.
- Mohamed, M. F., et al. (2019). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical Pharmacokinetics.
- U.S. Food and Drug Administration. (2019). Product Quality Review(s). accessdata.fda.gov.
- Wen, Z., et al. (2024). Animal models of inflammatory bowel disease: category and evaluation indexes. Journal of Translational Medicine.
- Friedberg, S., et al. (2023). Upadacitinib Is Effective and Safe in Both Ulcerative Colitis and Crohn's Disease: Prospective Real-World Experience. Clinical Gastroenterology and Hepatology.
- Mohamed, M. F., et al. (2025). Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation. The AAPS Journal.
- ResearchGate. (n.d.). Solubility study (25 °C) of upadacitinib. ResearchGate.
- Mohamed, M. F., et al. (2019). Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation. The AAPS Journal.
- Dragoni, G., et al. (2022). Upadacitinib in the treatment of ulcerative colitis. Drug Design, Development and Therapy.
- YouTube. (2025). Upadacitinib is Effective for the Induction and Maintenance of Moderate-to-Severe Crohn's Disease. YouTube.
- ResearchGate. (2023). Efficacy and safety of upadacitinib for 16‐week extended induction and 52‐week maintenance therapy in patients with moderately to severely active ulcerative colitis. ResearchGate.
Sources
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 4. Animal Models of Inflammatory Bowel Disease [irjournal.org]
- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 6. scholars.nova.edu [scholars.nova.edu]
- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 8. Recent updates on the basic mechanisms and pathogenesis of inflammatory bowel diseases in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib in Biologic-Experienced Inflammatory Bowel Disease: Real-World Efficacy, Safety, and Laboratory Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Models of Inflammatory Bowel Disease and Colitis-Associated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro models and ex vivo systems used in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upadacitinib hydrate | Others 14 | 2050057-56-0 | Invivochem [invivochem.com]
- 14. Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications_Chemicalbook [chemicalbook.com]
- 15. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Image Analysis-Based Approaches for Scoring Mouse Models of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Inflammatory Markers in IBD Animal Models - Ace Therapeutics [acetherapeutics.com]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Upadacitinib Is Effective and Safe in Both Ulcerative Colitis and Crohn's Disease: Prospective Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Upadacitinib Hemihydrate Solubility
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for Upadacitinib Hemihydrate. This resource is designed for our research and drug development colleagues. We understand that navigating the experimental nuances of active pharmaceutical ingredients (APIs) is critical for generating reliable and reproducible data. Upadacitnib, while classified as a high-solubility compound under specific conditions, presents a pH-dependent solubility profile that can be a source of experimental challenges.
This guide moves beyond simple data sheets to provide causal explanations, troubleshooting frameworks, and validated protocols to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of upadacitnib hemihydrate.
Question 1: What is the aqueous solubility of upadacitnib hemihydrate?
The aqueous solubility of upadacitnib is highly dependent on pH. Regulatory filings indicate a solubility range from 38 mg/mL at pH 2 down to less than 0.2 mg/mL at pH 9 (at 37°C)[1]. The officially recognized minimum solubility in the physiological pH range of 1 to 7.5 is 0.191 mg/mL at pH 7.5 (at 37°C)[2].
This behavior is characteristic of a weak base. At low (acidic) pH, the molecule becomes protonated, forming a more soluble salt. At higher (neutral to basic) pH, it exists predominantly in its less soluble, neutral free base form.
Question 2: Upadacitinib is listed as a BCS Class I drug. Why am I having solubility problems?
This is a crucial point of clarification. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest strength dose dissolves in 250 mL or less of aqueous media over a pH range of 1 to 6.8. For upadacitinib, the 15 mg dose dissolves in approximately 79 mL at its lowest solubility (pH 7.5), thus classifying it as a high solubility drug[2].
However, this regulatory classification is based on the therapeutic dose. In vitro experiments often require much higher concentrations for cell-based assays, biochemical screens, or analytical standard preparation. At these higher concentrations, you will likely encounter the compound's intrinsic low solubility at neutral pH. For example, preparing a 10 mM stock in a pH 7.4 buffer would require a solubility of ~3.8 mg/mL, which is well above the compound's limit at that pH.
Question 3: How does polymorphism affect the solubility of upadacitnib?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical and often overlooked variable. Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.
Several crystal forms of upadacitnib have been identified in patent literature. For instance, certain novel crystalline forms are reported to have 4 to 8 times higher solubility in pH 7.4 phosphate buffer and simulated intestinal fluids (FaSSIF, FeSSIF) compared to previously identified forms. When sourcing upadacitnib hemihydrate API, lot-to-lot variability in polymorphic content or using a different crystal form than the one referenced in literature can lead to significant discrepancies in observed solubility.
Question 4: I'm preparing a stock solution in DMSO and diluting it into a physiological buffer, but I see immediate precipitation. What is happening?
This is a common phenomenon known as "solvent shock" or "fall-out." Upadacitinib is likely very soluble in your organic solvent (e.g., DMSO). When a small volume of this highly concentrated stock is introduced into an aqueous buffer where the drug's solubility is much lower (especially at pH > 7), the local concentration of the drug transiently exceeds its saturation solubility, causing it to rapidly precipitate out of solution.
Part 2: Troubleshooting Guide
This section provides a logical framework for diagnosing and solving common solubility-related issues.
Issue: Low or Inconsistent Solubility Measurements
If your experimentally determined solubility is lower than expected or varies between experiments, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low solubility.
Issue: Precipitate Formation During Experiment
| Symptom | Primary Cause | Mechanism | Recommended Solution |
| Precipitation on dilution | Solvent Shock | The drug concentration exceeds the saturation limit upon transfer from a high-solubility organic solvent to a low-solubility aqueous buffer. | 1. Decrease Stock Concentration: Use a lower concentration DMSO stock. 2. Modify Dilution Method: Add the stock solution dropwise into the buffer while vortexing vigorously to maximize initial dispersion. 3. Use Surfactants: Include a low concentration of a non-ionic surfactant (e.g., 0.1% Polysorbate 80) in the final buffer to increase solubility. |
| Precipitation over time | pH Shift or Instability | The buffer capacity is insufficient to handle pH changes from the sample or environment (e.g., CO₂ absorption from air), causing the pH to drift and solubility to decrease. | 1. Increase Buffer Strength: Use a higher molarity buffer (e.g., 50 mM Phosphate). 2. Work in Sealed Containers: Minimize exposure to air, especially for bicarbonate-based buffers. 3. Re-verify pH: Check the pH of the final solution after the experiment is complete. |
Part 3: Key Experimental Protocols
These protocols provide a standardized starting point for your experiments. Always adapt them based on your specific analytical methods and experimental goals.
Protocol 1: Kinetic Solubility Measurement via Shake-Flask Method
This method determines the solubility of a compound under non-equilibrium conditions, which is often representative of what occurs during high-throughput screening or when diluting from a DMSO stock.
Caption: Workflow for kinetic solubility determination.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of upadacitnib hemihydrate in 100% DMSO.
-
Sample Preparation: In a microcentrifuge tube or 96-well plate, add 10 µL of the DMSO stock to 990 µL of your desired physiological buffer (e.g., PBS, pH 7.4). This creates a 100 µM theoretical concentration with 1% DMSO.
-
Incubation: Seal the container and place it on an orbital shaker at a consistent temperature (e.g., 25°C or 37°C) for a defined period, typically 1.5 to 2 hours.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. Alternatively, use a filter plate (e.g., 0.45 µm PVDF) to separate the solid from the supernatant.
-
Quantification: Carefully collect the supernatant and quantify the concentration of dissolved upadacitnib using a validated analytical method such as LC-MS/MS or HPLC-UV against a standard curve prepared in the same buffer/DMSO mixture.
Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement
This method measures the true saturation solubility of the solid compound in a buffer after it has reached equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of solid upadacitnib hemihydrate powder to a vial containing a known volume of the physiological buffer. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vial and place it on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. Critical Step: Ensure the filter does not adsorb the compound; pre-saturating the filter by discarding the first few drops is good practice.
-
Quantification: Dilute the clear filtrate as needed and quantify the concentration of dissolved upadacitnib using a validated analytical method.
Data Summary
The following table summarizes the key solubility data for upadacitnib based on publicly available regulatory documents.
| Parameter | Value | Conditions | Source |
| Solubility at pH 2.0 | ~38 mg/mL | 37 °C | TGA[1] |
| Solubility at pH 7.5 | 0.191 mg/mL | 37 °C | FDA[2] |
| Solubility at pH 9.0 | < 0.2 mg/mL | 37 °C | TGA[1] |
| BCS Classification | Class I (High Sol., High Perm.) | Based on 15 mg dose | FDA[2] |
References
- Therapeutic Goods Administration (TGA). (2020). Product Information for Upadacitinib.
- Mohamed, M. E. F., Klünder, B., & Othman, A. A. (2020). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical Pharmacokinetics, 59(2), 143–157.
- Othman, A. A., et al. (2019). Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation. The AAPS Journal, 21(6), 111.
- U.S. Food & Drug Administration (FDA). (2019). Product Quality Review(s) for NDA 211675.
- Nyman, M., et al. (2021). Cumulative percent dissolved (mean ± SD) versus time profiles for.... ResearchGate.
- Google Patents. (2023). Sustained-release upadacitinib formulations. KR20230127266A.
Sources
Technical Support Center: Troubleshooting Upadacitinib Hemihydrate Precipitation
Welcome to the technical support resource for researchers working with Upadacitinib hemihydrate. This guide provides in-depth troubleshooting for a common challenge encountered in pre-clinical research: the precipitation of Upadacitinib in aqueous media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accurate and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my cell culture media. What is causing this?
This is a classic case of a solvent shift, which is a common issue when working with sparingly soluble compounds like Upadacitinib. Upadacitinib is significantly more soluble in organic solvents like DMSO than in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). When a concentrated DMSO stock is introduced into the aqueous media, the DMSO concentration dramatically decreases, and the media can no longer maintain the Upadacitinib in solution, leading to its precipitation.
Key Factors Contributing to Precipitation:
-
Solubility Limit Exceeded: The final concentration of Upadacitinib in your media likely exceeds its aqueous solubility limit.
-
pH of the Media: The pH of your media can influence the charge state of the Upadacitinib molecule, affecting its solubility.
-
Media Components: Proteins (like those in fetal bovine serum), salts, and other components in the media can interact with Upadacitinib and reduce its solubility.
Troubleshooting Guide: Preventing and Resolving Upadacitinib Precipitation
Issue 1: Precipitation Immediately Upon Dilution
This is often due to the high concentration of the DMSO stock or an inappropriate dilution method.
Underlying Cause: The rapid change in solvent environment causes the compound to crash out of solution.
Solutions & Protocols:
-
Optimize Your Stock Concentration:
-
Recommendation: Prepare a lower concentration DMSO stock solution. Instead of a 50 mM stock, consider preparing a 10 mM stock. This will require a larger volume of the stock to be added to your media, but the final DMSO concentration will be lower, reducing the solvent shift effect.
-
-
Employ a Step-Wise Dilution Protocol:
-
Rationale: A gradual dilution helps to acclimate the compound to the aqueous environment, preventing a sudden drop in solubility.
-
Protocol:
-
Start with your DMSO stock of Upadacitinib.
-
Perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).
-
Finally, add this intermediate dilution to your final aqueous media.
-
-
-
Enhance Mixing During Dilution:
-
Rationale: Rapid and thorough mixing can help to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.
-
Protocol:
-
Vortex or stir the culture media while slowly adding the Upadacitinib stock solution dropwise.
-
Ensure the solution is mixed thoroughly immediately after the addition of the compound.
-
-
Issue 2: Precipitation Observed After Incubation (e.g., overnight in a CO2 incubator)
This delayed precipitation can be caused by changes in the media over time or interactions with cellular components.
Underlying Cause:
-
Temperature and pH Shifts: The temperature and pH of the media can fluctuate during incubation, affecting the solubility of Upadacitinib. Cell metabolism can also lead to localized pH changes.
-
Compound Degradation: Although less common for stable compounds, degradation over time can lead to less soluble byproducts.
-
Interaction with Serum Proteins: Upadacitinib can bind to proteins in the serum, and this equilibrium can shift over time, potentially leading to precipitation.
Solutions & Protocols:
-
Solubility Testing in Your Specific Media:
-
Rationale: The solubility of a compound can vary significantly between different types of media (e.g., DMEM vs. RPMI-1640) and with different serum concentrations.
-
Protocol: Kinetic Solubility Assay
-
Prepare a series of dilutions of your Upadacitinib DMSO stock in your specific cell culture media (including serum).
-
Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at various time points (e.g., 1, 4, and 24 hours). This will help you determine the practical working concentration range for your specific experimental setup.
-
-
-
Consider Using a Formulation Strategy:
-
Rationale: The use of solubilizing agents or excipients can help to keep the compound in solution.
-
Examples:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Co-solvents: In addition to DMSO, other biocompatible co-solvents can be used in combination to improve solubility.
-
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for Upadacitinib precipitation.
Data Summary: this compound Properties
| Property | Value | Significance for Experimental Work |
| IUPAC Name | (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide hemihydrate | Understanding the chemical structure is key to predicting its behavior. |
| Molecular Formula | C17H19F3N6O · 0.5 H2O | The hemihydrate form indicates the presence of water in the crystal lattice. |
| Aqueous Solubility | Poorly soluble | This is the primary reason for precipitation in experimental media. |
| LogP | 1.6 | Indicates a relatively lipophilic nature, favoring solubility in organic solvents like DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight will be needed from the supplier's certificate of analysis).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Step-Wise Dilution for Cell-Based Assays
-
Objective: To prepare a 1 µM final concentration of Upadacitinib in cell culture media from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.
-
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM Upadacitinib stock solution to 99 µL of sterile, room temperature PBS. This creates a 100 µM solution in 1% DMSO.
-
Vortex the intermediate dilution gently.
-
Add 10 µL of this 100 µM intermediate solution to 990 µL of your pre-warmed cell culture media.
-
Mix immediately by gentle inversion or pipetting. This will result in a final concentration of 1 µM Upadacitinib and 0.1% DMSO.
-
Signaling Pathway Context: JAK-STAT Inhibition
Caption: Upadacitinib inhibits JAK, preventing STAT phosphorylation.
References
- Title: Upadacitinib - DrugBank Source: DrugBank Online URL:[Link]
- Title: Cyclodextrins Source: Wikipedia URL:[Link]
Technical Support Center: Optimizing Upadacitinib Hemihydrate IC50 Determination
Welcome to the technical support resource for the accurate and reproducible determination of the half-maximal inhibitory concentration (IC50) for Upadacitinib hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide field-proven insights for optimizing your cellular assays. We will move from foundational concepts to detailed troubleshooting protocols, ensuring your experiments are built on a framework of scientific integrity.
Understanding the Core Mechanism: Upadacitinib and the JAK-STAT Pathway
Upadacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical intracellular components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses.[1][4] Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 to block the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[1][2][5] This disruption prevents STAT dimerization and translocation to the nucleus, ultimately downregulating the transcription of pro-inflammatory genes.[1][2]
Understanding this mechanism is the first step in designing a robust IC50 assay, as the experimental endpoint must be a direct or indirect measure of this inhibitory action.
Caption: Upadacitinib selectively inhibits JAK1, blocking STAT phosphorylation.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding Upadacitinib IC50 determination.
Q1: What are the expected biochemical and cellular IC50 values for Upadacitinib?
A: The IC50 of Upadacitinib is highly dependent on the assay format (biochemical vs. cellular) and the specific JAK enzyme being targeted. Upadacitinib is most potent against JAK1. It's crucial to distinguish between enzymatic assays, which use purified proteins, and cellular assays, which measure effects in a biological context.
| Assay Type | Target | Reported IC50 | Reference |
| Enzymatic | JAK1 | 43 nM | [2][5][6] |
| Enzymatic | JAK2 | 120 nM | [5][6] |
| Enzymatic | JAK3 | 2,300 nM | [5][6] |
| Cellular (Engineered) | JAK1 | 14 nM | [7] |
| Cellular (Engineered) | JAK2 | 593 nM | [7] |
| Cellular (Engineered) | JAK3 | 1,860 nM | [7] |
Scientist's Note: The higher potency in cellular assays for JAK1 (14 nM vs. 43 nM) can be attributed to various factors, including intracellular ATP concentrations, which are lower than those typically used in enzymatic assays.[8][9] Upadacitinib demonstrates significant selectivity for JAK1 over other JAK family members in cellular contexts.[5][10]
Q2: I am seeing high variability in my IC50 results. What are the common causes?
A: IC50 values are not absolute constants; they are highly sensitive to experimental conditions.[11] Variability is a common challenge and typically stems from one or more of the following factors:
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can exhibit altered metabolic rates and signaling responses.
-
Cell Seeding Density: The number of cells plated per well is one of the most critical parameters influencing results.[12][13]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their bioavailable concentration and artificially increasing the apparent IC50.[14][15]
-
Reagent Preparation and Handling: Inconsistent compound dilutions or improper handling of assay reagents (e.g., CellTiter-Glo®) can introduce significant error.
-
Data Analysis Method: The mathematical model used to fit the dose-response curve and the data normalization process can impact the final IC50 value.[16]
The following troubleshooting guides will provide detailed protocols to control these variables.
Q3: What is a reliable and robust method for determining the cellular IC50 of Upadacitinib?
A: A highly effective method is to measure the inhibition of cytokine-induced cell proliferation. This is a functional assay that directly assesses the downstream consequences of JAK1 inhibition. A common workflow involves:
-
Using a cell line whose proliferation is dependent on a JAK1-mediated cytokine (e.g., IL-6).
-
Treating the cells with a serial dilution of Upadacitinib.
-
Stimulating proliferation with the appropriate cytokine.
-
After an incubation period (e.g., 48-72 hours), quantifying cell viability using a luminescent ATP-based assay, such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[17][18] This assay measures ATP, an indicator of metabolically active cells.
Troubleshooting and Optimization Guides
Guide 1: Optimizing Cell Seeding Density
The Problem: Using too few cells results in a weak signal and high variability. Using too many cells can lead to contact inhibition, nutrient depletion, and a non-linear assay response, all of which distort the dose-response curve.[13][17] The goal is to identify a seeding density where cells are in an exponential growth phase throughout the experiment.[19]
Caption: Workflow for determining optimal cell seeding density.
Protocol: Cell Density Titration
-
Cell Preparation: Harvest cells during their exponential growth phase. Ensure viability is >95%.
-
Serial Dilution: Prepare a 2-fold serial dilution of your cell suspension in culture medium. Concentrations should range from a high density (e.g., 40,000 cells/well) to a very low density (e.g., ~150 cells/well).
-
Plating: Add 100 µL of each cell dilution to the wells of a white, opaque-walled 96-well plate suitable for luminescence assays.[17] Include "no-cell" control wells containing only medium for background measurement. Plate at least three replicates for each density.
-
Incubation: Incubate the plate for the same duration as your planned IC50 experiment (e.g., 72 hours).
-
Assay:
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Subtract the average background luminescence from all wells. Plot the mean luminescence (RLU) versus the number of cells seeded. Select a seeding density from the linear portion of the curve, typically between 25-50% of the maximum linear signal. This ensures the cells have ample room to proliferate or be inhibited without encountering artifacts from overcrowding.
Guide 2: The Critical Impact of Serum
The Problem: Upadacitinib, like many small molecules, can bind to proteins in fetal bovine serum (FBS), primarily albumin. This binding sequesters the drug, reducing the free concentration available to interact with JAK1 in the cells.[14] An experiment run in 10% FBS will likely yield a higher (less potent) IC50 value than one run in 2% FBS or serum-free media.[15]
Troubleshooting & Best Practices:
-
Consistency is Key: The most critical factor is to use the exact same type and concentration of serum for all related experiments. Document the supplier and lot number.
-
Serum Reduction: If feasible for your cell line, consider reducing the serum concentration during the compound treatment phase (e.g., from 10% to 2% or 5%). This must be validated to ensure it does not compromise cell viability on its own.
-
Acknowledge the Effect: When comparing your results to literature values, always check the serum conditions used in the cited study. This often explains discrepancies.
Guide 3: Standard Operating Procedure for Upadacitinib IC50 Determination
This protocol provides a robust framework for a 96-well plate format using a cytokine-dependent cell line and a luminescent ATP readout.
Caption: Standard workflow for a cell-based Upadacitinib IC50 assay.
Methodology
-
Compound Plate Preparation (Day 0):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate (the "compound plate"), perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution series starting from 1 mM is a good starting point.
-
Include wells with only DMSO to serve as the 0% inhibition control.
-
-
Cell Plating (Day 0):
-
Harvest cells and plate them in a white, opaque-walled 96-well plate at the predetermined optimal seeding density in 90 µL of culture medium.
-
Include wells for two types of controls:
-
0% Inhibition (Vehicle): Cells + Vehicle (DMSO) + Cytokine. This represents maximum proliferation.
-
100% Inhibition (No Cytokine): Cells + Vehicle (DMSO) + No Cytokine. This represents baseline viability.
-
-
-
Compound Treatment (Day 1):
-
Add 10 µL of the appropriate drug dilution and cytokine stimulus to each well. The final DMSO concentration should be kept low (≤0.5%) to avoid solvent toxicity.
-
Ensure all wells (except the "No Cytokine" control) receive the cytokine at a concentration known to induce robust proliferation (e.g., EC80).
-
-
Incubation (Day 1-4):
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The exact time depends on the cell line's doubling time.
-
-
Assay Readout (Day 4):
-
Follow the "Assay" steps outlined in Guide 1, Protocol Step 5 .
-
Guide 4: Data Analysis and IC50 Calculation
The Problem: Incorrect data normalization or curve fitting can lead to an inaccurate IC50 value. A common mistake is failing to obtain a full dose-response curve with clear top and bottom plateaus.[21]
Procedure:
-
Data Normalization:
-
Average the replicates for each concentration.
-
Subtract the average "100% Inhibition" control signal from all data points.
-
Normalize the data by dividing each point by the average signal from the "0% Inhibition" control and multiplying by 100. Your data should now be expressed as "% of Control Proliferation".
-
-
Curve Fitting:
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression model to fit the data. The most common and appropriate model is the four-parameter logistic (4PL) equation.[16]
-
Software such as GraphPad Prism, Origin, or R can perform this analysis. The equation will solve for the IC50, which is the concentration of Upadacitinib that produces a 50% response.
-
-
Quality Control:
-
Visually inspect the curve. Does it have a clear sigmoidal shape?
-
Check the R-squared value (>0.95 is generally considered a good fit).
-
Ensure your highest drug concentration achieves near-complete inhibition and your lowest concentration shows no inhibition. If not, the concentration range needs to be adjusted in the next experiment.[21]
-
By systematically addressing these key experimental variables, you can establish a robust, reproducible assay for determining the IC50 of Upadacitinib, leading to higher confidence in your results.
References
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of this compound?
- ACROBiosystems. (2025, February 28). Upadacitinib is a Selective JAK Inhibitor for Several Chronic Inflammatory Diseases Research.
- Parmentier, J. M., et al. (2018, August 28). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). PubMed.
- Narayanan, D., & Niewieczerzal, S. (2021, December 25). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. PubMed Central.
- Guttman-Yassky, E., et al. (n.d.). Selective JAK1 Inhibitors for the Treatment of Atopic Dermatitis: Focus on Upadacitinib and Abrocitinib. ResearchGate.
- ChEMBL. (n.d.). Compound: this compound (CHEMBL5315119). EMBL-EBI.
- Tocris Bioscience. (n.d.). Upadacitinib | JAK.
- R&D Systems. (n.d.). Upadacitinib | Jak1.
- In-Cell. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Bechman, K., et al. (2019, October 24). Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis. Drugs in Context.
- BenchChem. (n.d.). Technical Support Center: Investigating Inconsistent IC50 Values.
- Mohamed, M. F., et al. (n.d.). Upadacitinib: Mechanism of action, clinical, and translational science. PMC.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Drugs.com. (2025, October 17). Upadacitinib: Uses, Dosage, Side Effects, Warnings.
- Sarafianos, S. G., et al. (n.d.). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. PMC - NIH.
- AbbVie. (2024, February 26). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib.
- AbbVie Inc. (n.d.). RINVOQ® (upadacitinib) Mechanism of Action.
- Spandidos Publications. (2025, August 31). Seeding density: Significance and symbolism.
- Wang, Y., et al. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.
- accessdata.fda.gov. (2019, September 30). Clinical Pharmacology and Biopharmaceutics Review(s).
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Fernández, J., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH.
- Zhang, X., et al. (n.d.). Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold. PMC - NIH.
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
- ResearchGate. (n.d.). The optimization of the conditions of the assay using CellTiter-Glo ®....
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- Cell Signaling Technology. (n.d.). Troubleshooting.
- ResearchGate. (2023, October 3). How much should be the cell seeding for live/dead cell imaging for proliferation purposes?.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16.
- ResearchGate. (n.d.). JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
- edX. (n.d.). IC50 Determination.
- ASH Publications. (2023, November 2). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Riss, T. (2012, January 11). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections.
- Agilent Technologies. (2020, December 28). Tools and Techniques for Optimizing Cell Proliferation Studies. YouTube.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo.
- ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors....
- ACS Publications. (n.d.). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry.
- Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
- Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual TM403.
- Selleck Chemicals. (n.d.). JAK Inhibition | JAK Inhibitor Review.
- Wang, X., et al. (2018, March 27). Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. NIH.
- ResearchGate. (2023, September 8). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?.
- ResearchGate. (n.d.). IC50 determination. IC50 values for serum dilutions determined based on....
- Reddit. (2020, November 25). Noob Question - IC50 of a Compound / Drug - Measured from Serum or Plasma - Help on Calculation.
Sources
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - Drugs in Context [drugsincontext.com]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. rndsystems.com [rndsystems.com]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Seeding density: Significance and symbolism [wisdomlib.org]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
- 20. promega.com [promega.com]
- 21. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Upadacitinib Hemihydrate in Cell Culture: A Technical Support Guide
Welcome to the technical support center for the use of upadacitinib hemihydrate in in vitro cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a selective JAK1 inhibitor, upadacitinib is a powerful tool for studying cytokine signaling pathways. However, its successful application in cell-based assays requires careful consideration of its stability and handling properties. This document provides a comprehensive overview of best practices, frequently asked questions, and troubleshooting strategies to ensure the reliability and reproducibility of your experimental results.
I. Understanding this compound: Key Physicochemical Properties
Upadacitinib is supplied as a hemihydrate, meaning each crystal lattice contains one molecule of water for every two molecules of the active compound. This crystalline form is often utilized to enhance the compound's stability and solubility characteristics.[1] A thorough understanding of its properties is crucial for its effective use in cell culture.
| Property | Value/Characteristic | Significance for Cell Culture |
| Molecular Weight | 380.37 g/mol (anhydrous) | Essential for accurate preparation of stock solutions. |
| Solubility | Highly soluble in DMSO; sparingly soluble in aqueous buffers. | DMSO is the recommended solvent for stock solutions. |
| pH Stability | Stable across a pH range of 1-7.5.[2] | Stable in typical cell culture media (pH 7.2-7.4). |
| Degradation Profile | Susceptible to degradation under acidic, alkaline, and oxidative stress. Stable under thermal and photolytic conditions.[3][4][5][6] | Highlights the importance of proper storage and handling to avoid degradation by media components or environmental factors. |
II. Experimental Workflow for Upadacitinib in Cell-Based Assays
The following diagram outlines a typical workflow for utilizing upadacitinib in cell culture experiments, from stock solution preparation to data analysis. Adherence to this workflow will help ensure consistent and reliable results.
Caption: A typical experimental workflow for using upadacitinib in cell-based assays.
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell culture.
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous, cell culture-grade DMSO. To prepare the stock solution, carefully weigh the powdered compound and dissolve it in the appropriate volume of DMSO. Gentle warming and vortexing can aid in complete dissolution. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% (v/v) or lower is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as your highest upadacitinib concentration) in your experiments to account for any effects of the solvent.
Q3: How stable is upadacitinib in cell culture medium at 37°C?
A3: While formal stability studies of upadacitinib in various cell culture media are not extensively published, its known chemical properties provide some guidance. Upadacitinib is stable at neutral pH, which is typical for cell culture media. However, it is susceptible to degradation under oxidative conditions.[3][4][5][6] Some components in cell culture media, such as certain amino acids or vitamins, can undergo auto-oxidation over time at 37°C, which could potentially impact the stability of upadacitinib. For long-term experiments (e.g., beyond 48-72 hours), it is advisable to refresh the medium with freshly diluted upadacitinib. For critical applications, it is recommended to perform a stability study by incubating upadacitinib in your specific cell culture medium and analyzing its concentration over time using a validated analytical method like LC-MS/MS.[8][9][10]
Q4: Can I use upadacitinib in serum-free media?
A4: Yes, upadacitinib can be used in serum-free media. However, the absence of serum proteins may alter its effective concentration due to potential non-specific binding to plasticware. When transitioning from serum-containing to serum-free conditions, it is advisable to re-evaluate the optimal concentration of upadacitinib for your specific assay.
Q5: Does the hemihydrate form of upadacitinib affect its activity compared to the anhydrous form?
A5: The hemihydrate form is a stable crystalline structure that includes water molecules.[1] When dissolved in DMSO to create a stock solution, the compound is in a solvated state, and there is no functional difference in its biological activity compared to the anhydrous form. The key is to use the correct molecular weight (including the water of hydration if specified by the manufacturer, though typically calculations are based on the anhydrous weight) for accurate molar concentration calculations.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro experiments with upadacitinib.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Precipitate forms upon adding upadacitinib to cell culture medium. | 1. Poor aqueous solubility: The concentration of upadacitinib exceeds its solubility limit in the aqueous medium.[11] 2. "Salting out" effect: High salt concentrations in the medium can reduce the solubility of organic compounds. 3. Interaction with media components: Upadacitinib may interact with certain components of the medium, leading to precipitation.[12][13] | 1. Optimize dilution strategy: Prepare intermediate dilutions of the DMSO stock in serum-free medium before adding to the final culture vessel. Ensure rapid and thorough mixing upon addition. 2. Lower the final concentration: If possible, reduce the final concentration of upadacitinib in your experiment. 3. Increase DMSO concentration (with caution): Slightly increasing the final DMSO concentration (e.g., to 0.2%) may improve solubility, but it is crucial to validate the tolerance of your cell line to the higher DMSO level. |
| Inconsistent or lower-than-expected potency (high IC50 value). | 1. Degradation of upadacitinib: The compound may have degraded in the stock solution due to improper storage or in the culture medium during long incubation periods. 2. Adsorption to plasticware: A portion of the compound may be lost due to non-specific binding to the surface of cell culture plates or tubes, reducing its effective concentration.[14][15][16][17] 3. Serum protein binding: Upadacitinib can bind to proteins in fetal bovine serum (FBS), reducing the free concentration available to interact with the cells.[18] | 1. Prepare fresh stock and working solutions: Always use freshly prepared working solutions. For long-term experiments, consider replenishing the medium with fresh upadacitinib. 2. Use low-binding plates: Consider using low-protein-binding microplates for your assays. 3. Account for serum effects: If using serum-containing medium, be aware that the IC50 value may be higher than in serum-free conditions. For mechanistic studies, consider reducing the serum concentration or using serum-free medium if your cells can tolerate it. |
| High background or off-target effects observed. | 1. DMSO toxicity: The final concentration of DMSO may be too high for your specific cell line. 2. Non-specific activity of upadacitinib: At very high concentrations, the selectivity of kinase inhibitors can decrease, leading to off-target effects.[1][3][19] | 1. Perform a DMSO dose-response curve: Determine the maximum tolerated DMSO concentration for your cells. 2. Titrate upadacitinib concentration: Use the lowest effective concentration of upadacitinib. Perform a dose-response experiment to identify a concentration that inhibits the target pathway without causing significant off-target effects. |
V. Protocols
Protocol 1: Preparation of Upadacitinib Stock and Working Solutions
Objective: To prepare a 10 mM stock solution of upadacitinib in DMSO and subsequent working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Sterile, cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Calculate the required mass of upadacitinib: Based on the anhydrous molecular weight of upadacitinib (380.37 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Dissolve upadacitinib in DMSO: In a sterile microcentrifuge tube, add the calculated mass of upadacitinib powder. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare an intermediate, high-concentration working solution in medium before making the final dilutions in the cell culture plates.
Protocol 2: Assessment of Upadacitinib Stability in Cell Culture Medium by LC-MS/MS
Objective: To quantitatively assess the stability of upadacitinib in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Appropriate analytical standards and internal standards
Procedure:
-
Prepare upadacitinib-spiked medium: Prepare a solution of upadacitinib in your cell culture medium at a relevant experimental concentration (e.g., 1 µM).
-
Incubate samples: Aliquot the spiked medium into sterile tubes and place them in a 37°C incubator.
-
Collect samples at time points: At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
Sample preparation for LC-MS/MS: Immediately process the samples for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.
-
LC-MS/MS analysis: Analyze the concentration of upadacitinib in each sample using a validated LC-MS/MS method.[8][9][10]
-
Data analysis: Plot the concentration of upadacitinib as a function of time to determine its stability profile in your specific cell culture medium.
VI. Signaling Pathway
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for the transduction of signals from various cytokines and growth factors involved in inflammation and immunity.
Caption: Mechanism of action of upadacitinib in the JAK-STAT signaling pathway.
VII. References
-
Patsnap Synapse. (2025, March 7). What is the mechanism of action of this compound? Retrieved from [Link]
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ResearchGate. (n.d.). Stability Results of Upadacitinib in Plasma Under Different Conditions (n=6). Retrieved from [Link]
-
Cohen, S. B., et al. (2024). Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated Data Up to 6.5 Years. Rheumatology and Therapy, 11(1), 195-214. [Link]
-
Sornasse, T., et al. (2020). Targeted Serum Proteomic Analysis Following Upadacitinib Treatment in Ankylosing Spondylitis Shows Robust Suppression of Innate and Adaptive Immune Pathways with Tissue Repair Modulation. ACR Meeting Abstracts. [Link]
-
Wang, M. J., et al. (2021). UPLC-MS/MS Method for Quantitative Analysis of Upadacitinib in Beagle Dog Plasma and Pharmacokinetics Study. Drug Design, Development and Therapy, 15, 4145-4153. [Link]
-
Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Upadacitinib-impurities. Retrieved from [Link]
-
Chaganti, S., et al. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. Journal of Chromatography B, 1247, 124319. [Link]
-
Mohamed, M. F., et al. (2019). Exposure–Response Analyses for Upadacitinib Efficacy and Safety in the Crohn's Disease CELEST Study and Bridging to the Extended‐Release Formulation. Clinical Pharmacology & Therapeutics, 106(5), 1076-1085. [Link]
-
Synapse. (2024, February 26). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. [Link]
-
Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(1), 23. [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?[Link]
-
U.S. Food and Drug Administration. (2019). Product Quality Review(s). Retrieved from [Link]
-
Kashid, A. M., & Kaldate, P. P. (2025). Development and validation of a green stability-indicating RP-HPLC method for upadacitinib: a selective Janus kinase (JAK) inhibitor. Discover Chemistry, 2, 218. [Link]
-
Reddy, G. S., et al. (2022). Quantification of an Anti-Rheumatic Agent: Upadacitinib in Biological Fluid (Plasma) By LC-MS/MS. Journal of Pharmaceutical Negative Results, 13(S6), 3280-3286. [Link]
-
Martens-Lobenhoffer, J., et al. (2022). Quantification of the janus kinase 1 inhibitor upadacitinib in human plasma by LC-MS/MS. Journal of Chromatography B, 1188, 123076. [Link]
-
Chaganti, S., et al. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. Journal of Chromatography B, 1247, 124319. [Link]
-
Copeland, R. A. (2005). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays. Expert Opinion on Drug Discovery, 1(1), 1-6. [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Syed, A., et al. (2025). Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradation Products were Characterized by Using LC-MS/MS. International Journal of Pharmaceutical Investigation, 15(4), 543-551. [Link]
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McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy, 21(1), 183. [Link]
-
Synapse. (2024, February 26). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. [Link]
-
Kashid, A. M., & Kaldate, P. P. (2025). Development and validation of a green stability-indicating RP-HPLC method for upadacitinib: a selective Janus kinase (JAK) inhibitor. Discover Chemistry, 2, 218. [Link]
-
Grzybowski, J., et al. (1983). Studies on the adsorption of various proteins on the surface of polystyrene suspension particles. Colloid and Polymer Science, 261(8), 660-664. [Link]
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ResearchGate. (n.d.). Stability of conjugate 3 in DMEM supplemented with 10-90% fetal bovine.... Retrieved from [Link]
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Butler, J. E., et al. (1992). The physical and functional behavior of capture antibodies adsorbed on polystyrene. Journal of Immunological Methods, 150(1-2), 77-90. [Link]
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Smith, C. M., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology Progress, 39(4), e3345. [Link]
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Grabowska, I., et al. (2018). Antibody binding, platelet adhesion, and protein adsorption on various polymer surfaces. BioMed Research International, 2018, 5607374. [Link]
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Bangs Laboratories. (n.d.). Adsorption to Microspheres. Retrieved from [Link]
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Sato, T., et al. (2017). Effect of protein adsorption layers and solution treatments on hydroxyapatite deposition on polystyrene plate surfaces in simulated body fluids. Journal of Materials Science: Materials in Medicine, 28(12), 188. [Link]
-
ResearchGate. (2023, May 12). I left complete RPMI and DMEM media (with FBS and Pen) overnight at 37 Degree water bath. Can I use these?[Link]
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Navigating the Nuances of Kinase Inhibition: A Technical Support Guide to Upadacitinib Hemihydrate Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for researchers utilizing upadacitinib hemihydrate in their cell-based assays. Upadacitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical mediator in the signaling pathways of numerous cytokines involved in inflammatory and autoimmune diseases.[1][2] While engineered for high selectivity, it is imperative for the discerning scientist to understand and account for potential off-target effects to ensure the accurate interpretation of experimental data.
This guide provides a comprehensive resource for identifying, understanding, and troubleshooting potential off-target effects of upadacitinib in your cellular experiments. We will delve into the known selectivity profile of upadacitinib, discuss common and unexpected phenotypic observations, and provide detailed protocols to help you distinguish on-target from off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: How selective is upadacitinib for JAK1?
A1: Upadacitinib was designed for greater selectivity for JAK1 over other JAK family members to achieve a more favorable benefit-risk profile by minimizing effects associated with the inhibition of JAK2 and JAK3.[3][4] In cellular assays, upadacitinib demonstrates significant selectivity for JAK1 over other JAK family members. This selectivity is crucial for reducing off-target effects within the JAK family, such as the potential for anemia linked to JAK2 inhibition.[3][5]
Q2: What are the known non-JAK off-target kinases for upadacitinib?
A2: In a broad kinase panel screening of over 70 kinases, upadacitinib demonstrated high selectivity. Besides JAK1, only Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2 showed IC50 values below 1 µM.[4]
Q3: I am observing unexpected changes in cell morphology and adhesion after upadacitinib treatment. Could this be an off-target effect?
A3: Yes, this is a plausible off-target effect. The identified off-target kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton, cell adhesion, and morphology.[6][7] Inhibition of ROCK kinases can lead to changes in stress fiber formation, cell contractility, and adhesion, which might manifest as the phenotypes you are observing.[6]
Q4: My results with upadacitinib are different from what I expected based on JAK1 inhibition alone. How can I confirm if this is an on-target or off-target effect?
A4: Distinguishing on-target from off-target effects is a critical aspect of working with any kinase inhibitor.[8] Several experimental strategies can be employed, including performing a dose-response analysis, using a structurally unrelated JAK1 inhibitor to see if the phenotype is replicated, and conducting rescue experiments.[1][8] A detailed workflow for this is provided in the "Troubleshooting Guides" and "Experimental Protocols" sections of this document.
Upadacitinib Kinase Selectivity Profile
The following table summarizes the inhibitory potency of upadacitinib against JAK family members and its known non-JAK off-targets. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
| Target Kinase | Assay Type | IC50 (nM) | Selectivity Fold (vs. JAK1) | Reference |
| JAK1 | Biochemical | 43 | - | [2] |
| JAK1 | Cellular | 14 | - | [4] |
| JAK2 | Biochemical | 120 | ~2.8 | [2] |
| JAK2 | Cellular | 593 | >40 | [4] |
| JAK3 | Biochemical | 2300 | ~53 | [2] |
| TYK2 | Biochemical | 4700 | ~109 | [2] |
| ROCK1 | Biochemical | < 1000 | - | [4] |
| ROCK2 | Biochemical | < 1000 | - | [4] |
Note: IC50 values can vary between different assay formats and conditions. The cellular IC50 is often considered more physiologically relevant for predicting in-cell activity.
Visualizing the Landscape: On-Target and Potential Off-Target Pathways
To better understand the cellular context of upadacitinib's action, the following diagrams illustrate the intended on-target JAK1-STAT pathway and the potential off-target ROCK pathway.
Caption: On-Target JAK1-STAT Signaling Pathway Inhibition by Upadacitinib.
Caption: Potential Off-Target ROCK Pathway Modulation by Upadacitinib.
Troubleshooting Guides
When your experimental results deviate from the expected outcomes of JAK1 inhibition, a systematic troubleshooting approach is essential.
Issue 1: Unexpected Changes in Cell Viability or Proliferation
-
Observation: You observe a significant decrease in cell viability at concentrations where you expect selective JAK1 inhibition.
-
Potential Cause: While high concentrations of any compound can lead to non-specific toxicity, this could be an off-target effect. Some kinases are involved in cell survival pathways, and their unintended inhibition can lead to apoptosis.[8]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Phenotype is Inconsistent with Known JAK1 Signaling
-
Observation: You observe changes in cellular processes not typically associated with the canonical JAK1-STAT pathway, such as dramatic alterations in cell adhesion or cytoskeletal organization.
-
Potential Cause: This strongly suggests an off-target effect, potentially through the inhibition of ROCK1 and ROCK2.[6]
-
Troubleshooting Steps:
-
Validate ROCK Inhibition: Perform a western blot to analyze the phosphorylation status of a known ROCK substrate, such as Myosin Light Chain 2 (MLC2). A decrease in pMLC2 levels upon upadacitinib treatment would support off-target ROCK inhibition.
-
Use a Specific ROCK Inhibitor: Treat your cells with a well-characterized, specific ROCK inhibitor (e.g., Y-27632). If this phenocopies the effects observed with upadacitinib, it strengthens the evidence for off-target ROCK activity.
-
Cellular Thermal Shift Assay (CETSA): Directly assess the binding of upadacitinib to ROCK1/2 in your cells using CETSA (see Protocol 1).
-
Experimental Protocols for Deconvoluting Off-Target Effects
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of upadacitinib to its intended target (JAK1) and potential off-targets (ROCK1/2) in intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[9][10]
-
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with your desired concentration of upadacitinib and another with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of liquid nitrogen followed by thawing on ice).[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[11]
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the protein levels of JAK1, ROCK1, and ROCK2 by western blot. A shift in the melting curve to a higher temperature in the upadacitinib-treated samples indicates target engagement.
-
Protocol 2: Rescue Experiment with a Drug-Resistant Mutant
-
Objective: To determine if the observed phenotype is a direct result of inhibiting the intended target.
-
Principle: A mutation in the drug-binding site of the target protein can render it resistant to the inhibitor. If expressing this mutant in cells reverses the phenotype caused by the inhibitor, it confirms an on-target effect.[8][12]
-
Methodology:
-
Generate Resistant Mutant: Introduce a point mutation in the ATP-binding pocket of JAK1 that is predicted to disrupt upadacitinib binding without abolishing kinase activity. This may require structural modeling or literature review of known resistance mutations for other kinase inhibitors.
-
Transfection: Transfect your cells with a plasmid encoding either the wild-type JAK1 or the upadacitinib-resistant JAK1 mutant. Include an empty vector control.
-
Inhibitor Treatment: After allowing for protein expression (typically 24-48 hours), treat the transfected cells with upadacitinib at a concentration that produces the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in all three groups (empty vector, wild-type JAK1, and resistant JAK1).
-
Interpretation:
-
Phenotype rescued in resistant mutant-expressing cells: The effect is on-target (mediated by JAK1 inhibition).
-
Phenotype not rescued: The effect is likely off-target.
-
-
References
- Martinez Molina, D. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
- BenchChem (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
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- Nash, P., Kerschbaumer, A., Dörner, T., et al. (2021). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. Rheumatology, 60(11), 5027-5043.
- Al-Ali, H., Dai, T., & Jaiswal, S. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv.
- Foulks, J. M., Carpenter, K. J., Luo, B., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cell chemical biology, 25(3), 329-336.
- Blain, T. J., & Lanning, M. E. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Current opinion in chemical biology, 23, 86-94.
- Shi, J., Wu, X., Surma, M., et al. (2013). Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment. Cell death & disease, 4(2), e494.
- Hoti, F., Vivar, J., van der Velden, V. H., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific reports, 12(1), 7808.
- Shan, Y., & Hoda, M. N. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of visualized experiments : JoVE, (94), 52271.
- Sadok, A., & Marshall, C. J. (2014). Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. Molecular and cellular biology, 34(21), 4099-4109.
- Alunno, A., Padjen, I., Fanouriakis, A., & Tzioufas, A. G. (2021). Upadacitinib modulates the expression of genes that define macrophage...
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- Haq, R., & Collaborative, T. S. G. (2012). ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion. PloS one, 7(8), e44332.
- Shi, J., Wu, X., Surma, M., et al. (2013). Effects of rOCK1 or rOCK2 deletion on cell adhesion rate. wt and ROCK1...
- Shi, J., Wu, X., Surma, M., et al. (2013). Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment.
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Parmentier, J. M., Voss, J., Graff, C., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC rheumatology, 2, 23.
- Mohamed, M. F., Beck, D., Camp, H. S., et al. (2024). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and translational science, 17(1), e13688.
- AbbVie Inc. (2023). RINVOQ® (upadacitinib) Mechanism of Action.
- Aguilar, C., D'Amico, F., D'Alessio, S., et al. (2021). Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn's Disease Intestinal Mucosa: Analysis From the CELEST Study. Journal of Crohn's & colitis, 15(5), 784-795.
- Mohamed, M. F., Beck, D., Camp, H. S., et al. (2024). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and translational science, 17(1), e13688.
- van der Heijde, D., Gladman, D. D., FitzGerald, O., et al. (2021). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 14(688), eabe8243.
- El-Kattan, A. F., & Varma, M. V. (2012). On-target and off-target-based toxicologic effects. Toxicologic pathology, 40(7), 1038-1049.
- Aguilar, C., D'Amico, F., D'Alessio, S., et al. (2021). Effect of upadacitinib on cell-specific gene subsets. Transcriptional...
- Gori, N., Quaglino, P., Chiricozzi, A., et al. (2024). Study Highlights Success of Upadacitinib for Atopic Dermatitis in Various Clinical Phenotypes. HCPLive.
- Vera, J., & Rateitschak, K. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5, 12.
- Vasta, J. D., Corona, C. R., Wilkinson, J., et al. (2020). A multitargeted probe-based strategy to identify signaling vulnerabilities in cancers. Proceedings of the National Academy of Sciences of the United States of America, 117(11), 5979-5988.
- ResearchGate (2016). Rescue Experiment to exclude the possible off-target for RNA knock down experiments?.
- Singer, J. W., Al-Fayoumi, S., Ma, H., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PloS one, 14(9), e0222944.
- Wu, Y., He, X., & Kurowska-Stolarska, M. (2022). B cell phenotyping of RA patients under JAK inhibitor treatment. (A)...
- Parmentier, J. M., Voss, J., Graff, C., et al. (2018). Rat in vivo selectivity of tofactinib and upadacitinib. a. Exposure...
- O'Shea, J. J., & Schwartz, D. M. (2016). Network pharmacology of JAK inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 113(34), 9436-9438.
- Singer, J. W., Al-Fayoumi, S., Ma, H., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures.
- Promega Corporation (2021).
- Basit, A., De Simone, G., & Ascher, D. B. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6296.
- Georgieva, M., & Stoilov, R. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. Pharmaceuticals, 15(1), 30.
- AbbVie Inc. (2023). RINVOQ® (upadacitinib) Dosing and Lab Monitoring.
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Technical Support Center: In Vitro Cytotoxicity Assessment of Upadacitinib Hemihydrate
Welcome to the technical support center for the in vitro cytotoxicity assessment of Upadacitinib hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimentation.
Introduction to Upadacitinib
Upadacitinib, sold under the brand name Rinvoq, is a selective Janus kinase (JAK) inhibitor.[1] It primarily targets JAK1, an enzyme crucial for the signaling of numerous pro-inflammatory cytokines involved in various autoimmune diseases.[2][3] By inhibiting JAK1, Upadacitinib modulates the JAK-STAT signaling pathway, thereby reducing inflammation.[4][5] Its selectivity for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) is a key characteristic, aiming to provide a favorable benefit-risk profile.[1][6][7][8] While generally well-tolerated, some adverse effects have been noted in clinical trials, including hepatic disorders and neutropenia, particularly at higher doses.[9]
Understanding the potential cytotoxic effects of Upadacitinib at a cellular level is critical for both mechanistic studies and safety profiling. This guide will walk you through common questions and troubleshooting scenarios to ensure the accuracy and reliability of your in vitro cytotoxicity data.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when designing and executing in vitro cytotoxicity studies with this compound.
Q1: What is the recommended solvent and stock solution concentration for this compound?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethyl formamide (DMF) at approximately 30 mg/mL.[10] For cell culture experiments, it is standard practice to prepare a high-concentration stock solution in 100% DMSO.
Expert Insight: To minimize the final DMSO concentration in your cell culture medium, which can independently cause cytotoxicity, prepare a stock solution of at least 10 mM. When diluting to your final working concentrations, ensure the final DMSO concentration does not exceed 0.5% (v/v), and ideally is below 0.1%. Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest Upadacitinib concentration) in your experimental design. The solubility of Upadacitinib in water is pH-dependent, ranging from 38 mg/mL at pH 2 to less than 0.2 mg/mL at pH 9.[11][12] While a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/mL, it is not recommended to store aqueous solutions for more than a day.[10]
Q2: Which cell lines are appropriate for assessing Upadacitinib's cytotoxicity?
A2: The choice of cell line should be guided by your research question.
-
Immune cells: Given Upadacitinib's mechanism of action, cell lines of immunological origin (e.g., T-cell lines like Jurkat, B-cell lines, or peripheral blood mononuclear cells - PBMCs) are highly relevant.
-
Disease-relevant cells: If you are studying a specific disease, use cell lines derived from the affected tissue (e.g., fibroblast-like synoviocytes for rheumatoid arthritis).[13]
-
Standard cancer cell lines: For general cytotoxicity screening, commonly used cancer cell lines like HeLa or HepG2 can be employed.
-
Primary cells: While more complex to work with, primary cells can provide more physiologically relevant data.
Q3: I'm observing an increase in signal in my MTT assay at higher concentrations of Upadacitinib. Is the compound promoting proliferation?
A3: This is a common artifact observed with certain small molecule inhibitors in tetrazolium-based assays like MTT.[14][15] An increased signal does not necessarily indicate increased cell proliferation.
Causality Explained: The MTT assay measures mitochondrial reductase activity, which is assumed to be proportional to the number of viable cells. However, some compounds can directly interfere with cellular metabolism or the assay chemistry itself.[14][15] Kinase inhibitors, in particular, can induce a state of cellular stress that leads to an increase in metabolic activity and, consequently, a higher MTT signal, even as cell proliferation is inhibited.[14][16]
Troubleshooting Steps:
-
Visual Inspection: Always examine your cells under a microscope before adding the MTT reagent. Look for signs of cytotoxicity, such as changes in morphology, detachment, or a reduction in cell density.
-
Alternative Assays: Corroborate your MTT results with a different cytotoxicity assay that relies on a distinct mechanism. Good alternatives include:
-
LDH Release Assay: Measures membrane integrity.
-
Trypan Blue Exclusion: A direct count of viable versus non-viable cells.
-
Real-Time Cell Analysis (RTCA): Measures impedance to monitor cell attachment and proliferation.
-
-
Compound Interference Control: Run a control plate without cells, containing only media, MTT reagent, and your various concentrations of Upadacitinib, to check for direct chemical reduction of MTT by the compound.[14]
Q4: How can I determine if Upadacitinib is inducing apoptosis or necrosis in my cell line?
A4: To differentiate between apoptotic and necrotic cell death, you need to use assays that measure specific markers for each pathway.
-
Apoptosis: Characterized by the activation of caspases. You can measure the activity of key executioner caspases, Caspase-3 and Caspase-7, using commercially available kits.[17][18][19][20][21] These assays often use a pro-luminescent or pro-fluorescent substrate that is cleaved by the active caspase to generate a signal.
-
Necrosis: Characterized by the loss of plasma membrane integrity. The Lactate Dehydrogenase (LDH) release assay is a standard method for quantifying necrosis. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.
Experimental Workflow Diagram:
Caption: Differentiating cell death mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent Results in the LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a reliable method for assessing cytotoxicity by measuring the release of LDH from damaged cells. However, several factors can lead to inconsistent or inaccurate results.
Potential Issues & Solutions Table:
| Issue | Potential Cause | Troubleshooting Action |
| High Background Signal | Serum in the culture medium contains LDH, leading to a high baseline reading. | Use serum-free medium for the last 4-24 hours of the experiment before collecting the supernatant. |
| Microbial contamination of the culture. | Regularly check cultures for contamination. Use aseptic techniques. | |
| Low Signal/Sensitivity | Insufficient cell number or low LDH release at the tested concentrations. | Optimize cell seeding density. Ensure you have a positive control (e.g., lysis buffer) that gives a strong signal. |
| LDH degradation due to improper sample handling or protease activity from bacteria.[22] | Assay samples immediately after collection or freeze them at -80°C. Ensure cultures are not contaminated. | |
| Compound Interference | Upadacitinib or its solvent may inhibit or enhance LDH activity.[23][24] | Include a "compound control" by adding Upadacitinib to the supernatant from untreated, lysed cells to check for interference with the enzyme assay. |
| False Positives | Hemolysis of red blood cells if using primary blood samples.[23] | Ensure proper sample preparation to avoid RBC lysis. |
Experimental Workflow for a Validated LDH Assay:
Caption: Validated LDH assay workflow.
Guide 2: Optimizing the Caspase-3/7 Apoptosis Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Assays measuring their activity provide a specific and sensitive method for quantifying apoptosis.[17][18][21]
Step-by-Step Protocol (using a generic luminescent kit):
-
Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence readings. Allow cells to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound and appropriate controls (vehicle, positive control like staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[19] Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[19]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).[20]
-
Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific cell line and experimental conditions.
-
Measurement: Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
Troubleshooting Caspase Assays:
| Issue | Potential Cause | Troubleshooting Action |
| No Signal in Positive Control | Inactive reagent or incorrect assay procedure. | Check the expiration date of the kit. Ensure the reagent was prepared and stored correctly.[19] |
| Cell line may be resistant to the apoptosis inducer. | Try a different positive control or a higher concentration. Confirm the cell line is capable of apoptosis. | |
| High Background Luminescence | Autoluminescence of the compound or media components. | Run a control well with the compound and reagent but no cells to measure background. Subtract this value from your experimental wells. |
| Variable Results | Inconsistent cell numbers or uneven mixing of the reagent. | Ensure accurate cell seeding. Mix the plate gently but thoroughly after adding the reagent. |
Upadacitinib's Mechanism of Action
To effectively troubleshoot, it is essential to understand how Upadacitinib works. It is a competitive inhibitor of ATP at the JAK1 kinase domain, preventing the phosphorylation of STAT proteins and subsequent translocation to the nucleus to initiate transcription of inflammatory genes.[4][6]
JAK-STAT Signaling Pathway and Upadacitinib Inhibition:
Caption: Upadacitinib inhibits JAK1-mediated STAT phosphorylation.
By understanding these fundamentals and applying rigorous experimental design and troubleshooting, researchers can confidently assess the in vitro cytotoxicity of this compound.
References
- Upadacitinib - Wikipedia. [Link]
- Describe the Mechanism of Action of Upadacitinib - The Content Rheum. [Link]
- Upadacitinib: Mechanism of action, clinical, and transl
- Upadacitinib: Mechanism of action, clinical, and transl
- RINVOQ® (upadacitinib) Mechanism of Action. [Link]
- Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - Frontiers. [Link]
- Safety profile of upadacitinib in patients at risk of cardiovascular disease: integrated post hoc analysis of the SELECT phase III rheumatoid arthritis clinical programme. [Link]
- Safety profile of upadacitinib over 15 000 patient-years across rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis and atopic derm
- Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis - PMC - NIH. [Link]
- Upadacitinib is a Selective JAK Inhibitor for Several Chronic Inflamm
- Study Describes Long-Term Safety of Upadacitinib Across Indications in Rheum
- Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PubMed Central. [Link]
- Attachment: Product Information for Upadacitinib - Therapeutic Goods Administr
- Caspase 3/7 Activity - Protocols.io. [Link]
- In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed. [Link]
- Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheum
- Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Prolifer
- Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - ResearchG
- Biochemistry, Lactate Dehydrogenase - St
- Product Quality Review(s)
- Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. [Link]
- In vitro efficacy of JAK inhibitors. (A) Table of primary and secondary...
- In vitro study of focused compounds toward JAK2/3 by kinase assay and...
- Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - NIH. [Link]
- Small molecule cores demonstrate non-competitive inhibition of lact
- In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). [Link]
- I am having problems in getting results in MTT assay. How do I rectify it?
- Regulatory Role of JAK-1/TYK2 Signaling on the Pannus Formation: Novel Mechanisms for JAK Inhibitors in Psori
- Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. [Link]
- Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - Bohrium. [Link]
- In vitro potency of upadacitinib | Download Table - ResearchG
- Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - Frontiers. [Link]
- KR20230127266A - Sustained-release upadacitinib formulations - Google P
- JAK inhibition as a therapeutic strategy for immune and inflamm
- MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC - NIH. [Link]
- Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestim
- In Silico and In Vitro Study of Janus Kinases Inhibitors
- Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed. [Link]
- Second Phase 3 Induction Study Confirms Upadacitinib (RINVOQ™)
- Upadacitinib induction therapy in Crohn's disease: a retrospective real-world study in biologic-refractory p
- Second Phase 3 Induction Study Confirms Upadacitinib (RINVOQ™)
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- 24. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Experimental Variability with Upadacitinib Hemihydrate
From the desk of a Senior Application Scientist
Welcome to the technical support guide for Upadacitinib hemihydrate. As researchers and drug development professionals, achieving reproducible and reliable data is paramount. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, is a powerful tool in studying immune-mediated inflammatory diseases.[1][2][3] However, like many small molecules, its specific physicochemical properties can introduce variability into experiments if not handled with precision.
This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the consistency and integrity of your results. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to build robust, self-validating experimental systems.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and properties of this compound.
Q1: What are the fundamental physicochemical properties of this compound that I should be aware of?
Understanding the basic properties of Upadacitinib is the first step in designing robust experiments. Upadacitinib is a white to light brown powder formulated as a hemihydrate, meaning the crystalline structure contains one molecule of water for every two molecules of the active compound.[2][4] This hydration can be crucial for its stability and dissolution characteristics.
| Property | Value / Description | Source(s) |
| Chemical Name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide hemihydrate | [4] |
| Molecular Formula | C17H19F3N6O • ½ H₂O | [4] |
| Molecular Weight | 389.38 g/mol (anhydrous) | [4] |
| Appearance | Crystalline solid | [5] |
| Storage | Store at -20°C for long-term stability (≥4 years). Commercial formulations may be stored at 2°C to 25°C. | [5][6] |
| Mechanism of Action | Selective Janus Kinase 1 (JAK1) Inhibitor | [1][2][7] |
Q2: How does Upadacitinib's solubility impact experimental design?
Solubility is one of the most critical factors contributing to experimental variability. Upadacitinib is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[5] Crucially, its aqueous solubility is pH-dependent. It is considered highly soluble at clinically relevant doses across a pH range of 1 to 7.5, with minimum solubility occurring at higher pH levels.[8][9][10]
| Medium | Solubility | Temperature | Source(s) |
| Water (pH 2 to 9) | 38 to <0.2 mg/mL | 37°C | [4] |
| 0.1 N HCl (approx. pH 1) | ~38.4 mg/mL | 37°C | [11] |
| Phosphate Buffer (pH 7.5) | ~0.191 mg/mL (minimum solubility) | 37°C | [8] |
| DMSO | ~30 mg/mL | Not specified | [5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Not specified | [5] |
Causality: This pH-dependent solubility means that preparing solutions directly in standard cell culture media (typically pH 7.2-7.4) can lead to precipitation and inaccurate concentrations. The standard and required practice is to first prepare a high-concentration stock in 100% DMSO.
Q3: What is the mechanism of action of Upadacitinib?
Upadacitinib selectively inhibits Janus Kinase 1 (JAK1).[5] JAKs are intracellular enzymes that transduce cytokine signaling.[2] By binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][7] This disruption of the JAK/STAT pathway ultimately reduces the transcription of pro-inflammatory genes and mediators, leading to its immunomodulatory effects.[2][7] Its selectivity for JAK1 over JAK2, JAK3, and TYK2 is a key feature of its design.[1]
Caption: Upadacitinib inhibits the JAK1/STAT signaling pathway.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide uses a problem-solution format to address specific sources of variability.
Problem 1: My IC50/EC50 values are inconsistent between experiments.
This is a classic and frustrating issue, often stemming from inconsistencies in compound handling or assay conditions.[12][13]
Potential Cause A: Inaccurate Compound Concentration
-
Why it happens: Upadacitinib may have precipitated out of your stock solution or working solutions. Repeated freeze-thaw cycles can compromise stock integrity, and diluting directly into aqueous buffers without sufficient mixing can cause immediate precipitation.[1]
-
Solution:
-
Stock Solution: Always prepare your primary stock in 100% DMSO at a high concentration (e.g., 10-30 mM).[5]
-
Aliquoting: Aliquot the primary stock into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Serial Dilutions: Perform serial dilutions in 100% DMSO first. Only for the final step, dilute into your assay medium. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is low enough to not affect your cells (typically ≤0.5%).
-
Verification: If variability persists, consider verifying the concentration of your stock solution using a validated analytical method like HPLC or UPLC-MS/MS.[14][15]
-
Potential Cause B: Variable Cell Health or Density
-
Why it happens: The physiological state of your cells dramatically impacts their response to a drug.[12] Using cells at different passage numbers, varying confluency, or inconsistent seeding densities will lead to high variability.[16]
-
Solution:
-
Standardize Passage Number: Use cells within a defined, low-passage number range for all experiments.
-
Consistent Seeding: Ensure a homogenous cell suspension before plating. Count cells accurately and seed at a consistent density.
-
Monitor Health: Only use cells that appear healthy and are in the logarithmic growth phase.
-
Potential Cause C: Assay Protocol Drift
-
Why it happens: Small, unintentional deviations from the protocol (e.g., incubation times, reagent addition order) can accumulate to create significant variability.
-
Solution:
-
Detailed SOPs: Follow a strict, detailed Standard Operating Procedure (SOP) for every step of the assay.[12]
-
Plate Layout: Use a randomized plate layout to mitigate edge effects or systematic errors from multi-channel pipetting.
-
Controls: Always include appropriate positive and negative controls on every plate to monitor assay performance.
-
Caption: Standard workflow for a cell-based assay with Upadacitinib.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: On the day of treatment, thaw a single aliquot of your Upadacitinib stock solution. Prepare a serial dilution series in 100% DMSO in a separate plate.
-
Dosing: Prepare the final working concentrations by diluting the DMSO serial dilutions into complete cell culture medium. Ensure the final DMSO concentration is identical for all treatments and vehicle controls. Remove the old medium from the cells and replace it with the medium containing the compound or vehicle.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT or similar) according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: If necessary, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the background (media-only wells), normalize the data to the vehicle control, and fit the dose-response curve using a suitable nonlinear regression model to determine the IC50 value.
By implementing these rigorous practices and understanding the underlying science, you can significantly reduce variability in your experiments with this compound and generate high-quality, reproducible data.
References
- Attachment: Product Information for Upadacitinib. (2020, January 17). Therapeutic Goods Administration (TGA).
- Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification. (n.d.). PubMed.
- UPLC-MS/MS Method for Quantitative Analysis of Upadacitinib. (2021, October 2). Dove Medical Press.
- Quantification of an Anti-Rheumatic Agent: Upadacitinib in Biological Fluid (Plasma) By LC-MS/MS. (n.d.). International Journal of Pharmaceutical Quality Assurance.
- Draft Guidance on Upadacitinib. (2022, August). U.S. Food and Drug Administration.
- Development of an UPLC-MS/MS Method for the Quantitative Analysis of Upadacitinib in Beagle Dog Plasma and Pharmacokinetics Study. (2021, October 2). PubMed.
- RINVOQ® (upadacitinib) PRODUCT FACT SHEET. (n.d.). AbbVie.
- Product Quality Review(s). (2019, April 9). U.S. Food and Drug Administration.
- What is the mechanism of action of this compound? (2025, March 7). Patsnap Synapse.
- This compound | C34H40F6N12O3 | CID 133053456. (n.d.). PubChem - NIH.
- A LIQUID CHROMATOGRAPHIC METHOD FOR THE RELIABLE QUANTIFICATION OF UPADACITINIB AND ITS SPECIFIED IMPURITIES. (2025, July). ResearchGate.
- RINVOQ™ (upadacitinib) Label. (n.d.). U.S. Food and Drug Administration.
- Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation. (2019, October 25). PubMed Central.
- Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. (2019, October 25). PubMed Central.
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use RINVOQ/RINVOQ LQ safely. (n.d.). RxAbbVie.
- Extended release upadacitinib formulations. (n.d.). Google Patents.
- Utility of Modeling and Simulation Approach to Support the Clinical Relevance of Dissolution Specifications: a Case Study from Upadacitinib Development. (2022, March 1). PubMed.
- Mean upadacitinib plasma concentration versus time profiles following... (n.d.). ResearchGate.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate.
- Recent issues in JAK inhibitor safety: perspective for the clinician. (n.d.). PubMed.
- Sustained-release upadacitinib formulations. (n.d.). Google Patents.
- Upadacitinib extended-release tablets. (2022, January 27). Health Canada.
- Concerns, Conflicting Studies Dog JAK Inhibitors. (2023, January 19). Arthritis Foundation.
- rinvoq/rinvoq lq. (n.d.). U.S. Food and Drug Administration.
- Solubility study (25 °C) of upadacitinib. (n.d.). ResearchGate.
- 10 JAK Inhibitor Side Effects You'll Want to Know About. (2024, April 8). GoodRx.
- Crystal form of upadacitinib and preparation method and use thereof. (n.d.). Google Patents.
- A review on potential adverse effects associated with Janus-kinase inhibitors. (2024, March 28). International Journal of Basic & Clinical Pharmacology.
- What diseases does this compound treat? (2025, March 6). Patsnap Synapse.
- Important safety information for Janus kinase (JAK) inhibitors. (2023, May 11). Therapeutic Goods Administration (TGA).
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- 3. This compound | 2050057-56-0 [chemicalbook.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cell Viability Assays with Upadacitinib Hemihydrate
Welcome to the technical support center for researchers utilizing upadacitinib hemihydrate. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered when assessing cell viability in the presence of this selective JAK1 inhibitor. As drug development professionals and scientists, ensuring the accuracy and integrity of your in vitro data is paramount. This resource offers in-depth, field-proven insights to help you navigate potential assay interferences and produce reliable results.
Introduction: The Challenge of Assay Interference
Upadacitinib, a potent and selective JAK1 inhibitor, is a key compound in the study of autoimmune and inflammatory diseases.[1] Like many small molecules, its unique chemical and biological properties can potentially interact with the components of common cell viability assays, leading to misleading results. This guide will walk you through identifying and mitigating these interferences, ensuring that your experimental outcomes accurately reflect the biological activity of upadacitinib.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns from researchers working with upadacitinib and cell viability assays.
Q1: My MTT assay is showing an unexpected increase in cell viability at high concentrations of upadacitinib. Is this a true biological effect?
While upadacitinib's therapeutic effect involves modulating immune cell activity, a dose-dependent increase in viability, especially at high concentrations, should be treated with caution.[2] This could be an artifact of the assay itself. Compounds with reducing properties can directly convert the MTT tetrazolium salt to formazan, mimicking the metabolic activity of viable cells and leading to a false-positive signal.[3][4] It is crucial to perform a cell-free interference test to rule this out.[5][6]
Q2: Could the color of my media or upadacitinib solution interfere with the absorbance reading in my colorimetric assay?
Yes, this is a common source of error. The MTT assay's endpoint is the measurement of purple formazan, which has a peak absorbance around 570 nm.[7] If upadacitinib has a significant absorbance near this wavelength, it can artificially inflate the readings. Upadacitinib is known to have UV absorbance peaks at 233, 337, and 350 nm, which are outside the visible range for formazan. However, it is always best practice to measure the absorbance spectrum of your compound in the assay medium to check for any overlap.[7]
Q3: I'm considering switching to a fluorescence-based assay. Can upadacitinib interfere with these as well?
Fluorescence-based assays can also be subject to interference. If upadacitinib is fluorescent and its emission spectrum overlaps with that of the assay's reporter molecule, it can lead to inaccurate results. While there is no readily available data on the fluorescence emission spectrum of upadacitinib, it is a possibility that should be investigated with appropriate controls.
Q4: How does upadacitinib's mechanism of action affect cell viability readouts?
Upadacitinib is a JAK1 inhibitor that blocks the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cell types, particularly immune cells.[1][8] Therefore, in cell lines dependent on this pathway, upadacitinib is expected to decrease proliferation and viability. This is a true biological effect and the goal of your measurement. However, it's important to distinguish this from assay artifacts. Some studies have shown that high doses of upadacitinib can induce apoptosis, which would be correctly measured as a decrease in viability.[2]
Troubleshooting Guide: Identifying and Mitigating Interference
If you suspect that upadacitinib is interfering with your cell viability assay, follow this systematic troubleshooting guide.
Step 1: The Cell-Free Interference Test
This is the most critical first step to determine if upadacitinib is directly interacting with your assay reagents.
Protocol: Cell-Free Interference Assay
-
Prepare a 96-well plate with your standard cell culture medium, but without any cells.
-
Add serial dilutions of upadacitinib to the wells, matching the concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO).
-
Add the cell viability assay reagent (e.g., MTT, XTT, WST-1) to all wells.
-
Incubate the plate for the same duration as your standard protocol (e.g., 2-4 hours at 37°C).
-
If using MTT, add the solubilization solution (e.g., DMSO) to all wells and mix thoroughly.
-
Read the absorbance or fluorescence at the appropriate wavelength.
Interpretation:
-
No Interference: If there is no significant difference in signal between the vehicle control and the upadacitinib-containing wells, direct chemical interference is unlikely.
-
Interference Detected: A dose-dependent increase in signal in the absence of cells indicates that upadacitinib is directly reducing the tetrazolium salt or possesses inherent optical properties that interfere with the measurement.
Step 2: Correcting for Background Absorbance/Fluorescence
If the cell-free test reveals interference, you can attempt to correct for it.
Procedure:
-
Run a parallel plate with the same concentrations of upadacitinib in cell-free media.
-
Do not add the viability assay reagent to this plate.
-
Read the absorbance/fluorescence of this plate.
-
Subtract these background readings from your experimental plate readings.
Note: This method assumes the interference is additive and does not change in the presence of cells, which may not always be the case.
Step 3: Modifying the Assay Protocol
If interference persists, modifying your existing protocol may help.
-
Reduce Incubation Time: Minimize the time the assay reagent is in contact with upadacitinib to reduce the potential for direct reduction.
-
Wash Out the Compound: Before adding the assay reagent, gently wash the cells with sterile PBS to remove any extracellular upadacitinib. This is less effective if the compound accumulates intracellularly.[3]
Visualizing Interference Pathways and Troubleshooting
The following diagrams illustrate the potential mechanisms of interference and the logical workflow for troubleshooting.
Caption: Potential mechanisms of upadacitinib interference in MTT assays.
Caption: Troubleshooting workflow for suspected assay interference.
Alternative Cell Viability Assays
If interference with tetrazolium-based assays cannot be resolved, switching to an assay with a different detection principle is the most robust solution.
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Luminescence Assays (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells. | High sensitivity, rapid, less prone to interference from colored or reducing compounds.[9] | Requires a luminometer; ATP levels can be affected by metabolic shifts not related to viability. |
| Protease Viability Assays (e.g., GF-AFC substrate) | Measures the activity of a conserved protease in viable cells, generating a fluorescent signal. | Not dependent on cellular metabolism; good for long-term studies. | Requires a fluorometer; potential for interference from fluorescent compounds. |
| Protein Quantification Assays (e.g., Sulforhodamine B - SRB) | Measures total protein content, which is proportional to cell number. | Not affected by the metabolic state of the cell or reducing compounds; stable endpoint.[3] | Requires cell fixation; more steps involved. |
| Real-Time Impedance-Based Assays | Measures changes in electrical impedance as cells adhere and proliferate on electrodes. | Label-free, continuous monitoring of cell viability over time. | Requires specialized equipment; sensitive to changes in cell morphology. |
| Dye Exclusion Assays (e.g., Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, direct measure of membrane integrity. | Manual counting can be subjective and time-consuming; not suitable for high-throughput screening. |
Concluding Remarks
The pursuit of accurate and reproducible data is the cornerstone of scientific research. When working with pharmacologically active compounds like upadacitinib, a thorough understanding of your assay's principles and limitations is essential. By employing the appropriate controls, systematically troubleshooting unexpected results, and being prepared to utilize alternative methods, you can confidently assess the biological effects of upadacitinib on cell viability.
References
- Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025). Vertex AI Search.
- Technical Support Center: Overcoming Valerosidate Interference in MTT Assay. (2025). BenchChem.
- Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays. (2025). BenchChem.
- JAK2 inhibitors inhibit proliferation, while JAK1/3 inhibitors do not.... (n.d.).
- Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (n.d.). PMC.
- Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Prolifer
- MTT assay and its use in cell viability and prolifer
- Upadacitinib | C17H19F3N6O | CID 58557659. (n.d.). PubChem.
- Upadacitinib: Mechanism of action, clinical, and transl
- Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia. (n.d.). NIH.
- JAK Inhibition | JAK Inhibitor Review. (n.d.). Selleck Chemicals.
- Upadacitinib Two. (n.d.). Chongqing Chemdad Co., Ltd.
- Upadacitinib. (2024).
- JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloprolifer
- Upadacitinib | JAK. (n.d.). Tocris Bioscience.
- Impact of Upadacitinib on Laboratory Parameters and Related Adverse Events in Patients with RA: Integrated D
- rinvoq/rinvoq lq. (n.d.).
- Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay. (n.d.). PubMed.
- Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa.
- NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences. (2025).
- The UV-vis spectra (A) and fluorescence emission spectra (B) of.... (n.d.).
- Homeostatic regulation of NAD(H) and NADP(H) in cells. (n.d.). PMC - PubMed Central - NIH.
- AbbVie Announces Positive Topline Results from Phase 3 Pivotal Studies Evaluating Upadacitinib (RINVOQ®) in Adults and Adolescents with Vitiligo. (2025). AbbVie.
- RINVOQ® (upadacitinib). (n.d.). [FDA Label].
- The Mass spectra of upadacitinib (A) and fedratinib (IS, B). (n.d.).
- Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indic
- Upadacitinib. (n.d.).
- RINVOQ® (upadacitinib) Mechanism of Action. (n.d.). AbbVie.
- Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes. (n.d.). PMC - NIH.
- Overcoming sunitinib resistance with tocilizumab in renal cell carcinoma: Discordance between in vitro and in vivo effects. (2022). PubMed.
- Interference in MTT cell viability assay in activated macrophage cell line. (2025).
- Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. (2018). PubMed Central.
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Navigating Upadacitinib Hemihydrate Assays: A Guide to Optimizing Incubation Time
Welcome to the technical support center for optimizing assays involving Upadacitinib hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on determining the ideal incubation time for your specific experimental needs. Here, we move beyond simple step-by-step instructions to explain the scientific rationale behind our recommendations, ensuring your experiments are both robust and reproducible.
Understanding the Assay: The "Why" Behind Incubation Time
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] It functions by competing with adenosine triphosphate (ATP) at the kinase's binding site, thereby preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This blockade of the JAK-STAT signaling pathway is central to its therapeutic effect in inflammatory diseases.[1][3][4]
The duration of exposure to Upadacitinib—the incubation time—is a critical parameter that can profoundly influence your experimental outcome. An insufficient incubation period may not allow for the complete inhibition of JAK1, leading to an underestimation of the compound's potency. Conversely, an excessively long incubation can trigger secondary cellular effects, such as cytotoxicity or the activation of compensatory signaling pathways, which can obscure the direct effects of JAK1 inhibition.[6]
The primary goal is to identify a time window where the direct inhibitory effect of Upadacitinib on its target is maximal and stable, before the onset of these confounding secondary effects.
The JAK-STAT Signaling Pathway: A Visual Overview
To fully grasp the importance of incubation time, it is essential to understand the signaling cascade that Upadacitinib targets. The following diagram illustrates the canonical JAK-STAT pathway initiated by a cytokine, such as Interleukin-6 (IL-6), and how Upadacitinib intervenes.
Caption: Upadacitinib inhibits JAK1, blocking STAT3 phosphorylation and subsequent gene transcription.
Experimental Protocol: Determining Optimal Incubation Time
The most reliable method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of Upadacitinib and measuring the desired endpoint at multiple time points.
Key Experimental Readouts:
| Assay Type | Purpose | Recommended Starting Incubation Times |
| Phosphorylation Assays (e.g., Western Blot, ELISA for p-STAT3) | To measure the direct inhibitory effect on JAK1 kinase activity. | 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours.[6][7] |
| Gene Expression Assays (e.g., qPCR for downstream target genes) | To assess the functional consequence of JAK1 inhibition on gene transcription. | 2 hours, 4 hours, 8 hours, 12 hours, 24 hours. |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | To determine the impact on cell growth and survival. | 24 hours, 48 hours, 72 hours.[7] |
Step-by-Step Protocol: Time-Course Experiment for p-STAT3 Inhibition
This protocol outlines a general procedure for a time-course experiment using a Western blot to detect the inhibition of IL-6-induced STAT3 phosphorylation.
-
Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow the cells to adhere and recover for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to the experiment, depending on your cell type.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in a pre-warmed cell culture medium. A concentration at or near the known IC50 for your cell type is a good starting point.
-
Treatment:
-
For each time point (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), pre-incubate a set of wells with the Upadacitinib-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO) for each time point.
-
-
Stimulation: After the pre-incubation with Upadacitinib, stimulate the cells with a cytokine that activates the JAK1-STAT3 pathway (e.g., IL-6) for a short period (typically 15-30 minutes) to induce STAT3 phosphorylation.[8][9] An unstimulated control should also be included.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3. A loading control (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. Plot the normalized p-STAT3 levels against the incubation time. The optimal incubation time is the point at which maximal inhibition is achieved and maintained.
Visualizing the Workflow
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with Upadacitinib Hemihydrate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Upadacitinib hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies. As a selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib is a powerful tool for investigating cytokine signaling pathways. However, like any small molecule inhibitor, achieving reproducible results requires careful attention to compound handling, experimental design, and data interpretation. This document provides in-depth troubleshooting guides and FAQs to ensure the integrity and consistency of your research.
Introduction to Upadacitinib's Mechanism of Action
Upadacitinib is a potent and selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals from numerous cytokines and growth factors that are pivotal in inflammation and immune responses.[4][5]
The JAK-STAT Pathway:
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Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-6, IFN-γ) bind to their specific receptors on the cell surface.[4][6]
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JAK Activation: This binding triggers the activation of receptor-associated JAKs through trans-phosphorylation.[4]
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STAT Recruitment & Phosphorylation: Activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs.[4][6]
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Dimerization & Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.[4]
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Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[4]
Upadacitinib exerts its effect by competitively binding to the ATP-binding site of JAK1, preventing the phosphorylation and subsequent activation of STATs.[1][3][4] This blockade disrupts the downstream signaling cascade, leading to reduced inflammation.[4][7] Its high selectivity for JAK1 is a key feature, intended to minimize off-target effects associated with the inhibition of other JAK family members like JAK2, JAK3, and TYK2.[1][8][9]
Frequently Asked Questions (FAQs)
Q1: My IC50 value for Upadacitinib varies significantly between experiments. What are the most common causes? A1: Inconsistent IC50 values are a frequent challenge. The variability typically stems from three main areas:
-
Compound-Related Issues: Problems with the inhibitor's solubility, stability, or accurate concentration in stock solutions.[10]
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Biological System Variability: Differences in cell culture conditions, such as cell passage number, seeding density, and overall cell health.[10][11]
-
Assay Protocol Deviations: Inconsistencies in reagent preparation, incubation times, solvent concentrations, and instrument settings.[10][12]
Q2: Upadacitinib is potent in my biochemical (enzyme) assay but shows a much weaker effect in my cell-based assay. Why? A2: This discrepancy is common and often points to factors unique to a cellular environment:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[12]
-
Drug Efflux: Cells can actively pump the compound out using efflux transporters (e.g., P-glycoprotein), reducing the intracellular concentration.[12]
-
High ATP Concentration: In cells, ATP concentrations are much higher than those typically used in biochemical assays. As an ATP-competitive inhibitor, Upadacitinib's apparent potency will be lower in the presence of high intracellular ATP.[12]
-
Protein Binding: Upadacitinib is approximately 52% bound to plasma proteins, which can reduce its free, active concentration in cell culture media containing serum.[13]
Q3: How do I confirm that the observed cellular effect is due to on-target JAK1 inhibition? A3: This is crucial for validating your results.
-
Dose-Response Curve: A clear sigmoidal relationship between inhibitor concentration and the biological effect suggests on-target activity.[10]
-
Western Blot Analysis: Directly measure the phosphorylation status of downstream targets like STAT3. A dose-dependent decrease in p-STAT3 following cytokine stimulation would confirm JAK1 pathway inhibition.[8]
-
Use a Control Compound: Employ a structurally different JAK1 inhibitor. If it produces the same phenotype, it strengthens the evidence for an on-target effect.[10]
Section 1: Troubleshooting Compound-Related Issues
The integrity of your small molecule inhibitor is the foundation of your experiment. Inconsistencies often begin here.
Issue: Poor Solubility and Precipitation
Upadacitinib is classified as a highly soluble compound, with a pH-dependent aqueous solubility.[14][15] The hemihydrate form is used in formulations.[16][17] However, "highly soluble" in a pharmaceutical context doesn't always translate to problem-free use in concentrated stock solutions or complex assay buffers.
Causality: If the compound precipitates in your stock solution or upon dilution into aqueous assay buffer, its effective concentration will be significantly lower and more variable than intended.
Troubleshooting Protocol: Solubility Verification
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous, high-purity DMSO to a concentration of 10-20 mM.[18]
-
Dilution Test: In a clear microcentrifuge tube, add your final assay buffer (e.g., cell culture medium).
-
Spike with Stock: Add the DMSO stock solution to the buffer to achieve the highest concentration you plan to test. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[10][18]
-
Incubate and Observe: Gently vortex and incubate the solution under your experimental conditions (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Carefully inspect the tube for any signs of cloudiness or precipitate against a dark background. If precipitation is observed, this concentration is too high for your assay conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes compound degradation from water and contaminants. |
| Stock Concentration | 10-20 mM | A standard range that allows for sufficient dilution into final assay media. |
| Final DMSO % | < 0.5% | High concentrations of DMSO can be cytotoxic and affect cell signaling, confounding results.[10] |
| Storage | Aliquot into single-use vials; store at -20°C or -80°C, protected from light. | Avoids repeated freeze-thaw cycles which can cause degradation and moisture absorption.[18] |
Issue: Compound Degradation
Forced degradation studies show that Upadacitinib is stable under thermal and photolytic conditions but can degrade under acidic, alkaline, and oxidative stress.[19][20][21]
Causality: If your stock solution has been stored improperly, is old, or is prepared in a non-optimal solvent, the compound may have degraded, leading to reduced or no activity.
Self-Validating System: Best Practices for Compound Handling
-
Source: Purchase from a reputable supplier that provides a certificate of analysis with purity data.
-
Storage: Always store the solid compound and stock solutions according to the manufacturer's datasheet. Typically, this is at -20°C, desiccated, and protected from light.
-
Fresh Dilutions: Prepare fresh working dilutions from your DMSO stock for each experiment. Do not store dilute aqueous solutions of the compound.
Data Summary Table
Selectivity Profile of Upadacitinib
Understanding the selectivity of Upadacitinib is key to interpreting results. While highly selective for JAK1, it does have activity against other JAKs at higher concentrations. This data is synthesized from enzymatic and cellular assays.
| Kinase Target | IC50 (Biochemical Assay) | Cellular Selectivity vs. JAK1 | Reference(s) |
| JAK1 | 43 nM | - | [1] |
| JAK2 | 120 nM | ~60-fold | [3][9] |
| JAK3 | 2300 nM | >100-fold | [3][9] |
| TYK2 | 4700 nM | ~190-fold | [3] |
| Note: IC50 values can vary slightly depending on assay conditions. The cellular selectivity fold-change is often a more robust measure for comparing potency between family members. |
References
- Patsnap Synapse. (2025). What is the mechanism of action of this compound?
- MCE. (2025). Upadacitinib is a Selective JAK Inhibitor for Several Chronic Inflammatory Diseases Research.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- ResearchGate. (2018). Selective JAK Inhibitor: Upadacitinib (JAK1-Selective).
- EMBL-EBI. (n.d.). Compound: this compound (CHEMBL5315119).
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). PubMed. [Link]
- Molecules. (2021). Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family. PubMed Central. [Link]
- Frontiers in Pharmacology. (2023). Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis. Frontiers. [Link]
- Mohamed, M. F., et al. (2024).
- Journal of Pharmaceutical and Biomedical Analysis. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. PubMed. [Link]
- Frontiers in Pharmacology. (2022).
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- ResearchGate. (2025). Stability Results of Upadacitinib in Plasma Under Different Conditions (n=6).
- Drugs.com. (2025). Upadacitinib: Uses, Dosage, Side Effects, Warnings.
- AbbVie. (n.d.). RINVOQ® (upadacitinib) Mechanism of Action.
- QCSrm. (2024). Stability Study of Specific Impurities in the JAK Inhibitor Upadacitinib.
- Therapeutic Goods Administration (TGA). (2020). Attachment: Product Information for Upadacitinib.
- U.S. Food & Drug Administration. (2019). Product Quality Review(s).
- Mohamed, M. F., et al. (2019).
- International Journal of Pharmaceutical Investigation. (2023). Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradatio.
- Mohamed, M. F., et al. (2019).
- BenchChem. (2025). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center.
- Journal of Clinical Medicine. (2023). Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. PubMed Central. [Link]
- Arthritis Foundation. (2023). Concerns, Conflicting Studies Dog JAK Inhibitors.
- Mohamed, M. F., et al. (2019).
- ResearchGate. (2019). (PDF) Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation.
- Therapeutic Goods Administration (TGA). (2023). Important safety information for Janus kinase (JAK) inhibitors.
- Google Patents. (2024). Upadacitinib formulation - WO2024052820A1.
- AAPS Journal. (2019). Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation.
- Dermatology and Therapy. (2023).
- Google Patents. (2024). US20240316040A1 - Extended release upadacitinib formulations.
- ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- ResearchGate. (2024). (PDF) Formulation and optimization of upadacitinib-loaded transdermal patches for rheumatoid arthritis with zero-order release kinetics.
- Next Steps in Dermatology. (2022). Upadacitinib Therapeutic Cheat Sheet.
- Global Substance Registration System. (n.d.). This compound.
- European Medicines Agency. (n.d.). Rinvoq, INN-Upadacitinib.
- Clinical Pharmacology in Drug Development. (2019). Pharmacokinetics of Upadacitinib With the Clinical Regimens of the Extended‐Release Formulation Utilized in Rheumatoid Arthritis Phase 3 Trials. PubMed Central. [Link]
- Cloudfront.net. (n.d.). Rinvoq, INN-Upadacitinib.
- ResearchGate. (n.d.). In vitro potency of upadacitinib | Download Table.
- Mohamed, M. F., et al. (2020).
- ResearchGate. (2020). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication.
- Molecular Biology. (n.d.). Assay Troubleshooting.
- ResearchGate. (n.d.). Solubility study (25 °C) of upadacitinib | Download Scientific Diagram.
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Technical Support Center: Upadacitinib Hemihydrate Stability and Handling
Introduction
Welcome to the technical support guide for upadacitinib hemihydrate. Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor pivotal in the treatment of several immune-mediated inflammatory diseases.[1][2] As a second-generation JAK inhibitor, its targeted mechanism offers significant therapeutic advantages.[3][4] However, ensuring the chemical integrity of the active pharmaceutical ingredient (API) during research and development is paramount for obtaining reliable, reproducible data and ensuring product safety and efficacy.
This guide provides in-depth technical information, troubleshooting advice, and validated protocols based on field-proven insights and published literature. It is designed for researchers, analytical scientists, and formulation specialists who handle this compound and require a comprehensive understanding of its degradation profile and optimal storage conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound powder?
The storage conditions for solid this compound can vary by supplier, so it is critical to consult the vendor-specific Safety Data Sheet (SDS). General recommendations are as follows:
-
Long-term Storage (API Powder): Some suppliers recommend storage at -20°C for the powder form.[5]
-
Room Temperature Storage: Other sources indicate that the material can be stored at room temperature.
-
Formulated Product (Rinvoq®): The commercial extended-release tablets are stored at 2°C to 25°C (36°F to 77°F) in the original bottle to protect from moisture.[6] An oral solution formulation is approved for storage between 2°C to 30°C (36°F to 86°F).[7]
Causality: The hemihydrate form indicates the presence of water within the crystal lattice, which contributes to its stability.[2] However, like many complex organic molecules, lower temperatures minimize the kinetic energy available for degradation reactions to occur over extended periods. Protecting from moisture is crucial as excess humidity can disrupt the stable hemihydrate form and potentially accelerate hydrolysis.
Q2: How should I store solutions of this compound?
For solutions, particularly in organic solvents like DMSO, storage at -80°C is recommended to prevent degradation.[5] The stability in aqueous solutions can be pH-dependent, with degradation observed in both acidic and alkaline conditions.[8][9] Therefore, if aqueous buffers are used, they should be near neutral pH, and storage should be for the shortest duration possible, preferably at refrigerated temperatures (2-8°C) or frozen for longer-term storage.
Q3: What are the primary degradation pathways for upadacitinib?
Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, have shown that upadacitinib is most susceptible to degradation under the following conditions:
-
Hydrolysis: Significant degradation occurs in both acidic and alkaline environments.[8][9]
-
Oxidation: The molecule is susceptible to oxidative stress.[9][10] The presence of a tertiary amine group makes it a potential site for oxidation.[11]
Upadacitinib has been found to be relatively stable under thermal and photolytic (light) stress conditions in several studies.[8][9] However, one comprehensive study identified twelve degradation impurities under oxidative and photolytic conditions, suggesting that under specific circumstances (e.g., in solution or in the presence of photosensitizers), photolytic degradation can occur.[10]
Q4: Is this compound sensitive to light?
While generally reported as stable under photolytic conditions when tested as a solid, it is best practice to protect both the solid API and its solutions from light.[8][9] Opaque packaging is recommended for solid forms, and light-protected processing should be used for liquid formulations.[11] This precaution mitigates any risk of photolytic degradation, which has been observed in some forced degradation studies.[10] The ICH Q1B guideline recommends a systematic approach to photostability testing to confirm these characteristics for any new formulation.[12]
Q5: What common excipients are incompatible with upadacitinib?
Based on its degradation profile, upadacitinib is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5] When selecting excipients for formulation development, care must be taken to avoid those that could create a microenvironment with a pH that is strongly acidic or alkaline, or those with reactive peroxide impurities that could initiate oxidative degradation.
Troubleshooting Guide: Investigating Upadacitinib Degradation
This section provides solutions to specific experimental issues you may encounter.
Problem 1: I am observing unexpected peaks in my HPLC/UPLC chromatogram. Could this be degradation?
Answer: Yes, the appearance of new, unidentified peaks, particularly those eluting near the main API peak, is a strong indicator of degradation. Upadacitinib impurities can arise from synthesis, formulation, or storage.[13]
Troubleshooting Steps:
-
Verify System Suitability: First, ensure the issue is not with your analytical system. Inject a freshly prepared standard solution of upadacitinib from a reliable source. If the extraneous peaks are absent, the issue is likely with your sample's integrity.
-
Review Sample History: Scrutinize the storage conditions of your sample. Was it exposed to elevated temperatures, light, or incompatible solvents? Was the pH of the solution acidic or basic?
-
Perform a Confirmatory Stress Test: Subject a fresh, pure sample of upadacitinib to a mild stress condition that you suspect might be the cause (e.g., adjust the pH of the solution to 3 or 9 and let it sit for a few hours). Analyze the stressed sample by HPLC. If the new peaks in your original sample match the retention times of the peaks generated in the stress test, you have likely identified the degradation pathway.
-
Characterize the Degradants: If identifying the degradants is necessary, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred method.[10] This technique can provide accurate mass data to help elucidate the structures of the degradation products.
Problem 2: My assay results for upadacitinib concentration are lower than expected and show poor precision.
Answer: Inconsistent and decreasing assay values often point to ongoing degradation in your samples or stock solutions. The instability of the molecule under your specific analytical or storage conditions is the most probable cause.
Troubleshooting Steps:
-
Assess Solution Stability: Prepare a stock solution and analyze it at set time points (e.g., T=0, 2, 4, 8, 24 hours) while storing it under your typical laboratory conditions (benchtop, autosampler, etc.). A decrease in the main peak area over time confirms instability.
-
Optimize Mobile Phase pH: Upadacitinib stability is pH-sensitive.[11] Ensure your mobile phase pH is in a stable range, typically mildly acidic (e.g., pH 3.0-4.0 using formic acid or ammonium formate) to ensure consistent ionization and stability during the chromatographic run.[8][10]
-
Control Temperature: If using an autosampler, set the temperature to a controlled, refrigerated setting (e.g., 4-10°C) to minimize degradation of samples waiting in the queue for injection.
-
Use Freshly Prepared Samples: For the most accurate and reproducible results, prepare standards and samples immediately before analysis. If this is not feasible, establish the stability of your solutions under defined storage conditions (e.g., 24 hours at 4°C) and adhere strictly to this validated window.
Data Summary: Forced Degradation Profile
The following table summarizes the extent of degradation observed for upadacitinib under various stress conditions as reported in the literature. This data is crucial for developing stability-indicating analytical methods.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 N HCl | 15.75% | [9] |
| Alkaline Hydrolysis | 1 N NaOH | 22.14% | [9] |
| Oxidative Stress | 3% H₂O₂ | 11.79% | [9] |
| Thermal Stress | Solid state, 60°C for 1 hour | Stable | [9] |
| Photolytic Stress | Solid state, sunlight for 1 hour | Stable | [9] |
Note: Degradation percentages can vary based on the exact experimental conditions (time, temperature, reagent concentration).
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Investigation
The following diagram outlines a logical workflow for identifying and characterizing the degradation of this compound.
Caption: Workflow for troubleshooting upadacitinib degradation.
Conceptual Degradation Pathways
This diagram illustrates the primary chemical stressors that lead to the degradation of upadacitinib.
Caption: Major degradation pathways for upadacitinib.
Experimental Protocols
Protocol: Forced Degradation Study of Upadacitinib
This protocol describes a standard procedure to intentionally degrade upadacitinib under various stress conditions to develop and validate a stability-indicating analytical method.
Objective: To generate the principal degradation products of upadacitinib and ensure they are resolved from the parent peak in a chromatographic method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer component)
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
Validated HPLC-UV or UPLC-UV method for upadacitinib
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of upadacitinib in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate at 60°C for a specified time (e.g., 2 hours).
-
Cool the solution, neutralize with 1 mL of 1 N NaOH, and dilute to a final concentration of ~50 µg/mL with the mobile phase.[9]
-
Inject into the HPLC system.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.[9]
-
Incubate at 60°C for a specified time (e.g., 30 minutes).
-
Cool the solution, neutralize with 1 mL of 1 N HCl, and dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂ (diluted from 30% stock).[9]
-
Keep at room temperature for a specified time (e.g., 1 hour).
-
Dilute to a final concentration of ~50 µg/mL with the mobile phase.
-
Inject into the HPLC system.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid upadacitinib powder in a petri dish.
-
Heat in a calibrated oven at 60°C for 1 hour.[9]
-
Allow to cool, then prepare a solution at ~50 µg/mL in the mobile phase.
-
Inject into the HPLC system.
-
-
Photolytic Degradation (Solid State):
-
Spread a thin layer of solid upadacitinib powder in a petri dish.
-
Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]
-
After exposure, prepare a solution at ~50 µg/mL in the mobile phase.
-
Inject into the HPLC system.
-
-
Analysis and Evaluation:
-
Analyze all samples along with an unstressed control sample.
-
Calculate the percentage degradation using the area normalization method.
-
Ensure the analytical method provides sufficient resolution between the parent upadacitinib peak and all generated degradation product peaks.
-
References
- ResearchGate. (n.d.). Stability Results of Upadacitinib in Plasma Under Different Conditions (n=6).
- Chaganti, S., et al. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. Journal of Chromatography B, 1247, 124319. doi:10.1016/j.jchromb.2024.124319.
- Syed, M., et al. (2023). Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradatio.
- Kashid, A. M., & Kaldate, D. P. (2025). Development and validation of a green stability-indicating RP-HPLC method for upadacitinib: a selective Janus kinase (JAK) inhibitor. SN Applied Sciences.
- ResearchGate. (n.d.). A comprehensive review on analytical validation methods of cenobamate and upadacitinib.
- Alfa Omega Pharma. (n.d.). Upadacitinib Impurities.
- Veeprho. (n.d.). Upadacitinib Impurities and Related Compound.
- DC Chemicals. (n.d.). This compound MSDS.
- PubMed. (2024). A UPLC method development and validation study of Upadacitinib and its impurities in extended-release oral tablet dosage forms. Annales Pharmaceutiques Françaises. doi:10.1016/j.pharma.2024.03.007.
- ResearchGate. (n.d.). A LIQUID CHROMATOGRAPHIC METHOD FOR THE RELIABLE QUANTIFICATION OF UPADACITINIB AND ITS SPECIFIED IMPURITIES.
- qcsrm.com. (2024). Stability Study of Specific Impurities in the JAK Inhibitor Upadacitinib.
- Journal of Cardiovascular Disease Research. (2023). Quantification of an Anti-Rheumatic Agent: Upadacitinib in Biological Fluid (Plasma) By LC-MS/MS.
- OUCI. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry.
- ResearchGate. (2025). A UPLC method development and validation study of Upadacitinib and its impurities in extended – Release oral tablet dosage forms.
- AbbVie. (n.d.). RINVOQ® (upadacitinib) PRODUCT FACT SHEET.
- European Medicines Agency. (2021). Rinvoq, INN-upadacitinib - Assessment report.
- accessdata.fda.gov. (2024). APPLICATION NUMBER: 218347Orig1s000 PRODUCT QUALITY REVIEW(S).
- PharmaCompass.com. (n.d.). Upadacitinib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
- National Center for Biotechnology Information. (n.d.). Upadacitinib. PubChem Compound Summary for CID 58557659.
- Patsnap Synapse. (2025). What is the mechanism of action of this compound?
- Drugs.com. (n.d.). Upadacitinib Interactions Checker.
- AbbVie. (n.d.). RINVOQ® (upadacitinib) Mechanism of Action.
- U.S. Food and Drug Administration. (n.d.). RINVOQ® (upadacitinib) extended-release tablets, for oral use.
- AbbVie. (n.d.). RINVOQ® (upadacitinib) Safety Data.
- Health Canada. (2022). Upadacitinib extended-release tablets - Product Monograph.
- Wikipedia. (n.d.). Upadacitinib.
- National Center for Biotechnology Information. (2024). Upadacitinib. In StatPearls.
- European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
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- 3. Upadacitinib - Wikipedia [en.wikipedia.org]
- 4. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Technical Support Center: Upadacitinib Hemihydrate In Vitro Activity
Welcome to the technical support resource for researchers utilizing Upadacitinib hemihydrate in vitro. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental work, with a specific focus on the impact of serum on the compound's activity.
Introduction: The Challenge of In Vitro Systems
Upadacitinib is a potent and selective Janus kinase 1 (JAK1) inhibitor.[1] As with many small molecule inhibitors, its journey from the stock tube to the intracellular target is not without obstacles, especially in complex biological matrices. A common component of cell culture media, serum, contains a high concentration of proteins, most notably albumin, which can bind to small molecules and sequester them from their intended target. This phenomenon, known as plasma protein binding, is a critical factor to consider for the accurate determination of a drug's potency and for the meaningful translation of in vitro data to in vivo predictions.[2] For Upadacitinib, the human plasma protein binding is approximately 52%, meaning that in the presence of plasma, only 48% of the drug is free to engage with its target.[3][4] This guide will address the practical implications of this and provide troubleshooting strategies to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for Upadacitinib higher than what is reported in the literature?
A1: This is a common observation and can be attributed to several factors, the most significant of which is the presence of serum in your cell culture medium. Published IC50 values are often determined in various assay formats, including biochemical assays with purified enzymes (which lack serum proteins) or cellular assays with different serum concentrations.[1] Upadacitinib is 52% bound to plasma proteins.[3][4] If your assay includes 10% Fetal Bovine Serum (FBS), a significant fraction of the Upadacitinib you add will be bound to serum albumin and rendered unavailable to inhibit JAK1 in your cells. This necessitates a higher total concentration of the drug to achieve the same effective unbound concentration at the target, thus shifting the apparent IC50 to a higher value. Always compare your results to literature values obtained under similar assay conditions.
Q2: What is the "Free Drug Theory" and why is it important for my experiments?
A2: The "Free Drug Theory" is a fundamental concept in pharmacology which posits that only the unbound fraction of a drug in plasma or tissue is available to interact with its pharmacological target and elicit a biological response.[2] The protein-bound drug is considered a reservoir that is inactive. When designing and interpreting your in vitro experiments, it is the unbound concentration of Upadacitinib that is most relevant for predicting its in vivo efficacy. Therefore, understanding and accounting for the 52% protein binding is crucial for in vitro-in vivo extrapolation (IVIVE).
Q3: Can I simply omit serum from my assay to avoid protein binding issues?
A3: While running assays in serum-free media is an option to eliminate the variable of protein binding, it may not be suitable for all experimental setups. Many cell lines require serum for optimal health, proliferation, and signaling responsiveness. Serum starvation can induce stress responses that may alter the signaling pathway you are investigating.[5][6] A better approach is often to maintain a consistent, low percentage of serum (e.g., 0.5-2%) throughout your experiments to maintain cell health while minimizing the impact of protein binding, or to perform an "IC50 shift" assay to quantify the effect of serum and calculate the unbound IC50.
Q4: How does Upadacitinib's selectivity for JAK1 over other JAK isoforms get affected by serum?
A4: Upadacitinib is a selective JAK1 inhibitor.[1][7][8] Serum protein binding is generally a non-specific interaction based on the physicochemical properties of the drug. Therefore, the presence of serum is expected to reduce the available concentration of Upadacitinib for all JAK isoforms it might interact with. The selectivity ratio (e.g., IC50 for JAK2 / IC50 for JAK1) should, in theory, remain relatively constant, as the unbound fraction is the same regardless of the target. However, at very high total concentrations used to overcome extensive protein binding, you might start to observe off-target effects on less sensitive isoforms that would not be apparent at lower, more physiologically relevant unbound concentrations.
Troubleshooting Guide
This section addresses specific problems you may encounter in your in vitro assays with Upadacitinib.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| High variability in IC50 values between experiments. | Inconsistent Serum Concentration or Lot-to-Lot Variability: Different lots of FBS can have varying protein content, affecting the degree of drug binding. | 1. Standardize Serum: Use the same lot of FBS for an entire set of experiments. If you must switch lots, perform a bridging experiment to compare the IC50 values obtained with both lots. 2. Consistent Media Formulation: Ensure the percentage of serum in your cell culture media is consistent across all assays. |
| No significant inhibition observed at expected concentrations. | High Protein Binding in Assay Medium: The effective (unbound) concentration of Upadacitinib is too low to inhibit JAK1 due to high serum protein levels. | 1. Reduce Serum Concentration: If your cells tolerate it, reduce the serum percentage in your assay medium (e.g., to 0.5-2%). 2. Increase Drug Concentration Range: Extend your dose-response curve to higher concentrations to account for the expected IC50 shift. 3. Calculate Unbound Concentration: Use the known unbound fraction (fu = 0.48) to estimate the effective concentration in your assay. |
| Discrepancy between biochemical and cellular assay results. | Presence of Serum in Cellular Assay: Biochemical assays with purified kinases lack serum proteins, while cellular assays typically contain them. | 1. Perform an IC50 Shift Assay: Systematically measure the IC50 of Upadacitinib in the presence of varying concentrations of serum or purified bovine serum albumin (BSA). This will allow you to quantify the impact of protein binding. (See Protocol 1). 2. Report Both Values: When publishing, report the IC50 values from both assay formats and clearly state the assay conditions, including serum percentage. |
| Unexpected cellular toxicity at high Upadacitinib concentrations. | Off-Target Effects or High DMSO Concentration: To overcome serum binding, very high stock concentrations of Upadacitinib may be used, leading to higher final DMSO concentrations in the assay. | 1. Maintain Low DMSO: Keep the final DMSO concentration in your assay wells below 0.5% to avoid solvent-induced cytotoxicity.[5] 2. Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to distinguish between specific pathway inhibition and general toxicity. |
Quantitative Data Summary
The following table summarizes the known in vitro potency and pharmacokinetic properties of Upadacitinib relevant to experimental design.
| Parameter | Value | Source |
| Human Plasma Protein Binding | 52% | [3][4] |
| Unbound Fraction (fu) in Human Plasma | 0.48 | [3] |
| Biochemical IC50 (JAK1) | 0.045 µM | [1] |
| Cellular IC50 (JAK1-dependent signaling) | ~0.014 µM (in engineered cell lines) | [1] |
| Biochemical IC50 (JAK2) | 0.109 µM | [1] |
| Cellular IC50 (JAK2-dependent signaling) | ~0.593 µM (in engineered cell lines) | [1] |
Note: Cellular IC50 values are highly dependent on the specific cell line, stimulus, and assay conditions, including serum concentration.
Experimental Protocols & Methodologies
Protocol 1: Determining the Impact of Serum on Upadacitinib IC50 (IC50 Shift Assay)
This protocol allows you to quantify the effect of serum on Upadacitinib's potency in your specific cell-based assay.
Objective: To generate dose-response curves for Upadacitinib in the presence of varying concentrations of Fetal Bovine Serum (FBS) to determine the unbound IC50.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your cell line of interest (e.g., expressing a cytokine receptor that signals through JAK1)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Cytokine stimulant (e.g., IL-6, IFN-γ)
-
Assay plates (e.g., 96-well)
-
Detection reagents for your chosen endpoint (e.g., antibody for phosphorylated STAT, luciferase reporter substrate)
Procedure:
-
Cell Seeding: Plate your cells in 96-well plates at a density optimized for your assay and allow them to adhere overnight.
-
Prepare Serum-Containing Media: Prepare separate batches of your cell culture medium containing different percentages of FBS (e.g., 0%, 1%, 5%, 10%).
-
Serum Starvation (Optional but Recommended): If your cells tolerate it, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 2-4 hours prior to adding the inhibitor. This helps to reduce basal signaling activity.
-
Prepare Upadacitinib Dilutions: a. Prepare a high-concentration stock of Upadacitinib in 100% DMSO (e.g., 10 mM). b. For each serum concentration to be tested, perform a serial dilution of Upadacitinib in the corresponding serum-containing medium. It is crucial to perform the dilutions in the final assay medium to allow the drug to equilibrate with the serum proteins.
-
Inhibitor Treatment: Add the diluted Upadacitinib (or vehicle control) to the appropriate wells of the cell plate. Incubate for 1-2 hours to allow for cell penetration and target engagement.
-
Cytokine Stimulation: Add the cytokine stimulant to all wells except for the "no stimulation" control. Incubate for the optimized time to induce a robust signal (e.g., 15-30 minutes for STAT phosphorylation).
-
Assay Readout: Lyse the cells and perform the detection step for your chosen endpoint (e.g., Western blot, ELISA, In-Cell Western, or a reporter assay).
-
Data Analysis: a. For each serum concentration, normalize the data (e.g., to the stimulated vehicle control). b. Plot the normalized response against the log of the total Upadacitinib concentration. c. Fit the data to a four-parameter logistic equation to determine the apparent IC50 for each serum condition. d. Analyze the "IC50 shift" as a function of serum concentration.
Protocol 2: In-Cell Western Assay for Measuring Inhibition of STAT Phosphorylation
This is an example of a specific, high-throughput method to assess Upadacitinib activity within the cellular environment.
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation by Upadacitinib in intact cells.
Procedure:
-
Cell Culture and Treatment: Follow steps 1-6 from Protocol 1.
-
Cell Fixation and Permeabilization: a. After stimulation, remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. b. Wash the wells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the phosphorylated form of your target STAT protein (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye® 800CW Goat anti-Rabbit) for 1 hour at room temperature, protected from light.
-
Image Acquisition: Wash the wells and image the plate using an infrared imaging system (e.g., Azure Sapphire FL Biomolecular Imager).[9]
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the signal to a cell staining dye or a total protein control to account for cell number variability. Use this data to generate dose-response curves and calculate the IC50 as described in Protocol 1.
Visualizations
Mechanism of Action & Impact of Serum
Caption: Upadacitinib's journey from total to active form.
Troubleshooting Logic Flow
Caption: A logical guide to troubleshooting IC50 variability.
References
- BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
- U.S. Food and Drug Administration. (2019). Clinical Pharmacology and Biopharmaceutics Review(s).
- CETSA. (n.d.). CETSA. [Link]
- Azure Biosystems. (2025).
- Khan, P., et al. (2018). Binding of Janus kinase inhibitor tofacitinib with human serum albumin: multi-technique approach. Journal of Biomolecular Structure & Dynamics. [Link]
- Abdiche, Y. N., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. [Link]
- Kolli, A. R., et al. (2023). Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing.
- Copeland, R. A. (2005). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays. Journal of Medicinal Chemistry. [Link]
- Ocasio, C. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Mohamed, M. E. F., et al. (2019).
- Othman, A. A., et al. (2019).
- Al-Ali, H., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
- Haikarainen, T., & Kurkela, M. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]
- Parmentier, J. M., et al. (2018). In vitro potency of upadacitinib.
- Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. [Link]
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]
- Choy, E. H. (2018). Clinical significance of Janus Kinase inhibitor selectivity.
- ResearchGate. (n.d.). JAK inhibitor IC 50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS.
- Voss, J., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
- Di, L. (2014).
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
- Voss, J., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). PubMed. [Link]
- Sittampalam, G. S., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]
- Al-Ali, H., et al. (2024). Investigation of Serum Albumin as a Dynamic Treatment-Specific Surrogate for Outcomes in Patients With Myelofibrosis Treated With Ruxolitinib. JCO Oncology Practice. [Link]
- ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
- PatSnap. (2024). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. Synapse. [Link]
- ResearchGate. (n.d.). (PDF) Can in vitro/in silico tools improve colonic concentration estimations for oral extended-release formulations? A case study with upadacitinib.
Sources
- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
Upadacitinib hemihydrate lot-to-lot variability issues
Technical Support Center: Upadacitinib Hemihydrate
A Guide for Researchers on Navigating Lot-to-Lot Variability
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting potential lot-to-lot variability in this compound. This guide moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties of this compound, providing a solid foundation for troubleshooting.
1. What is this compound and what are its key physicochemical properties?
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of several immune-mediated inflammatory diseases.[1] The drug substance is typically supplied as a hemihydrate, meaning the crystalline structure contains one molecule of water for every two molecules of the active pharmaceutical ingredient (API).[1] This hydrated form is crucial for its stability and pharmacokinetic profile.[1] It is a white to light brown powder.[2]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₃₄H₄₀F₆N₁₂O₃ | [3] |
| Molecular Weight | 778.76 g/mol | [3] |
| Form | Hemihydrate (0.5 moles of water per mole of Upadacitinib) | [1][4] |
| Solubility | Highly soluble at clinically relevant doses across pH 1-7.5. Minimum solubility at 37°C is 0.191 mg/mL at pH 7.5. | |
| Permeability | Highly permeable. | |
| pKa | 4.7 |
2. What is polymorphism and why is it critical for Upadacitinib?
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[2][5] These different forms, called polymorphs, have the same chemical composition but differ in their physical properties, including:
-
Solubility and Dissolution Rate: Different crystal packing arrangements can lead to significant differences in how quickly the compound dissolves.[6]
-
Stability: Some polymorphic forms are more thermodynamically stable than others.[7] Less stable (metastable) forms can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress.[5][7]
-
Bioavailability: Differences in dissolution can directly impact the rate and extent of drug absorption in the body, affecting therapeutic efficacy.[2][6]
For a poorly soluble drug, the crystalline form can have a major impact on its performance.[8] Several crystalline forms of Upadacitinib have been identified in patent literature, highlighting the importance of controlling the solid form to ensure consistent product quality and performance.[8][9] Any unintended variation in the polymorphic form between lots can be a primary source of inconsistent experimental results.
3. What types of impurities are associated with Upadacitinib and what are the regulatory limits?
Impurities in a drug substance can originate from the manufacturing process (starting materials, by-products, intermediates), or from degradation of the API during storage.[10][11] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the control and qualification of these impurities.[12][13][14]
Impurities are classified as:
-
Organic Impurities: Process-related and degradation products.
-
Inorganic Impurities: Reagents, ligands, catalysts.
-
Residual Solvents: Solvents used during synthesis or purification.
According to ICH Q3A, thresholds are established for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[10][13]
| Threshold | Definition |
| Reporting Threshold | The level above which an impurity must be reported in the specification.[10] |
| Identification Threshold | The level above which the structure of an impurity must be determined.[10] |
| Qualification Threshold | The level above which the biological safety of an impurity must be established.[10][13] |
For researchers, an unexpected impurity profile between lots could indicate differences in the synthetic route, purification process, or storage conditions, potentially impacting biological activity.
Troubleshooting Guide: Investigating Lot-to-Lot Variability
This guide provides a systematic approach to diagnosing and resolving common issues arising from potential lot-to-lot variability of this compound.
Issue 1: Inconsistent Dissolution Profiles or Bioavailability
You observe that different lots of this compound exhibit significantly different dissolution rates in your in vitro experiments, or you suspect variable performance in vivo.
Inconsistent dissolution is frequently linked to variations in the drug substance's physical properties. The two most probable root causes are changes in the crystalline form (polymorphism) and particle size distribution .[5][15][16] Different polymorphs can have vastly different solubilities, and a smaller particle size increases the surface area, generally leading to a faster dissolution rate.[15][16][17]
A. Solid-State Characterization via Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline form of each lot. Different polymorphs will produce distinct diffraction patterns.[2]
-
Protocol:
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the sample with a mortar and pestle to ensure random orientation, if necessary. Be cautious, as aggressive grinding can sometimes induce polymorphic transformations.[5] Pack the sample into the holder, ensuring a flat, even surface.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from approximately 2° to 40° 2θ, with a step size of 0.02° and an appropriate scan speed.
-
Data Analysis: Overlay the PXRD patterns from the different lots. Compare the peak positions (2θ values) and relative intensities. Significant differences indicate the presence of different polymorphs or a mixture of forms.[8]
-
B. Particle Size Distribution Analysis
-
Objective: To determine if variations in particle size are contributing to different dissolution rates.
-
Protocol (Laser Diffraction):
-
Dispersion: Disperse the sample in a suitable medium where it is not soluble. Use a surfactant or sonication if necessary to ensure particles are deagglomerated.
-
Measurement: Introduce the dispersion into the laser diffraction instrument. The instrument measures the light scattering pattern to calculate the particle size distribution.
-
Data Analysis: Compare the particle size distributions for each lot, focusing on key metrics like D10, D50 (median), and D90 values. A significant shift in these values between lots can explain dissolution variability.[18]
-
Issue 2: Unexpected Impurity Profile in HPLC Analysis
Your routine HPLC analysis of different this compound lots reveals new peaks, or significant variations in the levels of known impurities.
An altered impurity profile points to potential differences in the manufacturing process, purification efficiency, or degradation due to improper storage.[19] Before concluding that the material is different, it's crucial to rule out analytical artifacts.[20][21][22]
A. HPLC Method Verification & System Suitability
-
Objective: To ensure the observed variability is not an artifact of the analytical system.[22]
-
Protocol:
-
Mobile Phase Preparation: Prepare fresh mobile phase exactly as specified in the method. Ensure solvents are properly degassed.[20]
-
System Check: Inspect the system for leaks, particularly around fittings and pump seals. Purge the pump to remove any air bubbles.[23]
-
System Suitability Test (SST): Before analyzing samples, inject a reference standard solution multiple times (e.g., n=5). Evaluate key SST parameters like retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), tailing factor, and theoretical plates to confirm the system is operating correctly.
-
B. Impurity Identification with LC-MS/MS
-
Objective: To structurally characterize any new or significantly elevated impurities.[11]
-
Protocol:
-
Method Transfer: Transfer the HPLC method to an LC-MS/MS system. The mobile phase may need to be adjusted to be compatible with mass spectrometry (e.g., replacing non-volatile buffers).
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the impurity peaks. Perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
Structure Elucidation: Use the molecular weight and fragmentation data to propose a structure for the unknown impurity. This can help determine if it is a process-related impurity or a degradation product.[11]
-
Issue 3: Variation in Physical Appearance (e.g., Color)
You notice that a new lot of this compound has a different color (e.g., more off-white or brownish) compared to previous lots, which were consistently white.
A change in the color of a highly pure API is often an indicator of the presence of trace-level impurities that may have chromophores (light-absorbing groups). These could be minute quantities of highly colored degradation products or process-related impurities that were not effectively removed during purification. While often benign, a color change warrants investigation to ensure it doesn't signal a more significant quality issue. It is less likely to be caused by a change in the primary crystal form, as polymorphs of the same compound are typically the same color.
-
Initial Hypothesis: The color variation is due to the presence of one or more trace-level, colored impurities.
-
Investigative Steps:
-
Visual Documentation: Photograph the different lots side-by-side under controlled lighting to document the color difference.
-
High-Sensitivity Impurity Analysis: Use a highly sensitive HPLC method with a photodiode array (PDA) detector. A PDA detector can acquire the full UV-Vis spectrum of each peak.
-
Look for: Small, new peaks in the "colored" lot that are absent in the "white" lot.
-
Analyze Spectra: Examine the UV-Vis spectra of all peaks. A colored compound will show absorbance in the visible range (approx. 400-700 nm). This can help pinpoint the impurity responsible for the color even if it is present at a very low concentration.
-
-
Forced Degradation Comparison: Subject a sample of a "good" (white) lot to stress conditions (e.g., light, heat, oxidation) as described in forced degradation studies.[11] Compare the HPLC chromatograms of the stressed sample to the "colored" lot. If similar impurity peaks appear, it suggests the color may be due to a specific degradation pathway.
-
Assess Impact: If a color-causing impurity is identified, determine its level. Even if below standard ICH reporting thresholds, its presence indicates a difference in the manufacturing or handling of the lot that should be noted.[12][13]
-
References
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. [Link]
- Effect of Particle Size on Solubility R
- Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global. [Link]
- Singh, P., Sharma, S., Sharma, P. K., & Alam, A. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publisher. [Link]
- Lee, S. H., et al. (2015). Effect of particle size on the dissolution behaviors of poorly water-soluble drugs. Archives of Pharmacal Research, 38(6), 1077-1084. [Link]
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
- How does the size of the particles affect the r
- Polymorphism in Drugs: Why Crystal Forms M
- ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. (n.d.).
- ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. [Link]
- ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). IVT Network. [Link]
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
- Effect of particle size on the dissolution behaviors of poorly w
- Mohamed, M. E. F., et al. (2019). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical Pharmacokinetics, 58(12), 1537-1549. [Link]
- Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network. [Link]
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). ECA Academy. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149. [Link]
- Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
- HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [Link]
- Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific. [Link]
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]
- Friedel, H. D., et al. (2018). FIP Guidelines for Dissolution Testing of Solid Oral Products. Journal of Pharmaceutical Sciences, 107(11), 2743-2755. [Link]
- FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REPORT. (n.d.). FIP. [Link]
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
- Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). FDA. [Link]
- In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. [Link]
- Best Practices for Regulatory Compliance in Dissolution Testing. (2024). Raytor. [Link]
- Constant Color API: Technology Review & Demos. (2025). it-jim. [Link]
- Sustained-release upadacitinib formulations. (n.d.).
- Color. (n.d.).
- Color codes in API. (2018). Asana Forum. [Link]
- Why does my api give me all my variant options and not my selected ones. (2024). Reddit. [Link]
- Compound: this compound (CHEMBL5315119). (n.d.). ChEMBL. [Link]
- Crystal form of upadacitinib and preparation method and use thereof. (n.d.).
- Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. (2024).
- CRYSTAL FORM OF UPADACITINIB, PREPARATION METHOD THEREFOR, AND USE THEREOF. (2021).
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Technical Support Center: Preparation and Handling of Upadacitinib Hemihydrate Stock Solutions
Welcome to the technical support center for Upadacitinib hemihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the preparation, storage, and troubleshooting of this compound stock solutions. Adherence to these guidelines is crucial for ensuring the stability, accuracy, and reproducibility of your experiments.
Introduction to Upadacitinib
Upadacitinib is a selective and reversible Janus kinase (JAK) inhibitor, with a higher potency for JAK1 over JAK2, JAK3, and TYK2.[1] It is a small molecule drug used in the treatment of several immune-mediated inflammatory diseases.[1] The active pharmaceutical ingredient is often formulated as a hemihydrate salt to improve its physicochemical properties and stability.[1] Like many kinase inhibitors, Upadacitinib is a hydrophobic compound with limited aqueous solubility, which presents challenges in the preparation of stable and accurate stock solutions for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[2] Upadacitinib is soluble in DMSO at approximately 30 mg/mL.[2] It is crucial to use anhydrous (water-free) DMSO, as the presence of water can significantly decrease the solubility of hydrophobic compounds and may lead to precipitation upon storage.[3]
Q2: Can I use other solvents like ethanol to dissolve this compound?
A2: While DMSO is the preferred solvent, ethanol can be used, but with caution. A study on a robust HPLC method for Upadacitinib enantiomeric quantification used a mobile phase containing an n-hexane/ethanol mixture, suggesting some solubility in ethanol.[4] However, the solubility in ethanol is expected to be significantly lower than in DMSO. If your experimental setup requires the use of ethanol, it is imperative to perform a solubility test to determine the maximum achievable concentration without precipitation.
Q3: What is the recommended storage temperature and duration for this compound stock solutions?
A3: For long-term stability, this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.[2] When stored properly, the solid compound is stable for at least four years at -20°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: How stable is Upadacitinib in aqueous solutions?
A4: Upadacitinib is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[2] For experiments in aqueous media, a fresh working solution should be prepared from the DMSO stock immediately before use. Forced degradation studies have shown that Upadacitinib is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[5][6][7][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (Molecular Weight: 778.76 g/mol for the hemihydrate)[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile, amber-colored glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 778.76 g/mol = 0.0077876 g = 7.79 mg
-
-
Weigh the compound: Carefully weigh 7.79 mg of this compound powder into a sterile amber glass vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol outlines the preparation of a working solution of Upadacitinib in an aqueous buffer or cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically <0.1% v/v) to avoid solvent-induced artifacts.
-
Prepare working solutions fresh for each experiment. Do not store aqueous solutions of Upadacitinib.[2]
Procedure:
-
Thaw the stock solution: Thaw one aliquot of the 10 mM Upadacitinib stock solution at room temperature.
-
Serial Dilution:
-
Intermediate Dilution: To minimize precipitation due to "solvent shock," it is recommended to perform an intermediate dilution. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of the desired aqueous buffer or cell culture medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 100 µM intermediate solution 1:10 by adding 100 µL to 900 µL of the aqueous medium.
-
-
Mixing: Gently vortex or invert the tube to ensure thorough mixing.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing a stable this compound stock solution and subsequent working solutions.
Caption: Workflow for Upadacitinib stock and working solution preparation.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | Solvent Shock: Rapid change in solvent polarity. | 1. Perform serial dilutions as described in Protocol 2. 2. Add the stock solution dropwise to the aqueous media while gently vortexing. 3. Pre-warm the aqueous media to 37°C before adding the compound.[10] |
| Concentration Exceeds Aqueous Solubility: The final concentration is too high for the aqueous medium. | 1. Determine the maximum soluble concentration of Upadacitinib in your specific medium by preparing a dilution series and observing for precipitation. 2. Reduce the final concentration of the compound in your experiment. | |
| Cloudiness or precipitate forms over time in the incubator | Compound Instability: Degradation of Upadacitinib in the aqueous environment. | 1. Prepare fresh working solutions for each experiment and use them immediately. 2. Ensure the pH of your media is stable, as Upadacitinib is more susceptible to degradation in acidic and alkaline conditions.[6][7] |
| Interaction with Media Components: Binding to proteins in serum or other media components. | 1. If possible, reduce the serum concentration in your cell culture medium. 2. Test the stability of Upadacitinib in your specific medium over the duration of your experiment. | |
| Inconsistent experimental results | Inaccurate Stock Concentration: Errors in weighing or dilution. | 1. Recalibrate the analytical balance before weighing. 2. Use calibrated pipettes and low-retention tips. 3. Verify the concentration of your stock solution using a validated analytical method like HPLC. |
| Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles. | 1. Always store stock solutions at -80°C in tightly sealed, single-use aliquots. 2. Avoid more than 1-2 freeze-thaw cycles. | |
| Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration. | 1. For low concentration experiments, consider using low-binding microplates and tubes. 2. While specific data for Upadacitinib is limited, studies have shown that hydrophobic molecules can adsorb to polypropylene surfaces.[11][12] The addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.002%) may help mitigate this.[12] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting issues with your this compound solution.
Caption: Troubleshooting workflow for this compound solutions.
Quality Control of Stock Solution
It is good laboratory practice to periodically verify the concentration and purity of your this compound stock solution, especially if it has been stored for an extended period or if you observe inconsistent experimental results. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
A reported HPLC method for the quantification of Upadacitinib and its impurities utilizes a C18 column with a mobile phase of acetonitrile and 0.1% formic acid (60:40, v/v) at a flow rate of 0.8 mL/min, with UV detection at 290 nm.[13] Another method uses a mobile phase of sodium hexane-1-sulphonic acid in water (pH adjusted to 3.0 with formic acid) and methanol (60:40) with a flow rate of 1 mL/min.[14]
References
- (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Chaganti, S., Nelapati, C., Jain, D., Roshitha, K. R., Kanchupalli, V., & Samanthula, G. (2024). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry.
- (n.d.). Product Care and Storage. dmsostore.
- (2025).
- (2015). What is the best right way of storing DMSO in research lab?.
- (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness.
- (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness.
- (2025).
- (n.d.). A LIQUID CHROMATOGRAPHIC METHOD FOR THE RELIABLE QUANTIFICATION OF UPADACITINIB AND ITS SPECIFIED IMPURITIES.
- (n.d.). Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradatio.
- (2025). Related Substances Method Development and Validation of Axitinib, Zanubrutinib and Upadacitinib Using RP-HPLC and its Degradation Products were Characterized by Using LC-MS/MS.
- Maguire, E., Rocca-Serra, P., Chen, M., & Sansone, S.-A. (n.d.). Visualization of experimental design & workflows in biological experiments. BioVis.
- (2025).
- (2021). Real examples of Graphviz. DevTools Daily - Medium.
- (2025). Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry | Request PDF.
- (2025). Development and validation of a green stability-indicating RP-HPLC method for upadacitinib: a selective Janus kinase (JAK) inhibitor.
- (2019). Product Quality Review(s).
- (2021). Graphviz workflow 1. YouTube.
- (2024). A UPLC method development and validation study of Upadacitinib and its impurities in extended - release oral tablet dosage forms. PubMed.
- (n.d.). Graphviz.
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- (2025). What is the mechanism of action of this compound?.
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- (n.d.). This compound | C34H40F6N12O3 | CID 133053456. PubChem - NIH.
- (n.d.). Western Blotting Troubleshooting Guide. Cell Signaling Technology.
- (2022). Upadacitinib extended-release tablets.
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- (n.d.). Stability Results of Upadacitinib in Plasma Under Different Conditions (n=6).
- (2024). Adsorption of a Mixture of Daily Use Pharmaceuticals on Pristine and Aged Polypropylene Microplastics. MDPI.
- Mohamed, M. F., Trueman, S., Feng, X., Marroum, P., & Othman, A. A. (2019). Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication. Clinical Pharmacokinetics, 58(11), 1389–1401.
- (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Dabrowska, K., Switala-Jelen, K., Oslizlo, A., Gorski, A., & Holyst, R. (2021). Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research. Scientific Reports, 11(1), 7387.
- Dabrowska, K., Switala-Jelen, K., Oslizlo, A., Gorski, A., & Holyst, R. (2021). Adsorption of bacteriophages on polypropylene labware affects the reproducibility of phage research. Scientific Reports, 11(1), 7387.
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Validation & Comparative
A Comparative Guide for Researchers: Upadacitinib Hemihydrate vs. Tofacitinib in T Cell Modulation
This guide provides an in-depth comparison of two prominent Janus kinase (JAK) inhibitors, upadacitinib and tofacitinib, with a specific focus on their differential effects on T lymphocyte biology. As researchers and drug development professionals, understanding the nuanced mechanisms and functional consequences of these inhibitors at the cellular level is paramount for designing incisive experiments and interpreting complex immunological data. This document moves beyond surface-level descriptions to explore the causal relationships between kinase selectivity, downstream signaling, and T cell functional outcomes, supported by experimental data and detailed protocols.
The JAK-STAT Pathway: A Central Hub for T Cell Fate
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes, thereby dictating T cell survival, proliferation, differentiation, and effector functions. The pathway involves four JAK family members (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptor chains. Upon cytokine binding, these JAKs become activated, phosphorylate the receptor, and create docking sites for STAT proteins. Recruited STATs are then phosphorylated, leading to their dimerization, nuclear translocation, and regulation of gene expression.[1][2] The specific combination of JAKs and STATs activated depends on the cytokine and its receptor, creating a complex signaling network that fine-tunes the immune response.
Caption: The canonical JAK-STAT signaling pathway.
Mechanisms of Action: A Tale of Two Inhibitors
Both upadacitinib and tofacitinib are ATP-competitive inhibitors that block the kinase activity of JAK enzymes, thereby preventing the phosphorylation and activation of STATs.[1][3] However, their therapeutic effects and potential side-effect profiles are heavily influenced by their differing selectivity for the four JAK isoforms.
Tofacitinib , a first-generation JAK inhibitor (JAKinib), demonstrates a broader inhibition profile. It primarily targets JAK1 and JAK3, with lesser but still significant effects on JAK2.[1][4] This multi-JAK inhibition disrupts signaling from a wide array of cytokines crucial for T cell function, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-15, IL-21), which pairs with JAK1 and JAK3.[1]
Upadacitinib is a second-generation JAKinib engineered for greater selectivity. It preferentially inhibits JAK1 over JAK2, JAK3, and TYK2.[3][5][6] This targeted approach is designed to more specifically modulate the signaling of cytokines that rely on JAK1, such as IL-6 and interferons, while potentially sparing the functions mediated by other JAK pairings.[2][7] The goal of this selectivity is to optimize therapeutic efficacy while potentially mitigating off-target effects associated with broader JAK inhibition.[2][7]
Caption: Differential targeting of JAK pairings by Tofacitinib and Upadacitinib.
Comparative Analysis: In Vitro Selectivity and T Cell Effects
The distinct selectivity profiles of upadacitinib and tofacitinib translate into measurable differences in their ability to inhibit specific cytokine signaling pathways within T cells and other leukocytes.
Kinase and Cellular Selectivity
Direct enzymatic and cellular assays reveal the potency and selectivity of each inhibitor. Upadacitinib demonstrates significantly higher selectivity for JAK1 compared to other JAKs.
| Parameter | Upadacitinib | Tofacitinib | Reference(s) |
| Primary JAK Targets | JAK1 | JAK1, JAK3 | [1] |
| Enzymatic IC₅₀ (JAK1) | 43 nM | ~1-3 nM | [3] |
| Enzymatic IC₅₀ (JAK2) | 120 nM | ~20-100 nM | [3] |
| Enzymatic IC₅₀ (JAK3) | 2,300 nM | ~1-5 nM | [3] |
| Cellular JAK1 Selectivity | >40-fold vs. JAK2 | Lower selectivity vs. JAK2 | [3] |
IC₅₀ values can vary based on assay conditions. The data presented is for comparative illustration.
Impact on T Cell Signaling and Function
The differential JAK selectivity directly impacts downstream STAT phosphorylation and subsequent T cell functions. Studies using peripheral blood mononuclear cells (PBMCs) have quantified the inhibitory capacity of these drugs on various cytokine-induced signaling events.
| Cytokine Pathway (JAK Pair) | Key T Cell Function | Upadacitinib Inhibition | Tofacitinib Inhibition | Reference(s) |
| IL-2, IL-15 (JAK1/3) | Proliferation, Survival, Treg function | Potent | Most Potent | [4][8][9] |
| IL-21 (JAK1/3) | Th17 differentiation, B cell help | Potent | Most Potent | [8][9] |
| IL-6 (JAK1/2) | Th17 differentiation, Acute phase response | Potent | Potent | [4] |
| IFN-γ (JAK1/2) | Th1 differentiation, Macrophage activation | Potent | Less Potent | [4] |
| T Cell Proliferation | Clonal Expansion | Inhibits | Inhibits | [10][11] |
| Th1 Polarization (IFN-γ) | Pro-inflammatory response | Inhibits | Inhibits | [11] |
Key Insights:
-
Both tofacitinib and upadacitinib are potent inhibitors of JAK1/3-dependent signaling (e.g., IL-2, IL-21), crucial for lymphocyte proliferation and differentiation.[8][9] Tofacitinib's direct and potent targeting of JAK3 often makes it a more powerful inhibitor of these specific pathways.[4][9]
-
Upadacitinib's high selectivity for JAK1 results in potent inhibition of pathways heavily reliant on JAK1, such as IL-6 and IFN-γ signaling.[4]
-
Functionally, both drugs effectively reduce T cell proliferation.[10][11] Tofacitinib has been shown to suppress the differentiation of T cells towards a Th1 phenotype during priming.[11] Upadacitinib has been associated with reduced effector T cell migration.[12]
Experimental Methodologies: Protocols for Assessing JAK Inhibitor Effects on T Cells
To generate the data summarized above, specific and robust experimental protocols are required. The following section details a core methodology for evaluating the pharmacodynamic effects of JAK inhibitors on T cell signaling.
Protocol: Phospho-flow Cytometry for STAT Inhibition in Whole Blood
This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation in specific T cell subsets, providing a direct pharmacodynamic readout of drug activity. It is adapted from methodologies described in the literature.[13]
Rationale: Whole blood assays maintain the physiological context of cellular interactions and circulating drug concentrations, offering a more clinically relevant assessment than assays using isolated cells. Phospho-flow cytometry allows for single-cell resolution, enabling simultaneous analysis of STAT phosphorylation in distinct T cell populations (e.g., CD4+, CD8+).
Caption: Experimental workflow for Phospho-flow cytometry analysis.
Step-by-Step Methodology:
-
Blood Collection: Collect human whole blood from healthy donors into tubes containing EDTA as an anticoagulant.
-
In Vitro Blockade:
-
Aliquot 100 µL of whole blood into 1.5 mL microcentrifuge tubes.
-
Add the JAK inhibitor (upadacitinib, tofacitinib) or vehicle control (DMSO) to achieve the desired final concentration (e.g., 1 µM).[13] Prepare a dose-response curve for IC₅₀ determination.
-
Incubate for 1 hour at 37°C to allow for drug uptake and target engagement.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of the desired cytokine (e.g., human IL-6, IL-2).
-
Add the cytokine to the blood samples to achieve a final concentration known to elicit a robust STAT phosphorylation signal (e.g., 100 ng/mL).[13] Include an unstimulated control for each condition.
-
Incubate for exactly 15 minutes at 37°C. This is a critical time point; longer incubations can lead to signal downregulation by feedback mechanisms.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding a commercial fixation/permeabilization buffer (e.g., PerFix EXPOSE kit) according to the manufacturer's instructions.[13] This step is crucial as it simultaneously lyses red blood cells, fixes the cells, and permeabilizes the membrane for intracellular antibody staining, all while preserving the phosphorylation state of the STAT proteins.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies.
-
Surface Markers: To identify T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Intracellular Markers: To detect phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).
-
Incubate the fixed/permeabilized cells with the antibody cocktail for 20-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Resuspend the cell pellet in FACS buffer and acquire the samples on a flow cytometer. Ensure enough events are collected for robust statistical analysis of the T cell populations.
-
-
Data Analysis:
-
Gate on lymphocytes based on forward and side scatter, then on specific T cell subsets (e.g., CD3+CD4+ helper T cells).
-
Determine the Median Fluorescence Intensity (MFI) of the pSTAT signal in the gated population for each condition.
-
Calculate the percent inhibition for each drug concentration relative to the vehicle-treated, cytokine-stimulated control.
-
Conclusion
Upadacitinib and tofacitinib are both highly effective inhibitors of the JAK-STAT pathway, but they achieve this through distinct selectivity profiles that have important consequences for T cell biology. Tofacitinib's broader inhibition of JAK1/3 makes it a particularly potent modulator of common gamma chain cytokines, which are fundamental to lymphocyte function.[1][9] Upadacitinib's refined selectivity for JAK1 provides potent inhibition of key pro-inflammatory pathways like IL-6 and IFN-γ, with a potentially different therapeutic and safety window.[3][4]
For the researcher, the choice of inhibitor and the interpretation of results must be guided by these mechanistic differences. Understanding that upadacitinib's effects are primarily driven by JAK1 blockade, while tofacitinib's are a composite of JAK1/3/2 inhibition, is critical for designing experiments to dissect specific immunological pathways. The methodologies provided herein offer a robust framework for quantifying these differences and advancing our understanding of targeted immunomodulation.
References
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- Kling, J. (2022). A deep dive on tofacitinib's mode of action. MDedge - The Hospitalist.
- Lee, Y. H., & Bae, S. C. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. Journal of Korean Medical Science.
- Kubo, S., et al. (2013). The JAK inhibitor, tofacitinib, reduces the T cell stimulatory capacity of human monocyte-derived dendritic cells. Annals of the Rheumatic Diseases.
- Parmentier, J. M., et al. (2018). Upadacitinib: Mechanism of action, clinical, and translational science. Pharmacology Research & Perspectives.
- Al-Salama, Z. T. (2022). Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence. Dermatology and Therapy.
- Pan, I. (n.d.). Describe the Mechanism of Action of Upadacitinib. The Content Rheum.
- Al-Abri, S. A., & Al-Siyabi, A. (2023). Upadacitinib: Uses; Mechanism of Action; Administration and Contraindications. StatPearls.
- Synapse, P. (2024). What is the mechanism of Tofacitinib Citrate? Patsnap Synapse.
- RINVOQ® (upadacitinib) Mechanism of Action. (n.d.). AbbVie.
- Ros-Mora, J., et al. (2021). Tofacitinib inhibits CD4 T cell polarisation to Th1 during priming thereby leading to clinical impact in a model of experimental arthritis. Clinical and Experimental Rheumatology.
- Song, Y., et al. (2020). A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis. Advances in Therapy.
- McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy.
- Synapse, P. (2025). What is the mechanism of action of Upadacitinib hemihydrate? Patsnap Synapse.
- Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases.
- McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy.
- Docwire News. (2023). Upadacitinib Compared to Tofacitinib for Active RA. Docwire News.
- Gros, E., et al. (2022). Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Rheumatology.
- Cordtz, R. L., et al. (2023). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). Journal of Clinical Medicine.
- Analysis Group. (2020). A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis. Analysis Group.
- McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy.
- Vedvyas, Y., et al. (2022). Low-Dose JAK3 Inhibition Improves Antitumor T-Cell Immunity and Immunotherapy Efficacy. Cancer Research Communications.
- Leong, H., et al. (2023). JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation. Frontiers in Immunology.
- Min, J., et al. (2022). JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy. Journal for ImmunoTherapy of Cancer.
- Conway, R., & Murphy, C. L. (2023). Janus Kinase Inhibitors in Rheumatoid Arthritis: An Update on the Efficacy and Safety of Tofacitinib, Baricitinib and Upadacitinib. Journal of Clinical Medicine.
- Frommer, K. W., et al. (2023). Treatment of rheumatoid arthritis with baricitinib or upadacitinib is associated with reduced scaffold protein NEDD9 levels in CD4+ T cells. Physiological Reports.
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The JAK-STAT Pathway: A Comparative Analysis of Upadacitinib Hemihydrate and Other JAK Inhibitors for Researchers
This guide provides an in-depth comparative analysis of upadacitinib hemihydrate, a selective Janus kinase (JAK) 1 inhibitor, against other prominent JAK inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for evaluating this class of molecules.
Introduction: The Central Role of the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines, interferons, and growth factors.[1] This pathway is integral to regulating immune responses, hematopoiesis, and inflammation. The core components are the four JAK family members—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—and the seven STAT proteins.
Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, inhibiting JAK enzymes has emerged as a highly successful therapeutic strategy.[1] First-generation JAK inhibitors (jakinibs), such as tofacitinib, demonstrated broad-spectrum inhibition across multiple JAK isoforms.[2] This lack of selectivity, while effective, raised concerns about off-target effects. This led to the development of second-generation, more selective inhibitors like upadacitinib, which primarily target JAK1.[2]
This guide will explore the comparative pharmacology of upadacitinib, focusing on its selectivity profile and clinical performance relative to other key JAK inhibitors, including the first-generation inhibitor tofacitinib, the JAK1/2 inhibitor baricitinib, and the newer JAK1-selective inhibitor abrocitinib. We will also touch upon deucravacitinib, which represents a novel class of TYK2 inhibitors with a distinct allosteric mechanism.
Caption: Figure 1. Simplified JAK-STAT Signaling Pathway
Comparative Analysis of JAK Inhibitor Selectivity
The therapeutic rationale for developing selective JAK inhibitors is to target specific cytokine pathways implicated in a disease while sparing others that are crucial for normal physiological functions, such as host defense and hematopoiesis. This selectivity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.
Biochemical (Enzymatic) Assay Data
Biochemical assays using purified enzymes provide a direct measure of a compound's inhibitory activity against each JAK isoform.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Upadacitinib | 45 | 109 | 2100 | 4700 |
| Tofacitinib | Data not directly comparable in cited source | Data not directly comparable in cited source | Data not directly comparable in cited source | Data not directly comparable in cited source |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 |
| Table 1: Comparative IC50 values of selected JAK inhibitors from biochemical assays.[2] Note: Direct head-to-head IC50 values for Tofacitinib were not available in the provided source, but it is generally considered a pan-JAK inhibitor. |
From this data, upadacitinib and abrocitinib demonstrate clear selectivity for JAK1 over other isoforms.[2] Baricitinib shows potent inhibition of both JAK1 and JAK2.[2]
Cellular Assay Data: A More Physiologically Relevant Comparison
While informative, biochemical assays do not fully recapitulate the cellular environment. Cellular assays, such as measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT) in peripheral blood mononuclear cells (PBMCs), offer a more physiologically relevant assessment of a drug's activity.
The following table summarizes IC50 values for inhibiting various cytokine signaling pathways, which are dependent on different JAK pairings.
| Cytokine Pathway (JAK-dependency) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| IL-2 (JAK1/3) | Potent | Less Potent | Potent |
| IL-4 (JAK1/3) | Potent | Less Potent | Potent |
| IL-15 (JAK1/3) | Potent | Less Potent | Potent |
| IL-21 (JAK1/3) | Potent | Less Potent | Potent |
| IFN-γ (JAK1/2) | Potent | Potent | Less Potent |
| IL-6 (JAK1/2) | Similar | Similar | Similar |
| GM-CSF (JAK2/2) | Potent | Potent | Less Potent |
| IL-3 (JAK2/2) | Potent | Potent | Less Potent |
| Table 2: Comparative potency (IC50) of JAK inhibitors in cellular pSTAT inhibition assays across various cytokine pathways and leukocyte subpopulations.[3][4][5] "Potent" indicates a lower IC50 value, while "Less Potent" indicates a higher IC50 value in these specific head-to-head comparisons. |
These cellular data highlight important functional differences. Upadacitinib and tofacitinib are the most potent inhibitors of JAK1/3-dependent cytokine signaling (e.g., IL-2, IL-4, IL-15, IL-21).[3][4] In contrast, baricitinib is less potent against these pathways.[3][4] For pathways involving JAK2, such as those stimulated by IFN-γ, GM-CSF, and IL-3, upadacitinib and baricitinib show the highest potency.[3]
Head-to-Head Clinical Performance
While in vitro data provides a mechanistic rationale, clinical trial data is the ultimate arbiter of a drug's performance. In the absence of numerous direct head-to-head trials, network meta-analyses and matching-adjusted indirect comparisons (MAICs) provide valuable insights.
Rheumatoid Arthritis (RA)
In patients with moderate-to-severe RA, upadacitinib has demonstrated strong clinical efficacy.
-
Upadacitinib vs. Tofacitinib: An MAIC of clinical trial data suggested that at month 3, upadacitinib 15 mg monotherapy resulted in a significantly greater improvement in ACR70 response compared to tofacitinib 5 mg twice-daily plus methotrexate.[6][7] At month 6, upadacitinib plus methotrexate was associated with significantly higher rates of clinical remission compared to tofacitinib plus methotrexate.[6][7]
-
Overall Comparison: A real-world study of four JAK inhibitors found that upadacitinib 15 mg had the highest probability of achieving remission in RA patients.[8]
Atopic Dermatitis (AD)
JAK inhibitors have also shown significant promise in the treatment of moderate-to-severe atopic dermatitis.
-
Upadacitinib vs. Baricitinib and Abrocitinib: A network meta-analysis revealed that upadacitinib 30 mg was superior to all doses of abrocitinib and baricitinib in terms of achieving Investigator Global Assessment (IGA) and Eczema Area and Severity Index (EASI) responses.[9] A separate analysis also concluded that upadacitinib, particularly the 30 mg dose, provides the most robust short-term improvements in skin clearance and itch compared to abrocitinib, baricitinib, and ivarmacitinib.[10] However, the upadacitinib 30 mg dose was also associated with a higher incidence of treatment-emergent adverse events.[9]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The Transcreener® ADP² Assay is a common platform for this purpose.
Caption: Figure 2. Workflow for an In Vitro Biochemical Kinase Assay
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor (e.g., upadacitinib) in 100% DMSO, starting from a 1 mM stock.
-
Plate Dispensing: Using an acoustic liquid handler, transfer approximately 25-50 nL of the DMSO dilutions to the bottom of a 384-well assay plate. Include DMSO-only wells for 0% inhibition (high control) and a potent pan-kinase inhibitor (e.g., staurosporine) for 100% inhibition (low control).
-
Enzyme/Substrate Mix: Prepare a 2X solution of the purified JAK enzyme (e.g., 8 nM JAK1) and a suitable peptide substrate (e.g., 10 µM IRS1 peptide) in a kinase assay buffer.[11]
-
Inhibitor Binding: Add 5 µL of the 2X enzyme/substrate mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Reaction Initiation: Prepare a 2X ATP solution. The final concentration should be near the Michaelis constant (Km) of the enzyme (e.g., 10 µM ATP).[11] Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for a set time, typically 60 minutes.[11]
-
Signal Detection: Terminate the reaction and measure the product (ADP) formation. For the ADP-Glo™ system, add 10 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent and incubate for another 30-60 minutes.[1]
-
Data Analysis: Measure the luminescence signal. Convert the raw data to percent inhibition relative to the high and low controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[1]
Intracellular Phospho-STAT Flow Cytometry Assay
This cellular assay measures the functional consequence of JAK inhibition by quantifying the phosphorylation of STAT proteins within specific immune cell subsets.
Caption: Figure 3. Workflow for Phospho-STAT Flow Cytometry Assay
Step-by-Step Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood via Ficoll-Paque density gradient centrifugation. Resuspend cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium.[12]
-
Inhibitor Treatment: Aliquot cells into flow cytometry tubes. Add the JAK inhibitor across a range of concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.[12]
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate a specific pathway (e.g., IL-6 to assess pSTAT3, IFN-α for pSTAT1) for a short period (typically 15-30 minutes) at 37°C.[13]
-
Fixation: Immediately stop the stimulation by adding a formaldehyde-based fixation buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize by resuspending the cell pellet in ice-cold methanol. Incubate on ice for at least 30 minutes.[14]
-
Staining: Wash out the methanol. Stain the cells with a cocktail of fluorochrome-conjugated antibodies. This should include antibodies for cell surface markers (e.g., CD3, CD4, CD19) to identify different leukocyte populations, and an antibody against the specific phosphorylated STAT protein of interest (e.g., anti-pSTAT3). Incubate for 30-60 minutes at room temperature, protected from light.[14]
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Gate on the desired cell populations (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration. Calculate the percent inhibition relative to the stimulated and unstimulated controls and determine the IC50 value by plotting the dose-response curve.[15]
Conclusion
This compound is a potent and selective JAK1 inhibitor. Both biochemical and cellular assay data confirm its selectivity for JAK1 over JAK2, JAK3, and TYK2. This selectivity profile translates into a distinct pattern of cytokine pathway inhibition compared to less selective inhibitors like tofacitinib and the JAK1/2 inhibitor baricitinib. Clinical data, primarily from indirect comparisons and network meta-analyses, suggest that upadacitinib has a highly competitive and often superior efficacy profile in the treatment of rheumatoid arthritis and atopic dermatitis.[8][9][10]
The choice of a JAK inhibitor for a specific therapeutic application requires a deep understanding of the underlying pathophysiology and the specific cytokine pathways driving the disease. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative analyses, ensuring the generation of high-quality, reproducible data to further elucidate the nuanced differences within this important class of therapeutic agents.
References
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- The American Journal of Managed Care. (2024). Upadacitinib vs Tofacitinib for Clinical Remission in Ulcerative Colitis.
- MDPI. (n.d.). Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study).
- National Center for Biotechnology Information. (2020). A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis.
- Annals of the Rheumatic Diseases. (n.d.). OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON.
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Decoding Kinase Selectivity: A Comparative Analysis of Upadacitinib Hemihydrate's Off-Target Profile
For researchers and clinicians in immunology and drug development, the advent of Janus kinase (JAK) inhibitors has marked a significant therapeutic advancement. However, the nuanced differences in their selectivity profiles are critical determinants of both efficacy and safety. This guide provides an in-depth, objective comparison of the off-target kinase profile of upadacitinib hemihydrate, benchmarked against other prominent JAK inhibitors. We will delve into the experimental data that underpins these comparisons, offering a clear perspective for informed research and development decisions.
The Principle of Kinase Selectivity in JAK Inhibition
The JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function.[2][3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases.[3][4]
JAK inhibitors function by competing with ATP for the kinase domain's binding site, thereby blocking the phosphorylation of STAT proteins and subsequent gene transcription.[5][6] However, the four JAK isoforms serve distinct, albeit sometimes overlapping, biological roles.
-
JAK1 is broadly involved in inflammatory responses.[1]
-
JAK2 plays a crucial role in hematopoiesis (the formation of blood cells).[7][8]
-
JAK3 is primarily involved in lymphocyte function.[1]
-
TYK2 is associated with the signaling of cytokines like IL-12 and IL-23.
Therefore, an inhibitor's selectivity—its preferential binding to one JAK isoform over others—is paramount. A highly selective JAK1 inhibitor, for instance, could theoretically offer potent anti-inflammatory effects with a reduced risk of side effects associated with the inhibition of other JAKs, such as anemia (linked to JAK2 inhibition) or immunosuppression (linked to JAK3 inhibition). Upadacitinib was specifically designed as a selective JAK1 inhibitor with the hypothesis that this would lead to an improved benefit-risk profile.[9]
The JAK-STAT Signaling Pathway: A Visual Overview
To appreciate the impact of JAK inhibitors, it's essential to visualize their point of intervention in the JAK-STAT pathway. The following diagram illustrates this critical signaling cascade.
Caption: The JAK-STAT signaling pathway and the point of inhibition by upadacitinib.
Quantifying Kinase Selectivity: A Standardized Experimental Approach
To objectively compare the selectivity of different JAK inhibitors, a standardized in vitro kinase assay is essential. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of an inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies greater potency.
Standard Operating Protocol: In Vitro Radiometric Kinase Assay
This protocol provides a representative method for determining the IC50 values of kinase inhibitors.
-
Preparation of Reagents:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reconstitute purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to a working concentration.
-
Prepare a substrate solution (e.g., a generic tyrosine kinase peptide substrate).
-
Prepare a solution of [γ-33P]ATP.
-
Prepare serial dilutions of this compound and comparator compounds in DMSO, followed by a final dilution in the kinase reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution (or vehicle control).
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro radiometric kinase assay.
Comparative Off-Target Profiling: Upadacitinib vs. Other JAK Inhibitors
The table below summarizes the biochemical IC50 values for upadacitinib and other clinically relevant JAK inhibitors against the four JAK family members. This data has been compiled from various published enzymatic and cellular assays.[5][10]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Ratio (JAK2/JAK1) | Selectivity Ratio (JAK3/JAK1) |
| Upadacitinib | 43[5][10] | 120[5][10] | 2300[5][10] | 4700[5][10] | ~2.8x | ~53.5x |
| Tofacitinib | 1.6 - 112 | 1.6 - 1377 | 1.6 - 5.6 | 344 - 406 | ~1x - 12x | ~1x - 0.05x |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1x | >67.8x |
| Filgotinib | 629[11] | 17500[12] | >10000 | >10000 | ~27.8x | >15.9x |
Note: IC50 values can vary between different assay formats (e.g., enzymatic vs. cellular) and experimental conditions. The data presented here is for comparative purposes and is drawn from multiple sources.
Analysis of the Data:
-
Upadacitinib demonstrates potent inhibition of JAK1.[5][10] While it also inhibits JAK2, it does so at a higher concentration, indicating a degree of selectivity for JAK1 over JAK2.[5][10] Its inhibitory activity against JAK3 and TYK2 is significantly lower, highlighting its pronounced selectivity against these two isoforms.[5][10] In cellular assays, upadacitinib has shown over 40-fold greater selectivity for JAK1 versus JAK2, and over 130-fold for JAK1 versus JAK3.[5]
-
Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with some studies suggesting it preferentially inhibits cytokines that signal via JAK1 and/or JAK3 over JAK2.[13][14]
-
Baricitinib is a potent inhibitor of both JAK1 and JAK2, with less activity against JAK3 and TYK2.[15]
-
Filgotinib shows a strong preference for JAK1 over the other JAK isoforms in cellular and whole blood assays.[11][12]
Clinical and Mechanistic Implications of Selectivity Profiles
The differences in kinase selectivity profiles have significant implications for the clinical application of these inhibitors.
-
Efficacy: The potent inhibition of JAK1 by all these compounds is thought to be a primary driver of their efficacy in treating inflammatory diseases, as JAK1 is a key mediator of pro-inflammatory cytokine signaling.[11]
-
Safety and Tolerability:
-
Hematological Effects: The inhibition of JAK2 is associated with effects on hematopoiesis, which can manifest as anemia or thrombocytopenia.[7] The greater selectivity of upadacitinib and filgotinib for JAK1 over JAK2 may translate to a reduced risk of these hematological adverse events compared to less selective inhibitors.[9][16]
-
Immunosuppression: JAK3 is critical for the function of lymphocytes.[1] Inhibition of JAK3 can lead to increased susceptibility to infections. The high selectivity of upadacitinib, baricitinib, and filgotinib against JAK3 may offer a safety advantage in this regard.
-
Thrombosis and Viral Infections: While the mechanisms are still being investigated, off-target effects of some JAK inhibitors have been computationally predicted and, in some cases, experimentally validated.[17][18] However, a direct link between these off-target interactions and an increased risk of thrombosis or viral infections has not been definitively established.[17]
-
Conclusion
The off-target kinase profiling of this compound reveals it to be a potent and selective JAK1 inhibitor.[5] When compared to other JAK inhibitors, upadacitinib exhibits a distinct selectivity profile, with a notable preference for JAK1 over JAK2, and particularly over JAK3 and TYK2.[5][10] This selectivity is a key design feature intended to optimize the therapeutic window by maximizing anti-inflammatory efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms.
For researchers in the field, a thorough understanding of these nuanced differences in kinase selectivity is crucial for designing experiments, interpreting results, and ultimately, for the rational development of the next generation of targeted therapies for immune-mediated diseases. The data presented in this guide provides a solid foundation for these endeavors.
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- NIH. (2021, March 19). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
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- Wikipedia. (n.d.). JAK-STAT signaling pathway.
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- PMC. (2022, May 31). Filgotinib: A Clinical Pharmacology Review -.
- ResearchGate. (n.d.). (PDF) Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection.
- ResearchGate. (n.d.). Selective JAK Inhibitor: Upadacitinib (JAK1-Selective).
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A Researcher's Comparative Guide to Confirming Upadacitinib Target Engagement in a Cellular Context
For researchers and drug development professionals, validating that a compound reaches and binds its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. Upadacitinib (Rinvoq®), a potent and selective Janus kinase 1 (JAK1) inhibitor, has demonstrated significant therapeutic efficacy in several autoimmune diseases.[1][2] Its mechanism hinges on disrupting the JAK-STAT signaling pathway, a critical communication route for numerous pro-inflammatory cytokines.[3][4] Therefore, robust and reliable methods to confirm its engagement with JAK1 in a cellular setting are paramount for both basic research and clinical development.
This guide provides an in-depth comparison of established methodologies for confirming Upadacitinib's target engagement. We will move beyond simple protocol recitation to explore the underlying principles, causality behind experimental choices, and the unique advantages and limitations of each approach. This framework is designed to empower researchers to select and implement the most appropriate strategy for their specific scientific questions.
The JAK-STAT Signaling Pathway: The Target of Upadacitinib
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[5] The pathway's operation is elegant and direct:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their activation through trans-phosphorylation.[6]
-
STAT Recruitment & Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.[3]
-
Nuclear Translocation & Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[7]
Upadacitinib exerts its effect by acting as an ATP-competitive inhibitor at the kinase domain of JAK1, thereby preventing the phosphorylation and activation of STAT proteins and halting the downstream signaling cascade.[3][4][8]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Method 1: Phospho-Western Blot for Downstream Functional Readout
The most direct functional consequence of JAK1 inhibition is the reduced phosphorylation of its downstream substrate, STAT. Therefore, quantifying the levels of phosphorylated STAT (p-STAT) serves as a robust and widely accepted indirect measure of target engagement.
Scientific Principle: This method assesses the functional outcome of Upadacitinib binding. A decrease in the cytokine-induced p-STAT signal in the presence of the drug provides strong evidence that the kinase has been effectively inhibited. Probing for total STAT protein on the same blot is crucial for normalization, ensuring that any observed decrease in p-STAT is due to inhibition of phosphorylation, not a reduction in total protein levels.[5][6]
Caption: Workflow for Western blot analysis of p-STAT after Upadacitinib treatment.
Detailed Experimental Protocol: p-STAT3 Western Blot
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., human PBMCs, TF-1 cells) and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours to reduce basal levels of STAT phosphorylation.[5]
-
Pre-treat cells with varying concentrations of Upadacitinib hemihydrate (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine known to activate the JAK1-STAT3 pathway, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes).[6] Include a non-stimulated control.
-
-
Cell Lysis and Protein Extraction:
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Agitate for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet debris. Collect the supernatant containing the soluble protein.[5]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-protein detection to reduce background.[5]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software.
-
To normalize, strip the membrane and re-probe with an antibody for total STAT3. Calculate the ratio of p-STAT3 to total STAT3 for each sample.
-
Method 2: Cellular Thermal Shift Assay (CETSA®) for Direct Binding Verification
While functional assays are invaluable, they do not unequivocally prove direct physical interaction between the drug and the target. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that directly confirms target engagement in an unadulterated cellular environment.[10][11]
Scientific Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a drug like Upadacitinib binds to its target protein (JAK1), it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced unfolding and aggregation.[10] By heating cell lysates treated with the drug to various temperatures and then quantifying the amount of soluble JAK1 remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the drug is direct evidence of binding.[12][13]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture cells and treat with a saturating concentration of Upadacitinib or vehicle control for a defined period in intact cells.
-
-
Heat Challenge:
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by a non-denaturing method, such as repeated freeze-thaw cycles or sonication.
-
Centrifuge the lysates at very high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Sample Analysis:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of soluble JAK1 in each sample using a Western blot, as described in Method 1. A loading control, such as GAPDH or a protein not expected to bind the drug, should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensity for JAK1 at each temperature for both the vehicle- and drug-treated samples.
-
Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).
-
Plot the normalized soluble protein fraction against temperature to generate melting curves. A rightward shift in the curve for the Upadacitinib-treated sample indicates thermal stabilization and confirms direct target engagement.
-
Comparison of Methodologies
The choice between assessing downstream function and direct binding depends on the research objective. For a comprehensive understanding, employing both types of assays is ideal. Newer technologies like the NanoBRET™ Target Engagement assay offer a high-throughput, real-time alternative for measuring direct binding in living cells, providing quantitative data on compound affinity and residence time.[14][15][16]
| Feature | Phospho-Western Blot | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Primary Readout | Inhibition of STAT phosphorylation | Thermal stabilization of JAK1 | Bioluminescence Resonance Energy Transfer (BRET) |
| Type of Evidence | Indirect (Functional Consequence) | Direct (Biophysical Binding) | Direct (Biophysical Binding) |
| Cell State | Lysed (Endpoint) | Lysed (Endpoint) | Live Cells (Real-time) |
| Key Advantage | Measures functional activity of the drug on the pathway. | Confirms direct physical drug-target interaction in a native environment; label-free.[11][17] | High-throughput; quantifies affinity, occupancy, and residence time in living cells.[14][16] |
| Key Limitation | Does not prove direct binding to the target. | Does not measure functional activity; can be lower throughput. | Requires genetic modification (NanoLuc fusion protein) and a specific fluorescent tracer.[15] |
| Best For... | Confirming functional pathway inhibition; dose-response studies. | Validating a novel compound's direct target; ruling out off-target pathway effects. | High-throughput screening; detailed kinetic analysis (residence time). |
Quantitative Data: Upadacitinib's Selectivity Profile
A key attribute of Upadacitinib is its selectivity for JAK1 over other JAK family members, which is hypothesized to contribute to its favorable benefit-risk profile.[18][19] This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values across the different JAK isoforms in both biochemical and cellular assays.
| Assay Type | Target | IC50 / EC50 (µM) | Selectivity vs. JAK1 | Reference |
| Biochemical (Enzymatic) | JAK1 | 0.043 - 0.047 | - | [4][20][21] |
| JAK2 | 0.109 - 0.12 | ~2.5-fold | [4][21][22] | |
| JAK3 | 2.1 - 2.3 | ~49-fold | [4][21][22] | |
| TYK2 | 4.7 | ~109-fold | [4][21][22] | |
| Cellular (Engineered Lines) | JAK1 | 0.014 | - | [22] |
| JAK2 | 0.593 | ~42-fold | [22] | |
| JAK3 | 1.82 | ~130-fold | [22] | |
| TYK2 | 2.715 | ~194-fold | [20][22] |
Note: IC50 values can vary between studies depending on assay conditions.
Conclusion
Confirming target engagement is a multi-faceted process. For Upadacitinib, a Western blot for downstream p-STAT inhibition provides compelling evidence of its functional impact on the JAK-STAT pathway. This method is a self-validating system when properly normalized with total STAT levels and controlled with appropriate stimuli. For unequivocal proof of direct binding to JAK1 within the cell, the Cellular Thermal Shift Assay (CETSA) offers a robust, label-free approach. The selection of an assay should be driven by the specific question at hand—whether the goal is to demonstrate functional pathway modulation, confirm direct physical interaction, or perform high-throughput screening of compound binding kinetics. By understanding the principles and applying these validated methods, researchers can confidently confirm and characterize the cellular target engagement of Upadacitinib and other kinase inhibitors.
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- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
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- Li, Y., et al. (2024). Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. Frontiers in Immunology, 15, 1368943. [Link]
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- Wang, J., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1735. [Link]
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A Researcher's Guide to the Cross-Validation of Upadacitinib Hemihydrate Efficacy in Diverse Cellular Contexts
For researchers and drug development professionals navigating the landscape of targeted immunomodulators, the rigorous assessment of a compound's potency and selectivity is paramount. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases.[1][2] Its efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical communication network for numerous pro-inflammatory cytokines.[3][4][5] This guide provides an in-depth, objective comparison of Upadacitinib's performance against other prominent JAK inhibitors, supported by experimental data and detailed protocols to empower researchers in their cross-validation studies.
The Central Role of the JAK-STAT Pathway in Immunity and Disease
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional changes within the nucleus.[6][7] This signaling cascade is integral to processes such as immunity, cell proliferation, and differentiation.[6] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[6][8]
Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory conditions, where an overabundance of pro-inflammatory cytokines leads to chronic activation of this cascade.[9] Upadacitinib's therapeutic rationale lies in its selective inhibition of JAK1, which is a key signaling partner for several pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[4][10]
Comparative Efficacy: A Data-Driven Analysis
A crucial aspect of evaluating any targeted inhibitor is its potency and selectivity. The following tables summarize publicly available data comparing Upadacitinib to other JAK inhibitors across different cellular assays.
Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This table presents the half-maximal inhibitory concentrations (IC50) of various JAK inhibitors on the phosphorylation of STAT proteins following stimulation with specific cytokines. Lower IC50 values indicate greater potency.
| Cytokine (JAK Pathway) | Cell Type | Inhibitor | IC50 (nM) | Reference |
| IL-6 (JAK1/2/TYK2) | CD4+ T Cells | Upadacitinib | 33 | [3] |
| Tofacitinib | 42 | [3] | ||
| Baricitinib | 46 | [3] | ||
| Filgotinib | 230 | [3] | ||
| IFN-α (JAK1/TYK2) | Monocytes | Upadacitinib | 10 | [3] |
| Tofacitinib | 160 | [3] | ||
| Baricitinib | 14 | [3] | ||
| Filgotinib | 1100 | [3] | ||
| IL-2 (JAK1/3) | CD4+ T Cells | Upadacitinib | 8 | [3] |
| Tofacitinib | 11 | [3] | ||
| Baricitinib | 72 | [3] | ||
| Filgotinib | 270 | [3] | ||
| GM-CSF (JAK2/2) | Monocytes | Upadacitinib | 39 | [3] |
| Tofacitinib | 340 | [3] | ||
| Baricitinib | 48 | [3] | ||
| Filgotinib | >10000 | [3] |
Data are compiled from ex vivo studies on human PBMCs and represent the mean IC50 values.
The data in Table 1 indicate that Upadacitinib is a potent inhibitor of signaling pathways that are highly dependent on JAK1, such as those activated by IL-6, IFN-α, and IL-2.[3] Notably, in these assays, Upadacitinib demonstrates comparable or greater potency than Tofacitinib and Baricitinib in inhibiting JAK1-mediated signaling.[3]
Table 2: Comparative Effects on Cell Viability
This table summarizes the impact of different JAK inhibitors on the viability of various cell lines. The IC50 values here represent the concentration of the inhibitor that reduces cell viability by 50%.
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| TF-1 (Human Erythroleukemia) | Tofacitinib | 30.29 | [11] |
| Ruxolitinib | 14.47 | [11] | |
| HEL (Human Erythroleukemia) | Tofacitinib | 24.19 | [9] |
| Ruxolitinib | 26.04 | [9] | |
| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | Upadacitinib | Dose-dependent reduction in IL-6 and MMP3 secretion at 0.1-1 µM | [12] |
| Tofacitinib | Dose-dependent reduction in IL-6 and MMP3 secretion at 0.1-1 µM | [12] | |
| Baricitinib | Dose-dependent reduction in IL-6 and MMP3 secretion at 0.1-1 µM | [12] |
The data in Table 2, while not a direct head-to-head comparison in all cases, suggest that the cytotoxic or anti-proliferative effects of JAK inhibitors can be cell-line dependent. In rheumatoid arthritis synovial fibroblasts, Upadacitinib, Tofacitinib, and Baricitinib all demonstrate the ability to reduce the secretion of pro-inflammatory mediators.[12]
Experimental Protocols for In-House Cross-Validation
To ensure the validity and reproducibility of findings, it is essential to perform in-house cross-validation experiments. Below are detailed protocols for assessing JAK inhibitor efficacy.
Protocol 1: Inhibition of STAT Phosphorylation via Western Blot
This protocol details the methodology to assess the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Serum Starvation:
-
Culture your chosen cell line (e.g., HEL, TF-1, or primary immune cells) to approximately 70-80% confluency.
-
Rationale: Ensuring logarithmic growth provides a healthy and responsive cell population.
-
Serum-starve the cells for 4-6 hours prior to the experiment by replacing the growth medium with a serum-free medium.
-
Rationale: This reduces basal levels of STAT phosphorylation, thereby increasing the signal-to-noise ratio upon cytokine stimulation.
-
-
Inhibitor Pre-treatment:
-
Prepare a dilution series of Upadacitinib hemihydrate and other JAK inhibitors in the serum-free medium.
-
Pre-treat the cells with the inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Rationale: Pre-incubation allows the inhibitors to enter the cells and bind to their target JAKs before cytokine stimulation.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., IL-6 or IFN-γ) for a short duration (typically 15-30 minutes).
-
Rationale: This time frame is usually sufficient to induce robust STAT phosphorylation without initiating significant downstream gene expression that could complicate the interpretation.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of STAT proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Rationale: This ensures equal loading of protein for each sample in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Self-Validation: After detecting the p-STAT signal, strip the membrane and re-probe with an antibody against the total STAT protein. This serves as a loading control and confirms that the observed changes in p-STAT are not due to variations in the total amount of STAT protein.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the p-STAT signal to the total STAT signal for each sample.
-
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol outlines the use of the MTT assay to determine the effect of Upadacitinib on cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Rationale: The optimal seeding density ensures that the cells are in a logarithmic growth phase and that the absorbance values fall within the linear range of the assay.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of Upadacitinib and other JAK inhibitors. Include vehicle-treated and untreated controls.
-
Rationale: A dose-response curve is essential for determining the IC50 or GI50 value.
-
-
Incubation:
-
Incubate the cells for a period relevant to the expected effect of the compound (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Rationale: Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50/GI50 value using non-linear regression analysis.
-
Synthesizing the Evidence: An Authoritative Perspective
The cross-validation of Upadacitinib's efficacy across different cell lines and in comparison to other JAK inhibitors provides a nuanced understanding of its therapeutic potential. The data consistently highlight Upadacitinib's potent, selective inhibition of JAK1-dependent signaling.[3][7][13] This selectivity is a key design feature aimed at maximizing efficacy in diseases driven by JAK1-dependent cytokines while potentially mitigating off-target effects associated with the inhibition of other JAK isoforms.[7]
For the researcher, the choice of cell line and experimental endpoint is critical. Hematopoietic cell lines such as HEL and TF-1 are valuable tools for assessing the impact on JAK-STAT signaling in a cancer context, while primary immune cells and disease-relevant cells like synovial fibroblasts provide a more physiologically relevant system for studying inflammatory diseases.[10][12]
The protocols provided herein are designed to be self-validating systems. For instance, the inclusion of total STAT as a loading control in Western blotting ensures that any observed decrease in p-STAT is a direct result of kinase inhibition. Similarly, proper controls in the MTT assay are essential for accurate determination of cell viability.
References
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- Mohamed, M. F., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and translational science, 15(8), 1795–1815. [Link]
- Thongsom, S., et al. (2022). Synchrotron Fourier Transform Infrared Microscopy Spectra in Cellular Effects of Janus Kinase Inhibitors on Myelofibrosis Cancer Cells. Molecules (Basel, Switzerland), 27(15), 4991. [Link]
- AbbVie. RINVOQ® (upadacitinib) Mechanism of Action. [Link]
- Sanachai, K., et al. (2022). In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Pharmaceuticals, 15(11), 1332. [Link]
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
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- ResearchGate.
- Wikipedia.
- Kisseleva, T., et al. (2002). Signaling through the JAK/STAT pathway, recent advances and future challenges. Gene, 285(1-2), 1–24. [Link]
- Andreas, K., et al. (2021). Targeting of Janus Kinases Limits Pro-Inflammatory but Also Immunosuppressive Circuits in the Crosstalk between Synovial Fibroblasts and Lymphocytes. International journal of molecular sciences, 22(16), 8887. [Link]
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Validating the Anti-Inflammatory Effects of Upadacitinib Hemihydrate: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of targeted immunomodulatory therapies, the selective Janus kinase 1 (JAK1) inhibitor, Upadacitinib, presents a compelling case for in-depth evaluation. This guide provides a comprehensive framework for validating the anti-inflammatory effects of Upadacitinib hemihydrate, offering a comparative analysis with other relevant JAK inhibitors and detailed experimental protocols to support your research endeavors.
The Rationale for Selective JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Upadacitinib is an oral, selective JAK inhibitor that primarily targets JAK1.[2] By competitively binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the pro-inflammatory cytokine signaling cascade.[2][3]
The rationale for developing a JAK1-selective inhibitor like Upadacitinib stems from the hypothesis that this targeted approach can maximize therapeutic efficacy while minimizing off-target effects associated with the inhibition of other JAK isoforms.[4] For instance, JAK2 is crucial for erythropoiesis, and its inhibition can be associated with anemia, while JAK3 is essential for lymphocyte development and function.[5]
Comparative In Vitro Potency and Selectivity
A critical initial step in validating a JAK inhibitor is to determine its potency and selectivity against the different JAK isoforms. This is typically achieved through in vitro kinase assays, which measure the direct inhibition of recombinant JAK enzymes.[6] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, with lower values indicating greater potency.
Below is a comparative summary of the IC50 values for Upadacitinib and other notable JAK inhibitors, Tofacitinib and Filgotinib. It is important to note that while IC50 values can vary between different studies and assay conditions, the relative selectivity profile generally remains consistent.
| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Upadacitinib | 43 | >2500 (approx. 60-fold selective vs JAK1) | >4300 (approx. 100-fold selective vs JAK1) | >4300 |
| Tofacitinib | 3.2-112 | 4.1-20 | 1.6-1 | 99 |
| Filgotinib | 10-53 | 28-29 | 311-810 | 116-177 |
Data compiled from multiple sources. Absolute values can vary based on experimental conditions.[4][5]
As the data indicates, Upadacitinib demonstrates a high degree of selectivity for JAK1 over the other JAK isoforms.[4] This selectivity is a key differentiator and a central aspect of its therapeutic design.
Experimental Validation of Anti-Inflammatory Effects
To move beyond enzymatic assays and validate the functional anti-inflammatory effects of Upadacitinib in a cellular context, a series of well-designed experiments are essential.
Protocol 1: In Vitro JAK Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against recombinant JAK enzymes.
Objective: To quantify the dose-dependent inhibition of JAK1, JAK2, JAK3, and TYK2 by this compound.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase assay buffer
-
ATP
-
Substrate peptide (e.g., a poly(Glu, Tyr) peptide)
-
This compound, Tofacitinib, and Filgotinib (for comparison)
-
ADP-Glo™ Kinase Assay kit (or similar ATP detection system)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Upadacitinib, Tofacitinib, and Filgotinib in 100% DMSO, starting from a 1 mM stock concentration.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells as a high-control (0% inhibition) and a pan-kinase inhibitor (e.g., staurosporine) as a low-control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2x solution of each JAK enzyme and the substrate peptide in kinase assay buffer. Add 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinases.
-
Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km for each enzyme.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP using the ADP-Glo™ system according to the manufacturer's instructions. This typically involves a two-step addition of reagents to deplete unused ATP and then convert the generated ADP back to ATP for a luminescent readout.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Cytokine Inhibition Assay Using Human PBMCs
This protocol details a method to assess the ability of Upadacitinib to inhibit the production of pro-inflammatory cytokines from primary human immune cells.
Objective: To measure the dose-dependent inhibition of IL-6 and IFN-γ production by Upadacitinib in stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs, freshly isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and antibiotics.
-
This compound, Tofacitinib, and Filgotinib.
-
Lipopolysaccharide (LPS) for stimulating IL-6 production.
-
Phytohemagglutinin (PHA) and IL-12 for stimulating IFN-γ production.
-
Human IL-6 and IFN-γ ELISA kits.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of Upadacitinib and comparator compounds in culture medium. Add 50 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Cell Stimulation:
-
For IL-6 inhibition: Add 50 µL of LPS (final concentration of 100 ng/mL) to the designated wells.
-
For IFN-γ inhibition: Add 50 µL of PHA (final concentration of 5 µg/mL) and IL-12 (final concentration of 10 ng/mL) to the designated wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-6 and IFN-γ in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration compared to the stimulated vehicle control. Determine the IC50 values as described in the previous protocol.
Protocol 3: Inhibition of STAT Phosphorylation (Western Blot)
This protocol provides a method to visualize the direct downstream effect of JAK inhibition on STAT phosphorylation.
Objective: To assess the ability of Upadacitinib to inhibit IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U937 monocytic cells).[7]
Materials:
-
U937 cells.
-
RPMI-1640 medium.
-
This compound.
-
Recombinant human IL-6.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting equipment.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Cell Culture and Starvation: Culture U937 cells in RPMI-1640 medium. Prior to the experiment, starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the starved cells with various concentrations of Upadacitinib or a vehicle control for 1 hour.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15-30 minutes.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, strip the membrane and re-probe with antibodies against total STAT3 and β-actin.
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 and β-actin signals to determine the relative inhibition of STAT3 phosphorylation.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the JAK-STAT signaling pathway, the experimental workflow for validating Upadacitinib's anti-inflammatory effects, and a comparison of JAK inhibitor selectivity.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: Comparative selectivity of JAK inhibitors for different JAK isoforms.
Conclusion
This guide provides a foundational framework for the comprehensive validation of the anti-inflammatory effects of this compound. By employing a combination of in vitro kinase assays and cell-based functional assays, researchers can generate robust and reproducible data to characterize its potency, selectivity, and mechanism of action. The comparative approach with other JAK inhibitors is crucial for contextualizing the unique properties of Upadacitinib and understanding its potential advantages in a research and drug development setting. The provided protocols and visualizations are intended to serve as a practical resource to guide your experimental design and data interpretation.
References
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England journal of medicine, 377(22), 2167–2179. [Link]
- Babon, J. J., Lucet, I. S., Murphy, J. M., Nicola, N. A., & Varghese, J. N. (2014). The molecular regulation of Janus kinase (JAK) activation. Biochemical Journal, 462(1), 1–13. [Link]
- Mohamed, M. F., Beck, D., Camp, H. S., Othman, A. A. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 15(10), 2313-2331. [Link]
- Upadacitinib counteracts hepatic lipid deposition via the repression of JAK1/STAT3 signaling and AMPK/autophagy-mediated suppression of ER stress. (2024). Life Sciences, 359, 122999. [Link]
- Upadacitinib modulates the expression of genes that define macrophage subsets in the inflamed intestine of patients with Crohn's disease. (n.d.).
- Parmentier, J. M., Voss, J., Graff, C., Schwartz, A., Argiriadi, M., Friedman, M., ... & Long, A. J. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
- Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines. (2023).
- Western blot analysis showing the effect of upadacitinib on cisplatin-induced hepatic NF-kB and p-Akt expression levels. (n.d.).
- Nash, P., Kerschbaumer, A., Dörner, T., Dougados, M., Fleischmann, R. M., Geissler, K., ... & Winthrop, K. L. (2021). Points to consider for the treatment of immune-mediated inflammatory diseases with Janus kinase inhibitors: a consensus statement.
- Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells. (2007). Arthritis Research & Therapy, 9(4), R71. [Link]
- Corporate Inform
- Rapid inhibition of interleukin-6 signaling and Stat3 activation mediated by mitogen-activated protein kinases. (2000). Molecular and Cellular Biology, 20(24), 9299–9309. [Link]
- Corporate Inform
- Mechanism of action of selective inhibitors of IL-6 induced STAT3 pathway in head and neck cancer cell lines. (2015). BMC Cancer, 15, 639. [Link]
- JAK inhibition enhances checkpoint blockade immunotherapy in patients with Hodgkin lymphoma. (2023).
- Elevated Plasma IL-6 Coincides with Activation of STAT3 in PBMC After Acute Resistance Exercise. (2024). Medicine and Science in Sports and Exercise. [Link]
- I do not measure increased stat3 phosphorylation after il-6 stimulation in Pbmcs. Does anyone have an idea why my stimulation might not work?. (2017).
- Clinical Study Protocol M14-663 A Phase 2b/3, Randomized, Double-Blind Study Comparing Upadacitinib (ABT-494)
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A Comparative Benchmarking Guide to Upadacitinib Hemihydrate Against Standard-of-Care Treatments for Immune-Mediated Inflammatory Diseases
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of treatment for immune-mediated inflammatory diseases is continually evolving, moving towards more targeted therapeutic strategies. Upadacitinib, a selective and reversible Janus kinase (JAK) inhibitor, represents a significant advancement in this arena.[1] This guide provides an in-depth, objective comparison of Upadacitinib hemihydrate's performance against established standard-of-care (SoC) treatments across several key indications. By synthesizing data from pivotal clinical trials and elucidating the underlying molecular mechanisms, this document serves as a technical resource for professionals in drug development and clinical research. We will explore the causality behind experimental designs, present detailed protocols for assessing JAK inhibitor performance, and benchmark clinical efficacy and safety data to provide a comprehensive understanding of Upadacitinib's position in the therapeutic armamentarium.
Part 1: A Comparative Analysis of Molecular Mechanisms
A thorough understanding of a drug's mechanism of action is fundamental to appreciating its clinical profile. Upadacitinib's efficacy stems from its specific modulation of the JAK-STAT signaling pathway, a critical intracellular cascade for numerous pro-inflammatory cytokines.
The JAK-STAT Pathway and Upadacitinib's Point of Intervention
The Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling route for a wide array of cytokines and growth factors involved in immunity and inflammation. The process begins when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs through trans-phosphorylation.[2] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and initiate the transcription of target genes responsible for inflammatory responses.[2]
Upadacitinib functions as an ATP-competitive inhibitor, targeting the ATP-binding site of JAKs.[2][3] It exhibits high selectivity for JAK1 over the other isoforms, JAK2, JAK3, and TYK2.[4][5] By blocking JAK1, Upadacitinib effectively halts the phosphorylation and activation of STATs, thereby interrupting the downstream signaling of multiple pro-inflammatory cytokines and producing a broad anti-inflammatory effect.[2][6]
Mechanisms of Standard-of-Care Comparators
Standard-of-care treatments for these inflammatory diseases operate through distinct mechanisms:
-
TNF-α Inhibitors (e.g., Adalimumab): These are monoclonal antibodies that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This prevents TNF-α from binding to its receptors, thereby downregulating the inflammatory cascade it orchestrates.
-
Conventional Synthetic DMARDs (csDMARDs) (e.g., Methotrexate): Methotrexate, the cornerstone of rheumatoid arthritis therapy, has a complex mechanism involving the inhibition of dihydrofolate reductase, leading to increased adenosine levels, which has anti-inflammatory effects.[7][8]
-
IL-4/IL-13 Inhibitors (e.g., Dupilumab): This monoclonal antibody blocks the shared receptor component for Interleukin-4 and Interleukin-13, two key cytokines in type 2 inflammation, which is central to the pathogenesis of atopic dermatitis.
Part 2: Methodologies for Preclinical and Clinical Assessment
Benchmarking requires robust, validated assays to quantify drug activity and clinical efficacy. The choice of these assays is driven by the need to measure biologically and clinically relevant endpoints.
Experimental Protocol: In Vitro Kinase Assay for JAK Selectivity
Causality: Determining the selectivity of a JAK inhibitor is critical. While JAK1 inhibition is linked to anti-inflammatory efficacy, inhibition of JAK2 can be associated with hematologic side effects (anemia, neutropenia), and JAK3 inhibition can lead to immunosuppression. Therefore, an assay that quantifies the half-maximal inhibitory concentration (IC50) against each JAK isoform provides a preclinical rationale for the drug's potential safety and efficacy profile.
Methodology:
-
Reagents & Setup: Prepare reaction plates with recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes in separate wells containing a suitable kinase buffer.
-
Compound Preparation: Serially dilute this compound to a range of concentrations.
-
Reaction Initiation: Add a universal peptide substrate and a fixed concentration of ATP (often at the Km value for each enzyme) to each well, followed by the diluted Upadacitinib or vehicle control. Incubate at room temperature to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is using a luminescence-based assay where the amount of remaining ATP is measured; lower ATP levels correspond to higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Upadacitinib concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each JAK isoform.
Experimental Workflow: pSTAT Inhibition in Whole Blood
Causality: Moving from a purified enzyme system to a cellular context validates the drug's activity in a more physiologically relevant environment. This whole-blood assay assesses the ability of Upadacitinib to penetrate cells and inhibit cytokine-induced JAK-STAT signaling.
Methodology:
-
Sample Collection: Collect heparinized whole blood from healthy donors.
-
Drug Incubation: Aliquot blood and incubate with varying concentrations of Upadacitinib or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Stimulate the samples with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, or IL-2 for JAK1/JAK3).
-
Cell Lysis & Staining: Lyse red blood cells and simultaneously fix and permeabilize the remaining leukocytes. Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific leukocyte population of interest (e.g., T-lymphocytes) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Calculate the percentage of inhibition of pSTAT phosphorylation relative to the stimulated vehicle control for each Upadacitinib concentration to determine the cellular IC50.
Part 3: Clinical Performance Benchmarking Across Key Indications
The ultimate test of a therapeutic agent is its performance in rigorous clinical trials. Upadacitinib has been extensively studied across its approved indications, often in head-to-head trials against standard-of-care biologics.
Rheumatoid Arthritis (RA)
For patients with moderately to severely active RA who have had an inadequate response to methotrexate, Upadacitinib has been benchmarked against the TNF inhibitor adalimumab.[7][8][9][10][11]
Pivotal Trial: SELECT-COMPARE This Phase 3 trial demonstrated that Upadacitinib (15 mg once daily) in combination with methotrexate was superior to adalimumab plus methotrexate in achieving key clinical and remission targets.[1][12] After 5 years, the safety profile of upadacitinib remained consistent, and clinical responses were numerically higher compared to adalimumab.[13]
| Endpoint (Week 12) | Upadacitinib 15 mg + MTX | Adalimumab 40 mg + MTX | Placebo + MTX |
| ACR20 Response | 71% | 63% | 36% |
| ACR50 Response | 45% | 29% | 15% |
| DAS28-CRP < 2.6 (Remission) | 29% | 18% | 6% |
| (Data sourced from the SELECT-COMPARE trial[12]) |
Atopic Dermatitis (AD)
Upadacitinib is approved for adults and adolescents with refractory, moderate-to-severe AD.[4][14] Standard treatments include topical corticosteroids and, for systemic therapy, the biologic dupilumab.[15][16][17][18][19]
Pivotal Trials: Measure Up 1 & 2 These trials showed that both 15 mg and 30 mg doses of Upadacitinib monotherapy led to rapid and significant improvements in skin clearance and itch compared to placebo.[20] Meta-analyses suggest that Upadacitinib 30 mg has the highest efficacy among systemic monotherapies for skin clearance.[21] A Bayesian network meta-analysis also found upadacitinib, particularly the 30 mg dose, to have the most robust short-term improvements in skin clearance and itch compared to abrocitinib, baricitinib, and ivarmacitinib.[22] Long-term data through 76 weeks has demonstrated sustained efficacy and a favorable safety profile in adolescents.[23]
| Endpoint (Week 16) | Upadacitinib 15 mg | Upadacitinib 30 mg | Placebo |
| EASI-75 Response | 70% | 80% | 16% |
| IGA 0/1 (Clear/Almost Clear) | 48% | 62% | 8% |
| Pruritus NRS ≥4-point reduction | 52% | 60% | 12% |
| (Data synthesized from meta-analyses of pivotal trials[24]) |
Psoriatic Arthritis (PsA)
For active PsA, standard therapies include csDMARDs and TNF inhibitors.[25][26][27][28][29]
Pivotal Trial: SELECT-PsA 1 In patients with an inadequate response to non-biologic DMARDs, Upadacitinib was compared against both placebo and adalimumab.[30] The 15 mg dose of upadacitinib was shown to be non-inferior to adalimumab, while the 30 mg dose was superior.[31] Through 2 years, Upadacitinib showed similar or greater efficacy compared to adalimumab across musculoskeletal and skin symptoms, which was maintained.[32] Five-year data showed comparable efficacy between upadacitinib 15 mg and adalimumab.[33]
| Endpoint (Week 12) | Upadacitinib 15 mg | Upadacitinib 30 mg | Adalimumab 40 mg | Placebo |
| ACR20 Response | 71% | 79% | 65% | 36% |
| PASI-75 Response (Week 16) | 63% | 62% | 55% | 21% |
| Minimal Disease Activity | 37% | 45% | 24% | 12% |
| (Data sourced from McInnes IB, et al. NEJM 2021, and other SELECT-PsA 1 reports[30][34]) |
Inflammatory Bowel Disease (Crohn's Disease & Ulcerative Colitis)
Upadacitinib is approved for moderately to severely active Ulcerative Colitis (UC) and Crohn's Disease (CD), often in patients who have failed or are intolerant to TNF blockers.[4][14] Standard care involves aminosalicylates, corticosteroids, and biologics.[35][36][37][38][39]
Pivotal Trials: U-EXCEL, U-EXCEED (CD) & Phase 3 UC Trials In Crohn's disease, Upadacitinib 45 mg induction therapy demonstrated superiority over placebo in achieving the co-primary endpoints of clinical remission and endoscopic response.[40][41] A systematic review confirmed its efficacy in inducing and maintaining remission, with rapid symptom relief.[42] Real-world studies have also shown its effectiveness in treatment-refractory patients.[43] Similarly, in UC, Upadacitinib has proven effective for inducing and maintaining remission.[44]
| Endpoint (CD Induction - Week 12) | Upadacitinib 45 mg | Placebo |
| Clinical Remission (SF/APS) | 42.7% | 16.1% |
| Endoscopic Response | 37.0% | 8.1% |
| (Data from pooled analysis of U-EXCEL and U-EXCEED trials[40]) |
Part 4: Comparative Safety Profile
A comprehensive benchmark must include a comparative analysis of safety. The safety profile of Upadacitinib is generally consistent with other JAK inhibitors.
| Adverse Event of Special Interest (Rate per 100 Patient-Years) | Upadacitinib 15 mg | Adalimumab 40 mg |
| Serious Infections | 1.8 | 1.5 |
| Herpes Zoster | 0.8 | 0.3 |
| Malignancy (excl. NMSC) | ~0.7 | ~0.7 |
| Major Adverse Cardiovascular Events (MACE) | ~0.5 | ~0.6 |
| Venous Thromboembolism (VTE) | ~0.5 | <0.5 |
| (Data synthesized from long-term extension data of SELECT-COMPARE[12][13]) |
The data show that while rates of most serious adverse events are broadly comparable to a standard-of-care biologic like adalimumab, numerically higher rates of herpes zoster, lymphopenia, and creatine phosphokinase elevation have been reported with Upadacitinib.[13] This underscores the importance of patient monitoring and risk assessment when selecting advanced therapies.
Conclusion
This compound has demonstrated robust efficacy across a range of immune-mediated inflammatory diseases. As a selective JAK1 inhibitor, its mechanism provides broad anti-inflammatory effects. Head-to-head clinical trials and meta-analyses consistently show that its performance is comparable, and in some key endpoints and patient populations, superior to established standard-of-care biologics like adalimumab. The data highlight its role as a potent oral therapeutic option, offering rapid and durable improvements in both clinical and patient-reported outcomes, particularly for patients who have had an inadequate response to or are intolerant of conventional and biologic DMARDs. Its safety profile is well-characterized and manageable, reinforcing its favorable benefit-risk profile for long-term treatment. This guide substantiates the position of Upadacitinib as a pivotal tool in the modern management of complex inflammatory conditions.
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A Senior Application Scientist's Guide to Assessing the Kinase Specificity of Upadacitinib Hemihydrate
For drug development professionals and researchers in kinase signaling, the term "specificity" is paramount. It is the cornerstone of designing effective therapies with minimal off-target effects. This guide provides an in-depth analysis of the kinase specificity of Upadacitinib (RINVOQ®), a selective Janus kinase (JAK) inhibitor. We will move beyond catalogue data, delving into the causal logic behind the experimental design used to validate and compare its performance, equipping you with the framework to critically evaluate kinase inhibitor profiles.
The Rationale for Selective JAK Inhibition
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, making it fundamental to immune responses, hematopoiesis, and cellular proliferation.[1][2] This pathway involves four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases function in pairs to phosphorylate cytokine receptors and subsequently activate STAT proteins, which then translocate to the nucleus to regulate gene transcription.[4][5]
Dysregulation of the JAK-STAT pathway is a known driver of various immune-mediated inflammatory diseases.[2][6] While first-generation JAK inhibitors (jakinibs) like Tofacitinib demonstrated broad efficacy by inhibiting multiple JAK isoforms, this lack of selectivity was linked to dose-limiting side effects.[7][8] For instance, JAK2 is essential for erythropoietin signaling and its inhibition can lead to anemia, while JAK3 inhibition is linked to broader immunosuppressive effects due to its critical role in lymphocyte development.[8][9][10]
This clinical landscape established a clear scientific rationale: to develop second-generation inhibitors with greater selectivity for specific JAK isoforms, thereby targeting the pathogenic cytokine signaling while sparing other essential biological processes. Upadacitinib was engineered with this goal, designed to preferentially inhibit JAK1.[8][11][12]
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for inhibitors like Upadacitinib. Cytokine binding induces receptor dimerization, bringing associated JAKs into proximity for trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.[4][13] Upadacitinib acts as an ATP-competitive inhibitor at the kinase domain of JAKs, preventing this entire downstream cascade.[4][14]
Quantitative Assessment of Upadacitinib's Kinase Specificity
To substantiate claims of selectivity, a multi-tiered experimental approach is required, progressing from isolated enzyme systems to physiologically relevant cellular models. This ensures that the observed activity is not an artifact of an artificial biochemical environment.
Biochemical (Enzymatic) Assays: The First Pass
Biochemical assays utilize purified, recombinant kinase enzymes to determine an inhibitor's intrinsic potency against its target in a controlled, cell-free system. The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these experiments.
The data below summarizes the enzymatic inhibitory potency of Upadacitinib against the four JAK family members.
Table 1: Upadacitinib Enzymatic Inhibition Profile
| Kinase Target | Upadacitinib IC₅₀ (μM) | Data Source(s) |
|---|---|---|
| JAK1 | 0.043 - 0.045 | [4][10][14] |
| JAK2 | 0.109 - 0.12 | [4][10][14] |
| JAK3 | 2.1 - 2.3 | [4][10][14] |
Causality Behind Experimental Choice: This cell-free approach is crucial for establishing the direct interaction between the inhibitor and the kinase domain without confounding variables like cell membrane permeability, efflux pumps, or intracellular ATP concentrations. The results clearly show that Upadacitinib has the highest intrinsic potency for JAK1.
Cellular Assays: Validating Specificity in a Biological Context
While informative, biochemical IC₅₀ values do not always translate directly to cellular activity. Cellular assays are essential to confirm target engagement and functional inhibition within a living system. Engineered cell lines, each expressing a specific JAK, provide a clean system to assess cellular potency and selectivity.[4][10]
Table 2: Upadacitinib Cellular Inhibition Profile and Selectivity Ratios
| Kinase Target | Cellular IC₅₀ (μM) | Selectivity vs. JAK1 (fold) | Data Source(s) |
|---|---|---|---|
| JAK1 | 0.014 | - | [10] |
| JAK2 | 0.593 | ~42x | [10] |
| JAK3 | 1.860 | ~133x |
| TYK2 | 2.715 | ~194x | |
Causality Behind Experimental Choice: Using engineered cell lines that isolate the activity of a single JAK isoform is a self-validating system. It allows for a direct comparison of the inhibitor's effect on each kinase in an identical cellular background, confirming that the selectivity observed in biochemical assays holds true in a more complex environment. The data demonstrates a clear preference for JAK1, with approximately 40- to 190-fold greater selectivity against other JAK family members in a cellular context.[4][10][14]
Comparative Analysis: Upadacitinib vs. Tofacitinib
To contextualize Upadacitinib's selectivity, it is useful to compare it to a first-generation, less selective JAK inhibitor like Tofacitinib. Ex vivo studies using blood from human subjects can measure the inhibition of specific cytokine-induced STAT phosphorylation, providing a clinically relevant assessment of JAK1 activity (via IL-6 signaling) versus combined JAK1/JAK3 activity (via IL-7 signaling).[15][16]
Table 3: Comparative Cellular Potency (EC₅₀) of Upadacitinib and Tofacitinib
| Assay (Primary JAKs Involved) | Inhibitor | EC₅₀ (nM) | Data Source(s) |
|---|---|---|---|
| IL-6 induced pSTAT3 (JAK1) | Upadacitinib | 60.7 | [15] |
| Tofacitinib | 119 | [15] | |
| IL-7 induced pSTAT5 (JAK1/3) | Upadacitinib | 125 | [15] |
| | Tofacitinib | 79.1 |[15] |
Interpretation: These results confirm that Upadacitinib is more potent at inhibiting the JAK1-dependent IL-6 pathway compared to Tofacitinib.[15] Conversely, Tofacitinib is more potent at inhibiting the JAK1/JAK3-dependent IL-7 pathway, consistent with its known potent inhibition of JAK3.[16] This type of comparative data, generated from ex vivo human samples, provides the strongest evidence for the differential selectivity profiles of these two inhibitors.
Gold-Standard Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols outline standard methodologies for assessing kinase inhibitor specificity.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ of an inhibitor by measuring ATP consumption (as ADP production) during the kinase reaction.
Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase's activity. The ADP-Glo™ Kinase Assay is a two-step process: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Upadacitinib hemihydrate in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 384-well assay plate, add 50 nL of each compound dilution. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "background" (0% activity) control.
-
Kinase Addition: Add 5 µL of a solution containing the recombinant target kinase (e.g., JAK1) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the appropriate substrate peptide and ATP (at a concentration close to the Kₘ for the specific kinase) in kinase buffer.[18]
-
Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[17]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Subtract the background signal from all wells. Normalize the data relative to the "no inhibition" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify compound binding to a specific kinase target in living cells.
Principle: The NanoBRET™ Target Engagement (TE) assay measures the displacement of a fluorescent tracer from a target protein tagged with a NanoLuc® luciferase. When the tracer is bound to the luciferase-tagged kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs. An unlabeled test compound (like Upadacitinib) that binds to the kinase will compete with and displace the tracer, leading to a loss of BRET signal. The degree of signal loss is proportional to the compound's affinity for the target in the intracellular environment.[19]
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK1) fused to NanoLuc® luciferase. Culture the transfected cells for 24 hours to allow for protein expression.
-
Compound Plating: Prepare a serial dilution of Upadacitinib in assay medium.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium containing the NanoBRET™ Tracer at the desired concentration. Dispense the cell suspension into a white 384-well assay plate.
-
Compound Addition: Add the serially diluted Upadacitinib (and vehicle controls) to the cells and mix.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach binding equilibrium.
-
Substrate Addition: Prepare the detection reagent by adding NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to Opti-MEM®. Add this reagent to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC₅₀.
Conclusion
The assessment of Upadacitinib's kinase specificity serves as a paradigm for modern drug development. The data, gathered through a logical progression of biochemical and cellular assays, robustly demonstrates its designed selectivity for JAK1 over other JAK family isoforms.[4][8][20] Biochemical assays establish its intrinsic potency, while cellular assays confirm that this selectivity is maintained within a complex biological milieu.[10] Furthermore, comparative ex vivo analyses against less selective inhibitors provide clinically relevant context for its refined mechanism of action.[15] For the researcher, this multi-faceted approach—combining direct enzyme inhibition, cellular target engagement, and functional pathway readouts—represents the gold standard for confidently characterizing the specificity profile of any kinase inhibitor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Upadacitinib Hemihydrate
Introduction: Beyond the Benchtop
Upadacitinib, commercially known as Rinvoq, is a potent and selective Janus kinase (JAK) 1 inhibitor.[1][2] Its targeted mechanism of action, which modulates key cytokine signaling pathways involved in inflammation, has made it a valuable tool in treating a range of immune-mediated inflammatory diseases.[3][4] As researchers and drug development professionals, our focus is often on the compound's efficacy and mechanism. However, its potent biological activity necessitates an equally rigorous approach to its handling and disposal.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of upadacitinib hemihydrate. The protocols outlined below are designed to protect laboratory personnel, the wider community, and the environment from unintended exposure. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.
Hazard Identification and Risk Assessment: A Compound of Potency
While some Safety Data Sheets (SDS) state that this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200), others classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5][6] This highlights a critical principle: a compound's regulatory classification does not always encompass its full biological potential.
Upadacitinib is an immunosuppressive agent designed to have a powerful effect on cellular signaling.[7] The official drug label carries significant warnings regarding risks of serious infections, malignancies, and thrombosis.[8][9] Therefore, from a laboratory safety perspective, it is prudent to treat this compound as a potent compound requiring specialized handling and disposal procedures similar to those for other hazardous drugs to minimize occupational exposure.[10]
Key Hazards:
-
Biological Activity: As a potent immunosuppressant, accidental exposure could pose health risks.
-
Acute Toxicity: Classified as harmful if swallowed.[6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6] This makes proper disposal critical to prevent environmental contamination.
Regulatory Framework: Adherence to National Standards
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
A cornerstone of these regulations is the sewering prohibition . It is strictly forbidden for healthcare facilities, which includes research laboratories, to dispose of hazardous waste pharmaceuticals by flushing them down a sink or toilet.[12][13] This regulation was implemented to prevent the contamination of drinking and surface water with active pharmaceutical ingredients.[12]
Additionally, guidelines from the Occupational Safety and Health Administration (OSHA) for handling cytotoxic and other hazardous drugs provide a valuable framework for ensuring personnel safety, even if the compound is not formally classified as cytotoxic.[14][15]
Personnel Safety: The First Line of Defense
Before handling or disposing of this compound, the following Personal Protective Equipment (PPE) is mandatory. The rationale is to create a complete barrier against the primary routes of exposure: inhalation, skin absorption, and ingestion.[15]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH or EU standards.[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Remove gloves using the proper technique and wash hands thoroughly after handling.[5]
-
Body Protection: Wear a lab coat or an impervious gown with long sleeves and tight-fitting cuffs.[5][16]
-
Respiratory Protection: If there is a risk of aerosolization (e.g., handling bulk powder outside of a containment hood, cleaning up a spill), a NIOSH-approved respirator should be used.
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be handled by a licensed hazardous material disposal company.[5] The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the active compound and to manage harmful combustion byproducts.[17]
Step 1: Waste Segregation at the Point of Generation
Properly segregate waste to ensure safe and compliant disposal. Never mix pharmaceutical waste with regular trash.
-
Unused or Expired Bulk Compound: Keep in its original or a clearly labeled, sealed container. This is considered bulk pharmaceutical chemical waste.
-
Contaminated Labware: This includes items like flasks, pipettes, tips, and vials that have come into direct contact with upadacitinib. These items should be collected in a designated, lined, and sealed container.
-
Contaminated PPE: Gloves, gowns, and other disposable protective equipment used while handling the compound. This waste stream should be collected in a separate, clearly labeled, sealed container.
Step 2: Containment and Labeling
-
All waste containers must be in good condition, compatible with the waste, and securely sealed to prevent leaks.
-
Label all containers clearly with "Hazardous Waste - Pharmaceutical" and identify the primary contents (this compound). Include the accumulation start date.
Step 3: Decontamination of Work Areas
-
Upon completion of work, decontaminate all surfaces where upadacitinib was handled.
-
Use a multi-step process:
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol or isopropanol) to remove any residual powder.[6]
-
Follow with a cleaning agent (e.g., soap and water).
-
Finish with a final rinse using purified water.
-
-
All cleaning materials (wipes, pads) must be disposed of as contaminated PPE waste.
Step 4: Storage and Final Disposal
-
Store sealed waste containers in a designated, secure area away from general lab traffic, pending pickup.
-
Arrange for collection by a licensed environmental waste management contractor. Ensure the contractor is informed of the nature of the waste and is qualified to transport and dispose of hazardous pharmaceutical waste.
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Secure the Area: Restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, don the full PPE described in Section 4.0, including respiratory protection.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads or granules. Do NOT sweep dry powder, as this can cause aerosolization.
-
For Solutions: Absorb the solution with appropriate spill pads or absorbent material.
-
-
Clean the Area:
-
Carefully collect all contaminated materials using spark-proof tools and place them into a designated hazardous waste container.[17]
-
Decontaminate the spill area as described in Section 5.3.
-
-
Dispose of Waste: Seal the container with the spill cleanup materials and label it as hazardous waste.
-
Report the Incident: Follow your institution's internal reporting procedures for chemical spills.
Data Summary: Waste Stream Management
| Waste Stream | Description | Recommended Container | Disposal Method |
| Bulk Compound | Unused, expired, or off-spec raw this compound powder. | Original or tightly sealed, clearly labeled chemical container. | Collection by licensed hazardous waste contractor for incineration.[5] |
| Contaminated Labware | Glassware, plasticware, pipette tips, etc., that contacted the compound. | Puncture-resistant, lined container with a sealable lid. | Collection by licensed hazardous waste contractor for incineration. |
| Contaminated PPE | Used gloves, gowns, bench pads, and spill cleanup materials. | Lined, sealable waste container (e.g., yellow bag in a rigid container). | Collection by licensed hazardous waste contractor for incineration. |
Workflow Diagram: Disposal Decision Pathway
The following diagram illustrates the logical steps for handling and disposing of materials potentially contaminated with this compound.
Caption: Decision workflow for segregation and disposal of Upadacitinib waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Upadacitinib Hemihydrate
Introduction
Upadacitinib is a potent, selective Janus kinase (JAK) inhibitor used in the treatment of several immune-mediated inflammatory diseases.[1][2] As a highly specific small molecule designed to exert a pharmacological effect at low doses, Upadacitinib hemihydrate and similar active pharmaceutical ingredients (APIs) demand a rigorous and proactive safety culture in the laboratory. The primary objective when handling such compounds is to minimize occupational exposure to the lowest reasonably achievable level. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the foundational principle of the hierarchy of controls, where PPE serves as the critical final barrier protecting the researcher.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. The compound presents several hazards as identified in its Safety Data Sheets (SDS):
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[3][4]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Ingestion can be harmful.[3]
Given its high potency and targeted biological activity, this compound should be handled within facilities designed for potent compound manufacturing and research.[5][6] While a specific Occupational Exposure Limit (OEL) may not be publicly available, the precautionary principle dictates that it be treated as a compound requiring stringent containment.
The Hierarchy of Controls: A Multi-Layered Safety Strategy
Effective safety is not achieved through PPE alone. It is the result of a multi-layered strategy known as the Hierarchy of Controls. This framework prioritizes control methods from most to least effective.
-
Elimination/Substitution: In drug development, these are not typically feasible.
-
Engineering Controls: These are the primary methods for isolating the compound from the worker. They are designed to remove the hazard at the source.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Personal Protective Equipment (PPE): The last line of defense, used in conjunction with the above controls.[7]
This guide focuses on PPE, but assumes that appropriate engineering and administrative controls are already in place.
Mandatory Engineering Controls
-
Ventilation: All handling of this compound powder must be performed within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to prevent inhalation of airborne particles.[8]
-
Containment for Weighing: Use of a ventilated balance enclosure (VBE) is critical during weighing procedures to contain fine powders.
-
Closed Systems: Whenever possible, use closed-system transfers for liquids to minimize the generation of aerosols.[5]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory activities involving this compound.
| Activity | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Lab Coat | Single Pair Nitrile Gloves | Safety Glasses | Not required unless package is damaged |
| Weighing Powder | Disposable Coverall (e.g., Tyvek) | Double Nitrile Gloves | Safety Goggles & Face Shield | N95 Respirator (minimum) |
| Preparing Solutions | Disposable Gown (impermeable) | Double Nitrile Gloves | Safety Goggles | Not required if in fume hood |
| Cell Culture/Assays | Lab Coat or Disposable Gown | Single Pair Nitrile Gloves | Safety Glasses | Not required |
| Waste Disposal | Disposable Gown (impermeable) | Double Nitrile Gloves | Safety Goggles | Not required |
Body Protection: Gowns and Coveralls
The purpose of body protection is to prevent the contamination of personal clothing and skin.
-
Material: For handling powders, a disposable, low-linting coverall made of materials like spun-bonded polyethylene (e.g., Tyvek) is recommended to provide a barrier against fine particle penetration.[5][7] For liquid handling, a back-closing, long-sleeved, cuffed, and impermeable gown is required.[9]
-
Procedure: Ensure the gown or coverall fits properly and completely covers your personal clothing. Cuffs should be tucked under the inner pair of gloves.
Hand Protection: The Double-Gloving Technique
Gloves are the most critical PPE component for direct contact. The double-gloving technique is mandatory when handling the pure compound or concentrated solutions.
-
Rationale: The outer glove bears the primary contamination. The inner glove remains clean, protecting the handler during the removal of the outer glove and other PPE.
-
Material: Use powder-free nitrile gloves. Always check the manufacturer's data for compatibility and breakthrough times with any solvents being used.
-
Procedure:
-
Don the first (inner) pair of gloves, extending the cuffs over the wrists.
-
Don the gown or coverall, ensuring the cuffs are over the inner gloves.
-
Don the second (outer) pair of gloves, extending the cuffs over the sleeve of the gown/coverall.
-
Inspect gloves for any tears or punctures before and during use.[10]
-
Change the outer gloves immediately if contamination is suspected or after a set time interval (e.g., every 30-60 minutes).
-
Eye and Face Protection
Protection against splashes, aerosols, and airborne particles is crucial.
-
Safety Goggles: When handling powders or concentrated liquids, wear tightly fitting chemical splash goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][10]
-
Face Shield: A face shield should be worn over safety goggles during activities with a high risk of splashing, such as weighing powder or preparing concentrated stock solutions.[11] Standard safety glasses are insufficient.
Respiratory Protection
Engineering controls are the primary means of respiratory protection. However, a respirator is necessary as a supplementary measure during certain tasks.
-
When to Use: A NIOSH-approved N95 (or higher) respirator is required when weighing the powder, even inside a ventilated enclosure, and during spill cleanup.[11]
-
Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested annually to ensure a protective seal.
Procedural Workflow: Safe Handling from Receipt to Disposal
The following diagram illustrates the complete, self-validating workflow for handling this compound, ensuring safety at every stage.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step methodology integrating the safety procedures described above.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Assemble all necessary equipment: ventilated balance enclosure, analytical balance, weigh paper, spatula, volumetric flask, and chosen solvent (e.g., DMSO).
-
Prepare a cytotoxic waste container inside the fume hood.[12]
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don a disposable, impermeable gown.
-
Don outer nitrile gloves over the gown cuffs.
-
Don safety goggles and a face shield.
-
Don an N95 respirator.
-
-
Weighing Procedure:
-
Place the weigh paper on the analytical balance inside the ventilated enclosure.
-
Carefully transfer the required amount of this compound powder (Molecular Weight: 389.4 g/mol ) using a clean spatula. Causality Note: Slow, deliberate movements minimize powder aerosolization.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the powder from the weigh paper into the volumetric flask.
-
Using a pipette, add a portion of the solvent to the flask to dissolve the compound.
-
Bring the solution to the final volume with the solvent. Cap and mix gently.
-
-
Cleanup and Doffing:
-
Dispose of the contaminated weigh paper, spatula tip, and any wipes into the designated cytotoxic waste container within the hood.[13][14]
-
Wipe down the external surfaces of the stock solution container.
-
Decontaminate the work surface in the fume hood.
-
To doff PPE: Remove outer gloves and dispose of them in the cytotoxic waste. Remove face shield and goggles. Remove gown. Remove inner gloves. Wash hands thoroughly.
-
Decontamination and Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Decontamination: Work surfaces and equipment should be decontaminated using an appropriate cleaning agent (e.g., 70% ethanol followed by water), with all cleaning materials disposed of as hazardous waste.
-
Waste Segregation: Cytotoxic and cytostatic waste must be segregated from other waste streams.[12]
-
Disposal Containers: Use rigid, puncture-proof, and clearly labeled containers for cytotoxic waste, often yellow with a purple lid.[13] Any sharps (needles, syringes) must be placed in a dedicated cytotoxic sharps container.[9]
-
Final Disposal: All waste must be handled and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[10][13]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill: Evacuate the area. Wear full PPE, including respiratory protection, to clean the spill. Absorb liquids with an inert material and collect all solids and cleanup materials in a sealed container for cytotoxic waste disposal.[3][15]
Conclusion
Handling potent compounds like this compound requires a comprehensive safety program where engineering controls provide the primary containment and administrative procedures ensure safe work practices. Personal Protective Equipment is the essential final barrier that protects the researcher from exposure. By understanding the rationale behind each piece of PPE and adhering to the detailed protocols for its use, scientists can confidently and safely advance their research while ensuring their personal well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
